Dichlorprop-methyl
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866617 | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23844-57-7, 57153-17-0 | |
| Record name | Dichlorprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dichlorprop-methyl: Chemical Structure, Properties, and Analysis
Abstract
Dichlorprop-methyl (CAS 57153-17-0) is the methyl ester of Dichlorprop, a selective, systemic phenoxypropionic acid herbicide.[1] Like other synthetic auxin herbicides, it is used to control broadleaf weeds in various agricultural and non-crop settings.[2] Its herbicidal activity is primarily attributed to the (R)-enantiomer, which mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and toxicologists. It details the molecule's chemical structure, physicochemical properties, a representative synthesis pathway, its biochemical mechanism of action, validated analytical methodologies for its detection and chiral separation, and a summary of its toxicological profile.
Chemical Identity and Structure
This compound is a chiral molecule, existing as two distinct enantiomers due to the asymmetric carbon atom in the propanoic acid moiety.[1] The technical grade product is typically a racemic mixture of the (R)- and (S)-enantiomers.[1]
-
IUPAC Name: methyl 2-(2,4-dichlorophenoxy)propanoate[3]
-
CAS Registry Number: 57153-17-0 (for the racemic mixture)[1]
-
Molecular Formula: C₁₀H₁₀Cl₂O₃[4]
-
Molecular Weight: 249.09 g/mol [4]
The fundamental structure consists of a 2,4-dichlorophenol group linked via an ether bond to the alpha-carbon of a methyl propionate group.
Caption: Chemical structure of this compound. C* denotes the chiral center.
Physicochemical Properties
| Property | This compound (Ester) | Dichlorprop (Parent Acid) | Source(s) |
| Physical State | Colorless to pale yellow liquid | Colorless to yellowish solid | [2][6] |
| Melting Point | -95 °C (in Hexane solution) | 116 - 120 °C | [2][7] |
| Boiling Point | 68 - 70 °C (in Hexane solution) | 215 °C | [2][7] |
| Water Solubility | Limited / Moderately soluble | 350 mg/L at 20 °C | [2][6] |
| Vapor Pressure | Data not available | 7.5 x 10⁻⁸ mm Hg at 20 °C | [5][6] |
| LogP (Octanol-Water) | 3.3 (XlogP3 - Computed) | 3.4 (Experimental) | [3][6] |
Synthesis and Formulation
The synthesis of this compound is a two-stage process. First, the parent acid, Dichlorprop, is synthesized. Second, the carboxylic acid is esterified with methanol to yield the final product.
Stage 1: Synthesis of Dichlorprop Acid
The industrial synthesis involves the reaction of 2,4-dichlorophenol with 2-chloropropanoic acid in the presence of a base, such as sodium hydroxide.[8] This Williamson ether synthesis proceeds via the formation of a sodium 2,4-dichlorophenoxide intermediate, which then acts as a nucleophile, displacing the chloride from 2-chloropropanoic acid.
Stage 2: Esterification to this compound
The most common laboratory and industrial method for this conversion is the Fischer-Speier esterification.[9] This involves reacting Dichlorprop with an excess of methanol under acidic catalysis (typically sulfuric acid or p-toluenesulfonic acid) and heat. The reaction is an equilibrium process, and the excess alcohol serves to drive the reaction toward the ester product.
Caption: General workflow for the synthesis of this compound.
Representative Laboratory Protocol: Fischer Esterification
This protocol is a representative example based on standard Fischer esterification procedures and should be performed with appropriate safety precautions in a fume hood.[4][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Dichlorprop (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation if necessary.
Mechanism of Herbicidal Action
This compound, after being absorbed by the plant and hydrolyzed to its active acid form (Dichlorprop), acts as a synthetic auxin.[1] Natural auxins, like IAA, are critical hormones that regulate gene expression related to cell division, expansion, and differentiation. Synthetic auxins like Dichlorprop overwhelm these natural regulatory systems.
The core mechanism involves the following steps:
-
Perception: The (R)-enantiomer of Dichlorprop binds to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.
-
Repressor Degradation: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA proteins for polyubiquitination.
-
Proteasomal Destruction: The ubiquitinated Aux/IAA repressors are then recognized and degraded by the 26S proteasome.
-
Gene Activation: In the absence of Aux/IAA repressors, the Auxin Response Factor (ARF) transcription factors are released from inhibition. The freed ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.
-
Physiological Effect: The massive, uncontrolled expression of growth-related genes leads to epinasty (stem and leaf twisting), cell elongation, and ultimately, vascular tissue disruption and plant death.[2]
Caption: The molecular mechanism of action for synthetic auxins like Dichlorprop.
Analytical Methodologies
The analysis of this compound in environmental or biological matrices requires robust extraction, cleanup, and detection methods. Furthermore, due to the enantiomer-specific activity, chiral separation is often necessary for detailed environmental fate and toxicology studies.
Protocol 1: GC-MS Analysis in Soil
This protocol is adapted from established EPA methodologies for phenoxy acid herbicides and their esters.[1] It involves solvent extraction, solid-phase extraction (SPE) cleanup, derivatization of the parent acid, and GC-MS detection.
-
Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., 5% acetic acid in 1:1 methanol:water).
-
Sonicate the sample for 20 minutes in an ultrasonic water bath.
-
Centrifuge at 2000 rpm for 10 minutes and decant the supernatant. Repeat the extraction twice more, combining the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dilute the combined extracts with acidified water (pH < 2).
-
Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) with methanol followed by acidified water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute this compound with a non-polar solvent mixture (e.g., 2% acetone in hexane). This fraction contains the ester.
-
Elute the more polar parent acid (Dichlorprop), if present, with a more polar mixture (e.g., 50% methanol in acetone). This fraction would require derivatization.
-
-
GC-MS Analysis:
-
Concentrate the hexane fraction containing this compound to a final volume of 1 mL.
-
Inject 1-2 µL into the GC-MS.
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start at 70°C, ramp at 25°C/min to 150°C, then 8°C/min to 280°C, hold for 5-10 min.
-
MS Detection: Use electron ionization (EI) in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound (e.g., m/z 248 [M+], 162, 189).
-
Protocol 2: Chiral HPLC Separation
This protocol is representative for the enantioselective separation of this compound, based on published methods using polysaccharide-based chiral stationary phases (CSPs).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A cellulose-based CSP, such as a Eurocel 01 or Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and 2-propanol (e.g., 80:20 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: Isocratic elution at 1.0 mL/min.
-
Column Temperature: 20-25 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly, typically around 230 nm or 280 nm.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their individual quantification. The (R)-enantiomer is typically the second to elute on many common polysaccharide CSPs.
Toxicological Summary
The toxicological profile of this compound is primarily derived from GHS classifications submitted to the European Chemicals Agency (ECHA). Specific lethal dose (LD₅₀) studies on the pure methyl ester are not widely published; data often refers to the parent acid or is presented as classifications.
-
Acute Oral Toxicity: Classified as GHS Category 4 (Harmful if swallowed) .[3] This corresponds to an LD₅₀ range in rats of 300 - 2000 mg/kg body weight.
-
Acute Dermal Toxicity: Classified as GHS Category 4 (Harmful in contact with skin) .[3] This corresponds to an LD₅₀ range in rats or rabbits of 1000 - 2000 mg/kg body weight. A study on the parent acid, Dichlorprop, showed an LD50 of >2000 mg/kg in rabbits.
-
Skin Irritation: Classified as GHS Category 2 (Causes skin irritation) .[3]
-
Eye Irritation: Likely to be an irritant, though specific data for the ester is limited. The parent acid is a severe eye irritant.[2]
-
Enantioselectivity: It is crucial to consider enantioselectivity in toxicological assessments. While the (R)-enantiomer is responsible for the herbicidal (auxin) activity, some studies on algae have shown that the herbicidally inactive (S)-enantiomer can exhibit higher toxicity to certain non-target organisms.[6]
Environmental Fate
This compound is of moderate persistence in the environment. Its primary degradation pathway is hydrolysis of the ester bond to form the parent acid, Dichlorprop.[3] This hydrolysis can be both chemical and microbial. The resulting Dichlorprop acid is then subject to microbial degradation in soil, with reported half-lives ranging from a few days to several weeks, depending on soil type and conditions.[6] A key aspect of its environmental fate is the enantioselective degradation by soil microorganisms, which often preferentially degrade the herbicidally active (R)-enantiomer, potentially leading to a temporary enrichment of the (S)-enantiomer in the environment.[8]
Conclusion
This compound is a well-established chiral herbicide whose efficacy is derived from its function as a synthetic auxin. This guide has detailed its chemical and physical nature, outlining the critical distinction between the methyl ester and its parent acid. The mechanism of action, centered on the disruption of hormonal growth regulation via the degradation of Aux/IAA repressors, is well-understood. For drug development professionals and researchers, the provided protocols for synthesis and analysis serve as a practical foundation for laboratory work. The toxicological profile, while indicating moderate acute toxicity, highlights the importance of further research into the distinct environmental and toxicological behaviors of its individual enantiomers. A thorough understanding of these technical aspects is essential for the safe handling, effective application, and accurate environmental risk assessment of this compound.
References
- This compound. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
- ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. U.S. Environmental Protection Agency, ChemView. [Link]
- This compound | C10H10Cl2O3 | CID 90988.
- Environmental Chemistry Methods: Dichlorprop-P; 442434-01. U.S. Environmental Protection Agency. [Link]
- This compound data sheet. Compendium of Pesticide Common Names. [Link]
- Fischer Esterification Procedure. University of California, Irvine - Department of Chemistry. [Link]
- Acute Toxicity: dermal - Registration Dossier. European Chemicals Agency (ECHA). [Link]
- Dichlorprop | C9H8Cl2O3 | CID 8427.
- This compound - the NIST WebBook. National Institute of Standards and Technology. [Link]
- Mechanisms of auxin signaling. Development. [Link]
- Fischer Esterification-Typical Procedures. OperaChem. [Link]
- Dichlorprop-P (Ref: BAS 044H). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
- This compound.
- Enantiomers of 2,4-dichlorprop methyl ester.
- Synthesis of Esters Via Steglich Esterific
- Dichlorprop. Wikipedia. [Link]
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester.
- Chiral separation of Diclofop – methyl. LabRulez LCMS. [Link]
- Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry.
- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]
- The synthesis of dichlorprop anno 1950.
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The Synthesis of Dichlorprop-methyl: A Technical Guide for Chemical Researchers
This guide provides an in-depth exploration of the chemical synthesis of Dichlorprop-methyl, a significant herbicide in the phenoxypropionic acid class. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document elucidates the core chemical principles, step-by-step protocols, and critical considerations for the successful laboratory-scale synthesis of this compound. Our focus is on providing a narrative grounded in practical expertise, ensuring that each step is not only described but also justified from a chemical standpoint.
Introduction to this compound
This compound, the methyl ester of 2-(2,4-dichlorophenoxy)propionic acid, is a selective herbicide used for the control of broadleaf weeds.[1][2] Like its parent acid, Dichlorprop, its herbicidal activity is primarily attributed to the (R)-enantiomer.[1] The esterification of Dichlorprop to its methyl form can alter its physical properties, such as volatility and solubility, which in turn influences its environmental fate and application. This guide will detail a robust two-step synthesis pathway, commencing with the synthesis of the Dichlorprop acid precursor, followed by its esterification to yield this compound.
Part 1: Synthesis of the Precursor, Dichlorprop
The primary industrial synthesis of Dichlorprop involves a Williamson ether synthesis. This reaction pathway is favored for its efficiency and is a cornerstone of phenoxy herbicide production. The core principle is the nucleophilic substitution of the chloride in a chloropropionic acid derivative by the phenoxide ion of 2,4-dichlorophenol.
Reaction Principle: Williamson Ether Synthesis
The synthesis of Dichlorprop is achieved by reacting 2,4-dichlorophenol with 2-chloropropionic acid in the presence of a base. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group of 2,4-dichlorophenol to form the more nucleophilic 2,4-dichlorophenoxide. This phenoxide then attacks the electrophilic carbon atom bearing the chlorine in 2-chloropropionic acid, displacing the chloride ion and forming the ether linkage.
Visualizing the Synthesis of Dichlorprop
Caption: Williamson ether synthesis of Dichlorprop.
Experimental Protocol: Synthesis of Dichlorprop
This protocol is a synthesized methodology based on established chemical principles for Williamson ether synthesis, adapted from patent literature.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 2,4-Dichlorophenol | 163.00 | 1.0 |
| 2-Chloropropionic acid | 108.52 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 1.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | For neutralization |
| n-Hexane | 86.18 | For recrystallization |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichlorophenol in dimethyl sulfoxide (DMSO).
-
Addition of Reactants: To the stirred solution, add 2-chloropropionic acid and potassium hydroxide. The use of a solvent like DMSO is crucial as it can effectively dissolve the reactants and facilitate the reaction, leading to higher yields compared to aqueous media.[3] A surfactant may also be added to improve the reaction efficiency.[3]
-
Reaction Conditions: Control the reaction temperature between 20-80 °C.[3] The exothermic nature of the reaction may require external cooling to maintain the desired temperature range. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, neutralize the mixture with sulfuric acid. This step protonates the carboxylate to form the desired carboxylic acid and precipitates any excess base.
-
Purification: Filter the reaction mixture to remove any inorganic salts. The solvent (DMSO) can be removed under reduced pressure. The resulting solid crude product can be further purified by recrystallization from a solvent such as n-hexane to yield pure 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop).[3] A yield of approximately 93.5% can be expected with this method.[3]
Part 2: Synthesis of this compound
The conversion of Dichlorprop to its methyl ester, this compound, is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.
Reaction Principle: Fischer-Speier Esterification
Fischer-Speier esterification involves the reaction of a carboxylic acid (Dichlorprop) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and the water formed during the reaction is removed.
Visualizing the Synthesis of this compound
Caption: Fischer-Speier esterification of Dichlorprop.
Experimental Protocol: Synthesis of this compound
This protocol is a scientifically derived procedure for the esterification of Dichlorprop, based on standard laboratory practices for Fischer esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Dichlorprop | 235.06 | 1.0 equivalent |
| Methanol (anhydrous) | 32.04 | Large excess (solvent) |
| Sulfuric Acid (conc.) | 98.08 | Catalytic amount |
| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | For neutralization |
| Anhydrous Sodium Sulfate | 142.04 | For drying |
| Diethyl Ether | 74.12 | For extraction |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dichlorprop in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The amount of catalyst should be sufficient to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC. The use of excess methanol shifts the equilibrium towards the product side.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Purification and Characterization
The purity of the synthesized this compound is crucial for its intended application. The final product should be characterized to confirm its identity and purity.
-
Purification: As mentioned, vacuum distillation or column chromatography are effective methods for purifying the final product. The choice of method will depend on the scale of the synthesis and the desired purity level.
-
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the presence of the methyl ester group and the dichlorophenoxy moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch at approximately 1735-1750 cm⁻¹.
-
Safety Considerations
The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety precautions must be taken.
-
2,4-Dichlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloropropionic acid: Corrosive. Handle with care and appropriate PPE.
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to the reaction mixture.
-
Solvents: Methanol, DMSO, and diethyl ether are flammable. Ensure that there are no ignition sources in the vicinity of the experiment.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before commencing any experimental work.
References
- PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]
- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- ResearchGate. 5 The synthesis of dichlorprop anno 1950. [Link]
- Wikipedia. Dichlorprop. [Link]
- dichlorprop process. dichlorprop process. [Link]
- PubChem. 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester. [Link]
- PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]-propionic acid 2-chloroeth-1-yl ester. [Link]
- Google Patents. Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
- PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]
- EPA. Environmental Chemistry Methods: Dichlorprop-P. [Link]
- ESSLAB. Dichlorprop methyl ester. [Link]
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A Technical Guide to the Molecular Mechanism of Dichlorprop-methyl in Plants
Abstract
Dichlorprop-methyl, a member of the phenoxycarboxylic acid class of herbicides, has long been a vital tool for the selective control of broadleaf weeds.[1][2] Its efficacy stems from its ability to act as a persistent mimic of the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of hormonal homeostasis.[3] This guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the core auxin signaling pathway. We will detail its role in hijacking the TIR1/AFB receptor complex, the subsequent degradation of Aux/IAA transcriptional repressors, and the resulting uncontrolled expression of auxin-responsive genes that culminates in plant death.[4] Furthermore, this document outlines modern experimental protocols to investigate this mechanism and presents a framework for understanding the complex physiological consequences, including recent insights into induced oxidative stress and ferroptosis-like cell death.[5]
Introduction: this compound as a Synthetic Auxin
Dichlorprop is a systemic, post-emergence herbicide that is readily absorbed by the leaves and translocated throughout the plant.[6][7] Chemically, it is a chiral compound, existing in two enantiomeric forms. The herbicidal activity is almost exclusively attributed to the (R)-enantiomer, also known as dichlorprop-p (2,4-DP-p).[7][8] Like other synthetic auxin herbicides, this compound's structure allows it to function as a highly stable and persistent analogue of endogenous auxin (IAA).[2] This stability prevents its rapid degradation by the plant's natural metabolic processes, leading to a sustained and overwhelming activation of the auxin signaling cascade, a condition to which susceptible dicotyledonous plants cannot adapt.
Core Molecular Mechanism of Action
The primary mode of action for this compound is the subversion of the plant's primary auxin perception and signaling pathway. This process can be understood as a sequence of molecular events that transforms a precisely regulated growth signal into an unregulated lethal command.
The Canonical Auxin Signaling Pathway: A Primer
In a healthy, unstimulated plant cell, auxin levels are low. The core components of the nuclear auxin pathway are maintained in a repressed state.[9][10]
-
Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AREs) in the promoters of genes involved in growth and development. In the absence of high auxin levels, their activity is repressed.[11]
-
Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) Proteins: These are transcriptional repressor proteins. They bind directly to ARFs, preventing them from activating gene transcription.[10]
-
TIR1/AFB F-Box Proteins: The TRANSPORT INHIBITOR RESPONSE 1 / AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors and are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[10][12]
When natural auxin (IAA) levels rise, IAA binds to the TIR1/AFB receptor. This binding event creates a stable surface for the Aux/IAA repressor to dock with the receptor. This interaction allows the SCFTIR1/AFB complex to attach ubiquitin tags to the Aux/IAA protein, marking it for destruction by the 26S proteasome.[4][13] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of auxin-responsive genes, leading to controlled growth.[11]
This compound Hijacks the Auxin Receptor
This compound's herbicidal action begins when it enters the plant cell and binds to the TIR1/AFB receptor, effectively mimicking a high-auxin state.
-
Perception and Binding: this compound binds to the auxin-binding pocket on the TIR1/AFB protein. It acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[4][11] Studies have shown that dichlorprop exhibits significant binding affinity for the TIR1 receptor, enabling it to effectively compete with and supplant natural IAA.[14]
-
Forced Repressor Degradation: The formation of the stable TIR1/AFB-dichlorprop-Aux/IAA ternary complex triggers the polyubiquitination of the Aux/IAA repressor by the SCF E3 ligase machinery.[4]
-
Uncontrolled Gene Activation: The now polyubiquitinated Aux/IAA protein is rapidly destroyed by the 26S proteasome.[12] This leads to the massive and sustained release of ARF transcription factors, which in turn drive uncontrolled, supraoptimal expression of hundreds of auxin-responsive genes.[13]
Downstream Phytotoxic Consequences
The massive transcriptional reprogramming induced by this compound leads to a cascade of physiological disruptions that overwhelm and kill the plant.
-
Hormonal Cascade and Ethylene Synthesis: The overexpression of auxin-responsive genes includes those encoding for enzymes like ACC synthase, the rate-limiting enzyme in ethylene biosynthesis.[3] The resulting surge in ethylene production contributes significantly to the classic symptoms of auxin herbicide damage, such as leaf epinasty, senescence, and abscission.[1][15][16] Concurrently, abscisic acid (ABA) biosynthesis is also upregulated, further promoting stress and senescence.[2][3]
-
Uncontrolled Growth and Vascular Damage: The herbicide induces abnormal and rapid cell division and elongation, leading to severe morphological distortions like twisting and cupping of leaves and stems.[1] This uncontrolled growth damages the plant's vascular tissues (phloem and xylem), disrupting the transport of water and nutrients and leading to necrosis.[17][18]
-
Oxidative Stress and Ferroptosis-like Death: A recent and significant finding is that (R)-dichlorprop can trigger an iron-dependent, non-apoptotic form of programmed cell death resembling ferroptosis in Arabidopsis thaliana.[5] This process is characterized by the accumulation of reactive oxygen species (ROS) and toxic lipid peroxides, leading to the disruption of cell membranes.[5] This finding adds a new layer to our understanding of the ultimate cytotoxic effects of dichlorprop.
Experimental Elucidation of the Mechanism
Validating the mechanism of action of this compound requires a multi-faceted approach combining biochemical, molecular, and whole-plant assays.
Protocol 1: In Vitro Receptor Binding Assay via Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the direct binding interaction between dichlorprop-p and the TIR1 receptor protein, demonstrating it acts as a molecular glue to recruit an Aux/IAA peptide.
Rationale: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. By immobilizing a component of the co-receptor complex (the Aux/IAA degron peptide) and flowing over the other components (TIR1 and dichlorprop), we can measure the formation of the ternary complex, providing evidence of the "molecular glue" mechanism.[14][19]
Methodology:
-
Protein Expression & Purification: Express and purify recombinant Arabidopsis thaliana TIR1 protein and a biotinylated peptide corresponding to the degron motif (Domain II) of an Aux/IAA protein (e.g., IAA7).
-
Chip Preparation: Functionalize a streptavidin-coated SPR sensor chip by flowing over the biotinylated Aux/IAA degron peptide, leading to its immobilization.
-
Binding Analysis:
-
Prepare a series of analyte solutions containing a constant concentration of purified TIR1 protein mixed with varying concentrations of dichlorprop-p (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). As a positive control, prepare identical solutions with IAA. A vehicle control (DMSO) should also be run.
-
Inject the analyte solutions sequentially over the chip surface. The binding of TIR1 to the immobilized Aux/IAA peptide, stabilized by dichlorprop-p, will cause an increase in the response units (RU).
-
Between injections, regenerate the chip surface with a mild acid or base wash to dissociate the complex.
-
-
Data Analysis: Plot the steady-state RU response against the concentration of dichlorprop-p or IAA. A dose-dependent increase in binding confirms that dichlorprop-p facilitates the TIR1-Aux/IAA interaction. Kinetic parameters (KD, ka, kd) can be calculated to determine binding affinity.
Critical Considerations:
-
Ensure high purity of recombinant proteins to avoid non-specific binding.
-
The concentration of TIR1 should be optimized to be in a sensitive range for detection.
-
Proper controls are essential to subtract buffer effects and non-specific binding.
Protocol 2: Gene Expression Analysis by qRT-PCR
Objective: To demonstrate that dichlorprop-p treatment leads to the upregulation of known early auxin-responsive genes.
Rationale: The degradation of Aux/IAA repressors should lead to a rapid and robust increase in the transcription of genes regulated by ARFs. Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure these changes in mRNA levels.
Methodology:
-
Plant Treatment: Grow a susceptible plant species (e.g., Arabidopsis thaliana or soybean seedlings) to the appropriate stage (e.g., 2-3 true leaves). Treat plants with a sub-lethal dose of dichlorprop-p, a vehicle control (e.g., DMSO in water), and a positive control (IAA).
-
Time Course Sampling: Harvest aerial tissue at several time points post-treatment (e.g., 0, 30 min, 1 hr, 3 hr, 6 hr). Immediately flash-freeze samples in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue using a standard kit or Trizol-based method. Assess RNA quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA.
-
qRT-PCR:
-
Design and validate primers for target auxin-responsive genes (e.g., GH3.3, IAA1, SAUR19) and a stable reference gene (e.g., Actin or UBQ10).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and comparing to the time-zero or vehicle-treated control.
Critical Considerations:
-
A time-course experiment is crucial as the expression of early-response genes can be transient.
-
Primer efficiency must be validated to ensure accurate quantification.
-
At least three biological replicates are necessary for statistical significance.
Quantitative Data Summary
The efficacy of synthetic auxins can be compared through biochemical and physiological parameters. While precise binding affinities for dichlorprop are proprietary or require dedicated experimentation, relative comparisons and whole-plant efficacy data provide valuable context.
Table 1: Relative Binding Characteristics and Herbicidal Efficacy
| Compound | Chemical Class | Relative TIR1 Binding Affinity | Typical Physiological Effect | Example EC₅₀ (Susceptible Broadleaf) |
|---|---|---|---|---|
| Indole-3-acetic acid (IAA) | Indoleacetic acid | Baseline | Natural Growth Regulation | N/A |
| Dichlorprop-p | Phenoxycarboxylic acid | High [14] | Herbicidal (uncontrolled growth) | Low (High Potency) |
| 2,4-D | Phenoxycarboxylic acid | Moderate-High[14] | Herbicidal (uncontrolled growth) | Low (High Potency) |
| Dicamba | Benzoic acid | Low[14] | Herbicidal (uncontrolled growth) | Low (High Potency) |
Note: EC₅₀ (Effective Concentration, 50%) values are species- and condition-dependent. This table provides a conceptual summary.
Conclusion
The mechanism of action of this compound is a classic example of herbicidal activity achieved through the targeted disruption of a fundamental plant signaling pathway. By acting as a persistent and potent mimic of natural auxin, it hijacks the SCFTIR1/AFB co-receptor complex, forcing the degradation of Aux/IAA transcriptional repressors. This molecular sabotage unleashes the full force of the plant's growth-promoting gene expression machinery in an unregulated and sustained manner, leading to a fatal cascade of hormonal imbalance, uncontrolled cell division, ethylene-induced senescence, and oxidative stress. Recent evidence implicating an iron-dependent, ferroptosis-like cell death pathway adds further depth to our understanding of the ultimate cytotoxic events.[5] This comprehensive, multi-level disruption underscores why synthetic auxins like this compound remain highly effective and important tools in weed management.
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(R)-Dichlorprop and (S)-Dichlorprop enantiomers explained
An In-Depth Technical Guide to the (R)- and (S)-Enantiomers of Dichlorprop
Introduction: Chirality in Phenoxy Herbicides
Dichlorprop, chemically known as (RS)-2-(2,4-dichlorophenoxy)propanoic acid, is a selective, systemic chlorophenoxy herbicide used for the post-emergence control of annual and perennial broadleaf weeds.[1][2] Its molecular structure features a single asymmetric carbon atom, rendering it a chiral molecule that exists as a pair of non-superimposable mirror-image isomers, or enantiomers: (R)-Dichlorprop and (S)-Dichlorprop.[2][3]
Initially introduced to the market in the 1960s as a racemic mixture (a 1:1 ratio of both enantiomers), advancements in asymmetric synthesis and a deeper understanding of stereospecific bioactivity have led to a significant shift in its commercial formulation.[1] Modern herbicidal products predominantly contain the enantiopure form, (R)-Dichlorprop, also referred to as Dichlorprop-p.[1][3] This evolution underscores a critical principle in agrochemical science: biological systems are inherently chiral, and their interactions with xenobiotics are often highly enantioselective. This guide provides a detailed examination of the distinct properties, activities, and analytical considerations of the (R)- and (S)-enantiomers of Dichlorprop.
Section 1: Stereospecific Bioactivity and Toxicology
The fundamental reason for the shift from racemic to enantiopure Dichlorprop lies in the profound difference in the biological activity of the two isomers. This enantioselectivity extends from the target herbicidal action to effects on non-target organisms.
Herbicidal Mechanism of Action
Only the (R)-enantiomer of Dichlorprop is biologically active as a herbicide.[1][2][3] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2][3] The mechanism involves the following key steps:
-
Uptake and Translocation: (R)-Dichlorprop is absorbed by the leaves and readily translocated throughout the plant, accumulating in meristematic tissues where active cell division occurs.[2][3]
-
Hormonal Disruption: It is believed to increase cell wall plasticity, stimulate protein biosynthesis, and trigger the overproduction of ethylene.[1]
-
Uncontrolled Growth: This hormonal imbalance results in abnormal and excessive cell division and elongation, ultimately damaging the vascular tissue and leading to stem and leaf malformations, and eventually, plant death.[1][3]
In stark contrast, the (S)-enantiomer is considered herbicidally inactive.[4] Its presence in the original racemic mixture contributed to the environmental load without enhancing efficacy, a concept known as "isomeric ballast."
Enantioselective Toxicology
The differential effects of Dichlorprop enantiomers are not limited to target weeds. Studies on non-target organisms reveal a complex pattern of enantioselective toxicity.
-
Phytotoxicity to Non-Target Plants: In maize seedlings, (R)-Dichlorprop exhibited significantly higher phytotoxicity than the (S)-enantiomer.[5] It more strongly inhibited seed germination, biomass accumulation, and root/shoot elongation. Mechanistically, (R)-Dichlorprop induced greater oxidative stress, evidenced by higher levels of hydroxyl radicals (•OH) and increased activity of antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD).[5]
-
Toxicity to Aquatic Life: Enantioselectivity is also observed in aquatic organisms. For instance, while the herbicidally active (R)-enantiomer of Dichlorprop-methyl (a derivative) was more toxic to the alga Scenedesmus obliquus, the "inactive" (S)-enantiomer was found to be approximately nine times more toxic than the (R)-enantiomer to Chlorella pyrenoidosa.[4] This highlights the danger of assuming an isomer is universally "inactive" and underscores the importance of assessing enantiomer-specific ecotoxicology.
Mammalian Toxicokinetics and Health Effects
In mammals, Dichlorprop-p is rapidly absorbed through the gastrointestinal tract, undergoes limited metabolism, and is primarily excreted unchanged in the urine within 48 hours, with no significant tissue accumulation.[6] The U.S. Environmental Protection Agency (EPA) classifies the R-isomer as "Not Likely to be Carcinogenic to Humans," though it is considered a severe eye irritant.[1] The International Agency for Research on Cancer (IARC) has previously classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[1]
Data Summary: Comparative Properties of Dichlorprop Enantiomers
| Property | (R)-Dichlorprop (Dichlorprop-p) | (S)-Dichlorprop |
| Herbicidal Activity | Biologically active as a synthetic auxin.[2][3] | Largely inactive.[4] |
| Phytotoxicity (Maize) | Higher toxicity; greater inhibition of growth and induction of oxidative stress.[5] | Lower toxicity.[5] |
| Toxicity to Algae | Varies by species; more toxic to Scenedesmus obliquus.[4] | Varies by species; significantly more toxic to Chlorella pyrenoidosa.[4] |
| Primary Function | Active ingredient in modern formulations.[1] | Isomeric ballast in older racemic mixtures. |
Section 2: Environmental Fate and Enantioselective Biodegradation
Once introduced into the environment, the fate of Dichlorprop is governed by complex biotic and abiotic processes, with microbial degradation being a primary driver of dissipation. This degradation is frequently enantioselective.
Microbial Degradation in Soil and Water
Soil microorganisms play a crucial role in breaking down Dichlorprop, but they often metabolize one enantiomer at a different rate than the other.[7][8]
-
Preferential Degradation: Studies have shown that the direction of enantioselectivity can depend on the specific microbial community and soil conditions.[9] For instance, the bacterium Sphingomonas herbicidovorans MH has been shown to completely degrade both enantiomers, but it preferentially metabolizes the (S)-enantiomer.[10][11][12] In other soil studies, the (S)-enantiomer was also degraded faster, with half-lives of approximately 8 days compared to 12-13 days for the (R)-enantiomer.[8] Conversely, some reports indicate preferential degradation of the R-(+)-isomer in other media.[7] This variability demonstrates that environmental risk assessments must consider the potential for enrichment of the more persistent enantiomer.
-
Enantiomerization: In addition to degradation, Dichlorprop can undergo enantiomerization in soil, where one enantiomer is converted into the other.[9] This process can proceed in both R-to-S and S-to-R directions, with equilibrium constants varying between soil types. In some soils, the equilibrium favors the formation of the herbicidally active (R)-enantiomer, potentially prolonging its biological activity.[9]
The enantioselective degradation is mediated by specific microbial enzymes. In S. herbicidovorans, distinct inducible, proton gradient-driven uptake systems exist for (R)-Dichlorprop and (S)-Dichlorprop, indicating highly evolved and specific metabolic pathways.[10][11]
Visualization: Enantioselective Processes in Soil
Caption: Differential fate of Dichlorprop enantiomers in soil.
Section 3: Advanced Mechanistic Insights
Recent research has uncovered novel mechanisms that further explain the heightened phytotoxicity of the (R)-enantiomer.
(R)-Dichlorprop and Ferroptosis-like Cell Death
Beyond its role as a synthetic auxin, (R)-Dichlorprop has been shown to induce a form of iron-dependent, programmed cell death in plants that resembles ferroptosis.[13] This pathway is distinct from its hormonal action and contributes significantly to its phytotoxicity. Key findings include:
-
(R)-DCPP treatment leads to a significant accumulation of reactive oxygen species (ROS) and iron in plant cells.[13]
-
This oxidative imbalance causes a buildup of toxic lipid peroxides and depletes cellular antioxidants like glutathione and ascorbic acid.[13]
-
The resulting cell death can be inhibited by ferroptosis inhibitors, confirming the involvement of this specific pathway.[13]
This discovery provides a new layer of understanding of how the active enantiomer exerts its herbicidal effect and suggests that iron homeostasis is a key target.
Visualization: Proposed Ferroptosis-like Pathway
Caption: Ferroptosis-like pathway induced by (R)-Dichlorprop.
Section 4: Synthesis and Enantioselective Analysis
The production of enantiopure (R)-Dichlorprop and the ability to monitor the environmental fate of both enantiomers rely on sophisticated chemical and analytical techniques.
Synthesis Overview
The commercial production of Dichlorprop-p involves a multi-step process:
-
Formation of the Racemate: 2,4-dichlorophenol is reacted with an alkylating agent like 2-chloropropanoic acid to form the racemic phenoxypropanoic acid backbone.[2][14]
-
Chiral Resolution/Asymmetric Synthesis: The resulting racemic mixture is then either resolved into its constituent enantiomers (a process of separating them) or the (R)-enantiomer is synthesized directly using asymmetric methods to yield the biologically active Dichlorprop-p.[2][3]
Protocol: Enantioselective Analysis by Chiral HPLC
Monitoring the enantiomeric fraction (EF) of Dichlorprop in environmental samples is crucial for accurate risk assessment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark method for this separation.
Objective: To separate and quantify (R)- and (S)-Dichlorprop from a soil matrix.
Methodology:
-
Sample Preparation: Soil Extraction
-
Weigh 10.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[15]
-
Add 20 mL of an extraction solvent (e.g., 5% acetic acid in methanol) to the tube.[15]
-
Vortex vigorously for 30 seconds to create a slurry.
-
Sonicate the sample in an ultrasonic water bath for 20 minutes to ensure thorough extraction.[15]
-
Centrifuge the sample to pellet the soil particles. Decant the supernatant (the extract) into a clean tube.
-
Repeat the extraction process on the soil pellet with fresh solvent to maximize recovery, combining the supernatants.
-
The combined extract may require a clean-up step, such as Solid Phase Extraction (SPE), to remove interfering matrix components before analysis.[15]
-
-
Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP is highly effective. Examples include cellulose- or amylose-based columns (e.g., Phenomenex Lux Amylose-2, Chiralcel OD-H).[8][16]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to ensure the analyte is in its non-ionized form. The exact ratio must be optimized for the specific column used.
-
Isocratic Elution: Set a constant mobile phase composition and flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the column eluent at a wavelength of approximately 230 nm.[12]
-
Injection: Inject a small volume (e.g., 10-20 µL) of the cleaned-up sample extract.
-
Data Analysis: The (R)- and (S)-enantiomers will elute at different retention times. Quantify the peak area for each enantiomer against a calibration curve prepared from certified reference standards.
-
Self-Validation and QC:
-
Run analytical standards of racemic Dichlorprop to confirm baseline separation and determine retention times.
-
Spike blank soil samples with known concentrations of each enantiomer to determine extraction recovery and method accuracy.
-
Analyze procedural blanks to check for contamination.
Visualization: Analytical Workflow
Caption: Workflow for chiral analysis of Dichlorprop in soil.
Conclusion and Future Perspectives
The case of Dichlorprop serves as a powerful illustration of the importance of stereochemistry in the development, application, and regulation of bioactive compounds. The transition from a racemic mixture to the enantiopure (R)-Dichlorprop has allowed for a reduction in the application rates and the unnecessary environmental loading of the less active (S)-isomer. However, the science also reveals complexities, such as the enantioselective toxicity of the "inactive" isomer to certain non-target organisms and the potential for enantiomerization in the environment.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Chirality is a critical determinant of bioactivity and cannot be ignored.
-
The environmental fate and toxicological profile of each enantiomer must be assessed independently.
-
Advanced analytical methods are essential for understanding the behavior of chiral compounds in complex biological and environmental systems.
Future research should continue to explore the subtle mechanisms of enantioselective action, such as the newly discovered link to ferroptosis, and further characterize the microbial processes that govern the environmental fate of chiral pesticides. This knowledge is paramount for designing next-generation active ingredients that are not only effective but also possess a minimized and predictable environmental footprint.
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- Gavioli, E., Maier, N. M., Minguillón, C., & Lindner, W. (2004). Preparative Enantiomer Separation of Dichlorprop with a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Analytical Chemistry, 76(19), 5837–5848. Source
- Chen, X., Liu, D., & Liu, W. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974–982. Source
- Müller, M. D., & Buser, H. R. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis.
- Wang, Q., Liu, W., & Yang, Y. (2011). Enantioselective oxidative damage of chiral pesticide dichlorprop to maize. Journal of Agricultural and Food Chemistry, 59(8), 4069–4074. Source
- Rügge, K., Bjerg, P. L., & Christensen, T. H. (2002). Degradation of the (R)- and (S)-enantiomers of the herbicides MCPP and dichlorprop in a continuous field-injection experiment.
- Nickel, K., Suter, M. J., & Kohler, H. P. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(8), 2859–2865. Source
- NHMRC. (2011). Dichlorprop/Dichlorprop-P.
- Qu, H., Ma, C., Wang, Y., Xu, Y., Wang, P., & Zhou, Z. (2020). Effects of chiral herbicide dichlorprop on Arabidopsis thaliana metabolic profile and its implications for microbial communities in the phyllosphere. Ecotoxicology, 29(7), 865–876. Source
- Xu, Y., Wang, Y., Ma, C., Qu, H., Wang, P., & Zhou, Z. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry, 69(27), 7535–7545. Source
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- ResearchGate. (2013). 2 Object and image in mirror of (R)-and (S)-enantiomers of dichlorprop. Source
- Yang, X., Ma, B., Zheng, X., & Lin, C. (2014). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Analytical Methods, 6(19), 7859-7865. Source
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The Enantiomeric Dichotomy of Dichlorprop-methyl: A Technical Guide to its Stereospecific Biological Activity
Introduction: The Significance of Chirality in Agrochemistry
In the realm of pesticide science, the three-dimensional arrangement of atoms in a molecule can be the determining factor between potent efficacy and environmental hazard. Many pesticides, including the widely used phenoxyalkanoic acid herbicide Dichlorprop-methyl (DCPPM), are chiral. This means they exist as non-superimposable mirror images of each other, known as enantiomers. While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically. This guide provides an in-depth technical exploration of the stereospecific biological activity of this compound enantiomers, offering insights for researchers, scientists, and professionals in drug and pesticide development.
Dichlorprop, a chlorophenoxy herbicide structurally similar to 2,4-D, is employed to control annual and perennial broadleaf weeds[1]. Initially marketed as a racemic mixture (an equal blend of both enantiomers), advancements in asymmetric synthesis have enabled the production of enantiopure formulations[1]. This is of critical importance as typically only one enantiomer, the (R)-isomer in the case of dichlorprop, is responsible for the desired herbicidal activity[1][2][3]. The other enantiomer, the (S)-isomer, may be inactive, exhibit reduced activity, or even contribute to off-target toxicity[4][5]. Understanding the distinct biological fate and effects of each enantiomer is therefore paramount for developing safer, more effective agricultural products and for accurate environmental risk assessment.
Part 1: Differential Biological Activity of this compound Enantiomers
The biological activity of this compound is not a singular narrative but a tale of two molecules. The herbicidal efficacy and the ecotoxicological profile are both subject to profound enantioselectivity.
Herbicidal Activity: The Eutomer and the Distomer
The primary mode of action for dichlorprop is as a synthetic auxin[2][3][6]. Auxins are a class of plant hormones that regulate cell growth and differentiation[7]. Synthetic auxins mimic the natural hormone, indole-3-acetic acid (IAA), but at the high concentrations applied as herbicides, they lead to uncontrolled and disorganized plant growth, ultimately causing death[7][8].
It is well-established that the herbicidal activity of dichlorprop is almost exclusively attributed to the (R)-enantiomer (also known as dichlorprop-P)[1][2][3][9]. In the context of chiral compounds, the biologically active enantiomer is termed the "eutomer," while the less active one is the "distomer." The (R)-enantiomer effectively binds to auxin receptors, initiating a cascade of events that includes increased RNA polymerase activity, enhanced protein synthesis, and cell wall loosening, leading to the characteristic symptoms of epinasty (twisting and curling of stems and leaves) and uncontrolled cell division[7][8].
Ecotoxicological Profile: A More Complex Picture
While the (R)-enantiomer is the target for herbicidal action, the ecotoxicological effects on non-target organisms present a more nuanced scenario. Studies on aquatic organisms, particularly algae, have revealed significant enantioselectivity in toxicity, which does not always mirror the herbicidal activity profile.
For instance, in studies with the freshwater green alga Scenedesmus obliquus, the (R)-enantiomer of both dichlorprop (DCPP) and its methyl ester (DCPPM) exhibited higher toxicity[4][10]. Conversely, for the algae Chlorella pyrenoidosa and Chlorella vulgaris, the herbicidally inactive (S)-enantiomer of DCPPM was found to be more toxic than the (R)-enantiomer[4]. This highlights the critical need to assess the toxicity of individual enantiomers rather than relying solely on data from the racemic mixture.
The table below summarizes the enantioselective toxicity of this compound and its metabolite, Dichlorprop, in various algal species.
| Compound | Organism | 96h-EC50 (mg L⁻¹) (S)-enantiomer | 96h-EC50 (mg L⁻¹) (R)-enantiomer | 96h-EC50 (mg L⁻¹) Racemic Mixture | More Toxic Enantiomer | Reference |
| 2,4-DCPPM | Chlorella pyrenoidosa | 0.783 | 7.310 | 1.058 | (S) | [4] |
| 2,4-DCPPM | Scenedesmus obliquus | - | Lower | Higher | (R) | [4][10] |
| 2,4-DCPPM | Chlorella vulgaris | - | Higher | - | (S) | [4] |
Part 2: Mechanistic Insights into Enantioselective Activity
The differential biological activities of this compound enantiomers are rooted in their stereospecific interactions at a molecular level.
Mechanism of Herbicidal Action: An Auxin Mimic
The herbicidal action of (R)-dichlorprop stems from its ability to mimic IAA and bind to auxin-binding proteins (ABPs) and receptors like the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. The resulting overstimulation of these pathways disrupts normal plant development.
Caption: Simplified pathway of (R)-Dichlorprop's herbicidal action.
Mechanism of Enantioselective Toxicity in Algae: The Role of Reactive Oxygen Species (ROS)
The enantioselective toxicity observed in algae is linked to the differential induction of oxidative stress. Exposure to dichlorprop enantiomers can lead to an increase in reactive oxygen species (ROS)[11]. In Scenedesmus obliquus, the herbicidally active (R)-enantiomer was found to induce higher levels of ROS production compared to the (S)-enantiomer[11]. This overproduction of ROS can damage cellular components, impair subcellular structures, and inhibit cell growth[11].
Furthermore, studies have shown that (R)-DCPP can induce more significant structural changes in the light-harvesting chlorophyll a/b pigment-protein complexes (LHCII) in S. obliquus[12]. This leads to an excess of excitation energy, which in turn triggers the enantioselective production of ROS, providing a mechanistic basis for the observed enantioselective toxicity[12].
Part 3: Environmental Fate and Enantioselective Degradation
The environmental persistence and impact of this compound are significantly influenced by enantioselective degradation processes carried out by microorganisms in soil and aquatic environments.
Microbial Degradation
Microbial communities often exhibit a preference for degrading one enantiomer over the other. For instance, a DCPPM-degrading bacterial strain isolated from activated sludge showed a preferential degradation of the (R)-enantiomer over the (S)-enantiomer[13]. In contrast, the bacterium Sphingomonas herbicidovorans MH can degrade both enantiomers of dichlorprop, but it preferentially degrades the (S)-enantiomer[14][15]. This enantioselectivity is due to the presence of distinct, inducible uptake systems for the (R)- and (S)-enantiomers[14][15].
Degradation in Algal Cultures
Different algal species also display varying enantioselectivity in the degradation of DCPPM. For Chlorella vulgaris and Scenedesmus obliquus, the degradation rate of the racemic mixture was faster than that of the individual enantiomers, with the (R)-enantiomer degrading faster than the (S)-enantiomer[16]. In Chlorella pyrenoidosa, the (R)-enantiomer and the racemate degraded at similar rates, both faster than the (S)-enantiomer[16]. DCPPM is hydrolyzed to the more toxic metabolite 2,4-DCPP, and the rate of this hydrolysis can also be enantioselective[17].
The enantioselective degradation can lead to a shift in the enantiomeric ratio of dichlorprop in the environment over time, which has important implications for long-term ecological risk assessment.
Part 4: Experimental Protocols
To accurately assess the biological activity of this compound enantiomers, robust and validated experimental protocols are essential.
Enantioselective Separation and Analysis
The separation of this compound enantiomers is a prerequisite for studying their individual biological effects. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques for achieving baseline separation[13].
Protocol: Chiral HPLC Separation of Dichlorprop Enantiomers
This protocol is a generalized example based on principles described in the literature[18][19].
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based or Pirkle-type column).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., isopropanol or ethanol) and a non-polar solvent (e.g., hexane or heptane). The exact ratio will need to be optimized for the specific column used.
-
Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh a standard of racemic this compound and dissolve it in the mobile phase to a known concentration.
-
For experimental samples, extract the this compound using an appropriate solvent and concentrate the extract. Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 230 nm).
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of enantiopure standards (if available) or by comparing with literature data.
-
Quantify the concentration of each enantiomer by integrating the peak areas and comparing them to a calibration curve.
-
Caption: Workflow for chiral HPLC analysis of this compound enantiomers.
Algal Growth Inhibition Assay (OECD 201)
This protocol is a standardized method to determine the toxicity of substances to freshwater microalgae.
-
Test Organism: A pure, exponentially growing culture of a selected algal species (e.g., Scenedesmus obliquus or Chlorella pyrenoidosa).
-
Test Design:
-
Prepare a series of test solutions with varying concentrations of the individual (R)- and (S)-enantiomers and the racemic mixture of this compound.
-
Include a control group with no test substance.
-
Each concentration and the control should have at least three replicates.
-
-
Procedure:
-
Inoculate the test solutions and controls with a low density of the algal culture.
-
Incubate the cultures under constant and uniform conditions of light, temperature, and pH for 72-96 hours.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the experiment and at least daily thereafter.
-
-
Data Analysis:
-
For each concentration, calculate the percent inhibition of the average specific growth rate relative to the control.
-
Determine the EC50 value (the concentration that causes a 50% inhibition of growth) for each enantiomer and the racemic mixture using a suitable statistical model.
-
Conclusion
The biological activity of this compound is a clear and compelling case for the importance of stereochemistry in pesticide science. The herbicidal efficacy resides almost entirely in the (R)-enantiomer, while the ecotoxicological profile is more complex, with the (S)-enantiomer sometimes exhibiting greater toxicity to non-target organisms. Furthermore, enantioselective degradation in the environment can alter the enantiomeric ratio, with significant implications for risk assessment. A thorough understanding of these enantioselective processes, supported by robust analytical and biological testing protocols, is essential for the development of more effective and environmentally benign agrochemicals. This guide serves as a foundational resource for researchers dedicated to advancing this critical area of science.
References
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- PubMed. (1976). Mechanism of Action of the Herbicide 2-Chloro-3(4-chlorophenyl)
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Toxicological Profile of Dichlorprop-methyl
Abstract
This compound (2,4-DP-M) is the methyl ester of dichlorprop, a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds.[1] Upon entering a biological system, it is rapidly hydrolyzed to its parent acid, dichlorprop. Modern formulations contain the biologically active R-enantiomer, known as dichlorprop-P (2,4-DP-P).[2][3] Consequently, the toxicological assessment of this compound is intrinsically linked to, and largely reliant upon, the extensive toxicological database of dichlorprop-P. This guide provides a comprehensive technical overview of the toxicological profile of this compound, focusing on the data for its active acid metabolite, dichlorprop-P. We will delve into its toxicokinetics, mechanism of action, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects, providing field-proven insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound belonging to the aryloxyalkanoic acid class of herbicides.[1] Understanding its chemical and physical properties is fundamental to predicting its environmental fate and biological interactions.
| Property | Value | Source |
| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | [4] |
| Synonyms | 2,4-DP methyl ester, Dichlorprop methyl ester | [4][5] |
| CAS Registry Number | 57153-17-0 | [5][6] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [4][5] |
| Molecular Weight | 249.09 g/mol | [4][6] |
| Octanol/Water Partition Coefficient (logPoct/wat) | Data not available for methyl ester; 3.1 for parent acid | [7] |
| Isomerism | Contains a chiral center; the R-enantiomer (dichlorprop-P) is herbicidally active. | [1][3] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicological impact of a xenobiotic is governed by its ADME profile. For this compound, the key metabolic step is its rapid conversion to the active acid, dichlorprop-P.
Absorption and Distribution
Dichlorprop-P, the active metabolite, can be absorbed via oral and dermal routes.[8][9] Following absorption, it is distributed throughout the body.
Metabolism
The primary metabolic event for this compound is the rapid hydrolysis of the ester linkage by esterase enzymes to yield dichlorprop-P and methanol.[8] This conversion is critical, as the toxicity profile is subsequently that of dichlorprop-P. Dichlorprop itself is known to induce mixed-function oxidases in the liver.[10] Further metabolism of dichlorprop-P is limited, with the primary route of elimination being excretion of the parent acid.
Caption: Metabolic conversion of this compound to its active form.
Excretion
Dichlorprop is excreted from the body primarily via urine.[10] Studies suggest an active renal secretion mechanism is involved, similar to that observed for other phenoxy herbicides like 2,4,5-T.[10] A smaller portion may be eliminated through the biliary route.[10]
Mechanism of Action
Herbicidal Action (Plants)
The primary mode of action for dichlorprop is as a synthetic auxin.[1][2] It mimics the plant growth hormone indole-3-acetic acid (IAA), leading to an abnormal increase in cell wall plasticity, protein biosynthesis, and ethylene production.[2][7] This causes uncontrolled, unsustainable cell division and growth, ultimately damaging vascular tissues and leading to plant death.[2]
Toxicological Mechanism (Mammals)
The mammalian mechanism of toxicity is less clearly defined than the herbicidal action. The rapid hydrolysis to dichlorprop-P means the effects are attributable to the acid form. Key observations include:
-
Liver Effects: Dichlorprop has been shown to induce liver mixed-function oxidases in rats, suggesting it can alter hepatic metabolic activity.[10]
-
Irritation: Dichlorprop-P acid is a severe eye irritant, while the ester form is less so.[9] Both forms are only slightly irritating to the skin.[9]
Toxicological Profile
Acute Toxicity
Dichlorprop-P has low to moderate acute toxicity following oral, dermal, and inhalation exposure.
| Metric | Value | Species | Classification | Source |
| Oral LD₅₀ | 537 - 567 mg/kg bw | Rat | Moderate | [2][8] |
| Dermal LD₅₀ | >2000 mg/kg bw | Rat | Low | [8] |
| Inhalation LC₅₀ | >2700 mg/m³ | Rat | Low | [8] |
| Eye Irritation | Severe Irritant (Acid) | Rabbit | - | [2][9] |
| Skin Irritation | Slight Irritant | Rabbit | - | [9] |
GHS hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[4]
Chronic and Sub-chronic Toxicity
Repeated-dose studies on dichlorprop-P have identified the kidney as a potential target organ. In a multigeneration study in rats, increased kidney weight was a basis for establishing the parental No-Observed-Adverse-Effect Level (NOAEL).[11]
Genotoxicity
The genotoxic potential of dichlorprop-P has been evaluated in a battery of tests. While some related chlorophenoxy herbicides have shown genotoxic activity, the weight of evidence for dichlorprop-P suggests it is unlikely to be genotoxic in vivo.[8][11] For instance, a series of in vitro and in vivo studies for dichlorprop-P did not reveal any genotoxic potential.[8] However, some studies on the related compound diclofop-methyl have demonstrated dose-dependent increases in chromosomal aberrations and DNA damage in both in vivo (mouse bone marrow) and in vitro (human lymphocytes) models.[12][13]
| Assay Type | Test System | Compound | Result | Source |
| In Vitro Assays | Multiple | Dichlorprop-P | Negative | [8] |
| In Vivo Assays | Multiple | Dichlorprop-P | Negative | [8] |
| Chromosome Aberration | Mouse bone-marrow | Diclofop-methyl | Positive | [12][13] |
| Comet Assay | Human lymphocytes | Diclofop-methyl | Positive | [12][13] |
Carcinogenicity
There has been historical concern regarding the carcinogenic potential of the chlorophenoxy herbicide class. The International Agency for Research on Cancer (IARC) classified this group as 2B, "possibly carcinogenic to humans," in 1987.[2] However, specific lifetime studies on dichlorprop and dichlorprop-P in both mice and rats did not show evidence of carcinogenicity.[8][11] Based on this data, the U.S. Environmental Protection Agency (EPA) classifies the active R-isomer, dichlorprop-P, as “Not Likely to be Carcinogenic to Humans.”[2]
Reproductive and Developmental Toxicity
Developmental toxicity studies in rats and rabbits with dichlorprop-P showed effects such as skeletal variations and retarded development, but typically in the presence of maternal toxicity.[11] In a rat multigeneration study, reproductive effects including reduced fertility, prolonged gestation, and increased pup mortality were observed at higher doses.[11] The developmental NOAELs were established at 80 mg/kg bw/day in rats and 50 mg/kg bw/day in rabbits.[11]
Key Experimental Protocol: In Vitro Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells. The protocol below is a generalized workflow based on methodologies used to assess the genotoxicity of compounds like diclofop-methyl.[12]
Objective: To quantify DNA single-strand breaks in cultured human lymphocytes exposed to a test article.
Methodology:
-
Cell Culture:
-
Isolate human peripheral blood lymphocytes from healthy donors.
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), phytohemagglutinin (PHA), and antibiotics.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
-
-
Exposure:
-
Treat lymphocyte cultures with various concentrations of the test article (e.g., 15 µg/mL to 250 µg/mL) and appropriate solvent controls (e.g., DMSO).
-
Include a positive control (e.g., hydrogen peroxide).
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Slide Preparation:
-
Harvest cells and mix a small aliquot (~1x10⁴ cells) with low melting point agarose at 37°C.
-
Pipette the cell/agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Remove coverslips and immerse slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to dissolve cell and nuclear membranes.
-
-
DNA Unwinding and Electrophoresis:
-
Place slides in a horizontal gel electrophoresis tank filled with cold, alkaline electrophoresis buffer (pH > 13).
-
Allow DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA (from damaged cells) will migrate out of the nucleus, forming a "comet tail."
-
-
Neutralization and Staining:
-
Gently rinse slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Examine slides using a fluorescence microscope.
-
Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length and tail intensity (percentage of DNA in the tail).
-
Caption: Standardized workflow for the in vitro Comet Assay.
Conclusion
The toxicological profile of this compound is defined by its rapid in vivo hydrolysis to the herbicidally active acid, dichlorprop-P. It exhibits moderate acute oral toxicity and is a severe eye irritant. The weight of evidence from comprehensive testing indicates that dichlorprop-P is not carcinogenic and is unlikely to be genotoxic in vivo. Reproductive and developmental effects have been observed, but typically at doses also associated with maternal toxicity. The primary target organs upon repeated exposure appear to be the kidneys. A thorough understanding of its rapid metabolism to the acid form is essential for any accurate risk assessment.
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An In-depth Technical Guide to the Environmental Fate and Transport of Dichlorprop-methyl
This guide provides a comprehensive technical overview of the environmental journey of Dichlorprop-methyl, a phenoxy herbicide. Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond simple statements of fact to explore the causal mechanisms governing its transformation and movement in the environment. We will delve into the key physicochemical properties, degradation pathways, and transport processes, grounding our discussion in established scientific principles and standardized methodologies.
Introduction to this compound
This compound (DCPPM) is the methyl ester of Dichlorprop, a selective, systemic herbicide used for the post-emergence control of annual and perennial broadleaf weeds.[1] Its chemical structure, methyl 2-(2,4-dichlorophenoxy)propanoate, features a chiral center, resulting in two enantiomers: the biologically active (R)-enantiomer and the less active (S)-enantiomer.[2] Understanding the environmental fate of this compound is critical for assessing its potential risks to non-target organisms and ecosystems. This guide will dissect the intricate processes that dictate its persistence, mobility, and ultimate degradation in soil and aquatic systems.
Foundational Physicochemical Properties
The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota.
| Property | Value | Significance in Environmental Fate |
| Molecular Formula | C₁₀H₁₀Cl₂O₃[3][4] | Defines the basic structure and elemental composition. |
| Molecular Weight | 249.09 g/mol [3][4][5] | Influences diffusion and volatility. |
| CAS Registry Number | 57153-17-0[4][6] | Provides a unique identifier for the racemic mixture. |
| Water Solubility | Moderately Soluble[1] | Affects its potential for leaching and transport in aqueous systems. Higher solubility generally leads to greater mobility in water. |
| Octanol/Water Partition Coeff. (Kow) | Varies with pH[7] | Indicates the lipophilicity of the parent acid, Dichlorprop. A high Kow suggests a tendency to partition into organic matter and biota. For the parent acid, Kow is inversely related to pH, ranging from 114 at pH 4 to 0.6 at pH 7.[7] |
| Soil Organic Carbon-Water Partitioning Coeff. (Koc) | Varies with pH[7] | A crucial indicator of mobility in soil.[8][9] High Koc values signify strong adsorption to soil organic matter and low leaching potential.[8][9] Like Kow, the Koc of the parent acid is pH-dependent.[7] |
Transformation and Degradation Processes (Environmental Fate)
Once released into the environment, this compound is subject to a variety of transformation processes that break it down. These can be broadly categorized as abiotic (non-biological) and biotic (biological) degradation.
Abiotic Degradation
Hydrolysis: The primary abiotic degradation pathway for this compound is hydrolysis of the ester linkage. This reaction cleaves the methyl group, converting this compound into its corresponding carboxylic acid, Dichlorprop, and methanol.[10][11] This process can be catalyzed by acids or bases. The rate of hydrolysis is pH-dependent, with studies on the related compound Dichlorfop-methyl showing half-lives ranging from 1.7 years at a neutral pH of 7 to just 6.3 days at a more alkaline pH of 9.[12] This rapid conversion to the more polar Dichlorprop acid is a critical first step that significantly alters the compound's mobility and subsequent degradation pathways.
Photolysis (Photodegradation): Photolysis, or degradation by sunlight, is another significant pathway, particularly in aquatic environments.[13] Dichlorprop contains chromophores that can absorb light, leading to chemical transformation.[14] In aquatic systems, Dichlorprop-P (the active enantiomer) is known to transform rapidly via phototransformation.[13] The process can involve reactions with photochemically produced hydroxyl radicals, which can lead to the breakdown of the aromatic ring and dechlorination.[15]
Biotic Degradation
Microbial degradation is the principal route of transformation for this compound and its primary metabolite, Dichlorprop, in both soil and aquatic systems.[13][16] A diverse range of soil microorganisms, including bacteria and fungi, can utilize the herbicide as a carbon source.[17][18]
The degradation pathway typically proceeds as follows:
-
Initial Hydrolysis: Similar to abiotic hydrolysis, the first step is the rapid microbial-mediated cleavage of the ester bond to form Dichlorprop.[10][11]
-
Side Chain Cleavage: The crucial next step involves dioxygenase enzymes, which cleave the ether linkage of the Dichlorprop molecule.[19] This reaction separates the aliphatic side chain (as pyruvate) from the aromatic ring, yielding the key intermediate, 2,4-dichlorophenol (2,4-DCP) .[19]
-
Ring Cleavage: The 2,4-DCP intermediate is then hydroxylated to form a substituted catechol. This catechol subsequently undergoes ortho-cleavage, breaking open the aromatic ring and leading to intermediates that can enter central metabolic pathways like the TCA cycle.[19]
Notably, microbial degradation can be enantioselective. Studies have shown that certain bacterial strains preferentially degrade one enantiomer over the other.[20][21] For instance, some bacteria preferentially degrade the R-enantiomer of this compound.[20][21] This stereoselectivity is an important consideration in risk assessment, as the two enantiomers can have different toxicological profiles.[22]
A conceptual diagram of the primary degradation steps is presented below.
Caption: Primary degradation pathway of this compound.
Environmental Transport and Distribution
The movement of this compound and its degradates from the point of application is a critical component of its environmental risk profile.
Mobility in Soil: Adsorption and Leaching
The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in the soil water.[9] The Soil Organic Carbon-Water Partitioning Coefficient (Koc) is the key parameter used to quantify this behavior.[23][24]
-
High Koc: Indicates strong adsorption to soil organic matter, resulting in low mobility and a reduced risk of leaching to groundwater.[8]
-
Low Koc: Indicates weak adsorption, meaning the chemical is more likely to remain in the soil solution and be transported downwards with infiltrating water (leaching).[8]
For Dichlorprop, the parent acid of this compound, adsorption is highly dependent on soil properties, particularly organic carbon content and pH.[7] Soils rich in organic matter exhibit a higher sorption capacity.[7] Furthermore, as an acidic herbicide, its adsorption is pH-dependent; lower pH increases adsorption as the acid is less dissociated and more lipophilic.[7]
Despite its potential for mobility, studies have shown that the addition of organic matter to soil can decrease the leaching rate of Dichlorprop.[25] However, under certain conditions, such as in structured soils with macropores (e.g., cracks in clay), rapid downward movement can occur, bypassing the soil matrix and potentially leading to groundwater contamination.[26][27][28] This highlights the importance of considering soil structure in transport modeling.
Runoff and Volatilization
Dichlorprop-P has the potential to enter aquatic systems through runoff from treated fields.[13] The amount of runoff will depend on the pesticide's properties (solubility and Koc), soil type, slope, and the intensity and timing of rainfall or irrigation events after application.
While Dichlorprop-P itself is not expected to be highly volatile, volatilization can be a dissipation route for some pesticides, contributing to atmospheric transport.[13] However, for this compound and its acid, the primary transport concerns are leaching and runoff.
The following diagram illustrates the key environmental fate and transport pathways.
Caption: Key environmental fate and transport pathways for this compound.
Standardized Testing Methodologies
To ensure data is reliable and comparable, the study of a pesticide's environmental fate follows internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).
Protocol Example: Soil Adsorption/Desorption using a Batch Equilibrium Method (OECD Guideline 106)
This experiment is fundamental for determining the soil adsorption coefficient (Koc), a critical input for environmental mobility models.[9]
Objective: To quantify the adsorption of this compound and its primary degradate (Dichlorprop) to different soil types, allowing for the calculation of Kd (soil-water distribution coefficient) and Koc.
Methodology Workflow:
-
Preparation:
-
Select a minimum of five different soil types with varying properties (organic carbon content, pH, texture).
-
Prepare a stock solution of the test substance (e.g., ¹⁴C-labeled this compound) in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.
-
Prepare a series of dilutions from the stock solution.
-
-
Adsorption Phase:
-
Add a known mass of air-dried soil to centrifuge tubes.
-
Add a known volume of the test substance solution to each tube.
-
Include control samples (soil with solution but no test substance, and test substance solution with no soil) to account for potential abiotic degradation or adsorption to the vessel walls.
-
Agitate the tubes on a shaker at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time (typically 24-48 hours).
-
-
Separation and Analysis:
-
Centrifuge the tubes at high speed to separate the soil (solid phase) from the water (aqueous phase).
-
Carefully remove an aliquot of the supernatant (aqueous phase).
-
Analyze the concentration of the test substance remaining in the aqueous phase using an appropriate analytical method, such as Liquid Scintillation Counting (for radiolabeled substances) or Liquid Chromatography-Mass Spectrometry (LC-MS).[29]
-
-
Calculation:
-
The amount of substance adsorbed to the soil is calculated by subtracting the amount remaining in the aqueous phase from the initial amount added.
-
The distribution coefficient (Kd) is calculated:
-
Kd = (Concentration in soil) / (Concentration in water)
-
-
The organic carbon-normalized adsorption coefficient (Koc) is then calculated:
-
Koc = (Kd / % Organic Carbon) * 100
-
-
-
Desorption Phase (Optional but Recommended):
-
After the adsorption phase, remove a known amount of the supernatant and replace it with fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and agitate again for the same equilibrium period.
-
Analyze the concentration of the test substance that has desorbed from the soil back into the aqueous phase. This provides information on the reversibility of the adsorption process.
-
The following workflow diagram illustrates the OECD 106 Batch Equilibrium method.
Caption: Workflow for OECD 106 Soil Adsorption Batch Equilibrium Study.
Conclusion
The environmental fate and transport of this compound are governed by a sequence of interconnected processes. The initial rapid hydrolysis to the more polar Dichlorprop acid is a pivotal event, significantly influencing subsequent pathways. In terrestrial environments, microbial degradation is the ultimate and most significant mechanism of dissipation, while soil organic carbon content and pH are the primary determinants of its mobility and leaching potential.[7][13] In aquatic systems, both photolysis and biodegradation contribute to its transformation.[13] A thorough understanding of these pathways, quantified using standardized methodologies, is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this herbicide.
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Dichlorprop-methyl degradation pathways in soil and water
An In-depth Technical Guide to the Degradation Pathways of Dichlorprop-methyl in Soil and Water
Introduction
This compound (DCPM), the methyl ester of dichlorprop, is a selective, systemic herbicide used to control broadleaf weeds.[1] As a chiral compound, it exists in two enantiomeric forms, (R)-dichlorprop-methyl and (S)-dichlorprop-methyl, which can exhibit different biological activities and environmental fates.[2] Understanding the degradation pathways of this compound in soil and water is crucial for assessing its environmental persistence, potential for contamination, and overall ecological impact. This guide provides a comprehensive overview of the biotic and abiotic degradation processes that govern the transformation of this compound in these environmental compartments.
Degradation of this compound in Soil
The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. Microbial activity is the primary driver of its transformation in the soil environment.
Biotic Degradation
The microbial degradation of this compound is the most significant pathway for its dissipation in soil. A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing this herbicide as a source of carbon and energy. The initial and most critical step in the biotic degradation of this compound is the hydrolysis of the ester bond to form its corresponding acid, dichlorprop. This reaction is catalyzed by esterase enzymes produced by various soil microbes.
Several bacterial genera have been identified as key players in the degradation of dichlorprop and other phenoxyalkanoic acid herbicides. These include Sphingobium, Sphingopyxis, and Pseudomonas species.[3][4] These bacteria possess the enzymatic machinery to not only hydrolyze the ester but also to further break down the resulting dichlorprop molecule. Following hydrolysis, the microbial degradation of dichlorprop proceeds via the cleavage of the ether linkage, leading to the formation of 2,4-dichlorophenol (2,4-DCP) and pyruvate.[1] The 2,4-DCP can be further mineralized to carbon dioxide, water, and chloride ions by specialized microorganisms.
A noteworthy aspect of the microbial degradation of this compound is its enantioselectivity. Due to the chiral nature of the molecule, microorganisms often exhibit preferential degradation of one enantiomer over the other. For instance, some bacterial strains have been shown to preferentially degrade the (R)-enantiomer of dichlorprop, while others may favor the (S)-enantiomer.[5][6] This enantioselective degradation is dependent on the specific microbial populations present in the soil and environmental conditions such as pH.[5]
Abiotic Degradation in Soil
While biotic processes dominate, abiotic degradation can also contribute to the transformation of this compound in soil, primarily through chemical hydrolysis. The rate of hydrolysis is significantly influenced by soil pH and temperature. Generally, hydrolysis is more rapid under alkaline conditions.[7] However, compared to microbial degradation, abiotic hydrolysis in soil is considered a slower process under typical environmental conditions. Photodegradation on the soil surface can also occur, but its contribution to the overall degradation is limited due to the limited penetration of sunlight into the soil profile.
Factors Influencing Degradation in Soil
Several environmental factors can influence the rate and extent of this compound degradation in soil:
-
Soil Type and Organic Matter: Soil composition, particularly the content of organic matter and clay, can affect the bioavailability of this compound to microorganisms. Higher organic matter content can lead to increased adsorption, potentially reducing its availability for degradation.[8]
-
pH: Soil pH affects both microbial activity and the rate of chemical hydrolysis. Microbial degradation of phenoxyalkanoic acids is generally favored in neutral to slightly alkaline soils.[9]
-
Temperature: Microbial activity and the rates of chemical reactions are temperature-dependent. Higher temperatures, up to an optimal point for microbial growth, generally increase the rate of degradation.[10]
-
Moisture: Adequate soil moisture is essential for microbial activity and for the dissolution and transport of the herbicide, making it accessible to degrading microorganisms.[8]
Degradation of this compound in Water
In aquatic environments, this compound is subject to degradation through abiotic and biotic pathways.
Abiotic Degradation
Hydrolysis: Chemical hydrolysis is a significant abiotic degradation pathway for this compound in water. The rate of hydrolysis of the ester linkage is highly dependent on the pH of the water. Hydrolysis is generally faster in alkaline waters compared to acidic or neutral conditions.[7] Temperature also plays a crucial role, with higher temperatures accelerating the hydrolysis rate.[11] The primary product of hydrolysis is dichlorprop.
Photolysis: this compound can undergo photodegradation when exposed to sunlight in aqueous solutions. The molecule contains chromophores that absorb light in the environmentally relevant UV spectrum, leading to its direct photolysis.[12] The rate of photolysis can be influenced by the presence of photosensitizing substances in the water, such as dissolved organic matter and nitrate ions, which can lead to indirect photolysis.[13] The degradation products of photolysis can include dichlorprop and 2,4-dichlorophenol.
Biotic Degradation in Water
Microbial degradation also occurs in aquatic systems, carried out by bacteria and algae present in the water column and sediments.[14] Similar to soil environments, the initial step is the enzymatic hydrolysis of the methyl ester to dichlorprop.[14] Aquatic microorganisms can then further degrade dichlorprop. The degradation of this compound in water can also be enantioselective, depending on the specific microbial communities present.[14]
Degradation Pathways and Metabolites
The degradation of this compound in both soil and water proceeds through a series of key steps, leading to the formation of several intermediate metabolites.
The primary metabolites identified in the degradation of this compound are:
-
Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid): The initial and major degradation product formed through the hydrolysis of the methyl ester.
-
2,4-Dichlorophenol (2,4-DCP): Formed from the microbial cleavage of the ether bond of dichlorprop.[4]
Further degradation of 2,4-dichlorophenol leads to ring cleavage and eventual mineralization to simpler inorganic compounds.
Quantitative Data on this compound Degradation
The persistence of this compound in the environment is often expressed as its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. Half-lives are highly variable and depend on specific environmental conditions.
| Matrix | Degradation Process | Condition | Half-life (t½) | Reference |
| Soil | Biotic Degradation | Moist parabrown podzol soil at 22°C | ~8 days (for a related compound, diclofop-methyl) | |
| Soil | Biotic Degradation | Varies with soil type and microbial population | Can range from a few days to several weeks | [8][10] |
| Water | Hydrolysis | pH dependent | Faster in alkaline conditions | [7] |
| Water | Biotic Degradation | Algal cultures | Rapid initial degradation | [14] |
Note: Specific half-life data for this compound under varied conditions can be limited. The provided data for a related compound and general ranges illustrate the variability.
Experimental Protocols
Studying the degradation of this compound requires well-defined experimental setups. Below are outlines for key experimental protocols.
Soil Microcosm Degradation Study
This protocol is designed to assess the degradation of this compound in soil under controlled laboratory conditions.
Objective: To determine the rate of degradation and identify major metabolites of this compound in a specific soil type.
Materials:
-
Freshly collected and sieved (<2 mm) soil
-
This compound analytical standard
-
Sterile water
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
Incubator
-
Analytical instrumentation (e.g., HPLC or GC-MS)
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Solid Phase Extraction (SPE) cartridges[15]
Procedure:
-
Soil Characterization: Analyze the soil for key properties such as pH, organic matter content, texture, and microbial biomass.
-
Microcosm Setup:
-
Weigh a specific amount of soil (e.g., 50 g dry weight equivalent) into each incubation vessel.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Fortify the soil samples with this compound to achieve the desired concentration. Ensure the solvent is allowed to evaporate.
-
Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile water.
-
Prepare control microcosms (e.g., sterile soil to assess abiotic degradation, and soil without herbicide to monitor background microbial activity). Sterilization can be achieved by autoclaving or gamma irradiation.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). The lids should allow for air exchange but minimize moisture loss.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.
-
Extraction:
-
Cleanup and Analysis:
-
Data Analysis:
-
Plot the concentration of this compound over time.
-
Calculate the degradation kinetics, typically assuming first-order kinetics, to determine the half-life (t½).[17]
-
Aqueous Hydrolysis Study
This protocol outlines a method to determine the rate of abiotic hydrolysis of this compound at different pH values.
Objective: To determine the hydrolysis rate constant and half-life of this compound in aqueous solutions of varying pH.
Materials:
-
This compound analytical standard
-
Sterile buffered solutions at different pH values (e.g., pH 4, 7, and 9)
-
Sterile amber glass vials with screw caps
-
Constant temperature incubator or water bath
-
Analytical instrumentation (e.g., HPLC)
-
Acetonitrile (HPLC grade)
Procedure:
-
Solution Preparation:
-
Prepare sterile buffer solutions at the desired pH levels.
-
Prepare a stock solution of this compound in acetonitrile.
-
Spike the buffer solutions with the this compound stock solution to a known initial concentration. The volume of acetonitrile should be minimal to avoid co-solvent effects.
-
-
Incubation:
-
Aliquot the solutions into sterile amber glass vials, leaving minimal headspace.
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
-
Sampling: At specified time intervals, sacrifice triplicate vials for each pH level.
-
Analysis: Directly analyze the aqueous samples using HPLC with a suitable detector (e.g., UV or MS) to quantify the concentration of this compound.
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = ln(2)/k) for each pH.[18]
-
Conclusion
The degradation of this compound in soil and water is a multifaceted process involving both biotic and abiotic pathways. In soil, microbial degradation is the predominant mechanism, characterized by the initial hydrolysis of the methyl ester to dichlorprop, followed by further breakdown. This process is often enantioselective and is influenced by soil properties, pH, temperature, and moisture. In aquatic environments, both chemical hydrolysis and photolysis contribute significantly to its degradation, with rates being highly dependent on pH and sunlight exposure. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of this compound and for developing strategies to mitigate its potential ecological risks.
References
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- The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. (2024).
- Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradi
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An In-Depth Technical Guide on the Mode of Action of Dichlorprop-methyl as a Synthetic Auxin
Section 1: Introduction to Dichlorprop-methyl
This compound is a selective, systemic herbicide belonging to the phenoxycarboxylic acid chemical class.[1][2] It is widely utilized for the post-emergence control of annual and perennial broadleaf weeds, particularly in cereal crops and non-crop areas.[3] As a synthetic auxin, this compound mimics the action of the primary native plant auxin, Indole-3-acetic acid (IAA), but with crucial differences in stability and concentration that lead to its herbicidal activity.[4][5] The herbicidal efficacy of dichlorprop is primarily attributed to its (R)-enantiomer, also known as Dichlorprop-P, which is the biologically active form that interacts with the plant's hormonal machinery.[3][6][7] In commercial formulations, it is often supplied as a methyl ester, which is readily absorbed by the plant's leaves and subsequently hydrolyzed to the active dichlorprop acid form to exert its effects.[6][7] This guide provides a detailed technical overview of the molecular and physiological cascade initiated by this compound, leading to the disruption of normal plant development and eventual death of susceptible species.
Section 2: The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway
The primary mode of action for all synthetic auxins, including this compound, is the deregulation of auxin-mediated gene expression.[8] This is achieved by overwhelming the plant's natural auxin signaling pathway, which is tightly regulated by a sophisticated perception and response system. This compound effectively hijacks this system, leading to a sustained and lethal overstimulation of auxin responses.
Perception at the TIR1/AFB Co-Receptor Complex
The perception of auxin occurs in the nucleus, where the hormone binds to a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[2][9][10] These proteins do not function as receptors alone; they require a co-receptor to efficiently bind auxin. This co-receptor is a member of the Aux/IAA family of transcriptional repressor proteins.[2][11]
This compound, mimicking IAA, binds to a pocket on the TIR1/AFB protein. This binding event acts as a "molecular glue," creating and stabilizing a larger surface for the docking of an Aux/IAA protein.[10][12] This induced interaction is the critical first step in the signaling cascade.
Formation and Action of the SCFTIR1/AFB-Aux/IAA Complex
The TIR1/AFB protein is a substrate-recognition component of a larger E3 ubiquitin ligase complex called the SCF complex (named for its core components: SKP1, CULLIN, and F-box protein).[10][13] The binding of this compound and an Aux/IAA protein to the TIR1/AFB subunit completes the formation of the SCFTIR1/AFB-Aux/IAA ternary complex.[14] This complex is now primed to tag the bound Aux/IAA repressor with ubiquitin molecules.[4][14]
Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors
Once the Aux/IAA protein is locked into the SCF complex by this compound, the E3 ligase machinery catalyzes the covalent attachment of a polyubiquitin chain to the repressor.[12] This polyubiquitination serves as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins.[2][12] The proteasome rapidly degrades the tagged Aux/IAA protein, effectively removing it from the nucleus.[2][13]
Derepression of Auxin Response Factors (ARFs) and Uncontrolled Gene Activation
In the absence of high auxin levels, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTORs (ARFs), a family of transcription factors.[9][14] This interaction represses the activity of ARFs, preventing them from activating gene expression.
The this compound-induced degradation of Aux/IAA proteins liberates the ARFs.[8][14] Freed from repression, ARFs can then bind to specific DNA sequences, known as auxin response elements (AuxREs), located in the promoter regions of hundreds of early auxin-responsive genes. This leads to a massive and sustained wave of transcription. Because synthetic auxins like dichlorprop are more stable and persistent than natural IAA, this derepression is continuous, leading to a catastrophic loss of regulatory control over plant growth.[4][5]
Section 3: Downstream Physiological Disruption and Herbicidal Efficacy
The massive transcriptional reprogramming induced by this compound triggers a cascade of physiological and metabolic disturbances that culminate in the death of susceptible plants.
Hormonal Crosstalk and Imbalance
The herbicidal action is not caused by a single factor but by the disruption of multiple growth processes.[1]
-
Ethylene Production: A well-documented response to synthetic auxins is a surge in ethylene biosynthesis.[1][15] This is caused by the upregulation of genes encoding key enzymes in the ethylene pathway, such as ACC synthase.[15] The resulting high levels of ethylene are directly responsible for the characteristic symptom of epinasty—the twisting and bending of stems and petioles.[1][15]
-
Abscisic Acid (ABA) Accumulation: Recent evidence shows that synthetic auxins can also trigger a rapid increase in the stress hormone ABA.[4][8] This is mediated by the upregulation of ABA biosynthesis genes like NCED.[4][8] Elevated ABA levels contribute to senescence and the widespread downregulation of genes related to photosynthesis, further weakening the plant.[8]
Uncontrolled Growth and Morphological Aberrations
The primary herbicidal effect is the induction of abnormal and uncontrolled cell division and growth, particularly in meristematic tissues.[1][16] This leads to a host of visible symptoms:
-
Epinasty: Twisting, curling, and drooping of leaves and stems.[1]
-
Tissue Damage: Abnormal proliferation of cells damages the vascular tissues (xylem and phloem), disrupting the transport of water and nutrients.
-
Abnormal Morphology: Symptoms can include leaf cupping, strapping (narrowing of leaves), and stunted growth.[1]
Induction of Cellular Stress and Death
Beyond hormonal disruption, this compound induces severe cellular stress.
-
Reactive Oxygen Species (ROS): The metabolic chaos caused by the herbicide leads to the overproduction of ROS.[5][17] This creates a state of oxidative stress that damages lipids, proteins, and DNA.
-
Ferroptosis-like Death: A novel finding indicates that the (R)-enantiomer of dichlorprop can trigger an iron-dependent form of programmed cell death known as ferroptosis.[18] This process involves the accumulation of iron and lipid peroxides, leading to the catastrophic failure of cell membranes.[18]
Section 4: Experimental Workflow: Transcriptional Analysis of Auxin-Responsive Genes via RT-qPCR
To validate the mode of action of this compound, a robust and quantitative method is required to measure the upregulation of target genes. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for this analysis.
Objective: To quantify the change in expression of early auxin-responsive genes (e.g., GH3, SAURs) in a susceptible plant species (e.g., Arabidopsis thaliana) following treatment with this compound.
Methodology:
-
Plant Growth and Treatment:
-
Grow Arabidopsis thaliana seedlings on a sterile medium (e.g., ½ MS agar plates) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a mock solution with solvent only.
-
Treat 10-day-old seedlings with a final concentration of this compound (e.g., 10 µM) or the mock solution. This constitutes the experimental and control groups.
-
Harvest aerial tissue at specific time points post-treatment (e.g., 0, 1, 3, 6 hours). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Total RNA Extraction:
-
Homogenize the frozen tissue using a chilled mortar and pestle or a bead beater.
-
Extract total RNA using a commercial plant RNA extraction kit or a Trizol-based method, following the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and gel electrophoresis to verify integrity.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Follow the protocol of a commercial cDNA synthesis kit for optimal results. The resulting cDNA will serve as the template for qPCR.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated qPCR primers for target auxin-responsive genes (e.g., AtGH3.3, AtSAUR15) and at least two stable reference genes (e.g., ACTIN2, UBQ10) for normalization.
-
Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, diluted cDNA template, and nuclease-free water.
-
Run the qPCR plate on a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end to verify product specificity.
-
Include no-template controls (NTC) for each primer pair to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes (ΔCq = Cqtarget - Cqreference).
-
Calculate the fold change in gene expression in the this compound treated samples relative to the mock-treated samples using the 2-ΔΔCq method.[19][20]
-
Section 5: Data Presentation and Interpretation
Receptor Binding Affinity
Quantitative structure-activity relationship (qSAR) assays, often using techniques like Surface Plasmon Resonance (SPR), can determine the binding affinity of different auxinic compounds to purified receptor proteins.[2] This data is crucial for understanding the initial perception event and can reveal selectivity between different auxin herbicides and receptor clades.
| Compound | Receptor | Relative Binding Affinity | Reference |
| IAA (Natural Auxin) | AtTIR1 | High | [2] |
| AtAFB2 | High | [2] | |
| AtAFB5 | High | [2] | |
| Dichlorprop | AtTIR1 | Moderate (Higher than 2,4-D) | [2] |
| AtAFB2 | Low | [2] | |
| AtAFB5 | Low | [2] | |
| 2,4-D | AtTIR1 | Low | [2] |
This table summarizes qualitative findings from comparative studies. Absolute Kd values would be determined in specific quantitative assays.
The data indicates that while Dichlorprop binds less strongly to all tested receptors than the natural hormone IAA, it shows a significantly higher affinity for the primary auxin receptor TIR1 compared to the classic synthetic auxin 2,4-D.[2] This differential affinity may contribute to its specific herbicidal properties and weed control spectrum.[2]
Section 6: Conclusion
The mode of action of this compound is a multi-step process of biochemical and physiological hijacking. It begins with the specific binding to the TIR1/AFB auxin co-receptor complex, acting as a molecular glue to promote the degradation of Aux/IAA transcriptional repressors. This single molecular event unleashes a cascade of uncontrolled gene expression, leading to profound hormonal imbalances, abnormal growth, the induction of severe cellular stress, and ultimately, plant death. Understanding this detailed pathway, from receptor binding to the induction of ferroptosis, is critical for the development of new herbicidal molecules and for managing the evolution of weed resistance.
Section 7: References
-
UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. UC IPM. [Link]
-
Gaines, T. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1313. [Link]
-
Todd, A. S., & Egan, J. F. (2020). the quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3741-3743. [Link]
-
Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Journal of Experimental Botany, 61(3), 693-695. [Link]
-
Various Authors. (2024). Auxin regulates SCF-dependent degradation of AUX/IAA proteins. ResearchGate. [Link]
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Paz-e-Miño, G. C., & Soares, M. A. (2014). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 44(6), 955-963. [Link]
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Calderon Villalobos, L. I., et al. (2012). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 4(7), a005546. [Link]
-
Powers, S. K., & Strader, L. C. (2020). Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics. Journal of Experimental Botany, 71(15), 4437-4448. [Link]
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Gray, W. M., et al. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins. White Rose Research Online. [Link]
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AERU. (n.d.). This compound. University of Hertfordshire. [Link]
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Denecker, J., et al. (2024). In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Wikipedia. (n.d.). Dichlorprop. [Link]
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Yuan, Y., et al. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry, 69(25), 7057-7067. [Link]
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Yuan, Y., et al. (2021). Phytotoxicity of the chiral herbicide dichlorprop: Cross-talk between nitric oxide, reactive oxygen species and phytohormones. Journal of Hazardous Materials, 423(Pt B), 127204. [Link]
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DiTomaso, J. M. (n.d.). Mode of Action of the Growth Regulator Herbicides. UC Weed Research & Information Center. [Link]
-
AERU. (n.d.). Dichlorprop. University of Hertfordshire. [Link]
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Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 6(12), 1937-1941. [Link]
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NC State University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. [Link]
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Calderon-Villalobos, L. I., et al. (2010). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 6(6), 415-422. [Link]
-
Liu, Y., et al. (2022). Comparative Transcriptome Analysis Reveals Coordinated Transcriptional Regulation of Central and Secondary Metabolism in the Trichomes of Cannabis Cultivars. International Journal of Molecular Sciences, 23(20), 12389. [Link]
-
Salgado-Bustamante, M., et al. (2021). Exposure to Insecticides Modifies Gene Expression and DNA Methylation in Hematopoietic Tissues In Vitro. International Journal of Molecular Sciences, 22(17), 9226. [Link]
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An In-depth Technical Guide on the Bioaccumulation Potential of Dichlorprop-methyl in Organisms
Executive Summary
Introduction: Dichlorprop-methyl and the Imperative of Bioaccumulation Assessment
This compound (methyl 2-(2,4-dichlorophenoxy)propanoate) is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds.[1] Like many pesticides, its introduction into the environment necessitates a thorough evaluation of its fate, including its tendency to be taken up and concentrated by organisms—a process known as bioaccumulation. High bioaccumulation can lead to the transfer and magnification of a substance through the food web, posing potential risks to non-target organisms at higher trophic levels.
Physicochemical Properties: The First Indication of Potential
The potential for a chemical to bioaccumulate is initially estimated from its physicochemical properties, primarily its lipophilicity, which is quantified by the octanol-water partition coefficient (Kow). A Log Kow value greater than 3 is a common regulatory trigger indicating that a substance may be lipophilic enough to partition from water into the fatty tissues of organisms, warranting experimental investigation.[2]
Table 1: Physicochemical Properties of this compound and its Metabolite Dichlorprop
| Property | This compound (Parent Ester) | Dichlorprop (Acid Metabolite) | Significance for Bioaccumulation |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O₃[3] | C₉H₈Cl₂O₃[4] | Foundational chemical identity. |
| Molecular Weight | 249.09 g/mol [3] | 235.06 g/mol [4] | Influences diffusion across membranes. |
| Log Kow (XLogP3) | 3.3[3] | 3.43 (experimental)[4] | The ester's Log Kow > 3 suggests a potential for bioconcentration, triggering further study. The acid's value is also in this range, but its dissociation at environmental pH is the dominant factor. |
| pKa | Not Applicable | ~3.1[4] | The acid metabolite will be almost entirely in its ionized (anionic) form at typical environmental pH (6-9), drastically reducing its ability to cross biological membranes and bioaccumulate. |
The Log Kow of 3.3 for this compound correctly identifies it as a candidate for bioaccumulation testing.[3] However, this value represents the parent compound in isolation. The ultimate bioaccumulation potential in a living organism is critically dependent on the rate and extent of its metabolic transformation.
Metabolic Fate: The Central Mitigating Factor
The most significant factor limiting the bioaccumulation of this compound is its rapid metabolism. In aquatic and terrestrial environments, as well as within organisms, the ester bond is readily cleaved via hydrolysis to yield the parent acid, Dichlorprop (DCPP), and methanol.
Hydrolysis Pathway
This metabolic transformation is often enzymatically mediated, for example, by lipase enzymes.[5] The conversion from the relatively lipophilic ester (DCPPM) to the ionizable acid (DCPP) is the key detoxification and clearance step. At neutral pH, the carboxylic acid group of DCPP (pKa ~3.1) will be deprotonated, forming a charged carboxylate anion.[4] This charged species has vastly lower lipophilicity and membrane permeability than the neutral ester, facilitating its excretion and preventing significant accumulation in lipid-rich tissues.
Caption: Metabolic pathway of this compound in organisms.
Assessment of Bioaccumulation in Aquatic Organisms
Direct experimental data on the bioconcentration factor (BCF) of this compound is limited. However, robust data from the structurally and functionally similar herbicide, Diclofop-methyl, provides a reliable surrogate for assessment. Furthermore, regulatory evaluations for the active enantiomer, Dichlorprop-P, have consistently concluded a low risk of bioaccumulation.[6]
Surrogate Data: Diclofop-methyl Studies
Diclofop-methyl is also a phenoxypropionic acid ester herbicide that undergoes rapid hydrolysis to its parent acid. Studies on its bioconcentration in fish are therefore highly relevant. A study using freshwater fish (Oreochromis niloticus) exposed to Diclofop-methyl for 28 days found very low BCF values.[1] The primary metabolite identified in fish tissues was the corresponding diclofop-acid, confirming that hydrolysis is the major metabolic route in fish.[7][8]
Table 2: Bioconcentration Factors (BCF) for Diclofop-methyl in Oreochromis niloticus
| Exposure Concentration | Tissue | Bioconcentration Factor (BCF) | Source |
|---|---|---|---|
| Low (0.19 mg/L) | Whole Fish | 7.05 | [8] |
| High (0.63 mg/L) | Whole Fish | 9.21 | [8] |
| Low (0.19 mg/L) | Muscle | 1.61 | [8] |
| High (0.63 mg/L) | Muscle | 2.15 |[8] |
These BCF values are substantially below the regulatory thresholds for concern (e.g., BCF > 2000 or > 5000).[9] The consistency of these findings with the known rapid hydrolysis pathway provides strong evidence that this compound would behave similarly and not bioaccumulate to significant levels in fish.
Assessment of Bioaccumulation in Terrestrial Organisms
Specific data on the bioaccumulation of this compound in soil-dwelling organisms such as earthworms (Eisenia fetida) were not identified in the surveyed literature. However, an assessment can be made based on its known environmental fate. In soil, the primary degradation pathway for phenoxyalkanoic acid esters is microbial degradation, which begins with the hydrolysis of the ester to the parent acid.[10]
Given the rapid hydrolysis observed in aqueous systems and enzymatic assays, it is scientifically justified to expect a similar rapid transformation in the soil environment and within soil organisms. The resulting Dichlorprop acid, being anionic at typical soil pH, would have low bioavailability for uptake by earthworms and other soil fauna. Therefore, the potential for significant bioaccumulation of this compound in the terrestrial food chain is considered to be low.[11]
Standardized Experimental Protocols for Bioaccumulation Assessment
Should experimental verification be required, standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD) provide a self-validating framework.
Protocol: Bioaccumulation in Fish (based on OECD Test Guideline 305)
This test is the standard for determining the BCF in aquatic species.[12][13]
-
Acclimatization: Test fish (e.g., Rainbow Trout, Bluegill Sunfish, or Zebrafish) are acclimated to laboratory conditions.[14]
-
Uptake Phase: Fish are exposed to a constant, sub-lethal concentration of this compound in a flow-through system for a period of 28 days. Water and fish tissue samples are collected at regular intervals.
-
Depuration Phase: After the uptake phase, any surviving fish are transferred to a clean, flowing water system for a 14-day depuration period. Tissue samples are again collected at intervals.
-
Analysis: The concentration of this compound and its primary metabolite, Dichlorprop, are measured in all water and tissue samples using appropriate analytical methods (e.g., GC-MS).
-
Calculation: The kinetic bioconcentration factor (BCFk) is calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂). The steady-state BCF (BCFss) is calculated as the concentration in the fish divided by the concentration in the water at equilibrium.
Caption: Workflow for OECD 305 Bioaccumulation Test.
Protocol: Bioaccumulation in Terrestrial Oligochaetes (based on OECD TG 317)
To assess terrestrial bioaccumulation, a study with earthworms would be appropriate.
-
Soil Preparation: Artificial soil is prepared and spiked with this compound.
-
Uptake Phase: Earthworms (Eisenia fetida) are introduced to the spiked soil for 21-28 days. Soil and earthworm samples are taken periodically.
-
Elimination Phase: Worms are transferred to clean, unspiked soil for a 21-day elimination phase, with tissue sampling.
-
Analysis & Calculation: Concentrations of the parent compound and metabolite are determined, and the bioaccumulation factor (BAF) is calculated.
Conclusion
-
Initial Concern Based on Lipophilicity: The Log Kow of 3.3 for this compound correctly identifies a theoretical potential for bioaccumulation, justifying further assessment.
-
Metabolism as the Mitigating Factor: The molecule's lability to hydrolysis is the dominant process in vivo. It is rapidly converted to its anionic acid metabolite, Dichlorprop.
-
Regulatory Concurrence: Environmental risk assessments by regulatory bodies have also concluded that the bioaccumulation potential of Dichlorprop is low.
References
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- Abd-Alrahman, S. H., Kotb, G. A. M., Farag, A. A. G., & Elhalwagy, M. E. A. (2014). Bioconcentration and Metabolism of Diclofop-Methyl in Freshwater Fish (Oreochromis niloticus). Asian Journal of Chemistry, 26(10), 3101-3104.
- ResearchGate. (n.d.). Diclofop-methyl bioconcentration factor in muscle tissue and whole fish treated with low concentration (0.19 mg L-1) and high concentration (0.63 mg L-1).
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- Abd-Alrahman, S. H., Kotb, G. A. M., Farag, A. A. G., & Elhalwagy, M. E. A. (2014). Bioconcentration and Metabolism of Diclofop-Methyl in Freshwater Fish (Oreochromis niloticus). Asian Journal of Chemistry.
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A Comprehensive Review of Dichlorprop-methyl: From Synthesis to Environmental Fate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop-methyl, the methyl ester of dichlorprop, is a selective, systemic herbicide belonging to the phenoxyalkanoic acid class.[1] It is primarily used for the post-emergence control of annual and perennial broadleaf weeds in a variety of agricultural and non-crop settings.[2] Like other phenoxy herbicides, this compound mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[3][4] This technical guide provides an in-depth review of the existing literature on this compound, covering its chemical and physical properties, synthesis and formulation, mechanism of action, metabolism, environmental fate, and toxicological profile. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical and Physical Properties
This compound is a chiral compound, existing as two enantiomers, the (R)- and (S)-forms, due to the presence of a stereocenter in the propionic acid moiety.[1] The herbicidal activity is primarily associated with the (R)-enantiomer.[5]
| Property | Value | Source |
| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | [5] |
| CAS Registry Number | 57153-17-0 | [5] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [5] |
| Molecular Weight | 249.09 g/mol | [5] |
| Appearance | Colorless to yellowish solid | [2] |
| Melting Point | 116-120 °C (R-isomer) | [5] |
| Boiling Point | 215 °C | [5] |
| Water Solubility | 720 mg/L at 20 °C (R-isomer) | [5] |
Synthesis and Formulation
Synthesis
The synthesis of dichlorprop, the parent acid of this compound, typically involves the condensation of 2,4-dichlorophenol with 2-chloropropionic acid.[2] A common industrial method involves the reaction of 2,4-dichlorophenol with 2-chloropropionic acid in the presence of a base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide.[6] The reaction temperature is controlled between 20-80 °C. After the reaction, the mixture is neutralized with an acid, such as sulfuric acid, and the product is isolated.[6] The solvent can be recycled to reduce production costs and environmental impact.[6]
Another synthetic route involves the chlorination of 2-phenoxypropionic acid.[2] The initial chlorination of phenol can lead to a mixture of chlorophenols, which are then reacted with 2-chloropropanoic acid to form the corresponding phenoxypropanoic acids.[7]
This compound is then synthesized by the esterification of dichlorprop with methanol.
Formulation
Phenoxy herbicides like this compound are formulated in various ways to enhance their efficacy and ease of application.[8] Common formulations include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in an organic solvent with an emulsifier, which allows it to be mixed with water to form a stable emulsion.
-
Amine Salts: The acidic form of the herbicide is reacted with an amine to form a water-soluble salt.
-
Esters: The carboxylic acid group is esterified, often with long-chain alcohols, to produce oil-soluble esters that are formulated as emulsifiable concentrates. These have the advantage of being more resistant to being washed off by rain.[9]
Formulated products often contain adjuvants to improve properties such as wetting, spreading, and penetration of the herbicide into the plant tissue.[8]
Mechanism of Action
This compound, after being absorbed by the plant and hydrolyzed to its active acid form (dichlorprop), acts as a synthetic auxin.[3][4] It mimics the natural plant hormone indole-3-acetic acid (IAA) but is more persistent in the plant due to its slower degradation.[3] The primary mechanism of action involves the following steps:
-
Perception by Receptors: Dichlorprop binds to auxin receptors, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[3][10]
-
Derepression of Gene Expression: This binding promotes the interaction between the TIR1/AFB receptors and Aux/IAA transcriptional repressor proteins.[11] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3]
-
Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors leads to the derepression of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of numerous auxin-responsive genes.[3]
-
Physiological Effects: The overexpression of these genes leads to a cascade of physiological effects, including:
-
Uncontrolled Cell Division and Elongation: This results in abnormal growth, such as leaf and stem twisting (epinasty).[3]
-
Increased Ethylene Production: Auxin herbicides induce the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[4] The resulting increase in ethylene contributes to symptoms like epinasty and senescence.
-
Disruption of Vascular Tissues: The uncontrolled growth damages the phloem and xylem, disrupting the transport of water and nutrients.
-
A recent study has also suggested that (R)-dichlorprop can induce a form of programmed cell death in plants known as ferroptosis, which is characterized by iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation.
Caption: Environmental fate of this compound.
Mammalian Toxicology
The toxicological profile of this compound is primarily related to its hydrolysis product, dichlorprop.
Acute Toxicity: Dichlorprop has moderate acute oral toxicity.
Chronic Toxicity and Carcinogenicity: Long-term studies in rats and mice have been conducted on related compounds like 1,3-dichloropropene. In one study, rats given 12.5 or 25 mg/kg/day showed basal cell hyperplasia of the stomach, and an increased number of hepatocellular adenomas was observed in males at both doses and females at the higher dose after 24 months. [12]No oncogenic response was observed in mice in the same study. [12] Reproductive and Developmental Toxicity: Studies on the developmental toxicity of 2,4-D, a structurally similar herbicide, have been conducted in rats and rabbits. In these studies, decreased fetal body weights and increased fetal variations were observed in rats only at maternally toxic doses. [13]In rabbits, embryonal and fetal development were largely unaffected even at maternally toxic doses, and there was no evidence of teratogenicity. [13]Some sources suggest that dichlorprop may be teratogenic in mice and affect postnatal behavior in rats. [14]
Ecotoxicology
This compound and its degradation products can have effects on non-target organisms.
-
Aquatic Organisms: Dichlorprop has been shown to have varying levels of toxicity to aquatic organisms. Herbicides, in general, are considered less toxic to fish and aquatic life than insecticides. [15]However, some formulations can be toxic to aquatic invertebrates.
-
Algae: Studies have shown enantioselective toxicity of this compound to different algal species. For example, the (R)-enantiomer was found to be more toxic to Scenedesmus obliquus, while the racemic mixture was more rapidly degraded by this alga. [16][17]The hydrolysis product, dichlorprop, was also found to be a toxic metabolite to algae. [16]* Terrestrial Organisms: The toxicity to earthworms and bees is generally considered to be low.
Analytical Methodologies
The analysis of this compound and its metabolites in various matrices is crucial for monitoring residues and assessing environmental contamination.
Sample Preparation
For soil samples, a common extraction method involves using a mixture of acetic acid, methanol, and water, followed by a basic buffer solution. [18]The extract is then cleaned up using solid-phase extraction (SPE) with a C18 cartridge. [18]
Analytical Techniques
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (MS) or an electron capture detector (ECD) is a widely used technique. For the analysis of the acidic form, a derivatization step, such as methylation with diazomethane or BF₃/methanol, is often required to make the analyte more volatile. [18]Chiral GC columns can be used for the enantioselective analysis of dichlorprop. [19]* High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of dichlorprop and its metabolites without the need for derivatization. Chiral HPLC columns are also available for enantioseparation. [19]
Caption: General analytical workflow for this compound.
Conclusion
This compound remains a widely used herbicide due to its effectiveness against broadleaf weeds. This in-depth technical guide has provided a comprehensive overview of the current state of knowledge regarding its chemical properties, synthesis, mechanism of action, metabolism, environmental fate, and toxicology. A key characteristic of this compound is its chirality, which significantly influences its biological activity and environmental degradation. The primary mechanism of action is through the disruption of auxin homeostasis in susceptible plants. While microbial degradation is a key factor in its environmental dissipation, the potential for mobility and enantioselective effects warrants continued research and monitoring. The toxicological profile indicates moderate acute toxicity, with some concerns regarding chronic effects at higher doses. Further research is needed to fully elucidate the complete metabolic pathways in various organisms and to develop a more comprehensive understanding of its long-term ecotoxicological impacts.
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Methodological & Application
High-Resolution Chiral Separation of Dichlorprop-methyl Enantiomers by High-Performance Liquid Chromatography (HPLC)
An Application Note for Researchers and Scientists
Abstract
Dichlorprop-methyl, a phenoxypropionic acid herbicide, is a chiral molecule existing as (R)- and (S)-enantiomers. The herbicidal activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer may exhibit different toxicological profiles and environmental degradation patterns.[1][2] Consequently, the ability to accurately separate and quantify these enantiomers is critical for environmental monitoring, toxicology studies, and the development of enantiomerically pure agrochemical products.[3][4] This application note presents a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
Introduction: The Significance of Chirality in Agrochemicals
Chirality is a fundamental property of many agrochemicals, where molecules exist as non-superimposable mirror images called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit profound differences in biological systems.[4] For phenoxyalkanoic acid herbicides like this compound, only the (R)-enantiomer is responsible for the desired herbicidal effect.[1][3] The presence of the less active or inactive (S)-enantiomer can contribute unnecessarily to the environmental load and may possess its own unique toxicological characteristics.[1][5]
Therefore, enantioselective analysis is an indispensable tool in modern agricultural and environmental science.[6] HPLC, particularly with Chiral Stationary Phases (CSPs), has emerged as the premier technique for resolving enantiomers due to its versatility, sensitivity, and applicability to a wide range of compounds.[6][7] This guide provides a detailed protocol grounded in established chromatographic principles to achieve this critical separation.
Principle of Chiral Recognition by HPLC
The direct separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This is most commonly accomplished using a Chiral Stationary Phase (CSP). The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase support.
For phenoxypropionic acid herbicides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[3] The separation is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between polar groups on the analyte and the carbamate derivatives on the polysaccharide backbone.
-
Dipole-Dipole Interactions: Resulting from the alignment of permanent dipoles in both the analyte and the CSP.
-
Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide structure, leading to differential retention.[8]
The subtle differences in the stability and energy of these diastereomeric complexes cause one enantiomer to be retained longer on the column than the other, resulting in their separation and elution as distinct peaks in the chromatogram.
Materials and Methodology
Reagents, Standards, and Equipment
-
Standard: Racemic this compound (C₁₀H₁₀Cl₂O₃, MW: 249.09 g/mol ) standard.[9][10]
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol.
-
Mobile Phase Additive (Optional): Trifluoroacetic acid (TFA) for peak shape improvement.[8][11]
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions
The following conditions have been optimized for the baseline resolution of this compound enantiomers. Polysaccharide-based CSPs are highly recommended for this class of compounds.[3]
| Parameter | Recommended Condition |
| HPLC Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes (adjust as needed based on retention times) |
Causality Behind Choices:
-
CSP Selection: Cellulose-based phases like Chiralcel® OD are well-documented for their excellent selectivity towards aromatic compounds containing a stereogenic center, making them ideal for this compound.
-
Mobile Phase: A normal-phase mobile phase (n-Hexane/IPA) provides strong enantioselective interactions. The percentage of the alcohol modifier (IPA) is a critical parameter; decreasing the IPA content generally increases retention and can improve resolution, while increasing it reduces analysis time.[12]
-
Temperature Control: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and consistent separation.
Experimental Protocols
Standard Preparation Protocol
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with 2-Propanol.
-
Working Standard (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase (n-Hexane/IPA 90:10).
-
Filtration: Filter the working standard through a 0.45 µm PTFE syringe filter before injection.
General Sample Preparation for Environmental Water Samples (SPE)
For complex matrices like river or groundwater, a Solid Phase Extraction (SPE) cleanup and concentration step is essential to remove interferences and reach required detection limits.[13][14][15]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2.5 with phosphoric acid). Do not allow the cartridge to dry.[16]
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH < 2 with acid. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 15-20 minutes.
-
Elution: Elute the trapped this compound with 5-10 mL of a suitable solvent like ethyl acetate or methanol.[17]
-
Solvent Exchange & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. The sample is now ready for injection.
Experimental and Analytical Workflow
The diagram below outlines the logical flow from sample acquisition to final data analysis for the chiral separation of this compound.
Caption: Workflow for Chiral Separation of this compound.
Expected Results and System Validation
A successful separation will yield a chromatogram with two distinct, baseline-resolved peaks corresponding to the (S)- and (R)-enantiomers of this compound. The quality of the separation should be validated using standard system suitability parameters.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures accurate quantification of each enantiomer without peak overlap. |
| Selectivity (α) | α > 1.05 | Indicates the column's ability to differentiate between the two enantiomers. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Confirms good peak shape, which is essential for precise integration. |
| Reproducibility (%RSD) | < 2% for retention time & peak area | Demonstrates the stability and reliability of the method over multiple injections.[18] |
Discussion: The elution order of the enantiomers depends on the specific chiral stationary phase used. It must be determined empirically by injecting standards of the individual pure enantiomers if available. If baseline resolution (Rs < 1.5) is not achieved, method optimization may be necessary. The most impactful parameter to adjust is the mobile phase composition. A slight decrease in the 2-Propanol percentage (e.g., from 10% to 8%) will increase retention times but often significantly improves the resolution between the enantiomeric peaks.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers using HPLC with a cellulose-based chiral stationary phase. The detailed methodology for instrumentation, standard preparation, and sample cleanup enables researchers to implement a reliable and reproducible assay. This method is suitable for quality control in agrochemical manufacturing, detailed toxicological assessments, and the monitoring of environmental samples, thereby supporting both regulatory compliance and advanced scientific research.
References
- Hess, S. (2011). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. PubMed.
- Padrón-Sanz, C., et al. (2020). Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. ResearchGate.
- Li, H., et al. (2008). Enantiomers of 2,4-dichlorprop methyl ester. ResearchGate.
- Yuan, Y., et al. (2008). Enantioselectivity in toxicity and degradation of this compound in algal cultures. Chemosphere.
- Umstead, W. J., & Ferraro, J. M. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- LabRulez LCMS. Chiral separation of Diclofop – methyl.
- U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
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- National Center for Biotechnology Information. This compound. PubChem Compound Database.
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- Ballesteros-Gómez, A., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. PubMed.
- Restek Corporation. A Guide to Preparing and Analyzing Chlorinated Pesticides.
- Ballesteros-Gómez, A., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. ResearchGate.
- Agriculture and Environment Research Unit, University of Hertfordshire. Dichlorprop-P (Ref: BAS 044H). PPDB: Pesticide Properties DataBase.
- Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.
- Dong, M. W. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Drăghici, C., & Coman, V. (2016). Enantioselectivity of Chiral Pesticides in the Environment. ResearchGate.
- Di Corcia, A., et al. (1997). Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry. PubMed.
- Varian, Inc. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies.
- Matysová, L., et al. (2004). HPLC method for enantioselective analysis of cloprostenol. PubMed.
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Application Note: A Validated Gas Chromatography-Tandem Mass Spectrometry Method for the Analysis of Dichlorprop-methyl
Abstract
This application note presents a comprehensive and robust method for the quantitative analysis of Dichlorprop-methyl in environmental matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound, the methyl ester of the phenoxypropionic herbicide Dichlorprop, is utilized for the control of broad-leaved weeds.[1] Its monitoring in food and environmental samples is critical for ensuring regulatory compliance and environmental safety. This guide provides a detailed protocol, from sample preparation to instrumental analysis and method validation, designed for researchers and analytical scientists. The methodology emphasizes the rationale behind procedural choices to ensure reproducibility and accuracy, grounded in established analytical principles.
Introduction and Principle
This compound (methyl 2-(2,4-dichlorophenoxy)propanoate) is a selective, systemic herbicide that functions as a synthetic auxin, leading to uncontrolled growth and mortality in targeted plant species.[1] Its chemical structure includes a chiral center, resulting in two enantiomers, with the (R)-enantiomer being the more biologically active form.[1] Given its widespread use, sensitive and selective analytical methods are required to monitor its presence in complex samples such as soil, water, and agricultural products.
Gas chromatography is the technique of choice for the analysis of semi-volatile compounds like this compound.[2] When coupled with a tandem mass spectrometer (MS/MS), the method provides exceptional selectivity and sensitivity, which is crucial for minimizing matrix interference common in environmental samples.[3] This method relies on a sample extraction and cleanup procedure to isolate the analyte, followed by injection into a GC-MS/MS system for separation and detection. The protocol described herein is validated according to internationally recognized guidelines to ensure data of the highest quality and reliability.[4][5]
Analyte Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀Cl₂O₃ | [6][7] |
| Molecular Weight | 249.09 g/mol | [6][7] |
| CAS Registry Number | 57153-17-0 | [7] |
| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | [6] |
Experimental Workflow
The overall analytical workflow is designed to ensure the efficient extraction of this compound from the sample matrix, removal of interfering co-extractives, and highly selective detection.
Caption: High-level workflow for this compound analysis.
Materials and Instrumentation
Reagents and Standards
-
Solvents: Acetonitrile, Acetone, and Hexane (Pesticide residue grade or equivalent).
-
This compound Analytical Standard: Purity ≥98%. Store stock solutions at -20°C in amber vials.[8]
-
Internal Standard (IS): Triphenyl Phosphate (TPP) or other suitable compound not present in samples.
-
Reagent Water: Deionized or Milli-Q water.
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent.
-
Nitrogen Gas: High purity (99.999%).
Instrumentation
-
Gas Chromatograph: Agilent Intuvo 9000 GC, Thermo Scientific TRACE 1310 GC, or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS, Thermo Scientific TSQ 9000 Triple Quadrupole MS, or equivalent.
-
GC Column: A low-polarity column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent is recommended.[9]
-
Autosampler: To ensure injection precision.
-
Centrifuge: Capable of reaching at least 5000 rpm.
-
Nitrogen Evaporator: Organomation N-EVAP or equivalent, for solvent concentration.[2]
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with acetone. This solution is stable for at least 6 months when stored at -20°C.[8]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of an intermediate stock solution with a 1:1 acetone/hexane mixture.
-
Matrix-Matched Calibration: To compensate for matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[5]
Sample Preparation Protocol (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticides from food or environmental matrices.[3]
-
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For soil samples, ensure they are free of large debris.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.[8]
-
-
Cleanup (Dispersive SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Concentration and Reconstitution:
-
Transfer 4 mL of the cleaned extract to a clean tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 1:1 acetone/hexane for GC-MS/MS analysis.[3]
-
Note on Dichlorprop Acid Analysis: If the target analyte is the parent acid, Dichlorprop, a derivatization step is required prior to GC analysis. After the cleanup step, the extract must be evaporated and reconstituted in a suitable solvent. The sample is then methylated using a reagent like diazomethane or BF₃/methanol, which converts the polar Dichlorprop acid into the more volatile this compound ester.[9][10]
GC-MS/MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Splitless, 250°C | Ensures efficient vaporization without thermal degradation. |
| Injection Volume | 1-2 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency and is inert.[11] |
| Oven Program | 70°C (1 min hold), ramp 25°C/min to 180°C, ramp 10°C/min to 280°C (5 min hold) | A typical program designed to separate the target analyte from matrix components effectively.[11] |
| MS/MS System | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Optimal for maintaining analyte integrity. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS.[12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Precursor Ion: m/z 248 | For this compound, the molecular ion is often weak. A key fragment ion is typically used as the precursor. The fragment at m/z 189 (dichlorophenoxy moiety) is a strong candidate. Product ions would be determined by infusing the standard. A suggested starting point: Q1: 189 -> Q3: 161 (Quantifier), Q3: 133 (Qualifier) |
Note: MRM transitions must be empirically determined and optimized on the specific instrument by infusing a standard solution of this compound.
Method Validation
A robust analytical method requires thorough validation to demonstrate its fitness for purpose.[8] The validation should be performed according to guidelines such as those from CODEX Alimentarius or SANTE.[4][5]
Caption: Key parameters for analytical method validation.
Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Linearity | Coefficient of determination (R²) > 0.99 | Assessed by analyzing a 5-7 point matrix-matched calibration curve. |
| Accuracy (Recovery) | 70% - 120% | Determined by analyzing blank matrix samples spiked with known concentrations of this compound at low, medium, and high levels (n=5 at each level).[5] |
| Precision | Repeatability (RSDr) ≤ 20% | Calculated as the Relative Standard Deviation (RSD) of replicate (n=5) spiked samples analyzed on the same day.[4][5] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
Conclusion
The GC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the determination of this compound. The combination of a streamlined QuEChERS sample preparation workflow and the specificity of tandem mass spectrometry makes this method highly suitable for trace-level analysis in complex environmental and food matrices. Proper method validation is paramount and ensures that the data generated is defensible and of high quality, meeting the stringent requirements of regulatory bodies and scientific research.
References
- Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- MDPI. (2023). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry.
- ACS Publications. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC–MS/MS. Journal of Agricultural and Food Chemistry.
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
- University of Hertfordshire. (n.d.). This compound. Agriculture & Environment Research Unit (AERU).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 57153-17-0).
- Compendium of Pesticide Common Names. (n.d.). This compound data sheet.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Organomation. (n.d.). Pesticide Sample Preparation.
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- U.S. Department of Agriculture. (n.d.). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Tadeo, J. L. (Ed.). (2008). Analysis of Pesticides in Food and Environmental Samples. CRC Press.
- U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.
- National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.
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Application Notes and Protocols for the Analysis of Dichlorprop-methyl in Soil
Introduction: The Imperative for Accurate Dichlorprop-methyl Quantification in Soil
This compound, a selective systemic herbicide, is widely used for the control of broadleaf weeds in various agricultural settings.[1] As a synthetic auxin, it mimics plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plant species.[1] However, its persistence and potential for mobility in soil ecosystems necessitate robust analytical methods to monitor its presence and ensure environmental safety. The complex nature of soil, a heterogeneous mixture of organic and inorganic materials, presents a significant challenge for the accurate quantification of pesticide residues.[2][3] Therefore, a well-designed sample preparation protocol is paramount to achieving reliable and reproducible results.
This document provides a comprehensive guide to the sample preparation of soil for the analysis of this compound, drawing upon established methodologies and scientific principles. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a detailed and scientifically grounded approach to this analytical challenge.
Understanding this compound: Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is crucial for developing an effective extraction and clean-up strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [4][5] |
| Molecular Weight | 249.09 g/mol | [4][5] |
| CAS Registry Number | 57153-17-0 | [5] |
| Appearance | Colorless solid | [1] |
| Solubility | Low in water, soluble in organic solvents like acetonitrile and methanol | [6][7] |
| Chirality | Exists as a racemic mixture of (R)- and (S)-enantiomers | [1] |
The low water solubility and preference for organic solvents dictate the choice of extraction solvents. Furthermore, its acidic nature (as the parent acid, Dichlorprop) means that the pH of the extraction medium can significantly influence its recovery. For gas chromatography (GC) analysis, derivatization to its methyl ester is often required to improve volatility and chromatographic performance.[8]
Core Principles of Soil Sample Preparation for this compound Analysis
The overarching goal of sample preparation is to isolate this compound from the complex soil matrix and present it in a form suitable for instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] The process can be logically broken down into three key stages: Extraction , Clean-up , and Concentration/Solvent Exchange .
Caption: General workflow for this compound analysis in soil.
Detailed Protocols for Sample Preparation
Two widely accepted and effective methods for the extraction and clean-up of this compound from soil are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).
Protocol 1: Modified QuEChERS Method
The QuEChERS method has gained significant popularity for multi-residue pesticide analysis due to its simplicity, high throughput, and minimal solvent usage.[2][3][11] This protocol is adapted for the specific properties of this compound.
1. Sample Pre-treatment and Extraction:
-
Step 1.1: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[2]
-
Rationale: Proper homogenization ensures a representative sample. Hydration of dry soil improves extraction efficiency by allowing the solvent to better penetrate the soil particles.
-
-
Step 1.2: Add 10 mL of acetonitrile to the centrifuge tube.
-
Rationale: Acetonitrile is an effective solvent for a wide range of pesticides, including this compound, and is partially miscible with water, facilitating partitioning.
-
-
Step 1.3: Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube.[3]
-
Rationale: The salts induce phase separation between the aqueous and organic layers and help to control the pH of the extraction. Magnesium sulfate aids in the removal of water from the acetonitrile layer.
-
-
Step 1.4: Immediately cap and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.[2]
-
Step 1.5: Centrifuge at ≥3000 rcf for 5 minutes.[2]
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Step 2.1: Transfer 1 mL of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing a d-SPE clean-up mixture. A common mixture for soil includes 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[2]
-
Rationale: PSA removes organic acids, fatty acids, and some sugars. C18 removes non-polar interferences. Magnesium sulfate removes residual water.
-
-
Step 2.2: Vortex for 30 seconds.
-
Step 2.3: Centrifuge at ≥5000 rcf for 2 minutes.[2]
-
Step 2.4: The resulting supernatant is ready for analysis. If necessary, it can be filtered through a 0.22 µm syringe filter before injection into the analytical instrument.
Caption: QuEChERS workflow for this compound in soil.
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE offers a more selective clean-up compared to d-SPE and can be beneficial for complex soil matrices. This protocol is based on the principles outlined in EPA methodologies for similar compounds.[8]
1. Sample Pre-treatment and Extraction:
-
Step 1.1: Weigh 10 g of homogenized soil into a suitable extraction vessel.
-
Step 1.2: Add 20 mL of a 5% acetic acid in methanol solution and sonicate for 20 minutes.[8]
-
Rationale: The acidic methanol solution aids in the extraction of the acidic Dichlorprop from the soil matrix. Sonication provides energy to disrupt soil-analyte interactions.
-
-
Step 1.3: Centrifuge at approximately 2000 rpm for 10 minutes and decant the supernatant into a collection bottle.[8]
-
Step 1.4: Repeat the extraction (steps 1.2 and 1.3) with 20 mL of 5% acetic acid in a 1:1 methanol:water mixture. Combine the supernatants.[8]
-
Step 1.5: Perform a third extraction with 20 mL of a basic buffer solution (e.g., 10% acetone in 0.5 M KCl/0.1 M NaOH). Combine the supernatants.[8]
-
Rationale: The sequential extraction with solvents of varying polarity and pH ensures a comprehensive recovery of this compound and its potential metabolites.
-
-
Step 1.6: Dilute the combined extracts with approximately 430 mL of deionized water and acidify to a pH of less than 2 with phosphoric acid.[8]
-
Rationale: Acidification ensures that Dichlorprop is in its non-ionized form, which is necessary for efficient retention on a C18 SPE cartridge.
-
2. C18 SPE Clean-up:
-
Step 2.1: Condition a 1 g, 6 mL C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to go dry.[8]
-
Rationale: Conditioning activates the stationary phase and ensures proper interaction with the analyte.
-
-
Step 2.2: Load the acidified sample extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.[8]
-
Step 2.3: After loading, dry the cartridge under vacuum for at least 30 minutes.[8]
-
Step 2.4: Elute the cartridge with 9 mL of a 50% methanol in acetone solution into a collection tube.[8]
-
Rationale: This solvent mixture is strong enough to desorb this compound from the C18 sorbent.
-
3. Derivatization (for GC-MS Analysis):
-
Step 3.1: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Step 3.2: Add 1.0 mL of 14% BF₃/methanol solution to the concentrated extract.[8]
-
Step 3.3: Heat the mixture in a water bath at 70°C for 30 minutes.[8]
-
Rationale: This step converts the Dichlorprop acid to its more volatile methyl ester, which is more amenable to GC analysis.
-
-
Step 3.4: After cooling, add 8 mL of distilled water and 5 mL of hexane. Shake for 10 minutes.[8]
-
Step 3.5: Allow the layers to separate and transfer the hexane layer to a clean vial for GC-MS analysis.[8]
Method Validation and Quality Control
For any analytical method, validation is crucial to ensure the reliability of the results. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.990[10] |
| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by spiking blank soil samples with a known amount of this compound. | 70-120%[9][10] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD). | < 20%[9][10] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Typically in the range of 0.01 mg/kg[9] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Lower than the LOQ |
It is essential to include procedural blanks, spiked samples, and certified reference materials in each analytical batch to monitor the performance of the method.[12]
Concluding Remarks
The selection of an appropriate sample preparation method for this compound in soil depends on several factors, including the laboratory's available instrumentation, the required throughput, and the specific characteristics of the soil samples being analyzed. The QuEChERS method offers a rapid and cost-effective approach suitable for high-throughput screening, while SPE provides a more rigorous clean-up for challenging matrices. Regardless of the chosen method, a thorough understanding of the underlying chemical principles and meticulous adherence to validated protocols are essential for generating high-quality, defensible data in the analysis of this important herbicide.
References
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- ACS Publications. Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry.
- United Chemical Technologies. Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS.
- SWA Environmental Consultants & Engineers. Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.
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- PubMed. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry.
- DOI. Supporting information Development of a QuEChERS-based method for the simultaneous determination of acidic pesticides, their es.
- Taylor & Francis Online. Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.
- European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
- MDPI. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
- International Journal of Environmental Research and Public Health. Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review.
- Thomson Instrument Company. Improved Sample Clean-up Options for Contaminant Analysis for Vegetation, Meats & Seafood.
- United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- United States Environmental Protection Agency. Dichlorprop-P ILV Soil.
- BioGlobe. How to Clean Up Soil Contaminated by Solvents and Industrial Chemicals.
- International Journal of Agriculture, Environment and Bioresearch. IMPROVEMENT OF PURIFICATI.
- NTK Kemi. SOLID PHASE EXTRACTION APPLICATIONS MANUAL.
- National Institute of Standards and Technology. This compound - the NIST WebBook.
- California State Water Resources Control Board. Automated Solid-Phase Extraction (SPE) for Pesticides.
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- MDPI. A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence.
- Agency for Toxic Substances and Disease Registry. 7. analytical methods.
- Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- The Royal Society of Chemistry. EPA Method 525.3.
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- DTIC. Comparison of Extraction Techniques and Solvents for Explosive Residues in Soil.
- ESSLAB. Dichlorprop methyl ester.
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Application Note: Robust and Efficient Extraction of Dichlorprop-methyl from Aqueous Matrices for Chromatographic Analysis
Abstract
This application note provides a comprehensive guide for the extraction of Dichlorprop-methyl (also known as 2,4-DP), a widely used phenoxy acid herbicide, from various water samples. We present detailed, field-proven protocols for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), designed for researchers in environmental science, analytical chemistry, and regulatory monitoring. The methodologies are optimized for high recovery and reproducibility, ensuring data integrity for subsequent analysis by Gas Chromatography (GC) or Liquid Chromatography (LC). This document explains the critical scientific principles behind each step, from sample acidification to final extract preparation, and includes performance data and troubleshooting guidance to support robust method development and validation.
Introduction: The Significance of this compound Monitoring
Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid) is a selective, systemic herbicide used to control broadleaf weeds in agriculture and non-crop areas.[1] It exists as a racemic mixture of two stereoisomers, with the R-(+)-enantiomer (Dichlorprop-P) possessing most of the herbicidal activity.[2][3] Due to its application, Dichlorprop can enter aquatic ecosystems through runoff and leaching, posing potential risks to non-target organisms.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor its levels in water to protect environmental and human health.[4]
Accurate quantification of this compound at trace levels requires efficient and reliable extraction methods to isolate it from the complex water matrix and concentrate it prior to instrumental analysis. The choice of extraction technique is paramount and depends on factors such as sample volume, required detection limits, available equipment, and desired sample throughput.
Core Principles of Extraction for Phenoxy Herbicides
The successful extraction of this compound, an acidic herbicide, from water hinges on manipulating its chemical equilibrium to favor partitioning into a non-aqueous phase.
The Critical Role of pH Adjustment
This compound is a carboxylic acid. In neutral or alkaline water, it exists predominantly in its anionic (deprotonated) carboxylate form, which is highly water-soluble. To extract it into an organic solvent or adsorb it onto a hydrophobic solid-phase sorbent, it must be converted to its neutral, protonated form. This is achieved by acidifying the water sample to a pH below the compound's pKa (~3). U.S. EPA methods and related literature consistently mandate acidification to a pH of less than 2 to ensure complete protonation, which dramatically increases its hydrophobicity and enables efficient extraction.[4][5][6]
Strategic Method Selection: SPE vs. LLE
Solid-Phase Extraction (SPE) is a modern technique that uses a solid sorbent packed in a cartridge to adsorb the analyte from the liquid sample. It is favored for its low solvent consumption, high concentration factors, and potential for automation.[4][7]
Liquid-Liquid Extraction (LLE) is a traditional, robust method based on the differential solubility of the analyte between the aqueous sample and an immiscible organic solvent.[4][8] It is often used when dealing with highly complex or particulate-laden samples.
Protocol: Solid-Phase Extraction (SPE)
SPE is highly effective for clean water matrices like drinking water and groundwater, providing excellent analyte concentration and cleanup. Reversed-phase sorbents like C18 or polymeric sorbents such as styrene-divinylbenzene are commonly used.[9][10]
Materials and Reagents
-
SPE Cartridges: 500 mg, 6 mL C18 or Styrene-Divinylbenzene (e.g., Bond Elut PPL) cartridges.[10]
-
SPE Vacuum Manifold
-
Reagents: HPLC-grade Methanol, Acetonitrile, Methylene Chloride, Deionized Water, Sulfuric Acid or Phosphoric Acid.[6][9]
-
Glassware: 1 L sample bottles, conical centrifuge tubes for collection.
-
Nitrogen Evaporator
Step-by-Step SPE Protocol
-
Sample Pretreatment:
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of Methylene Chloride and allow it to soak for ~2 minutes before drawing it to waste.[6]
-
Condition the cartridges with 10 mL of Methanol. Do not allow the sorbent to go dry.[6]
-
Equilibrate the cartridges with 15 mL of deionized water (pH < 2), leaving a thin layer of water above the sorbent bed.[6] This step is crucial to ensure proper interaction between the aqueous sample and the hydrophobic sorbent.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned cartridge at a steady flow rate of approximately 20-25 mL/min.[6] A consistent, slow flow rate is key to achieving maximum analyte retention.
-
After the entire sample has passed through, dry the cartridge under full vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution step.[6]
-
-
Analyte Elution:
-
Place collection vials or tubes inside the manifold.
-
Rinse the original sample bottle with 5 mL of Acetonitrile and apply this rinse to the cartridge. Allow the solvent to soak the sorbent for 2 minutes before slowly drawing it through into the collection vial.[6]
-
Repeat the elution step with two additional 5 mL aliquots of Acetonitrile for a total elution volume of 15 mL.[6]
-
-
Final Extract Preparation:
-
Evaporate the eluate to near dryness (< 1 mL) under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase) for instrumental analysis.
-
SPE Workflow Diagram
Post-Extraction Processing & Final Analysis
Derivatization for GC Analysis
For analysis by Gas Chromatography (GC), the carboxylic acid group of this compound must be derivatized to a more volatile ester, typically a methyl ester. This improves chromatographic peak shape and sensitivity. [4][11]A common method involves using Boron Trifluoride (BF₃) in methanol or diazomethane. [4][9][11]After extraction and concentration, the residue can be heated with a BF₃-methanol solution to form the methyl ester, which is then partitioned back into hexane for injection. [9]
Analytical Determination
The final extract can be analyzed using several techniques:
-
GC-MS: Gas Chromatography-Mass Spectrometry is a robust confirmatory method, especially after derivatization. [4]* LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry can directly analyze the underivatized acid, offering high specificity and sensitivity. [12][13]Chiral columns can be used to separate the R- and S-enantiomers. [12]
Performance Characteristics
The choice of method will yield different performance characteristics. The following table summarizes typical data reported in the literature for phenoxy acid herbicides.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Typical Recovery | 64% - 92% [10] | 90% - 98% [11] | 87% - 108% [14] |
| Limit of Detection (LOD) | 0.3 - 1.3 µg/L [14] | 2 - 20 ng/L (ppt) [11] | 4 ng/L [12][13] |
| Relative Standard Deviation (RSD) | < 10% | < 10% | 2.4% - 8.6% [12][14] |
| Solvent Volume | Low (~30-50 mL) | High (180-250 mL) | Very Low (< 1 mL) [15] |
| Sample Throughput | High (amenable to automation) | Low (manual and labor-intensive) | Moderate to High |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete acidification (pH > 2). 2. SPE sorbent went dry during conditioning. 3. Insufficient elution solvent volume (SPE). 4. Emulsion formation during LLE. | 1. Verify pH of every sample before extraction. 2. Re-condition cartridge; never let sorbent dry before sample loading. 3. Use the recommended number of elution steps. 4. Add NaCl to the aqueous phase; use gentle, swirling motions instead of vigorous shaking. |
| Poor Reproducibility | 1. Inconsistent flow rate during SPE loading. 2. Variable shaking time/intensity in LLE. 3. Inconsistent final extract volume. | 1. Use a vacuum manifold with flow control or an automated system. 2. Standardize LLE procedure with a mechanical shaker. 3. Use a nitrogen evaporator with an endpoint sensor or carefully monitor the final volume. |
| Contaminated Blanks | 1. Contaminated glassware or reagents. 2. Carryover from SPE manifold. | 1. Use high-purity solvents; acid-rinse all glassware. 2. Thoroughly clean the SPE manifold between samples. Run a solvent blank after high-concentration samples. |
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are highly effective methods for isolating this compound from water samples. SPE offers advantages in terms of reduced solvent consumption and higher throughput, making it ideal for routine analysis of cleaner water samples. LLE remains a powerful and robust alternative, especially for more challenging matrices. The success of either protocol is fundamentally dependent on the meticulous control of sample pH to ensure the analyte is in its non-ionized form. By following the detailed protocols and understanding the underlying chemical principles presented in this note, researchers can achieve reliable and accurate quantification of this compound, generating high-quality data for environmental monitoring and scientific investigation.
References
- U.S. EPA. (1993). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
- U.S. EPA. Approved CWA Test Methods for Pesticide Active Ingredients. [Link]
- AERU, University of Hertfordshire. This compound.
- Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica chimica acta, 761, 102–108. [Link]
- Goerlitz, D. F., & Lamar, W. L. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. U.S.
- Liu, D., Wang, Q., Wang, P., Wang, Z., & Wang, Q. (2011). Enantioselectivity in toxicity and degradation of this compound in algal cultures.
- U.S. EPA. Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]
- ATSDR. (1998). Toxicological Profile for Dichloropropenes. Agency for Toxic Substances and Disease Registry. [Link]
- Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry.
- Health Canada Pest Management Regulatory Agency. (2014). Registration Decision RD2014-04, Dichlorprop-P. Canada.ca. [Link]
- Mthethwa, N. P., Tutu, H., & Chimuka, L. (2021). Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters.
- Narayanan, P., & Hussain, A. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
- Gylfe, Å. (2003). Sampling of pesticides in water using solid-phase extraction. Epsilon Archive for Student Projects. [Link]
- European Food Safety Authority (EFSA). (2024). Updated peer review of the pesticide risk assessment of the active substance dichlorprop‐P and variant dichlorprop‐P‐2‐ethylhexyl. EFSA Journal, 22(1), e8513. [Link]
- Ibrahim, E. A., & Suffet, I. H. (1995). Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 90988, this compound. [Link]
- Stafilov, T., Zendelovska, D., & Pavlovska, G. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republic of macedonia by HPLC-UV-DAD method. Bulletin of the Chemists and Technologists of Macedonia, 27(1), 39-46. [Link]
- Sereshti, H., & Bakhtiari, M. (2014). Determination Polar Pesticides in Water Samples Using Acetonitril/Butylacetate Dispersive Solvent Extraction Combined with Gc-Ms.
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Application Note: Analytical Standards and Protocols for Dichlorprop-methyl Analysis
Introduction
Dichlorprop-methyl (methyl 2-(2,4-dichlorophenoxy)propanoate) is the methyl ester of the herbicide Dichlorprop.[1][2] As a selective, systemic herbicide, it is used to control perennial broadleaf weeds.[3] Given its application in agriculture and potential environmental presence, the development of robust, accurate, and validated analytical methods is paramount for researchers, environmental scientists, and quality control professionals. The integrity of any quantitative or qualitative analysis fundamentally relies on the purity and proper handling of the analytical standard.
This document provides a comprehensive guide to the use of this compound analytical standards. It details the compound's essential properties and offers field-proven protocols for standard preparation, sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and method validation, grounded in established international guidelines.
Physicochemical Properties of this compound
Accurate analytical work begins with a thorough understanding of the analyte. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | [1][4] |
| Synonyms | 2,4-DP methyl ester, Dichlorprop methyl ester | [1][5] |
| CAS Number | 57153-17-0 (racemic); 23844-57-7 | [1][4] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1][4] |
| Molecular Weight | 249.09 g/mol | [1][4] |
| Appearance | Varies; may be a neat liquid or solid | [6] |
| Chirality | Contains a chiral center | [3] |
Analytical Standard: Safety, Handling, and Preparation
Safety Precautions
This compound and its parent compound are associated with several hazards. All handling must be performed in a chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed or in contact with skin.[4][7] Causes skin irritation and serious eye damage/irritation.[4][7][8] Harmful to aquatic life with long-lasting effects.[8]
-
Required PPE: Wear protective gloves, chemical safety goggles or face shield, and a lab coat.[8] Use a certified respirator if inhalation risk is present.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[7][8] If on skin, wash with plenty of soap and water.[8]
Protocol 1: Preparation of Stock and Working Standard Solutions
The accuracy of all subsequent measurements depends on the precise preparation of the stock solution. This protocol assumes the use of a neat (pure) analytical standard.
Causality: The choice of solvent is critical. High-purity solvents like methanol or acetonitrile are selected for their ability to fully dissolve this compound and their compatibility with both GC and HPLC systems. Using a high-precision analytical balance is non-negotiable for minimizing initial weighing errors.
Methodology:
-
Equilibration: Allow the sealed container of the this compound analytical standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the standard.
-
Weighing: Tare a clean, dry 10 mL volumetric flask on a 5-decimal place analytical balance. Carefully add approximately 10 mg of the this compound standard directly into the flask. Record the exact weight (e.g., 10.25 mg).
-
Dissolution: Add approximately 7 mL of HPLC-grade methanol (or acetonitrile).[9][10] Cap and sonicate or vortex the flask for 5-10 minutes until the standard is completely dissolved.
-
Dilution to Volume: Once dissolved and returned to room temperature, carefully add the solvent to the 10 mL mark. Cap and invert the flask 15-20 times to ensure a homogenous solution. This is your Primary Stock Solution .
-
Calculation: Calculate the exact concentration of the Primary Stock Solution.
-
Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)
-
Example: 10.25 mg / 10.0 mL = 1.025 mg/mL (or 1025 µg/mL)
-
-
Preparation of Working Standards: Prepare a series of working standards by performing serial dilutions from the Primary Stock Solution or an intermediate dilution. For instance, to prepare a 10 µg/mL working standard from a 1025 µg/mL stock, dilute 97.6 µL of the stock solution to a final volume of 10 mL with the same solvent.
-
Storage: Store all solutions in amber glass vials at ≤ 4°C to minimize degradation from light and heat. Stock solutions should be prepared fresh according to laboratory SOPs, typically every 6-12 months.[11]
Analytical Methodologies
This compound is amenable to analysis by both Gas and Liquid Chromatography. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a robust technique for the analysis of semi-volatile compounds like this compound. Coupling with a Mass Spectrometer provides high selectivity and confident identification.
Protocol 2: GC-MS Analysis of this compound
Causality: This protocol employs a standard non-polar column (e.g., HP-5MS) which separates compounds primarily based on boiling point.[11] The temperature program is designed to ensure this compound elutes with a sharp peak shape and is well-separated from potential matrix interferences. The use of splitless injection maximizes sensitivity for trace-level analysis.
A. Sample Preparation (Soil Matrix Example):
-
Weigh 10.0 g of the soil sample into a 50 mL polypropylene centrifuge tube.[11]
-
Add 20 mL of a 5% acetic acid in methanol solution.[11]
-
Vortex vigorously for 30 seconds, then sonicate in an ultrasonic water bath for 20 minutes.[11]
-
Centrifuge at ~2000 rpm for 10 minutes and decant the supernatant.[11]
-
Repeat the extraction with different solvent mixtures as specified by validated methods (e.g., EPA methods) to ensure complete extraction.[11]
-
The combined extracts are then typically subjected to a Solid Phase Extraction (SPE) cleanup using a C18 cartridge to remove interfering matrix components before analysis.[11]
B. Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent GC with 5977 MS or equivalent | Standard, reliable instrumentation. |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Excellent general-purpose column for pesticide analysis.[11] |
| Injection | 1 µL, Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 70°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Provides good separation and ensures elution of the analyte. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| MS Quad Temp | 150 °C | Standard operating temperature. |
| Acquisition | Scan Mode (for identification) & SIM Mode (for quantitation) | Scan confirms identity; Selected Ion Monitoring (SIM) enhances sensitivity. |
| SIM Ions | m/z 162, 189, 248 (Quantifier: 162) | Characteristic fragments of this compound for selective detection.[4] |
C. Data Analysis & Quality Control:
-
Calibration: Analyze a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Quantitation: Determine the concentration in unknown samples by comparing the peak area of the quantifier ion to the calibration curve.
-
QC: Include a solvent blank, a matrix blank, a fortified matrix sample (spike), and a continuing calibration verification (CCV) standard with each analytical batch to monitor for contamination, matrix effects, recovery, and instrument drift.
High-Performance Liquid Chromatography (HPLC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, particularly useful for complex matrices without requiring derivatization.
Protocol 3: LC-MS/MS Analysis of this compound
Causality: Reversed-phase chromatography on a C18 column is the standard for separating non-polar to moderately polar compounds from an aqueous/organic mobile phase. The gradient elution, starting with a higher aqueous content and moving to a higher organic content, ensures that analytes are retained and then eluted efficiently. Electrospray Ionization (ESI) in negative mode is effective for compounds like Dichlorprop that can be deprotonated.[12] Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific parent-to-daughter ion transition.
A. Sample Preparation (Vegetable Matrix Example):
-
Homogenize 25g of the sample (e.g., onion) with 25g of a drying agent like Hydromatrix.[12]
-
Perform Accelerated Solvent Extraction (ASE) or a standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with ethyl acetate or acetonitrile.[12]
-
Evaporate the extract and reconstitute the residue in a suitable solvent mixture (e.g., acetonitrile/water) compatible with the LC mobile phase.[12]
-
Filter the final extract through a 0.22 µm syringe filter prior to injection to protect the HPLC system.
B. Instrumental Parameters:
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-performance system for fast and efficient separations. |
| Column | C18 Column (e.g., 3.0 mm x 100 mm, <3 µm) | Standard reversed-phase column for retaining the analyte.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to improve peak shape and ionization.[13] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte.[13] |
| Gradient | Start at 45% B, ramp to 95% B over 6 min, hold, re-equilibrate | Separates analyte from matrix components.[13] |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale columns. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5 µL | Standard injection volume. |
| MS System | Sciex 6500+ QTRAP or equivalent | High-sensitivity triple quadrupole mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Effective ionization for this class of compounds.[12] |
| MRM Transitions | Dichlorprop: Q1 233 -> Q2 161 | Provides high selectivity and sensitivity for quantitation.[12] |
C. Data Analysis & Quality Control: Follow the same principles as outlined in the GC-MS section (4.1.C), using appropriate LC-MS/MS software for peak integration and quantitation against a calibration curve.
Summary of Analytical Parameters
The following table summarizes typical performance data gathered from various methods. Actual values must be determined during in-house method validation.
| Method | Analyte | Typical Retention Time (min) | Limit of Detection (LOD) | Linearity (r²) |
| GC-MS | This compound | ~8-12 (depends on program) | ~1-5 ng/mL (ppb) | ≥ 0.995 |
| LC-MS/MS | Dichlorprop | ~4.8 | ~0.1 ng/mL (ppb) | ≥ 0.999[12] |
Analytical Method Validation
A developed analytical procedure is not fit for purpose until it has been formally validated. Validation demonstrates scientifically that the method is reliable for its intended application.[14][15] The validation process must be conducted according to a pre-approved protocol and its results documented in a validation report.[14]
Trustworthiness through Validation: The core principles of method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and adopted by regulatory agencies like the FDA.[16][17][18] These guidelines provide a framework for demonstrating a method's suitability.[19][20]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][21]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies on spiked matrix samples.[21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
Conclusion
The reliable analysis of this compound is essential for research and regulatory purposes. This process begins with the correct handling and preparation of high-purity analytical standards. The GC-MS and LC-MS/MS protocols provided herein offer robust and sensitive approaches for the determination of this compound in various matrices. Critically, all laboratory-developed methods must be subjected to a thorough validation process, following established guidelines such as ICH Q2(R1), to ensure the generation of scientifically sound and trustworthy data.
References
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration (FDA).
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA).
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration (FDA).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation (ICH).
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Application Notes and Protocols for Enantioselective Degradation Studies of Dichlorprop-methyl
Abstract
This comprehensive guide provides a detailed protocol for investigating the enantioselective degradation of dichlorprop-methyl (DCPPM), a chiral phenoxyalkanoic acid herbicide. As regulatory bodies and environmental science increasingly recognize the differential biological activity and fate of pesticide enantiomers, studying their individual degradation pathways is critical for accurate environmental risk assessment. This document outlines a robust methodology employing soil microcosm incubation followed by chiral High-Performance Liquid Chromatography (HPLC) analysis. We delve into the causality behind experimental choices, from microcosm setup to analytical parameter selection, to ensure a scientifically sound and reproducible workflow. This protocol is designed for researchers, scientists, and professionals in environmental chemistry and drug development engaged in pesticide fate and metabolism studies.
Introduction: The Significance of Chirality in this compound
This compound (DCPPM) is a selective, systemic herbicide used to control broadleaf weeds.[1] It possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-dichlorprop-methyl and (S)-dichlorprop-methyl. It is well-established that the herbicidal activity resides primarily in the (R)-enantiomer, which acts as a synthetic auxin, causing uncontrolled growth and eventual death of susceptible plants.[1][2]
Conversely, the (S)-enantiomer exhibits significantly lower herbicidal efficacy but may possess different toxicological properties.[3] The differential activity of enantiomers extends to their environmental fate. Microorganisms in soil and aquatic environments often exhibit stereoselectivity, preferentially degrading one enantiomer over the other.[3][4] For instance, studies have shown that the (R)-enantiomer of the related compound dichlorprop (DCPP) is preferentially degraded by certain bacterial strains.[4] This enantioselective degradation can lead to an enrichment of the less active or potentially more toxic enantiomer in the environment, a critical consideration for long-term ecological impact assessment.
Therefore, studying the degradation of the racemic mixture alone is insufficient. A comprehensive environmental risk assessment necessitates an enantiomer-specific approach to determine the degradation rate and pathway of each enantiomer. This protocol provides the necessary framework to conduct such a study, adhering to principles outlined in international guidelines like those from the Organisation for Economic Co-operation and Development (OECD).[5][6][7]
Experimental Design and Workflow
The overall experimental design is a controlled laboratory study using soil microcosms to simulate environmental conditions. The workflow is designed to track the dissipation of both DCPPM enantiomers over time, allowing for the calculation of degradation kinetics and assessment of enantioselectivity.
Caption: Fig 1. Overall Experimental Workflow
Detailed Protocols
Soil Microcosm Setup and Incubation (Based on OECD Guideline 307)
This protocol is adapted from the principles of the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[5][6][7]
Rationale: Soil microcosms provide a standardized and reproducible system to study pesticide degradation under controlled laboratory conditions that mimic a simplified natural environment.[8][9] Using a well-characterized soil allows for comparability across different studies.
Materials:
-
Fresh agricultural soil (sandy loam recommended, 0.5-2.5% organic carbon).
-
Sieve (2 mm mesh).
-
Analytical balance.
-
Glass beakers or jars for microcosms (e.g., 250 mL).
-
This compound (racemic, and individual R- and S-enantiomer standards).
-
Acetone (HPLC grade).
-
Deionized water.
-
Incubator.
Procedure:
-
Soil Collection and Preparation:
-
Collect topsoil (0-20 cm depth) from a field with no recent history of phenoxy acid herbicide application.
-
Remove stones, roots, and debris. Air-dry the soil at room temperature for 24-48 hours until friable.
-
Sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Characterize the soil for key parameters: texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity (WHC). This is crucial for interpreting results and complying with regulatory guidelines.[6]
-
-
Microcosm Assembly:
-
Weigh 100 g (dry weight equivalent) of the prepared soil into each glass beaker.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity (WHC) using deionized water. This ensures adequate moisture for microbial activity without creating anaerobic conditions.
-
Pre-incubate the soil microcosms in the dark at 20 ± 2°C for 7-14 days. This allows the soil microbial community to stabilize after sieving and re-wetting.[7]
-
-
Pesticide Application:
-
Prepare a stock solution of racemic this compound in acetone. A typical application rate might be 1-5 mg/kg of soil.
-
Apply the stock solution evenly to the soil surface of each microcosm using a pipette. Allow the acetone to evaporate completely in a fume hood (approx. 1-2 hours).
-
Prepare separate sets of microcosms for the individual (R)- and (S)-enantiomers if studying their degradation in isolation or potential for interconversion.
-
Include control microcosms: a negative control (soil treated with acetone only) and an abiotic control (soil that has been sterilized, e.g., by autoclaving or gamma irradiation, then treated with DCPPM) to distinguish microbial from chemical degradation.[8]
-
-
Incubation:
-
Cover the microcosms with perforated paraffin film or aluminum foil to permit gas exchange while minimizing water loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain soil moisture by periodically weighing the microcosms and adding deionized water as needed.
-
-
Sampling:
-
Destructively sample triplicate microcosms for each treatment at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
The "Day 0" sample should be taken immediately after the solvent has evaporated post-application to determine the initial concentration.
-
Homogenize the soil from each microcosm before taking a subsample for extraction. Store samples at -20°C if not extracted immediately.
-
Sample Extraction and Cleanup
Rationale: The goal is to efficiently extract DCPPM enantiomers from the complex soil matrix while minimizing co-extraction of interfering substances that could affect chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for pesticide residue analysis in soil.[10] An alternative, more traditional method based on EPA protocols is also presented.
Protocol: Modified QuEChERS Extraction
-
Extraction:
-
Weigh 10 g of homogenized soil from a microcosm into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (ACN).
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. PSA removes organic acids and other interfering compounds.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the final extract into an autosampler vial for HPLC analysis.
-
Chiral HPLC Analysis
Rationale: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers.[4][11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly successful for resolving phenoxypropionic acid herbicides.[13]
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| Instrument | HPLC system with UV or Mass Spectrometry (MS) detector | UV is sufficient for quantification at residue levels; MS provides higher sensitivity and confirmation. |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) or similar polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) | These phases have proven high enantioselectivity for this class of compounds.[13] |
| Mobile Phase | n-Hexane : 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) | A non-polar mobile phase is typical for normal-phase chiral separations. TFA is added to improve peak shape by suppressing ionization of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temp. | 25°C | Constant temperature ensures reproducible retention times. |
| Injection Vol. | 10-20 µL | Standard injection volume. |
| Detection | UV at 230 nm or MS/MS | 230 nm is a common wavelength for detecting the aromatic ring in DCPPM. MS/MS provides superior selectivity.[14] |
Procedure:
-
Prepare calibration standards of racemic DCPPM and individual enantiomers in the final extraction solvent at a range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
-
Inject the standards to determine the retention times for the (R)- and (S)-enantiomers and to generate calibration curves.
-
Inject the prepared soil extracts.
-
Integrate the peak areas for each enantiomer in each sample.
Data Analysis and Interpretation
Degradation Kinetics
The degradation of each enantiomer is typically modeled using first-order kinetics.[15]
Equation: Ct = C₀ * e-kt
Where:
-
Ct is the concentration at time t
-
C₀ is the initial concentration (at time 0)
-
k is the first-order degradation rate constant (day⁻¹)
-
t is the time in days
The half-life (DT₅₀), the time required for 50% of the initial concentration to degrade, is calculated as:
Equation: DT₅₀ = ln(2) / k
Procedure:
-
For each enantiomer, plot its concentration versus time.
-
Use non-linear regression software to fit the data to the first-order decay model and determine the rate constant (k) and the half-life (DT₅₀) for both the (R)- and (S)-enantiomers.
Enantioselectivity Assessment
Enantioselectivity is quantified by calculating the Enantiomeric Fraction (EF).[16][17]
Equation: EF = Peak Area (R-enantiomer) / [Peak Area (R-enantiomer) + Peak Area (S-enantiomer)]
-
EF = 0.5: The sample is racemic (no enantioselectivity).
-
EF > 0.5: The sample is enriched in the (R)-enantiomer, suggesting the (S)-enantiomer is preferentially degraded.
-
EF < 0.5: The sample is enriched in the (S)-enantiomer, suggesting the (R)-enantiomer is preferentially degraded.
Procedure:
-
Calculate the EF for each sample at each time point.
-
Plot the EF versus time. A deviation from the initial EF value (typically 0.5 for a racemic application) over time is a clear indicator of enantioselective degradation.
Visualizing the Degradation Pathway
The primary initial step in the microbial degradation of dichlorprop and its esters is the cleavage of the ether linkage, a reaction catalyzed by dioxygenase enzymes. This yields 2,4-dichlorophenol and the corresponding aliphatic side chain.[18]
Sources
- 1. epa.gov [epa.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. matheo.uliege.be [matheo.uliege.be]
- 10. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. agronomy.lsu.edu [agronomy.lsu.edu]
- 16. Enantiomer-specific measurements of current-use pesticides in aquatic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the In Vitro Enzymatic Hydrolysis of Dichlorprop-methyl
Introduction: The Rationale for Hydrolysis Analysis
Dichlorprop-methyl (DCPPM) is a chiral phenoxyalkanoic acid herbicide widely used for the control of broadleaf weeds.[1] Like many modern agrochemicals, it is applied as a pro-herbicide in its methyl ester form to enhance its hydrophobicity, thereby facilitating penetration through the plant's waxy cuticle.[2][3] The herbicidal activity is only exerted upon the in vivo hydrolysis of the ester bond, which releases the active compound, dichlorprop acid (DCP).[3][4] This bioactivation is a critical step, and the rate of this conversion, catalyzed primarily by carboxylesterases and lipases, can determine the herbicide's efficacy and selectivity.[2][5][6][7]
Furthermore, as up to 25% of current pesticides are chiral, understanding their enantioselective fate in biological systems is paramount.[5] Enantiomers of chiral pesticides often exhibit different biological activities and degradation rates.[5] Studying the enzymatic hydrolysis of DCPPM in vitro allows researchers to:
-
Determine the kinetic parameters (Kₘ, Vₘₐₓ) of the bioactivation process.
-
Characterize the activity of specific enzymes or biological preparations (e.g., liver microsomes, soil extracts) responsible for hydrolysis.
-
Investigate the enantioselectivity of the hydrolysis, providing insight into the environmental fate and efficacy of the racemic mixture.[5][8]
This application note provides a comprehensive, self-validating protocol for measuring the enzymatic hydrolysis of this compound using a standard enzyme source and quantification by High-Performance Liquid Chromatography (HPLC). The principles outlined here are grounded in established methodologies for xenobiotic metabolism and can be adapted for various biological matrices.[9][10]
Principle of the Assay: The Hydrolytic Conversion Pathway
The assay quantifies the rate of enzymatic conversion of the substrate, this compound, into its primary metabolite, Dichlorprop acid. This is achieved by incubating the substrate with a suitable enzyme source, such as a purified carboxylesterase or lipase, under controlled conditions (pH, temperature). The reaction is stopped at specific time points, and the remaining substrate and the formed product are quantified using a validated analytical method.
The core reaction is as follows:
This compound + H₂O ---(Carboxylesterase/Lipase)---> Dichlorprop + Methanol
This conversion represents the critical bioactivation step that transforms the relatively inactive pro-herbicide into its phytotoxic acid form.
Caption: Enzymatic hydrolysis pathway of this compound.
Materials and Reagents
Chemicals and Consumables
-
This compound (DCPPM), analytical standard grade (≥98%)
-
Dichlorprop (DCP), analytical standard grade (≥98%)
-
Porcine Liver Esterase (EC 3.1.1.1) or Aspergillus niger Lipase (ANL, EC 3.1.1.3)[5]
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric Acid (H₃PO₄)
-
Water, HPLC grade or ultrapure
-
1.5 mL microcentrifuge tubes
-
Syringe filters, 0.22 µm PTFE
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[11]
-
Analytical balance (4-decimal place)
-
Calibrated pH meter
-
Thermostatic water bath or incubator
-
Vortex mixer
-
Microcentrifuge
-
Calibrated micropipettes
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity.
Step 1: Preparation of Solutions and Standards
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare stock solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄. Titrate one solution with the other until a stable pH of 7.4 is achieved. This buffer serves as the reaction medium, mimicking physiological conditions.
-
Substrate Stock (10 mM DCPPM): Accurately weigh and dissolve this compound in a minimal amount of Methanol before diluting to the final volume with the phosphate buffer. Causality: A high-concentration stock in a water-miscible organic solvent is necessary due to the limited aqueous solubility of the ester.
-
Enzyme Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen esterase/lipase in cold (4°C) phosphate buffer immediately before use. Keep on ice at all times. Causality: Enzymes are sensitive to temperature and degradation; using a fresh, cold solution maintains maximal activity.
-
Calibration Standards: Prepare a series of calibration standards for both this compound and Dichlorprop acid in a 50:50 mixture of Acetonitrile and water. A typical range would be 0.5, 1, 5, 10, 25, 50, and 100 µM. These standards are essential for accurate quantification of the substrate and product.
Step 2: Enzymatic Hydrolysis Assay
The reaction is performed in 1.5 mL microcentrifuge tubes. Prepare tubes for each time point and control.
-
Reaction Setup: In each tube, combine the following in order:
-
880 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
100 µL of Enzyme Stock (1 mg/mL)
-
Final Enzyme Concentration: 100 µg/mL
-
-
Pre-incubation: Pre-incubate the enzyme-buffer mixture at 37°C for 5 minutes. Causality: This step ensures the reaction environment reaches thermal equilibrium before the substrate is introduced, leading to more consistent results.
-
Reaction Initiation: Start the reaction by adding 20 µL of 10 mM DCPPM Stock to each tube and vortex briefly. This yields a final substrate concentration of 200 µM.
-
Incubation: Incubate the reaction tubes at 37°C. Collect samples at designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Reaction Termination: At each time point, remove a tube and immediately add 1 mL of ice-cold Acetonitrile . Vortex vigorously for 30 seconds. Causality: Acetonitrile serves a dual purpose: it denatures the enzyme to instantly stop the reaction and precipitates proteins that could interfere with HPLC analysis.
-
Sample Processing:
-
Centrifuge the terminated reaction tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Step 3: Controls for Assay Validation
-
No-Enzyme Control (T=30 min): Prepare a reaction mixture containing buffer and substrate but replace the enzyme solution with buffer. This control accounts for any non-enzymatic (chemical) hydrolysis of DCPPM.
-
No-Substrate Control (T=30 min): Prepare a reaction mixture containing buffer and enzyme but replace the substrate solution with buffer. This control verifies that there are no interfering peaks from the enzyme or buffer matrix at the retention times of the analyte and product.
Step 4: HPLC Quantification Method
The separation and quantification of DCPPM and DCP can be achieved using a reversed-phase HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[11]
-
Mobile Phase: Isocratic elution with 55% Acetonitrile and 45% 5 mM potassium phosphate buffer (adjusted to pH 2.3 with phosphoric acid).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 20 µL
Trustworthiness Note: The HPLC method must be validated for linearity, accuracy, and precision using the prepared calibration standards before analyzing experimental samples.
Data Analysis and Presentation
-
Calibration Curve: Plot the peak area from the HPLC analysis versus the known concentration for each calibration standard (DCPPM and DCP). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).
-
Quantification: Use the regression equation to calculate the concentration of DCPPM remaining and DCP formed in each experimental sample at each time point.
-
Calculate Hydrolysis Rate: Plot the concentration of the product (DCP) formed (µM) against time (minutes). The initial rate of the reaction is the slope of the linear portion of this curve. Convert this rate into nmol/min/mg of enzyme.
-
Data Summary: Present the results in a clear, tabular format.
Table 1: Representative Data for this compound Hydrolysis
| Time (min) | DCPPM Conc. (µM) | DCP Conc. (µM) | % Hydrolysis |
| 0 | 198.5 | 1.1 | 0.5% |
| 2 | 175.2 | 24.5 | 12.2% |
| 5 | 140.1 | 59.8 | 29.9% |
| 10 | 95.6 | 104.2 | 52.1% |
| 20 | 41.3 | 158.1 | 79.1% |
| 30 | 15.8 | 183.5 | 91.8% |
Visualizing the Complete Workflow
The following diagram outlines the entire experimental process, from preparation to final data analysis, ensuring a logical and reproducible workflow.
Caption: Complete workflow for the in vitro this compound hydrolysis assay.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dichlorprop.
- Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
- West, A., Frost, M., & Köhler, H. (1997). Comparison of HPLC and CE for the analysis of dichlorprop in a case of intoxication. International Journal of Legal Medicine, 110(5), 251-253. [Link]
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
- West, A., Frost, M., & Köhler, H. (1997). Comparison of HPLC and CE for the analysis of dichlorprop in a case of intoxication. ProQuest.
- Wang, P., Wang, Q., Wang, Z., Bian, H., Wang, J., & Wang, J. (2011). Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification. Journal of Agricultural and Food Chemistry, 59(7), 3249-3255. [Link]
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
- Cummins, I. (2011). Plant carboxylesterases involved in pesticide hydrolysis. Durham University.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
- Wheelock, C. E., Wheelock, V. B., & Hammock, B. D. (2008). Applications of Carboxylesterase Activity in Environmental Monitoring and Toxicity Identification Evaluations (TIEs). Reviews in Environmental Contamination and Toxicology, 195, 127-179. [Link]
- U.S. Food and Drug Administration. (1999). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
- Yakimov, M. M., Golyshin, P. N., Lang, S., Moore, E. R., Abraham, W. R., Lünsdorf, H., & Timmis, K. N. (1998). A Novel Carboxylesterase Derived from a Compost Metagenome Exhibiting High Stability and Activity towards High Salinity. Marine Drugs, 16(11), 433. [Link]
- Wheelock, C. E., Wheelock, V. B., & Hammock, B. D. (2008). Applications of carboxylesterase activity in environmental monitoring and toxicity identification evaluations (TIEs). PubMed.
- Li, Y., et al. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. MDPI.
- Werbrouck, S., et al. (2024). In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. Plants, 14(1), 108. [Link]
- Taylor & Francis. (n.d.). Carboxylesterase – Knowledge and References.
- Liu, W., Wang, P., & Zhang, H. (2006). Influence of kaolinite on chiral hydrolysis of methyl dichlorprop enantiomers. Journal of Zhejiang University SCIENCE B, 7(12), 1028-1033. [Link]
- Li, Y., et al. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. PMC - NIH.
- ResearchGate. (n.d.). hydrolysis reactions mediated by the different esterases as determined....
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
- Fedtke, C., & Schmidt, R. R. (1977). Chlorfenprop‐methyl: its hydrolysis in vivo and in vitro and a new principle for selective herbicidal action. Weed Research, 17(3), 233-239. [Link]
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- 1. Comparison of HPLC and CE for the analysis of dichlorprop in a case of intoxication - ProQuest [proquest.com]
- 2. Plant carboxylesterases involved in pesticide hydrolysis - Durham e-Theses [etheses.dur.ac.uk]
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- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. fda.gov [fda.gov]
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Application Notes and Protocols for Studying Plant Uptake and Translocation of Dichlorprop-methyl
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the methodologies to study the uptake and translocation of Dichlorprop-methyl in plants. This document outlines the scientific rationale behind the experimental design and provides detailed, step-by-step protocols for practical implementation.
Introduction: Understanding this compound's Journey in Plants
This compound is a selective, systemic herbicide used to control broadleaf weeds.[1][2] Its mode of action is as a synthetic auxin, leading to abnormal growth and eventual death of susceptible plants.[1][3] Understanding the dynamics of its uptake into plant tissues and subsequent translocation is crucial for assessing its efficacy, environmental fate, and potential impact on non-target organisms. This compound is the methyl ester of Dichlorprop.[4] Esters of phenoxyalkanoic acids generally show greater herbicidal activity than the parent acids due to improved absorption by the target plants.[5]
Dichlorprop possesses a chiral center, with the (R)-enantiomer being the biologically active form.[2][3] Modern formulations, often referred to as Dichlorprop-p, contain only the active (R)-isomer.[6] These studies are essential for optimizing herbicide formulations, developing new weed management strategies, and conducting environmental risk assessments.
This guide provides protocols for whole-plant bioassays to observe physiological effects and detailed analytical procedures to quantify this compound within different plant tissues.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting uptake and translocation studies.
| Property | Value | Source |
| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | [4] |
| CAS Number | 23844-57-7 | [4] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [4] |
| Molecular Weight | 249.09 g/mol | [4] |
| Mode of Action | Synthetic auxin | [1][3] |
Experimental Design and Rationale
The following protocols are designed to provide a robust framework for investigating this compound in plants. The choice of a whole-plant assay allows for the observation of the herbicide's effects on a systemic level, encompassing root and/or foliar uptake and subsequent movement throughout the plant.
Plant Species Selection
For these protocols, we will use two model plant species:
-
Susceptible Species: Arabidopsis thaliana (Thale Cress) or Sinapis alba (White Mustard) as a representative broadleaf weed.
-
Tolerant Species: Triticum aestivum (Wheat) as a representative monocot crop that is generally tolerant to Dichlorprop.
Comparing a susceptible and a tolerant species can provide valuable insights into the mechanisms of selectivity.
Experimental Workflow Overview
The overall experimental workflow is depicted in the diagram below. This multi-step process ensures a comprehensive analysis from treatment to quantification.
Caption: Experimental workflow for this compound uptake and translocation studies.
Detailed Protocols
Protocol 1: Whole-Plant Uptake and Translocation Assay
This protocol details a whole-plant bioassay to assess the uptake and translocation of this compound following both foliar and root application.
Materials:
-
Seeds of the selected plant species
-
Potting mix (e.g., peat, vermiculite, and perlite in a 2:1:1 ratio)
-
Pots (10 cm diameter)
-
Controlled environment growth chamber or greenhouse
-
This compound analytical standard
-
Acetone (analytical grade)
-
Tween® 20 or similar surfactant
-
Micropipettes and tips
-
Spray bottle for foliar application
-
Graduated cylinders
-
Balance
Procedure:
-
Plant Growth and Cultivation:
-
Sow seeds in pots filled with potting mix and grow in a controlled environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity).
-
Water the plants as needed and allow them to grow to the 3-4 true leaf stage.
-
-
Preparation of this compound Application Solution:
-
Prepare a stock solution of this compound in acetone.
-
For the working solution, dilute the stock solution with deionized water to achieve the desired concentration (e.g., 100, 250, 500 mg/L).
-
Add a surfactant (e.g., Tween® 20 at 0.1% v/v) to the foliar application solution to enhance leaf surface wetting.
-
-
Herbicide Application (Two Methods):
-
A. Foliar Application:
-
Evenly spray the foliage of the test plants with the this compound solution until runoff.
-
Protect the soil surface with a barrier (e.g., aluminum foil) to prevent contamination.
-
Include a control group sprayed only with the water and surfactant solution.
-
-
B. Soil Drench (Root Application):
-
Apply a known volume of the this compound solution (without surfactant) to the soil surface of each pot.
-
Ensure even distribution and avoid contact with the foliage.
-
Include a control group that receives only water.
-
-
-
Incubation and Observation:
-
Return the treated plants to the controlled environment.
-
Harvest plants at designated time points (e.g., 24, 48, 72, and 96 hours) after treatment.
-
-
Sample Collection and Processing:
-
At each time point, carefully uproot the plants.
-
For foliar application studies, gently wash the leaves with a water-acetone solution to remove any unabsorbed residue.
-
Separate the plants into roots, stems, and leaves.
-
Record the fresh weight of each tissue type.
-
Flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.
-
Protocol 2: Extraction of this compound from Plant Tissues
This protocol describes an effective method for extracting this compound and its potential acid metabolite, Dichlorprop, from plant samples.
Materials:
-
Frozen plant tissue samples
-
Homogenizer (e.g., mortar and pestle, bead beater)
-
Centrifuge and centrifuge tubes (50 mL)
-
Ethyl acetate (analytical grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenization:
-
Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
-
Extraction:
-
Transfer a known weight (e.g., 1-2 g) of the homogenized tissue to a centrifuge tube.
-
Add 10 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Sonicate the sample for 15 minutes in an ultrasonic water bath.[7]
-
-
Phase Separation and Drying:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction process on the plant pellet with another 10 mL of ethyl acetate.
-
Combine the supernatants.
-
Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent using a rotary evaporator at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitor characteristic ions for this compound (e.g., m/z 162, 189, 248).[4]
-
Procedure:
-
Calibration:
-
Prepare a series of calibration standards of this compound in methanol (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
-
Inject the standards into the GC-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the filtered plant extracts into the GC-MS.
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Visualization of Uptake and Translocation
The following diagram illustrates the potential pathways of this compound within a plant following foliar and root application.
Caption: Pathways of this compound uptake and translocation in a plant.
Data Interpretation and Trustworthiness
Conclusion
These application notes provide a robust and scientifically grounded framework for investigating the uptake and translocation of this compound in plants. By following these detailed protocols, researchers can generate reliable and reproducible data to advance our understanding of herbicide behavior in the environment. The methodologies can be adapted for other herbicides and plant species with appropriate modifications.
References
- This compound - AERU - University of Hertfordshire. [Link]
- Dichlorprop - Wikipedia. [Link]
- This compound | C10H10Cl2O3 | CID 90988 - PubChem. [Link]
- Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal. [Link]
- Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. [Link]
- Dichlorprop (Ref: RD 406) - AERU - University of Hertfordshire. [Link]
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]
- Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds | Protocol Preview. [Link]
- Dichlorprop-P (Ref: BAS 044H) - AERU - University of Hertfordshire. [Link]
- Differential uptake and translocation of organic chemicals by several plant species
- Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. [Link]
- Diclofop-methyl | C16H14Cl2O4 | CID 39985 - PubChem - NIH. [Link]
- Ultrastructural effects and translocation of methyl-2-(4-(2,4-dichlorophenoxy)-phenoxy)propanoate in wheat (Triticum aestivum) and wild oat (Avena fatua)
- Experimental protocol to test pasture species susceptibility to the herbicide flupropan
- Chemical Properties of this compound (CAS 57153-17-0) - Cheméo. [Link]
- This compound - the NIST WebBook - National Institute of Standards and Technology. [Link]
- (PDF)
- Environmental Chemistry Methods: Dichlorprop-P; 442434-01 - EPA. [Link]
- Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem. [Link]
- Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid - Regular Article. [Link]
- This compound - the NIST WebBook - National Institute of Standards and Technology. [Link]
- Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC - NIH. [Link]
- Differential uptake and translocation of organic chemicals by several plant species
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- 7. epa.gov [epa.gov]
Application Notes & Protocols for Dichlorprop-methyl Degradation Studies in Soil Microcosms
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug and pesticide development on designing and executing soil microcosm experiments to evaluate the environmental fate of Dichlorprop-methyl (DCPM). We move beyond a simple recitation of steps to provide a foundational understanding of the critical parameters and causal relationships that govern herbicide degradation in soil. This guide emphasizes scientific integrity through self-validating experimental design, adherence to international standards, and robust analytical methodologies. Detailed protocols for microcosm setup, abiotic vs. biotic degradation assessment, sample extraction, and analytical quantification are presented, supported by visual workflows and data presentation templates.
Introduction: The Rationale for Soil Microcosm Studies
Understanding the persistence and degradation pathway of herbicides like this compound in the soil environment is a critical component of environmental risk assessment. This compound, a phenoxyalkanoic acid herbicide, is subject to various transformation processes in soil, primarily driven by microbial activity.[1][2] Soil microcosms serve as controlled, replicable laboratory systems that simulate natural soil conditions, allowing for the precise measurement of degradation kinetics and the identification of transformation products.[3][4]
The core objective of these studies is to differentiate between biotic and abiotic degradation pathways and to determine the rate at which the parent compound and its significant metabolites are eliminated from the soil matrix. This information is essential for predicting environmental concentrations, assessing potential risks to non-target organisms, and fulfilling regulatory data requirements, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[5]
This guide will detail the setup of both non-sterile (biotic) and sterile (abiotic) microcosms to elucidate the role of microorganisms in DCPM's fate.
Foundational Concepts: Factors Influencing this compound Degradation
The degradation of this compound in soil is not a monolithic process; it is a complex interplay of the herbicide's chemistry and the soil's physical, chemical, and biological properties. A successful microcosm study hinges on understanding and controlling these factors.
-
Microbial Activity: This is the primary driver of this compound degradation.[1][6] The herbicide undergoes rapid hydrolysis of its ester bond to form its corresponding acid, Dichlorprop, a process largely mediated by soil microorganisms.[7] Further degradation of the aromatic ring structure is also a biological process.[1][8] The composition and density of the microbial community, which is influenced by soil history and organic matter content, will dictate the degradation rate.[6][9]
-
Enantioselectivity: Dichlorprop is a chiral compound, existing as (R)- and (S)-enantiomers. Microbial degradation is often enantioselective, with the (S)-enantiomer typically being degraded preferentially in soil.[6] This phenomenon is critical, as the herbicidal activity resides primarily in the (R)-enantiomer, while toxicological profiles can differ between enantiomers.
-
Soil Properties:
-
pH: Soil pH affects both microbial community structure and the chemical stability of the herbicide.[9][10]
-
Organic Matter: Organic matter content influences microbial biomass, water holding capacity, and the potential for the herbicide to sorb to soil particles, which can affect its bioavailability for degradation.[2][9]
-
Moisture and Temperature: These parameters are critical for optimal microbial activity. Degradation rates generally increase with temperature (within a certain range) and at optimal moisture levels (typically 40-60% of water holding capacity).[2][9][11]
-
Experimental Design & Workflow
A robust experimental design is paramount for generating reliable and reproducible data. The following workflow outlines the key stages of a this compound degradation study.
Caption: High-level workflow for a soil microcosm study.
Materials & Reagents
| Category | Item | Specifications/Purpose |
| Glassware | Erlenmeyer flasks or glass jars | 100-250 mL, with screw caps or stoppers to minimize moisture loss |
| Volumetric flasks, pipettes | Class A, for accurate solution preparation | |
| Syringes | Gas-tight for spiking, disposable for sample transfers | |
| Chemicals | This compound (DCPM) | Analytical standard (>99% purity) |
| Dichlorprop (DCPP) | Analytical standard (primary metabolite) | |
| 2,4-Dichlorophenol (2,4-DCP) | Analytical standard (potential metabolite) | |
| Solvents (e.g., Acetonitrile, Methanol, Acetone, Hexane) | HPLC or pesticide residue grade | |
| Acetic Acid, Phosphoric Acid | Reagent grade, for pH adjustment during extraction | |
| Sodium Azide (NaN₃) or Gamma Irradiation Source | For soil sterilization (abiotic controls) | |
| Anhydrous Sodium Sulfate | For drying solvent extracts | |
| Equipment | Analytical Balance (4-5 decimal places) | For weighing standards and soil |
| Incubator | Capable of maintaining constant temperature (e.g., 20-25°C) | |
| Centrifuge | For separating soil from solvent extracts | |
| Mechanical Shaker | For efficient extraction | |
| Solid Phase Extraction (SPE) Manifold & Cartridges | For sample cleanup (e.g., C18) | |
| Nitrogen Evaporator | For concentrating extracts | |
| HPLC-MS/MS or GC/MS System | For quantification of DCPM and metabolites | |
| Autoclave or access to Gamma Irradiation facility | For sterilization |
Detailed Protocols
Protocol 1: Soil Collection and Characterization
Causality: The choice of soil is critical as its properties directly influence degradation rates.[9] Using soils representative of relevant agricultural areas is key. Characterization provides the necessary covariates for interpreting results. OECD Guideline 307 recommends using at least four different soil types for comprehensive rate studies.[5]
-
Collection: Collect soil from the top 0-20 cm layer of a field with no recent history of phenoxy acid herbicide application.[12] Remove large stones, roots, and debris.
-
Preparation: Air-dry the soil at room temperature (20-25°C) and sieve through a 2 mm mesh to ensure homogeneity.[12]
-
Characterization: Analyze the soil for the parameters listed in the table below. Use standardized methods (e.g., ISO protocols).
| Parameter | Typical Method | Importance |
| pH (in 0.01 M CaCl₂) | Potentiometry | Affects microbial activity and chemical hydrolysis[9] |
| Organic Carbon (%) | Dry combustion (e.g., Dumas method) | Influences sorption and microbial biomass[5][9] |
| Soil Texture (% Sand, Silt, Clay) | Pipette or hydrometer method | Affects water movement, aeration, and sorption |
| Water Holding Capacity (WHC) | Gravimetric method | Used to set optimal soil moisture for the experiment |
| Cation Exchange Capacity (CEC) | Ammonium acetate method | Indicates soil's ability to retain cations |
| Microbial Biomass | Substrate-Induced Respiration (SIR) | Confirms soil is biologically active[5] |
Protocol 2: Microcosm Setup and Treatment
Causality: This protocol establishes the core experimental units. The distinction between biotic (natural soil) and abiotic (sterilized soil) treatments is essential to isolate the contribution of microorganisms to degradation.[6]
-
Soil Aliquoting: Weigh 20-50 g (dry weight equivalent) of sieved soil into each microcosm vessel (e.g., 125 mL Erlenmeyer flask). Prepare replicates for each treatment and time point (minimum of triplicates recommended).
-
Moisture Adjustment: Add deionized water dropwise while mixing to bring the soil moisture to 40-60% of its maximum WHC.[13] This ensures adequate moisture for microbial activity without creating anaerobic conditions.
-
Pre-incubation: Loosely cap the flasks and pre-incubate them in the dark at the desired experimental temperature (e.g., 22°C) for 7-14 days. This allows the soil microbial community to stabilize after the disturbance of sieving and wetting.
-
Sterilization (for Abiotic Controls): The choice of sterilization method is critical, as all methods can alter soil physicochemical properties.[14]
-
Autoclaving: A common and accessible method. Autoclave the soil-containing flasks at 121°C for 60 minutes. Repeat the cycle three times with 24-hour intervals in between to kill germinating spores.[14] Caveat: Autoclaving can significantly alter soil structure and nutrient availability.[14]
-
Gamma Irradiation: Considered the best available method as it causes the least disruption to soil physicochemical properties while effectively reducing microbial populations.[14]
-
Chemical Sterilization: Using agents like sodium azide (NaN₃) can inhibit microbial activity.[14] However, NaN₃ can alter soil pH and may interfere with analytical methods.
-
-
Herbicide Application Rate Calculation:
-
Determine the target concentration in soil. This is often based on the maximum recommended field application rate, converted to a mass-per-mass basis (mg/kg).
-
Formula: Herbicide required (mg) = [Target Conc. (mg/kg)] * [Soil dry weight (kg)][15]
-
Example: For a target of 1 mg/kg in 50 g (0.05 kg) of soil: 1 mg/kg * 0.05 kg = 0.05 mg of DCPM per flask.
-
-
Spiking:
-
Prepare a stock solution of this compound in a minimal volume of a suitable solvent (e.g., acetone or methanol).
-
Dilute the stock to a working "spiking" solution so that a small, precise volume (e.g., 100-200 µL) can be added to each soil sample to achieve the target concentration.
-
Add the spiking solution dropwise onto the soil surface, distributing it as evenly as possible. For solvent-based spiking, allow the solvent to evaporate in a fume hood for a short period before capping.
-
-
Incubation: Place all flasks (biotic and abiotic) in an incubator in the dark at a constant temperature (e.g., 22 ± 2°C) for the duration of the experiment (e.g., up to 96 days).[7] The darkness prevents photodegradation.
Caption: Comparison of biotic and abiotic microcosm setup pathways.
Protocol 3: Sample Extraction and Analysis
Causality: Efficient extraction is crucial for accurate quantification. The choice of solvents and cleanup steps is designed to recover the parent compound and its more polar metabolites from the complex soil matrix.[16][17] Derivatization may be necessary for GC analysis.[18][19]
-
Sampling: At each designated time point (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove the triplicate flasks for each treatment. The "time 0" sample should be extracted immediately after spiking to determine the initial concentration and extraction recovery.[5]
-
Extraction:
-
To each soil sample, add an extraction solvent mixture. A common approach involves a sequence of solvents with varying polarity, such as 5% acetic acid in methanol, followed by a methanol/water mixture, and finally an acetone/buffer solution.[18][19]
-
Seal the flasks and shake vigorously on a mechanical shaker for 1-2 hours.
-
Centrifuge the samples at high speed (e.g., 3000 rpm for 10 minutes) to pellet the soil.
-
Carefully decant the supernatant (the extract) into a clean collection vessel. Repeat the extraction process 1-2 more times, combining the supernatants.[19]
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
The combined extract is often diluted with water and acidified before being passed through a C18 SPE cartridge.[19]
-
The cartridge retains this compound and its metabolites.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes from the cartridge using a suitable organic solvent (e.g., acetone/hexane followed by methanol/acetone).[19]
-
-
Derivatization (for GC/MS):
-
Analysis:
-
Concentrate the final extract under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for injection into the analytical instrument.
-
Analyze using a validated HPLC-MS/MS or GC/MS method.[20][21] Develop a calibration curve using analytical standards for this compound and its expected metabolites (Dichlorprop, 2,4-Dichlorophenol).
-
Data Analysis and Interpretation
The primary output of the study will be the concentration of this compound and its metabolites over time.
-
Degradation Curves: Plot the mean concentration (± standard deviation) of DCPM versus time for both biotic and abiotic treatments.
-
Kinetic Modeling: Herbicide degradation in soil often follows first-order kinetics.[6][22]
-
The equation is: Ct = C₀ * e^(-kt)
-
Where Ct is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.
-
-
Half-Life (DT₅₀): Calculate the time required for 50% of the initial concentration to dissipate.
-
For first-order kinetics, the half-life is calculated as: DT₅₀ = ln(2) / k
-
-
Metabolite Formation: Plot the concentration of metabolites (e.g., Dichlorprop) over time to observe their formation and subsequent decline.
Example Data Presentation:
| Time (Days) | Treatment | Replicate | DCPM Conc. (mg/kg) | Dichlorprop Conc. (mg/kg) |
| 0 | Biotic | 1 | 1.02 | < LOQ |
| 0 | Biotic | 2 | 0.99 | < LOQ |
| 0 | Biotic | 3 | 1.01 | < LOQ |
| 7 | Biotic | 1 | 0.45 | 0.51 |
| 7 | Biotic | 2 | 0.48 | 0.49 |
| 7 | Biotic | 3 | 0.46 | 0.52 |
| 7 | Abiotic | 1 | 0.95 | 0.05 |
| 7 | Abiotic | 2 | 0.97 | 0.04 |
| 7 | Abiotic | 3 | 0.96 | 0.04 |
| ... | ... | ... | ... | ... |
LOQ: Limit of Quantification
By comparing the DT₅₀ values from the biotic and abiotic treatments, the significance of microbial degradation can be definitively established. A much shorter DT₅₀ in the biotic soil indicates that microorganisms are the primary agents of degradation.
References
- Lees, K., Fitzsimons, T., Wanjura, J., & Gleeson, D. (2020). Soil sterilisation methods for use in OECD 106: How effective are they?
- Querejeta, G., et al. (2023). Sterilize Methods Comparison for Soils: Cost, Time, and Efficiency. Semantic Scholar. [Link]
- Ryan, J., et al. (2011).
- Querejeta, G., et al. (2023). Sterilize Methods Comparison for Soils.
- Querejeta, G., et al. (2023). (PDF) Sterilize Methods Comparison for Soils: Cost, Time, and Efficiency.
- Karanth, N. G. K., et al. (1984). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
- Ma, L., et al. (2009). Enantioselective Separation and Degradation of the Herbicide Dichlorprop Methyl in Sediment.
- University of Missouri Extension.
- Müller, T. A., et al. (2006). Pathway proposed for dichlorprop degradation in S. herbicidovorans MH...
- Liu, D., et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. PubMed. [Link]
- Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods.
- La Cecilia, D., et al. (2020). Microcosm experiments and kinetic modeling of glyphosate biodegradation in soils and sediments.
- U.S. Environmental Protection Agency (EPA). (1993). Dichlorprop-P ILV Soil. EPA. [Link]
- American Crystal Sugar Company. Herbicide Rate Calculator. American Crystal Sugar Company. [Link]
- OECD. (2000).
- OECD. (2002).
- Ministry of the Environment, Japan. (2004). Analytical Methods. Ministry of the Environment, Japan. [Link]
- OECD. (2009). OECD Guidelines for Testing Chemicals: Collembolan Reproduction Test in Soil. Pure. [Link]
- Whitmore, T., & Haddock, J. (2017). Factors Affecting Pesticide Behavior & Breakdown. KSRE Bookstore. [Link]
- Hussain, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]
- Centurion University of Technology and Management. (n.d.). Calculations of Herbicide Doses. CUTM Courseware. [Link]
- Zhang, D., et al. (2021). A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis. NIH. [Link]
- U.S. Environmental Protection Agency (EPA). (1993). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. EPA. [Link]
- OECD. (2016). OECD Guidelines for Testing Chemicals: Collembolan Reproduction Test in Soil. Biotecnologie B.T. Srl. [Link]
- University of Georgia Cooperative Extension. (2020). Pesticide Rate and Dosage Calculations.
- OECD. (2016). Guidance Document on Simulated Freshwater Lentic Field Tests (Outdoor Microcosms and Mesocosms). OECD. [Link]
- Arias-Andres, M., et al. (2022).
- Jordan, L. S. (n.d.). Degradation of Herbicides in Soils. University of California, Riverside.
- Zhang, M., et al. (2018). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. PMC. [Link]
- Schreiber, D., et al. (2018). (PDF) Experimental methods to evaluate herbicides behavior in soil.
- Apparent Ag. (n.d.).
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The Quintessential Guide to Utilizing Dichlorprop-methyl as a Reference Standard in Herbicide Analysis
This comprehensive guide serves as an authoritative resource for researchers, analytical scientists, and professionals in drug development on the precise and effective use of Dichlorprop-methyl as a reference standard in herbicide analysis. Moving beyond mere procedural lists, this document elucidates the foundational principles and practical intricacies of method development and validation, ensuring both scientific rigor and trustworthy results.
Introduction: The Critical Role of this compound in Analytical Chemistry
Dichlorprop, a selective systemic herbicide, is widely used for the control of broad-leaved weeds.[1] For regulatory monitoring and environmental fate studies, accurate quantification of Dichlorprop residues is paramount. Analytical methods often employ the methylated form, this compound, as a reference standard due to its suitability for chromatographic analysis, particularly Gas Chromatography (GC).[2] This guide provides detailed protocols for the use of this compound in achieving reliable and reproducible analytical outcomes.
This compound (Methyl 2-(2,4-dichlorophenoxy)propanoate) is the methyl ester of Dichlorprop.[3] Its chemical properties make it an ideal analyte for GC-based methods, which are commonly used for pesticide residue analysis. The derivatization of the acidic Dichlorprop to its methyl ester increases its volatility, a key requirement for GC analysis.[4]
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| CAS Number | 57153-17-0 | [3] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [3] |
| Molecular Weight | 249.09 g/mol | [3] |
| Appearance | Varies (often a clear liquid) | N/A |
| Solubility | Soluble in organic solvents like acetone, methanol, and hexane. | [5] |
Foundational Principles: Ensuring Analytical Integrity
The cornerstone of any robust analytical method is the quality and proper handling of the reference standard. The use of a certified reference material (CRM) of this compound is strongly recommended to ensure traceability and accuracy.
Safety and Handling of this compound
This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store the reference standard in a tightly sealed container in a cool, dry, and dark place as specified by the manufacturer.
Preparation of Standard Solutions: The Basis of Accurate Quantification
The accuracy of your analytical results is directly dependent on the precise preparation of stock and working standard solutions.
Protocol for Preparation of this compound Standard Solutions:
Objective: To prepare a series of standard solutions for calibration of the analytical instrument.
Materials:
-
This compound analytical standard (neat or certified solution)[2]
-
Class A volumetric flasks
-
Calibrated pipettes or microsyringes
-
High-purity solvent (e.g., hexane, acetone, or methanol)[5]
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh a precise amount of neat this compound standard (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent (e.g., acetone).[5]
-
Bring the flask to volume with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
Label the flask clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution under appropriate conditions (typically refrigerated at 4°C).
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the primary stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (e.g., hexane).[6]
-
Mix thoroughly.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards by serial dilution of the intermediate stock solution. For example, to prepare 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL standards:
-
Pipette 100 µL, 200 µL, 500 µL, 1 mL, and 2 mL of the 10 µg/mL intermediate stock solution into separate 10 mL volumetric flasks.
-
Dilute each to the mark with hexane.[6]
-
These solutions are now ready for injection into the analytical instrument.
-
-
Analytical Methodologies: GC and HPLC Protocols
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of this compound, especially in complex matrices.
Protocol for GC-MS Analysis of this compound in Soil:
This protocol is adapted from the U.S. EPA method for the determination of chlorinated herbicides in soil.[5]
Objective: To extract, derivatize, and quantify Dichlorprop residues in soil samples as this compound.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of Dichlorprop in soil.
Procedure:
-
Sample Extraction:
-
Solid Phase Extraction (SPE) Cleanup:
-
Derivatization to this compound:
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Typical GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 6 min, then ramp at 8°C/min to 210°C, and hold for 15 min.[7]
-
Carrier Gas: Helium
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Target Ions for this compound: m/z 162, 164, 191, 248.[5]
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration of Dichlorprop in the soil sample, accounting for the sample weight, extraction volumes, and any dilution factors. A conversion factor for the molecular weight difference between Dichlorprop and this compound may be necessary if the calibration is based on the methyl ester.[8]
-
Expected Performance Data:
| Parameter | Typical Value | Source |
| Limit of Quantification (LOQ) | 0.01 mg/kg in cereals | [9][10] |
| Recovery | 72.9% to 108.7% in wheat | [11] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | [12] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV or MS/MS detection is another viable method for the analysis of phenoxy acid herbicides. For Dichlorprop, which is an acid, HPLC analysis is often performed directly without derivatization.
Protocol for HPLC-UV Analysis of Dichlorprop in Water:
This protocol is a generalized procedure based on common practices for phenoxy herbicide analysis.
Objective: To extract and quantify Dichlorprop in water samples.
Workflow Diagram:
Caption: Workflow for HPLC-UV analysis of Dichlorprop in water.
Procedure:
-
Sample Preparation:
-
Take a known volume of the water sample (e.g., 500 mL).
-
Acidify the sample to a pH below 2 with a suitable acid (e.g., sulfuric acid).[7] This ensures that the Dichlorprop is in its acidic form for efficient extraction.
-
Perform a liquid-liquid extraction (LLE) by shaking the acidified sample with an organic solvent like methylene chloride in a separatory funnel.[7]
-
Collect the organic layer. Repeat the extraction for better recovery.
-
-
Concentration and Reconstitution:
-
Combine the organic extracts and dry them using anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.[13]
-
-
HPLC-UV Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Typical HPLC-UV Conditions:
-
-
Quantification:
-
Prepare a calibration curve using Dichlorprop or this compound standards.
-
Determine the concentration of Dichlorprop in the sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the water sample, accounting for the initial sample volume and final reconstitution volume.
-
Expected Performance Data:
| Parameter | Typical Value | Source |
| Limit of Quantification (LOQ) | 4 ng/L in water (LC-MS/MS) | [14] |
| Recovery | ~75% in water (LC-MS/MS) | [14] |
| Retention Time | ~3.7 minutes (for 2,4-D, a similar compound) |
Method Validation: Ensuring Trustworthiness and Reliability
A fully validated analytical method is crucial for generating defensible data. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9][10]
Conclusion: A Commitment to Analytical Excellence
The use of this compound as a reference standard is fundamental to the accurate and reliable analysis of Dichlorprop residues in various environmental and agricultural matrices. By adhering to the detailed protocols and principles outlined in this guide, researchers and scientists can ensure the integrity of their analytical data, contributing to food safety and environmental protection. The emphasis on proper handling, precise preparation of standards, and robust method validation forms the bedrock of sound scientific practice in the field of herbicide analysis.
References
- Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- ALS Environmental. (2022). Method Statement GEO73.
- American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
- Ballesteros, E., & Parrado, F. J. (2014). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 7(7), 1351–1373.
- eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
- EPA. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
- EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
- EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.
- EPA. (n.d.). Dichlorprop-P ILV Soil.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
- Newtown Creek Group. (n.d.). Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- PubMed. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry.
- EFSA. (2024). Modification of the existing maximum residue levels for dichlorprop‐P in cereal grains.
- ResearchGate. (2012). Monitoring Study of Pesticide Residues in Cereals and Foodstuff from Poland.
- ResearchGate. (2013). Establishment of Analytical Method for Dichlorprop Residues, a Plant Growth Regulator in Agricultural Commodities Using GC/ECD.
- MDPI. (2020). Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem.
- Newtown Creek Group. (n.d.). Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization.
- EFSA. (2024). Modification of the existing maximum residue levels for dichlorprop‐P in cereal grains.
- SciSpace. (2013). Establishment of Analytical Method for Dichlorprop Residues, a Plant Growth Regulator in Agricultural Commodities Using GC/ECD.
- ResearchGate. (2021). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides.
- ResearchGate. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry.
- Pollution. (2023). Analysis and Monitoring of the Herbicide 2,4-D in Agricultural Drainage Systems and Karun River Using HPLC Method.
- PubMed. (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study.
- ResearchGate. (2021). Development and Validation of HPLC-UV Method for Determination of Paraquat in Raw and Commercial Samples.
- ResearchGate. (2021). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG.
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Application of Dichlorprop-methyl in Weed Control Research: A Senior Application Scientist's Guide
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Dichlorprop-methyl, a member of the phenoxycarboxylic acid class of herbicides, is a selective, systemic herbicide used to control annual and perennial broadleaf weeds.[1][2][3] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), but its greater stability within the plant leads to more potent and sustained effects.[1][2][4] This guide provides an in-depth overview of the principles and protocols for utilizing this compound in a research context, emphasizing experimental integrity and reproducible outcomes.
Dichlorprop is a chiral molecule; however, only the (R)-isomer is herbicidally active.[3] Modern formulations, often referred to as Dichlorprop-p, contain this single active isomer.[3] For the purposes of this guide, "this compound" refers to the methyl ester form of this active isomer. Its primary utility lies in its selective action, making it effective against dicot (broadleaf) weeds while generally sparing monocot crops like cereals.[1][2]
Mechanism of Action: A Molecular Perspective
Understanding the mode of action is critical for designing effective experiments and interpreting results. This compound acts as a synthetic auxin, disrupting normal plant growth regulation.[3][5][6]
The key steps in its herbicidal action are:
-
Absorption and Translocation: It is primarily absorbed through the leaves and is systemically translocated throughout the plant to areas of active growth (meristems).[6]
-
Receptor Binding: In the plant cell, the herbicide binds to auxin co-receptors, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[4][7] This binding event mimics an overdose of natural auxin.
-
Derepression of Gene Expression: The herbicide-receptor complex targets Aux/IAA transcriptional repressor proteins for degradation via the ubiquitin-proteasome pathway.[4]
-
Uncontrolled Growth: The degradation of these repressors allows auxin response factors (ARFs) to activate the transcription of numerous auxin-responsive genes.[4] This leads to a cascade of physiological disruptions, including increased cell wall plasticity, uncontrolled cell division and elongation, and excessive ethylene production.[3][4][5]
-
Vascular Damage and Plant Death: The sustained, uncontrolled growth ultimately damages the vascular tissues, disrupting the transport of water and nutrients, which leads to epinasty (twisting of stems and petioles), senescence, and eventual plant death.[1][3][5]
Caption: Molecular pathway of this compound action in a susceptible plant cell.
Experimental Design Considerations
The credibility of weed control research hinges on robust experimental design.[8] A well-designed study isolates the effect of the herbicide from other variables, ensuring that the observed results are directly attributable to the treatment.[8]
Key Factors to Control:
-
Objective Definition: Clearly define the research question. Are you screening for efficacy on a new weed species, determining a dose-response curve, or assessing crop tolerance?[9]
-
Treatment Selection:
-
Rates: Include a range of application rates, including the proposed effective rate and at least double this rate for phytotoxicity trials.[10]
-
Controls: Always include an untreated control plot to serve as a baseline for comparison. A hand-weeded control is also valuable for assessing the maximum yield potential in the absence of weed competition.[9][11]
-
-
Replication and Randomization:
-
Replication: Each treatment should be replicated a minimum of 3-4 times to account for variability within the experimental site.[9][12]
-
Randomization: Treatments must be randomly assigned to plots within each block to prevent systematic bias from environmental gradients like soil type or slope.[8][9] A randomized complete block design is a common and effective approach.[10]
-
-
Plot Characteristics:
-
Size: Plots should be large enough to minimize edge effects and allow for accurate sampling. A minimum of 10 square meters is often recommended for small-plot field trials.[10]
-
Site Uniformity: Select a trial site that is as uniform as possible in terms of soil type, topography, and weed population.[9]
-
-
Environmental Conditions: Record environmental data at the time of application (temperature, humidity, wind speed, soil moisture) as these factors can significantly influence herbicide efficacy. Avoid application during hot, dry periods or when rain is imminent.[13]
Protocols for Research Application
Protocol 1: Laboratory/Greenhouse Bioassay for Efficacy Screening
A bioassay is a crucial first step for determining if an herbicide is active on a target species and for establishing dose-response relationships.[14]
Objective: To assess the phytotoxicity of this compound on a target weed species under controlled conditions.
Materials:
-
Technical grade this compound
-
Solvent (e.g., acetone) and surfactant
-
Pots (3-4 inch diameter)[15]
-
Seeds of target weed species and a known susceptible indicator species (e.g., tomato, cucumber)[15]
-
Controlled environment growth chamber or greenhouse
-
Calibrated pipette or microsyringe
-
Spray chamber (optional, for foliar application)
Procedure:
-
Plant Propagation: a. Fill pots with the prepared soil medium. b. Plant 3-6 seeds per pot and thin to 1-2 uniform plants per pot after emergence.[15] c. Grow plants in a controlled environment (e.g., 25°C, 16:8h light:dark cycle) until they reach a consistent growth stage (e.g., 2-4 true leaves).
-
Stock Solution Preparation: a. Accurately weigh a precise amount of this compound. b. Dissolve in a minimal amount of a suitable solvent (e.g., acetone). c. Bring to a final volume with deionized water containing a non-ionic surfactant (typically 0.1-0.25% v/v) to create a concentrated stock solution. Causality: The solvent helps dissolve the active ingredient, while the surfactant aids in spreading and adherence of the spray solution to the leaf surface.
-
Working Solution Preparation (Serial Dilutions): a. Perform serial dilutions from the stock solution to create a range of desired concentrations (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of a hypothetical field rate). The untreated control (0x) should contain only the solvent and surfactant at the same concentration as the treatments.
-
Herbicide Application: a. Foliar Application: Use a calibrated laboratory spray chamber to apply a precise volume of each working solution to the foliage of the test plants. This ensures uniform coverage. b. Soil Application (for pre-emergence studies): Use a pipette to apply a known volume of the herbicide solution evenly to the soil surface of each pot.
-
Incubation and Observation: a. Place the treated pots back into the growth chamber in a randomized complete block design. b. Water plants as needed, avoiding washing the herbicide from the foliage. c. Observe plants at set intervals (e.g., 3, 7, 14, and 21 days after treatment) for phytotoxicity symptoms.
Caption: Standardized workflow for a greenhouse-based herbicide bioassay.
Protocol 2: Small-Plot Field Trial
Field trials are essential for evaluating herbicide performance under real-world agricultural conditions.[12]
Objective: To determine the efficacy of this compound for controlling a target broadleaf weed population and to assess crop safety in a field environment.
Materials:
-
Commercial formulation of this compound
-
Calibrated small-plot sprayer (e.g., CO2-pressurized backpack sprayer)
-
Plot marking stakes and measuring tape
-
Personal Protective Equipment (PPE) as per the Safety Data Sheet (SDS)[17][18]
Procedure:
-
Site Selection and Plot Layout: a. Select a uniform field site with a known history and a consistent population of the target weed(s).[9] b. Mark out plots according to the experimental design (e.g., 2m x 5m plots). Leave an untreated buffer strip between plots and replicates to prevent spray drift.
-
Sprayer Calibration: a. This is the most critical step for accuracy. Before application, calibrate the sprayer with water to determine the exact output (L/ha or GPA). b. Measure the nozzle output over a set time, the effective spray width, and your walking speed. Use these variables to calculate the application volume. Adjust pressure or walking speed as needed to achieve the target volume. Causality: Accurate calibration ensures that the intended dose is applied to each plot, which is fundamental for the validity of the results.
-
Mixing and Application: a. Based on the calibrated output and plot size, calculate the precise amount of this compound formulation and water needed for each treatment. b. Apply the treatments uniformly to their assigned plots, walking at the calibrated speed. Use spray shields if necessary to minimize drift to adjacent plots.
-
Post-Application Management: a. Manage the trial area according to standard agronomic practices for the crop being grown. b. Prohibit entry into the treated area for the period specified on the product label.
Data Collection and Analysis
Key Metrics to Collect:
-
Weed Control Ratings:
-
Visually assess the percentage of weed control for each species in each plot at regular intervals.
-
Use a standardized rating scale, such as the 0-100% scale, where 0% represents no control (same as the untreated plot) and 100% represents complete death of the weed.[11]
-
-
Crop Injury (Phytotoxicity) Ratings:
-
Weed Density and Biomass:
-
For quantitative data, place quadrats (e.g., 0.25 m²) in each plot and count the number of individual weeds.
-
At the end of the evaluation period, harvest the above-ground weed biomass from the quadrats, dry it in an oven to a constant weight, and record the dry weight.
-
-
Crop Yield: Harvest the crop from a predetermined area within each plot to determine the treatment's impact on yield.
| Data Type | Assessment Method | Scale / Unit | Purpose |
| Weed Efficacy | Visual Rating | 0-100% | Rapid assessment of overall control[11] |
| Crop Phytotoxicity | Visual Rating | 0-100% | Assess crop safety and selectivity[11] |
| Weed Density | Quadrat Counts | plants/m² | Quantitative measure of weed reduction |
| Weed Biomass | Quadrat Harvest (Dry Weight) | g/m² | Measures reduction in weed competition |
| Crop Yield | Plot Harvest | kg/ha or bu/acre | Determines the ultimate economic impact |
Data Analysis: The collected data should be subjected to statistical analysis to determine if observed differences are significant. Analysis of Variance (ANOVA) is a common method used to compare treatment means.[19][21] If the ANOVA shows a significant treatment effect, a mean separation test (e.g., Tukey's HSD) can be used to identify which treatments differ from one another.[21] For dose-response studies, regression analysis is used to model the relationship between herbicide rate and plant response.
Safety and Handling
This compound is harmful if swallowed or in contact with skin and can cause serious eye damage.[17][22] Adherence to safety protocols is non-negotiable.
-
Consult the SDS: Always read the Safety Data Sheet (SDS) for the specific formulation before handling.[17] The SDS provides comprehensive information on hazards, first aid, and required PPE.
-
Personal Protective Equipment (PPE): When mixing, loading, and applying, wear appropriate PPE, which typically includes chemical-resistant gloves, coveralls over a long-sleeved shirt and long pants, and protective eyewear (goggles or face shield).[18][23]
-
Storage: Store the herbicide in its original, tightly closed container in a secure, well-ventilated area away from food and feed.[13]
-
Disposal: Dispose of unused product and empty containers in accordance with local, regional, and national regulations. Do not contaminate water sources.[17]
References
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-121. [Link]
- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step.
- Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Purdue University Weed Science. [Link]
- Morin, L. (1995). Beyond "before-and-after:" Experimental design and evaluation in classical weed biological control. Proceedings of the Eighth International Symposium on Biological Control of Weeds, 213-9. [Link]
- Grossmann, K. (2010). Auxin herbicides: Current status of mechanism and mode of action.
- Nezworski, E. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. NDSU Agriculture. [Link]
- Park, S., & Kim, D. (2021). Applications of statistical experimental designs to improve statistical inference in weed management. PLOS ONE, 16(9), e0257421. [Link]
- Swanton, C. J., Nkoa, R., & Blackshaw, R. E. (2015). Experimental Methods for Crop–Weed Competition Studies. Weed Science, 63(S1), 2-11. [Link]
- Hamill, A. S., Marriage, P. B., & Friesen, G. (1977). A Method for Assessing Herbicide Performance in Small Plot Experiments. Weed Science, 25(4), 386-389. [Link]
- Woods End Laboratories. (n.d.). Herbicide Bioassay.
- CPAchem Ltd. (2023, January 16).
- Park, S., & Kim, D. (2021). Applications of statistical experimental designs to improve statistical inference in weed management. Semantic Scholar. [Link]
- Leaf, Root & Fruit. (2024, July 29).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Swanton, C. J., Nkoa, R., & Blackshaw, R. E. (2015). Experimental methods for crop–weed competition studies.
- Trial Supplies. (2025, January 14). How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. [Link]
- National Center for Biotechnology Information. (n.d.). Dichlorprop. PubChem. [Link]
- Neal, J., & Senesac, A. (2016, October 11). Conducting a Bioassay For Herbicide Residues.
- Wikipedia. (n.d.). Dichlorprop. [Link]
- Ag Excellence Alliance. (n.d.). A checklist for conducting small plot trials. [Link]
- Nufarm. (n.d.). DICHLORPROP-P GROUP 4 HERBICIDE. Greenbook.net. [Link]
- Kiwicare Corporation Ltd. (2021, September 20).
- Liu, B. H., Lin, Y. F., & Chou, J. C. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Technology, 23(1), 82-85. [Link]
- University of Florida. (n.d.). Table 1. Visual injury rating on a scale of 1 to 10 of various weeds and two pepper cultivars at 8 and 38 days after treatment (DAT)
- Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). This compound. [Link]
- S., Manjith Kumar & C., Chinnusamy & M., Sanjeev Kumar. (2015). Phytotoxicity Ratings and Weed Control Ratings as Influenced by Chemical Weed Control Treatments in Greengram (Vigna radiata L.).
- Cole-Parmer. (n.d.).
- Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.).
- Interprovincial Cooperative Limited. (n.d.). IPCO® DICHLORPROP-DX. [Link]
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- Canadian Weed Science Society. (2018, January 15).
- ResearchGate. (2018, February 9). Visual scale (with images) for rating of herbicides phytotoxicity on crops?[Link]
- Waddington, J. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. [Link]
- University of Tennessee Institute of Agriculture. (n.d.). Common Commercial Pre-packaged Herbicide Mixtures. [Link]
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- Alanwood.net. (n.d.).
- Health Canada. (2014, March 19). Dichlorprop-P. [Link]
- Agri Dost. (2021, May 16). Part II: Mode of Action of Herbicides. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Chiral Chromatography of Dichlorprop-methyl
Welcome to the technical support center dedicated to the chiral separation of Dichlorprop-methyl. This guide is designed for researchers, analytical chemists, and drug development professionals who are working to resolve the enantiomers of this phenoxypropionic acid herbicide. Achieving optimal peak resolution is critical for accurate quantification, toxicological studies, and regulatory compliance.
This document moves beyond simple procedural lists to provide a deeper understanding of the chromatographic principles at play. Here, you will find structured troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Improving Peak Resolution
This section addresses specific experimental issues in a question-and-answer format. The guidance follows a logical progression, from simple adjustments to more comprehensive method development changes.
Q1: My this compound enantiomer peaks are broad and have poor resolution (Rs < 1.5). Where should I start troubleshooting?
Poor resolution is typically a function of efficiency, selectivity, or retention. Of these, selectivity is the most powerful factor for improving chiral separations[1]. Your initial troubleshooting should focus on systematically optimizing the parameters that most strongly influence selectivity.
The most logical starting point is the mobile phase composition , as it can be adjusted without changing the column. For this compound, an acidic analyte, small changes to the mobile phase can have a profound impact on interactions with the chiral stationary phase (CSP).
Caption: A logical workflow for troubleshooting poor peak resolution.
Q2: I'm adjusting the mobile phase. What specific changes should I make for an acidic compound like this compound?
For acidic analytes, controlling ionization is key to achieving sharp, symmetrical peaks and reproducible retention. You should focus on two main areas: the organic modifier ratio and the use of additives.
-
Optimize the Alcohol Modifier: In normal-phase chromatography (e.g., Hexane/Isopropanol), the alcohol acts as the strong solvent.
-
Action: Systematically decrease the percentage of alcohol (e.g., from 10% Isopropanol down to 5% in 1% increments). This typically increases retention time, allowing for more interaction with the CSP and potentially improving resolution.
-
Causality: Reducing the strong solvent content weakens the mobile phase, increasing the analyte's affinity for the stationary phase. Longer residence time on the CSP provides more opportunities for chiral recognition to occur.
-
-
Incorporate an Acidic Additive: The carboxylic acid group on this compound can exist in an ionized (anionic) state, which often leads to peak tailing and poor interaction with many CSPs.[2]
-
Action: Add a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase.[3]
-
Causality: The additive suppresses the ionization of the analyte's carboxylic acid group. The neutral, non-ionized form of the molecule generally interacts more consistently and effectively with polysaccharide-based CSPs, leading to sharper peaks and improved resolution.
-
-
Explore Different Solvents (Immobilized CSPs Only): If you are using a modern immobilized polysaccharide column (e.g., CHIRALPAK® IM, IA, IB), you have a much wider range of solvent choices.[4][5] Solvents like dichloromethane (DCM), methyl tert-butyl ether (MTBE), or ethyl acetate can offer dramatically different selectivities compared to standard alcohols.[4][5]
-
Warning: Do NOT use these solvents with traditional "coated" polysaccharide columns, as they will dissolve the chiral selector and irreversibly damage the column.[5]
-
This protocol outlines a systematic approach to screen different mobile phase compositions.
Objective: To find a mobile phase that provides a resolution (Rs) of > 1.5. Initial Conditions:
-
Column: Immobilized Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
-
Mobile Phase A: n-Hexane with 0.1% TFA
-
Mobile Phase B: Isopropanol (IPA) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
Procedure:
-
Equilibration: Equilibrate the column with a starting mobile phase of 90:10 (A:B) for at least 30 column volumes.
-
Initial Injection: Inject the this compound standard.
-
Adjust Modifier Ratio: If resolution is poor, decrease the percentage of Mobile Phase B in 2% increments (e.g., 92:8, 94:6, 96:4). Equilibrate for at least 10 column volumes between each change.
-
Change Alcohol Modifier: If IPA does not yield sufficient resolution, switch the "B" solvent to Ethanol (with 0.1% TFA) and repeat Step 3. Ethanol often provides different selectivity.
-
Screen Alternative Solvents: If resolution is still inadequate, explore alternative solvents. Prepare mobile phases using MTBE or DCM as the primary modifier. A small amount of alcohol (e.g., 1%) can sometimes be added to these solvents to improve peak shape.[4]
Q3: Mobile phase optimization isn't giving me baseline resolution. Should I change the temperature?
Yes. Temperature is another powerful but complex parameter for optimizing chiral separations.[1] Its effect is not always predictable; sometimes lowering the temperature improves resolution, while other times an increase is beneficial.[6]
-
Thermodynamic Effect: Changing the temperature alters the thermodynamics of the interactions between the enantiomers and the CSP. This can change the selectivity (α) of the separation. A temperature change can sometimes even cause a reversal of the enantiomer elution order.[1][6]
-
Kinetic Effect: Lower temperatures increase mobile phase viscosity, which can broaden peaks. Conversely, higher temperatures decrease viscosity and can improve peak efficiency (sharper peaks), but may reduce selectivity.[1][7]
Experimental Approach:
-
Action: Analyze your sample at a range of temperatures (e.g., 10°C, 25°C, and 40°C).
-
Analysis: For each temperature, calculate the retention factors (k), selectivity (α), and resolution (Rs). A van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic driving forces of the separation.[8] Generally, lower temperatures are favored for achieving better resolution, but this is not a universal rule.[7]
Q4: My resolution has decreased over time with a previously reliable method. What's happening?
A gradual loss of resolution often points to column contamination or degradation.[9] Chiral stationary phases can be sensitive to strongly retained impurities from the sample matrix that accumulate on the column, altering its selective properties.[10]
Troubleshooting Steps:
-
Confirm System Performance: First, ensure the issue is not with the HPLC system. Inject a standard on a different, known-good column to verify system performance.
-
Column Washing/Regeneration: If the system is working correctly, the column is the likely culprit. It needs to be washed.
-
Action: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). Use a strong, compatible solvent to remove contaminants. For normal phase applications on a polysaccharide column, flushing with 100% Ethanol or Isopropanol is often effective.[9]
-
Causality: Using a very strong solvent strips away strongly adsorbed contaminants that are not removed by the mobile phase during analytical runs. Reversing the flow helps dislodge particulates trapped at the inlet frit.
-
-
Check for Sample Cleanliness: Re-evaluate your sample preparation. Ensure samples are filtered through a 0.22 or 0.45 µm filter before injection. If the matrix is complex, consider adding a Solid Phase Extraction (SPE) step.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is most effective for this compound and other phenoxypropionic acids?
Polysaccharide-based CSPs are the most widely used and generally most successful for this class of compounds.[1]
-
Amylose and Cellulose Derivatives: Columns with chiral selectors like amylose or cellulose tris(3,5-dimethylphenylcarbamate) or similar derivatives are excellent starting points. The helical structure of these polysaccharides creates chiral grooves that allow for effective discrimination of enantiomers.[1]
-
Cyclodextrin-based CSPs: These have also been used successfully for separating phenoxypropionic acid herbicides, often in reversed-phase mode.[8][11][12]
-
Screening is Key: There is no single "best" column. The optimal CSP depends on the specific analyte and desired mobile phase conditions. A thorough method development process should involve screening several different polysaccharide and/or cyclodextrin-based columns.[1]
Q2: What are typical starting conditions for developing a new method for this compound?
A robust starting point minimizes initial development time. The following conditions are a well-established platform for this type of chiral separation.
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Proven high success rate for phenoxypropionic acids.[1] |
| Mode | Normal Phase | Generally provides better selectivity for this compound class. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA | A standard mobile phase combination. TFA is added to suppress ionization of the analyte's acid group, improving peak shape. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate that balances analysis time and efficiency. Can be lowered to 0.5 mL/min to improve resolution. |
| Temperature | 25 °C (Ambient) | A neutral starting point before temperature scouting. |
| Detection | UV at ~230 nm or ~280 nm | This compound has UV absorbance in these regions. |
Q3: What is the difference between "coated" and "immobilized" polysaccharide CSPs, and why is it important?
This distinction is critical for method development as it dictates the range of usable solvents.
-
Coated CSPs: The chiral polysaccharide selector is physically adsorbed ("coated") onto the silica support.
-
Limitation: They are only compatible with a limited range of solvents, primarily alkanes and alcohols. Aggressive solvents like DCM, THF, ethyl acetate, or chloroform will strip the coating from the silica, destroying the column.[5]
-
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support.
-
Advantage: This covalent bond makes the phase extremely robust and compatible with a universal range of organic solvents.[4] This expanded solvent compatibility provides powerful tools for optimizing selectivity, as solvents like DCM and ethyl acetate can provide unique chiral recognition patterns that are inaccessible with coated phases.[4][5]
-
Caption: Solvent compatibility of coated vs. immobilized CSPs.
References
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration.
- Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chrom
- Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. PubMed.
- Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chrom
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a compar
- Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. PubMed.
- Chromatographic Resolution of Chiral Pesticides. Sigma-Aldrich.
- Which factors affect resolution in chrom
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Trouble with chiral separations.
- How can I improve my chiral column resolution?.
- Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Efficient method development for chiral separ
- Stereoselective separation and detection of phenoxy acid herbicide enantiomers by cyclodextrin-modified capillary zone electrophoresis-electrospray ionization mass spectrometry.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. SpringerLink.
- Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evalu
- Develop Chiral Separation Methods with Daicel's Immobilized Columns. Restek.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Dichlorprop, methyl ester. Restek.
- Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. LCGC North America.
- Chrom
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. ymc.co.jp [ymc.co.jp]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dichlorprop-methyl Soil Analysis
Welcome to the technical support center for the analysis of Dichlorprop-methyl in soil matrices. This guide is designed for researchers, analytical scientists, and professionals in environmental testing and agricultural science. Here, we address common challenges related to matrix interference, offering in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and why is it a significant problem in this compound soil analysis?
A: Matrix interference, or the matrix effect, is the alteration of an analyte's signal (enhancement or suppression) caused by co-extracted, non-target compounds from the sample matrix.[1][2] Soil is an exceptionally complex matrix, rich in organic matter (humic and fulvic acids), minerals, and lipids.[3] When analyzing this compound, these co-extractives can interfere with ionization in the mass spectrometer source (ion suppression/enhancement) or cause chromatographic issues, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.[4] Dichlorprop, being an acidic herbicide, is particularly susceptible to interactions with active sites in the soil, making efficient extraction and cleanup crucial.[5][6]
Q2: I'm seeing consistently low recoveries for this compound. What is the most likely cause?
A: Low recoveries for this compound are often traced back to two primary areas: inefficient extraction from the soil matrix or losses during the sample cleanup (d-SPE) step. Dichlorprop can bind strongly to soil organic matter.[5][6] If the extraction solvent and pH are not optimized, the analyte may not be fully released from the soil particles. Additionally, aggressive cleanup sorbents in a QuEChERS protocol can sometimes adsorb the acidic Dichlorprop analyte, leading to its loss before analysis.
Q3: My baseline is very noisy and I'm observing many interfering peaks in my chromatogram. How can I fix this?
A: A noisy baseline and interfering peaks are classic signs of insufficient sample cleanup. Co-extractives from the soil matrix are likely being carried through to your analytical instrument.[7] This is particularly common in soils with high organic content.[5][6] The solution involves refining your cleanup strategy, potentially by using a combination of d-SPE sorbents tailored to remove the specific interferences present in your soil type.
Q4: Should I be using GC-MS/MS or LC-MS/MS for this compound analysis?
A: Both techniques are viable, but the choice depends on sample preparation. Dichlorprop is a polar, acidic compound. For GC-MS/MS analysis, a derivatization step (e.g., methylation with BF3/methanol) is required to make it volatile and thermally stable.[7] This adds a step to the workflow but can yield excellent sensitivity. LC-MS/MS is often preferred as it can analyze Dichlorprop in its native form, typically using negative ion electrospray ionization (ESI-).[8] However, LC-MS/MS can be more susceptible to ion suppression from soil matrix components.[9]
Troubleshooting Guide: A Workflow-Based Approach
This section provides a systematic approach to diagnosing and resolving matrix-related issues at each stage of the analytical process.
Problem Area 1: Sample Preparation and Extraction
Q: My this compound recovery is low and inconsistent, especially in high-organic matter soils. How can I improve my extraction efficiency?
A: Rationale: Dichlorprop is an acidic herbicide (phenoxypropionic acid) that exists in its anionic form at neutral or alkaline pH. This form can bind strongly to positively charged sites in soil organic matter and clays. To break these interactions and ensure efficient extraction, the pH of the extraction medium must be controlled. An alkaline extraction is often effective at releasing the anionic form into the solution.[5][6][10]
Troubleshooting Steps:
-
Evaluate Extraction pH: Standard QuEChERS methods may not be optimal. Consider an alkaline extraction. A method using sodium hydroxide has been shown to be effective for extracting Dichlorprop and other phenoxy acids from soil.[5][6][10][11]
-
Optimize Hydration: For dry soil samples, inadequate hydration can prevent the extraction solvent from penetrating the soil aggregates. Pre-hydrating the soil sample for 30 minutes before adding the extraction solvent can significantly improve recovery.[3]
-
Increase Shaking/Extraction Time: Soil-analyte interactions can be strong. Ensure you are providing sufficient energy and time for the extraction to reach equilibrium. Increase shaking time to 5-10 minutes and ensure vigorous, mechanical shaking.[3]
Protocol: Alkaline Extraction for this compound in Soil
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of 0.01 M Sodium Hydroxide (NaOH) solution.
-
Cap the tube and shake vigorously on a mechanical shaker for 1 hour.
-
Centrifuge at ≥3000 rcf for 10 minutes.
-
Decant the supernatant. Repeat the extraction on the soil pellet with another 25 mL of 0.01 M NaOH and centrifuge again.
-
Combine the supernatants.
-
Acidify the combined extract to pH 2.5 using 6 M HCl. This step is critical to neutralize the analyte for subsequent Solid Phase Extraction (SPE).[5][10]
-
Proceed to SPE cleanup.
Q: I've improved my extraction, but now my extracts are very "dirty" and causing significant ion suppression in my LC-MS/MS. How do I clean them up effectively?
A: Rationale: The goal of the cleanup step is to remove interfering co-extractives while leaving the target analyte (this compound) in the solution. For soil, the primary interferences are humic acids, fulvic acids (which cause the dark color), and lipids. A combination of sorbents in dispersive solid-phase extraction (d-SPE), the cleanup step in QuEChERS, is typically required.
Troubleshooting Steps & Sorbent Selection:
-
Primary Secondary Amine (PSA): This is a weak anion exchanger effective at removing organic acids, fatty acids, and sugars. It is a standard choice but must be used judiciously as it can retain acidic analytes like Dichlorprop if used in excess.
-
Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments and sterols. However, it has a strong affinity for planar molecules and can cause significant loss of Dichlorprop if not used carefully. It is often recommended for highly pigmented matrices.[12]
-
C18 (Octadecylsilane): This is a non-polar sorbent excellent for removing lipids and other non-polar interferences. It is a crucial component for cleaning up soil extracts.[3]
-
Magnesium Sulfate (MgSO₄): Used to remove excess water from the organic solvent layer, improving analyte partitioning and recovery.
Data Presentation: Sorbent Selection Guide for Soil Matrix Cleanup
| Sorbent | Primary Target Interference | Potential Issue with this compound | Recommendation |
| MgSO₄ | Residual Water | None | Essential for phase separation. |
| PSA | Organic Acids, Fatty Acids, Sugars | Can adsorb acidic analytes if used in excess. | Use minimal effective amount (e.g., 50 mg per mL of extract). |
| C18 | Non-polar lipids, humic substances | Minimal risk. | Highly recommended for soil (e.g., 50 mg per mL of extract). |
| GCB | Pigments (e.g., chlorophyll), Sterols | High risk of analyte loss due to planar structure interaction. | Use only if necessary for very dark extracts and validate recovery carefully.[12] |
Problem Area 2: Instrumental Analysis & Quantification
Q: Even with cleanup, I suspect matrix effects are impacting my quantitative accuracy. How can I confirm and compensate for this?
A: Rationale: Matrix effects can persist even after cleanup. The most reliable way to compensate for signal suppression or enhancement is to use a calibration strategy that mimics the matrix of the samples.[13][14]
Troubleshooting Steps:
-
Quantify the Matrix Effect (ME): First, determine if a significant matrix effect exists. This is done by comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a blank soil extract.
-
Implement Matrix-Matched Calibration: This is the gold standard for compensating for matrix effects.[9][16][17] It involves preparing your calibration standards in a solution derived from a blank soil extract that has been processed through the exact same extraction and cleanup procedure as your samples. This ensures that the standards and samples experience the same degree of signal suppression or enhancement.
-
Use an Isotope-Labeled Internal Standard: If available, a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound is an excellent tool. It co-elutes with the native analyte and experiences nearly identical matrix effects, providing a reliable way to correct for signal variation.
Visualization: Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects during this compound analysis.
Sources
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.vscht.cz [web.vscht.cz]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
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- 14. Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants [agris.fao.org]
- 15. researchgate.net [researchgate.net]
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- 17. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
Overcoming low recovery of Dichlorprop-methyl during extraction
Welcome to the technical support center for Dichlorprop-methyl analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this compound and to troubleshoot common issues leading to low recovery. We will delve into the fundamental chemistry of this molecule and provide practical, field-proven solutions to optimize your extraction workflows.
Fundamentals: Understanding this compound
This compound is the methyl ester of Dichlorprop, a phenoxy herbicide.[1][2][3] Understanding its chemical characteristics is paramount to developing a robust extraction method.
| Property | Value/Description | Implication for Extraction |
| Chemical Formula | C₁₀H₁₀Cl₂O₃[1] | --- |
| Molecular Weight | 249.09 g/mol [4] | --- |
| Form | This compound is an ester. It can be hydrolyzed to its parent acid, Dichlorprop, under basic conditions (pH ≥ 12).[5][6] | Hydrolysis to the acid form is often a deliberate step in analytical methods to simplify quantification.[6][7] However, unintended hydrolysis can lead to the loss of the target analyte if the extraction is not designed to capture the resulting acid. |
| Solubility | As an ester, this compound is more soluble in organic solvents than in water. The parent acid, Dichlorprop, is an organic acid that can be ionized in water depending on the pH.[8][9] | This property is the basis for liquid-liquid and solid-phase extraction. At a low pH (e.g., pH < 2), the acid form is protonated and neutral, making it more soluble in organic solvents.[5][6][9] At a high pH, it becomes an anion, increasing its water solubility.[9] |
| Stability | This compound can degrade, especially under certain environmental conditions or during analytical procedures.[10][11][12] Some compounds are also sensitive to light, oxygen, or heat.[13] | Proper sample handling and storage are crucial. Consider using amber vials and minimizing exposure to high temperatures during sample processing to prevent degradation. |
Troubleshooting Guide: Overcoming Low Recovery
Low recovery rates are a common frustration in analytical chemistry. This section addresses specific scenarios you might encounter and provides a logical, step-by-step approach to resolving them.
Q1: My this compound recovery is consistently low when extracting from water samples using Liquid-Liquid Extraction (LLE). What's going wrong?
Answer: Low recovery in LLE of this compound from aqueous samples often points to one of two primary issues: incorrect pH of the aqueous phase or incomplete partitioning into the organic solvent.
Causality: this compound, as an ester, is relatively nonpolar and should readily partition into a suitable organic solvent. However, if hydrolysis to the more polar Dichlorprop acid has occurred, the pH of the water sample becomes critical. At a neutral or high pH, the Dichlorprop acid will be deprotonated (anionic) and remain in the aqueous phase. To ensure the acid is in its neutral, protonated form, the water sample must be acidified.[9]
Troubleshooting Protocol:
-
pH Adjustment: Before extraction, adjust the pH of your aqueous sample to ≤ 2 with a strong acid like hydrochloric or sulfuric acid.[5][6] This ensures that any hydrolyzed Dichlorprop is in its neutral form, maximizing its solubility in the organic solvent.
-
Solvent Selection: Ensure you are using a water-immiscible organic solvent with adequate polarity to dissolve this compound. Dichloromethane and diethyl ether are commonly used.[5][14]
-
Extraction Efficiency: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.[8][15] For example, three extractions with 30 mL of solvent are more effective than one 90 mL extraction.
-
Thorough Mixing: Ensure vigorous mixing of the two phases in a separatory funnel to maximize the surface area for analyte transfer.[8][16] Be sure to vent the funnel frequently to release pressure.[8]
-
Emulsion Formation: If an emulsion forms at the interface, it can trap your analyte. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.
Q2: I'm using Solid-Phase Extraction (SPE) for my soil samples, but the recovery of this compound is poor. What should I check?
Answer: Low recovery in SPE can be attributed to several factors, including improper sample preparation, incorrect sorbent selection, or an inefficient elution solvent.
Causality: For soil samples, the analyte must first be efficiently extracted from the solid matrix into a liquid extract before being loaded onto the SPE cartridge. The choice of SPE sorbent and elution solvent is then critical for retaining and subsequently recovering the analyte. For phenoxy acids like Dichlorprop, a C18 (octadecyl) sorbent is commonly used.[17][18]
Troubleshooting Protocol:
-
Initial Soil Extraction:
-
The initial extraction from the soil is critical. A common approach involves a multi-solvent extraction, for example, with a sequence of methanol/acetic acid, methanol/water/acetic acid, and a basic buffer solution.[17]
-
Sonication can be used to improve the extraction efficiency from the soil particles.[17]
-
-
SPE Cartridge Conditioning: Always condition the C18 cartridge according to the manufacturer's instructions, typically with methanol followed by acidified water (e.g., 1.5% phosphoric acid in water).[17] Do not let the cartridge dry out before loading the sample.[17]
-
Sample Loading: Ensure the pH of your sample extract is adjusted to < 2 before loading it onto the C18 cartridge.[17] This ensures the analyte is in its neutral form and will be retained by the nonpolar sorbent.
-
Elution:
-
A common elution strategy for Dichlorprop and its metabolites involves a two-step process. First, elute with a less polar solvent mixture like acetone/hexane to remove metabolites.[17]
-
Then, elute the Dichlorprop with a more polar mixture like methanol/acetone.[17]
-
If you are only interested in this compound, you may be able to use a single elution solvent. Experiment with different solvent mixtures (e.g., acetone and n-hexane) to optimize recovery.[19]
-
-
Derivatization (if quantifying as the acid): If your method involves hydrolyzing the ester and analyzing the acid form by Gas Chromatography (GC), a derivatization step to convert the acid back to an ester (e.g., methylation) is necessary.[17] Ensure this reaction goes to completion.
Q3: I'm observing low recovery with the QuEChERS method for this compound in food matrices. How can I improve this?
Answer: The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often not optimal for acidic pesticides like Dichlorprop without modification. The key is to adjust the pH and potentially the cleanup step.
Causality: The partitioning of acidic analytes into the acetonitrile phase in the QuEChERS method is pH-dependent. At a higher pH, the ionized acid will remain in the aqueous phase. Additionally, the commonly used primary secondary amine (PSA) sorbent in the dispersive SPE (d-SPE) cleanup step can adsorb acidic pesticides, leading to low recoveries.[20][21][22]
Troubleshooting Protocol:
-
Acidification: The addition of an acid, such as formic acid or a citrate buffer, to the extraction solvent (acetonitrile) is crucial to lower the pH and promote the partitioning of Dichlorprop into the organic phase.[22][23][24]
-
Modified d-SPE: Avoid using PSA in the cleanup step. Instead, consider using C18 and/or alumina neutral as alternative sorbents.[22][23] For samples with high chlorophyll content, graphitized carbon black (GCB) can be used, but be aware that it can also adsorb some planar pesticides.[21]
-
Hydrolysis for Total Dichlorprop: If you need to determine the total Dichlorprop content (including esters and conjugates), an alkaline hydrolysis step can be incorporated into the QuEChERS procedure before the initial extraction.[20]
-
Matrix Effects: Food matrices are complex and can cause signal suppression or enhancement in the final analysis, which can be misinterpreted as low recovery.[25][26][27][28] The use of matrix-matched standards for calibration is highly recommended to compensate for these effects.[26]
Frequently Asked Questions (FAQs)
Q: What is the best analytical technique to quantify this compound? A: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used.[6][7] GC is often coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[5] HPLC is commonly coupled with tandem Mass Spectrometry (LC-MS/MS).[20][23][24][29] LC-MS/MS can offer high selectivity and sensitivity without the need for derivatization.[6]
Q: Can I analyze for this compound and its parent acid, Dichlorprop, simultaneously? A: Yes, this is possible, particularly with LC-MS/MS methods.[7] However, many methods, especially those using GC, involve a hydrolysis step to convert this compound to Dichlorprop, followed by derivatization to a single ester form (e.g., methyl ester) for quantification.[5][17] This approach simplifies the analysis by measuring a single compound.
Q: How can I be sure that my low recovery isn't due to degradation of this compound during sample processing? A: To assess for degradation, you can perform a recovery experiment with a fortified sample that is processed immediately versus one that is allowed to sit for a period equivalent to your typical processing time. If you see a significant decrease in recovery over time, degradation may be an issue. Also, ensure your extraction and evaporation steps are not performed at excessively high temperatures.[13]
Q: What are "matrix effects" and how do I know if they are affecting my results? A: Matrix effects are the alteration of the analytical signal of the target analyte due to the co-eluting components from the sample matrix.[25][26][27][28] This can lead to either signal suppression or enhancement, causing inaccurate quantification. To test for matrix effects, compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects. The use of matrix-matched calibration curves or stable isotope-labeled internal standards can help to mitigate these effects.[26]
Visualizing the Workflow
This compound Extraction and Analysis Workflow
Caption: The effect of pH on the ionization and extractability of Dichlorprop acid.
References
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]
- Schenck, F. J., & Lehotay, S. J. (2000). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. [Link]
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (n.d.). About the method - QuEChERS. [Link]
- Koesukwiwat, U., Lehotay, S. J., & Mastovska, K. (2008). Rapid determination of phenoxy acid residues in rice by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Yang, F., Bian, Z., Chen, X., Liu, S. S., Liu, Y., & Tang, G. (2014). Determination of Chlorinated Phenoxy Acid Herbicides in Tobacco by Modified QuEChERS Extraction and High-Performance Liquid Chromatography/Tandem Mass Spectrometry.
- Koesukwiwat, U., Lehotay, S. J., & Mastovska, K. (2008). Rapid Determination of Phenoxy Acid Residues in Rice by Modified QuEChERS Extraction and Liquid Chromatography-tandem Mass Spectrometry.
- U.S. Environmental Protection Agency. (1994). Method 8321: Solvent Extractable Non-Volatile Compounds by High Performance Liquid Chromatography-Thermospray-Mass Spectrometry (HPLC-TS-MS) or Ultraviolet (UV) Detection. [Link]
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]
- TestAmerica. (n.d.).
- Parrilla Vázquez, M. M., et al. (2013). Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- WelchLab. (2025).
- Smith, A. E. (1981). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Journal of Agricultural and Food Chemistry.
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Archimer. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. [Link]
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
- Katerina, M., et al. (n.d.). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Journal of Analytical Methods in Chemistry.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 57153-17-0). [Link]
- Ma, Y., et al. (2009). Enantioselective Separation and Degradation of the Herbicide Dichlorprop Methyl in Sediment.
- PubChem. (n.d.). This compound. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (n.d.).
- Biotage. (2020). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions?. [Link]
- California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]
- Hajšlová, J., et al. (n.d.). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. vscht.cz. [Link]
- National Institute of Standards and Technology. (n.d.). This compound. [Link]
- University of Hertfordshire. (n.d.). This compound - AERU. [Link]
- Alanwood.net. (n.d.).
- Ben, N. (2024). Liquid-Liquid Extraction - Pre-lab. [Link]
- Ma, Y., et al. (2009). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. PubMed. [Link]
- Di Corcia, A., & Marchetti, M. (1991). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. [Link]
- Nilsson, T., et al. (n.d.). Analysis of acidic pesticides using in situ derivatization with alkylchloroformate and solid-phase microextraction (SPME) for GC-MS.
- National Institutes of Health. (n.d.). Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS. [Link]
- Ma, Y., et al. (2009). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Wiley Online Library. [Link]
- Najem, A. (2021). How do you do liquid-liquid extraction?. [Link]
- Chemistry LibreTexts. (2023). 1: Liquid-Liquid Extraction. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
- Columbia University. (n.d.). solid-liquid extraction. [Link]
- U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). [Link]
- Lee, J. H., et al. (2014). Establishment of Analytical Method for Dichlorprop Residues, a Plant Growth Regulator in Agricultural Commodities Using GC/ECD.
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Technical Support Center: Dichlorprop-methyl Standard Solution
Welcome to the technical support guide for the handling, storage, and stability of Dichlorprop-methyl analytical standard solutions. This resource is designed for researchers, analytical scientists, and quality control professionals to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
A1: The optimal storage temperature depends on the form of the standard (neat material vs. solution) and the intended duration of storage.
-
Neat (Solid/Pure) Standard: For long-term stability, the neat this compound standard should be stored in a freezer at or below -20°C.[1][2] Some suppliers may indicate a limited shelf life even under these conditions, so always refer to the expiry date on the label.[3]
-
Stock Solutions: Prepared stock solutions should also be stored at low temperatures to minimize degradation and solvent evaporation. Storage at 4°C is a common recommendation for short-to-medium term use.[4][5] For long-term stability (months to years), storing solutions at ≤ -20°C is best practice.[1][2]
-
Working Solutions: Daily working solutions can typically be kept at ambient temperature (e.g., 25 ± 2°C) during use, but should be prepared fresh from the stock solution.[1]
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: The choice of solvent is critical and depends primarily on your analytical methodology.
-
For LC-MS Analysis: Acetonitrile and methanol are the most common and recommended solvents.[1][5] These are compatible with reverse-phase chromatography and electrospray ionization.
-
For GC-MS Analysis: Solvents such as hexane, acetone, or toluene are suitable.[1]
-
General Considerations: Always use high-purity, analytical or pesticide-grade solvents to avoid introducing interfering contaminants.[6] Ensure the this compound is fully soluble in the chosen solvent at the desired concentration.
Q3: How long is my this compound solution stable after preparation?
A3: The stability of a prepared solution is not indefinite. While general studies on pesticides show that stock solutions stored at -20°C can be stable for 2 to 8 years, this is highly compound-dependent.[2]
-
Best Practice: It is recommended to analyze newly prepared standard solutions within 48 hours to establish a baseline.[7]
-
Routine Verification: The concentration and purity should be re-verified on a regular basis (e.g., monthly) by comparing the instrument response against a freshly prepared standard or a certified reference material (CRM).[7] A solution is generally considered stable if the peak area remains within ±15% of the initial analysis.[7]
-
Solvent Evaporation: A primary cause of concentration change is solvent evaporation, especially with volatile solvents.[8][9] Using vials with PTFE-lined screw caps or crimp seals is crucial to minimize this effect.[4][9]
Q4: Do I need to protect the this compound solution from light?
A4: Yes. Like many pesticides, phenoxy herbicides can be sensitive to light and may undergo photodegradation.[8] It is a critical best practice to store all standard solutions, regardless of perceived sensitivity, in amber glass vials or other opaque containers to protect them from light.[4][8][9] When preparing dilutions, working under yellow light and using amber autosampler vials can provide additional protection.[8]
Protocol for Preparation and Handling of a Stock Standard Solution
This protocol outlines the steps for preparing a 1000 µg/mL stock solution of this compound. All instruments, such as analytical balances and glassware, must be properly calibrated before use.[6]
Materials:
-
This compound neat standard
-
High-purity solvent (e.g., Acetonitrile or Methanol)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 10 mL or 25 mL)
-
Glass pipettes or calibrated microliter syringes
-
Amber glass storage vials with PTFE-lined screw caps
Procedure:
-
Equilibration: Allow the container of neat this compound standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material.
-
Weighing: Accurately weigh a precise amount of the neat standard (e.g., 10.0 mg) directly into a volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., 2-3 mL into a 10 mL flask) to dissolve the standard completely. Gentle swirling or sonication for a few minutes can aid dissolution.[8]
-
Dilution to Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution into a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.[1]
-
Immediate Storage: Store the vial at the appropriate temperature, typically 4°C for short-term use or ≤ -20°C for long-term storage.[2][4][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action & Scientific Rationale |
| Decreasing concentration over time | 1. Chemical Degradation: Hydrolysis of the methyl ester to the Dichlorprop acid is a likely degradation pathway.[10] This can be influenced by pH and the presence of water. | 1. Prepare fresh standards: If degradation is suspected, prepare a new stock solution. Control for water: Use anhydrous grade solvents if possible. For LC-MS of phenoxy herbicides, maintaining a low pH (2-3) can help stabilize the parent compound.[11] |
| Increasing concentration over time | 1. Solvent Evaporation: The volume of the solvent has decreased, leading to a higher concentration of the analyte. This is common with volatile solvents. | 1. Verify container seal: Ensure vial caps are tightly sealed. Use high-quality vials with PTFE-lined septa.[4] Minimize headspace: Transfer solutions to smaller vials as the volume decreases to reduce the headspace available for evaporation.[8][9] Store cold: Refrigerated or frozen storage reduces the vapor pressure of the solvent, minimizing evaporation.[4] |
| Precipitate forms after chilling | 1. Low Solubility at Cold Temperatures: The concentration of the standard exceeds its solubility limit in the chosen solvent at the storage temperature. | 1. Equilibrate and Sonicate: Before use, allow the vial to warm completely to room temperature and sonicate for 10-15 minutes to redissolve the analyte.[8] Check concentration: Consider preparing a more dilute stock solution if the problem persists. |
| Inconsistent analytical results | 1. Solution Inhomogeneity: The analyte may not be fully dissolved or may have come out of solution during storage. 2. Improper Handling: Allowing a chilled volatile standard to warm to room temperature before opening can lead to evaporative loss of the analyte into the headspace.[9] | 1. Ensure Homogeneity: Always vortex or invert the solution thoroughly before taking an aliquot. Proper Handling: For volatile standards, it is recommended to keep them at their storage temperature until the moment of use to prevent loss upon opening.[9] |
Data & Workflow Visualization
Summary of Storage Conditions
| Standard Type | Solvent | Container | Temperature | Key Considerations |
| Neat Material | N/A | Original supplier vial | ≤ -20°C | Refer to Certificate of Analysis for specific expiry date.[3] |
| Stock Solution (LC-MS) | Acetonitrile | Amber Glass, PTFE-lined cap | 4°C[5] | For long-term storage, ≤ -20°C is preferred.[2] |
| Stock Solution (GC-MS) | Methanol, Acetone, Hexane | Amber Glass, PTFE-lined cap | ≤ -10°C to -20°C[1][12] | Ensure cap is tightly sealed to prevent evaporation of volatile solvents.[4] |
| Working Dilutions | As per analysis | Amber Glass Autosampler Vials | Room Temp (during use) | Prepare fresh daily from a verified stock solution. |
Workflow for Standard Preparation and Verification
Caption: Logical workflow from receiving the standard to its preparation, use, and ongoing stability verification.
References
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Vertex AI Search.
- Handling Your Analytical Reference Standards. (2012, December 18). Restek.
- Preparation, Calibration, and Storage Standards for Common Laboratory Standard Solutions. (2025, December 16). Oreate AI Blog.
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich.
- Storage and Handling of Reference Standards. (2016, November 16). ILSI India.
- This compound ester PESTANAL®, analytical standard. (n.d.). Sigma-Aldrich.
- Ma, Y., et al. (2008). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. PubMed.
- Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. (n.d.). Indian Academy of Sciences.
- Pathway proposed for dichlorprop degradation in S. herbicidovorans MH. (n.d.). ResearchGate.
- Environmental Chemistry Methods: Dichlorprop-P; 442434-01. (n.d.). EPA.
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). EPA.
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (n.d.). eConference.io.
- Emerging Technologies for Degradation of Dichlorvos: A Review. (2021, May 28). MDPI.
- This compound. (n.d.). NIST WebBook.
- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (n.d.). USDA Forest Service.
- EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). EPA.
- This compound ester PESTANAL®, analytical standard. (n.d.). Sigma-Aldrich.
- This compound ester Solution (Solvent: Acetonitrile). (n.d.). LGC Standards.
- Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. (2005, August 5). ResearchGate.
- A guide to phenoxy herbicides. (n.d.). Nufarm.
- CAS No. 120-36-5 - Dichlorprop. (n.d.). AccuStandard.
- Dichlorprop. (n.d.). PubChem.
- How to prepare standard solution. (n.d.). rxmarine.
- Dichlorprop-P PESTANAL®, analytical standard. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). NIST WebBook.
- This compound data sheet. (n.d.). sitem.herts.ac.uk.
- This compound. (n.d.). PubChem.
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Technical Support Center: Optimizing GC-MS for Dichlorprop-methyl Detection
Welcome to the technical support center for the analysis of Dichlorprop-methyl using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis. Here, we address common challenges and frequently asked questions to help you optimize your analytical methods, troubleshoot issues, and ensure the generation of accurate and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section covers common questions regarding the analysis of this compound.
Q1: What are the key chemical properties of this compound relevant to GC-MS analysis?
A1: this compound has a molecular formula of C₁₀H₁₀Cl₂O₃ and a molecular weight of approximately 249.09 g/mol .[1][2][3] Its volatility and thermal stability make it suitable for GC analysis. However, as a chlorinated phenoxy herbicide, it can be susceptible to thermal degradation in the GC inlet if conditions are not optimized.
Q2: Do I need to derivatize Dichlorprop before GC-MS analysis?
A2: The target analyte is Dichlorprop-methyl , which is the methyl ester of Dichlorprop. This form is already sufficiently volatile for GC-MS analysis, so derivatization is not typically required.[1][3] However, if you are starting with the parent acid, Dichlorprop, you will need to perform a derivatization step, such as methylation, to make it amenable to GC analysis.[4][5] Common derivatizing agents for acidic herbicides include BF₃/methanol.[4]
Q3: What are the characteristic mass fragments of this compound in Electron Ionization (EI) MS?
A3: The mass spectrum of this compound shows several characteristic ions. Key fragments to monitor in Selected Ion Monitoring (SIM) mode or to identify in full-scan mode include m/z 162, 164, and 189.[2] The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for this compound is asymmetrical, showing significant tailing or fronting.
Possible Causes & Solutions:
-
Active Sites in the Inlet or Column: this compound can interact with active sites (e.g., silanol groups) in the GC system, leading to peak tailing.
-
Solution: Use a deactivated inlet liner, preferably with glass wool to aid in volatilization.[6] Ensure you are using a high-quality, low-bleed GC column suitable for pesticide analysis, such as a DB-5ms or HP-5ms.[4][7] If the column is old, consider trimming the first few centimeters or replacing it.[8]
-
-
Improper Injection Technique: A slow injection speed can lead to band broadening.
-
Solution: Use a fast injection speed to ensure the sample is introduced onto the column in a narrow band.[9]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting.[8]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Solvent Mismatch: Injecting a polar solvent (like acetonitrile) onto a non-polar column can cause peak splitting or distortion.[9][10]
Issue 2: Low or No Signal Response
Symptom: The signal intensity for this compound is weak or absent, even with a known standard.
Possible Causes & Solutions:
-
Thermal Degradation in the Inlet: High inlet temperatures can cause the analyte to break down before it reaches the column.[12]
-
Solution: Optimize the inlet temperature. A good starting point is 250 °C.[12] You can perform a temperature ramp study (e.g., testing 220 °C, 250 °C, and 280 °C) to find the optimal temperature that balances efficient volatilization with minimal degradation.
-
-
Leaks in the System: Air leaks can degrade the column's stationary phase and reduce sensitivity.
-
Solution: Perform a leak check of your GC-MS system, paying close attention to the septum, ferrules, and column connections.[7]
-
-
Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions, or the detector may not be functioning correctly.
Issue 3: Inconsistent Results and Poor Reproducibility
Symptom: Replicate injections of the same standard or sample yield significantly different peak areas or retention times.
Possible Causes & Solutions:
-
Injector Contamination: Non-volatile matrix components can build up in the inlet liner, leading to inconsistent sample transfer.[8][13]
-
Variable Injection Volume: The autosampler may not be drawing and injecting the sample volume consistently.
-
Solution: Check the autosampler syringe for air bubbles or damage. Ensure the syringe is properly installed and calibrated.
-
-
Fluctuations in Gas Flow: Inconsistent carrier gas flow will affect retention times and peak shapes.
-
Solution: Check the gas supply and regulators. Ensure the electronic pressure control (EPC) is functioning correctly.
-
Part 3: Experimental Protocols and Data
Optimized GC-MS Parameters
The following table summarizes a typical starting point for GC-MS parameters for this compound analysis. These may require further optimization based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |
| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation.[12] |
| Injection Volume | 1 µL | A standard volume to prevent column overload. |
| Liner | Deactivated, single taper with glass wool | Promotes homogenous vaporization and traps non-volatile matrix components.[6] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) | A robust, general-purpose column suitable for a wide range of pesticides.[4] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution and peak shape for this type of analysis. |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 1 min | Allows for solvent focusing.[10] |
| Ramp 1 | 25 °C/min to 180 °C | A moderate ramp to separate early eluting compounds. |
| Ramp 2 | 10 °C/min to 280 °C, hold for 5 min | A slower ramp to resolve later eluting compounds and ensure elution of any higher boiling matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Source Temperature | 230 °C | A common source temperature for good sensitivity. |
| Quadrupole Temp. | 150 °C | A typical setting to maintain mass accuracy. |
| Acquisition Mode | Full Scan (m/z 50-350) or SIM | Full scan for initial identification; SIM for enhanced sensitivity and quantitation. |
| SIM Ions | Quantifier: m/z 162, Qualifiers: m/z 164, 189 | Select the most abundant and characteristic ions for reliable identification and quantitation.[2] |
Sample Preparation Workflow
For complex matrices like soil or food, a robust sample preparation method is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis.[11][14]
Caption: QuEChERS sample preparation workflow.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing common issues.
Caption: Systematic troubleshooting flowchart.
References
- This compound. NIST WebBook. [Link]
- This compound. PubChem. [Link]
- This compound. NIST WebBook. [Link]
- Godula, M., Hajšlová, J., Mátoušková, K., & Křivánková, J. (2001). Optimization and application of the PTV injector for the analysis of pesticide residues.
- Easy GC Injection Set-Up and How to Avoid Peak Splitting of Cannabis Pesticide Samples. (2025). Cannabis Science and Technology. [Link]
- Dichlorprop methyl ester. mzCloud. [Link]
- Environmental Chemistry Methods: Dichlorprop-P; 442434-01. U.S. Environmental Protection Agency. [Link]
- Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. (2024). Lab Manager. [Link]
- Optimizing Splitless Injections: Inlet Temper
- Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. (2012). Agilent Technologies. [Link]
- A Guide to Preparing and Analyzing Chlorin
- Maloschik, E., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry.
- Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS.
- Environmental Chemistry Methods: Dichloropropene Degradate; 445365-04. U.S. Environmental Protection Agency. [Link]
- GC - MS Troubleshooting Sheets. Scribd. [Link]
- Environmental Chemistry Methods: Dichloropropene Degradate; 445365-04. U.S. Environmental Protection Agency. [Link]
- Derivatiz
- Song, G., et al. (2014). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols.
- Lee, S., et al. (2013). Use of chiral derivatization for the determination of dichlorprop in tea samples by ultra performance LC with fluorescence detection. PubMed. [Link]
- GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. [Link]
- GC Troubleshooting Guide. Phenova. [Link]
- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
- How to identify and choose ion to monitor using SIM mode in GCMS?
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Troubleshooting poor reproducibility in Dichlorprop-methyl bioassays
Welcome to the technical support center for Dichlorprop-methyl bioassays. This guide is designed for researchers, scientists, and professionals in drug development and agricultural science to troubleshoot and improve the reproducibility of their experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate the complexities of herbicide bioassays.
Introduction to this compound Bioassays
This compound is a selective, systemic herbicide belonging to the phenoxypropionic acid group.[1] Its herbicidal activity stems from its function as a synthetic auxin, which disrupts normal plant growth processes.[1][2] Specifically, it is thought to increase cell wall plasticity and promote protein biosynthesis and ethylene production, leading to uncontrolled cell division and damage to vascular tissues, particularly in actively growing broadleaf weeds.[2][3]
A bioassay is a powerful tool used to measure the biological effect of a substance, such as this compound, on a living organism or cell culture.[4] However, the inherent variability of biological systems can often lead to poor reproducibility.[5] This guide provides a structured, question-and-answer approach to identify and resolve common issues encountered during these assays.
Section 1: Foundational Issues & Frequently Asked Questions
This section addresses common overarching questions about setting up a reliable this compound bioassay.
Q1: My results are highly variable from one experiment to the next. Where should I start my troubleshooting?
A: Start by evaluating the core components of your experimental design and execution. Poor reproducibility is often rooted in inconsistencies in methodology, reagents, or environmental conditions. A systematic review of your entire workflow is the most effective first step.
We recommend a "fishbone" or cause-and-effect analysis. The main "bones" of this analysis should be:
-
Reagents: Quality, storage, and preparation of this compound, media, and other solutions.
-
Biological System: Health, age, and genetic uniformity of test plants or cells.
-
Environment: Consistency of light, temperature, and humidity.
-
Methodology: Precision of pipetting, dilutions, and application.
-
Data Analysis: Appropriateness of the statistical model and handling of outliers.
Below is a workflow diagram to help you map out your process and identify potential sources of error.
Caption: General workflow for a this compound bioassay, highlighting critical control points.
Q2: What is "parallelism" and why is it critical for my assay?
A: In bioassays, particularly those measuring the relative potency of a test sample against a standard, parallelism is a fundamental assumption. It means that the dose-response curves of the test and standard preparations are identically shaped, differing only by a horizontal shift.[6] A lack of parallelism suggests that the test substance is not acting as a simple dilution of the standard, which can invalidate the calculation of relative potency.[7]
Troubleshooting Non-Parallelism:
-
Check for Contaminants: Ensure the test sample is not contaminated with substances that could interfere with the assay, altering the dose-response relationship.[8]
-
Review Dilution Series: Errors in preparing the serial dilutions for either the standard or the test sample are a common cause of non-parallel curves.
-
Assess Model Fit: The statistical model used (e.g., a 4-Parameter Logistic or 5-PL model) must accurately describe the data. A poor model fit can manifest as apparent non-parallelism.[9]
-
Evaluate Assay Range: Operating at the extreme upper or lower asymptotes of the curve can distort the results. Ensure your dose range is centered on the linear portion of the sigmoid curve.[10]
Section 2: Reagent and Solution Handling
The chemical integrity of this compound is paramount for a successful bioassay.
Q3: My this compound stock solution seems to lose activity over time. Why is this happening?
A: this compound, the methyl ester form of Dichlorprop, can be susceptible to hydrolysis, especially under non-neutral pH conditions, converting it to its corresponding carboxylic acid (Dichlorprop).[11][12] While the acid is the active herbicidal form, this conversion changes the molar concentration and can introduce variability if the rate of hydrolysis is not controlled. Furthermore, the compound can degrade in the presence of sunlight.[3]
Recommendations for Stable Solutions:
-
Solvent Choice: Use high-purity solvents like acetonitrile or methanol for stock solutions.[13][14]
-
pH Control: Buffer solutions to a neutral pH if aqueous dilutions are required for the assay. Studies on the degradation of the related herbicide Diclofop-methyl show rapid hydrolysis occurs in soil, and similar processes can happen in unbuffered aqueous solutions.[11]
-
Storage: Store stock solutions in amber glass vials at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to minimize degradation from light and chemical reactions.[3]
-
Preparation Frequency: Prepare fresh working dilutions from the stock solution for each experiment to ensure consistent potency.
Q4: Could the specific form of this compound I'm using affect results?
A: Absolutely. This compound is a chiral molecule, existing as two enantiomers: (R)-Dichlorprop-methyl and (S)-Dichlorprop-methyl.[1] The herbicidal activity is almost exclusively associated with the (R)-enantiomer.[1][2]
| Form of Dichlorprop | Common Name | Herbicidal Activity | Implications for Bioassays |
| Racemic Mixture | This compound | Contains both (R) and (S) forms | The presence of the inactive (S)-isomer can lead to higher EC50 values. Batch-to-batch variability in the enantiomeric ratio can be a significant source of irreproducibility. |
| Enantiopure | Dichlorprop-p-methyl | (R)-Dichlorprop-methyl | This is the preferred form for bioassays as it eliminates the inactive isomer, leading to more consistent and potent results.[2] |
If you are using a racemic mixture, ensure you are sourcing it from the same manufacturer and, if possible, the same lot to minimize variability. If reproducibility is a major concern, switching to the enantiopure (R)-Dichlorprop-p-methyl is highly recommended.
Section 3: Issues with Plant-Based Bioassays
Plant-based assays are common for herbicides but introduce biological variability.
Q5: My control plants are showing signs of stress or are not growing uniformly. How can I fix this?
A: Healthy and uniform control plants are the foundation of a reliable bioassay.[15] Stressed or variable controls make it impossible to distinguish the effects of the herbicide from underlying issues.
Caption: Decision tree for troubleshooting unhealthy control plants in a bioassay.
Protocol for Establishing Uniform Plant Growth:
-
Seed Selection: Use seeds from a certified, genetically uniform source. Avoid mixing lots.
-
Germination: Germinate seeds in a controlled environment on a sterile medium (e.g., agar or filter paper) to ensure a consistent starting point. Select seedlings of a similar size and developmental stage for the assay.
-
Growth Medium: Use a standardized, sterile potting mix or hydroponic solution. Be aware that compost or soil from unverified sources can sometimes contain residual herbicides, which would invalidate your experiment.[16][17]
-
Environmental Control: Grow plants in a growth chamber with controlled temperature, humidity, and photoperiod. Randomize the placement of pots to account for minor environmental variations within the chamber.[18]
-
Watering: Avoid both overwatering and underwatering, as this can cause stress.[16] Use a consistent volume of purified water for each pot.
Q6: The symptoms in my treated plants are not developing as expected. What could be the cause?
A: The development of herbicide injury symptoms is dependent on the plant's metabolic activity. This compound requires active cell division and growth to exert its toxic effects.[2]
Potential Causes for Atypical Symptoms:
-
Plant Growth Stage: The herbicide is most effective on young, actively growing seedlings. Plants that are too old or dormant may not show a strong response.
-
Environmental Conditions: Suboptimal conditions (e.g., low light, low temperature) can slow plant metabolism and mask or delay the onset of symptoms.[18]
-
Application Method: Ensure the herbicide is applied uniformly. For foliar applications, inconsistent spray coverage can lead to variable results. Adjuvants may be needed to improve absorption, but should be used consistently as they can also increase variability.[19]
-
Incorrect Symptoms: Be sure you are looking for the correct symptoms. For synthetic auxins like Dichlorprop, these include twisting (epinasty), stunting, and eventual necrosis, primarily in new growth areas.[2][19]
Section 4: Data Analysis and Interpretation
Q7: How should I handle outliers in my data?
A: Outliers can significantly skew the results of a bioassay, but they must be handled with a clear, predefined statistical justification.[8] Arbitrarily removing data points is not acceptable.
Recommended Approach:
-
Define Outliers in Advance: Establish a statistical test for identifying outliers in your standard operating procedure (SOP) before running the assay. Common methods include the Jackknife method or using Studentized residuals.[8]
-
Distinguish Within-Dose vs. Model Outliers:
-
Within-Dose Outliers: These are replicate responses at a single concentration that are statistically different from the others in that group. They often point to technical errors like a pipetting mistake.
-
Model Outliers: These are mean responses at a given concentration that deviate significantly from the fitted dose-response curve. They may indicate a problem with that specific dilution.
-
-
Investigate and Document: Always try to find a root cause for an outlier (e.g., noted spill, edge effect in a plate). Document any outliers that are removed and the statistical justification for their removal.
Q8: My dose-response curve is flat or has a very poor fit. What does this mean?
A: A flat or ill-defined dose-response curve indicates a failure in the assay to produce a dose-dependent biological response.
Common Causes and Solutions:
-
Incorrect Dose Range: The concentrations tested were either too high (all plants died, "upper plateau") or too low (no effect, "lower plateau").
-
Solution: Conduct a range-finding experiment using a very wide, log-spaced series of concentrations to identify the approximate EC50 (the concentration that causes a 50% response). Center your definitive assay concentrations around this value.
-
-
Inactive Compound: The this compound solution may have degraded.
-
Solution: Prepare a fresh solution from a reliable source and re-run the assay.[3]
-
-
Resistant Biological System: The plant species or cell line you are using may be naturally resistant to this class of herbicide.
-
Solution: Verify the sensitivity of your test system from literature sources or test a known sensitive species as a positive control.
-
-
Insufficient Incubation Time: The assay may not have run long enough for the full biological effect to become apparent.
-
Solution: Run a time-course experiment to determine the optimal incubation period.
-
References
- Essentials in Bioassay Development. (2019).
- Defining a Statistical Analysis for Bioassay: Response Modelling. (2025).
- Cann, L. (2025).
- Statistical analysis of experimental designs applied to biological assays.
- A Practical Approach to Biological Assay Valid
- Bioassay Analysis-Overview.
- What Is Bioassay Analysis? (2025).
- Acceptance criteria for Bioassay valid
- Dichlorprop. PubChem.
- A Practical Guide to Immunoassay Method Valid
- Herbicide Bioassay Study Guide. Analyzeseeds.
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- Bioassay Validation.
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- Environmental Chemistry Methods: Dichlorprop-P; 442434-01. EPA.
- Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. (2008). PubMed.
- This compound. AERU - University of Hertfordshire.
- Before You Plant, Think About Herbicide Residues. (2022). ONfruit.
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- Enantioselective Separation and Degradation of the Herbicide Dichlorprop Methyl in Sediment. (2025).
- This compound ester PESTANAL®, analytical standard. Sigma-Aldrich.
- Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. (2009). Chirality.
- How to Conduct a Bioassay Test | Check for Herbicides. (2021). joegardener®.
- Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Bioassays for Herbicide Carryover.
- Diclofop-methyl. PubChem.
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- Establishment of Analytical Method for Dichlorprop Residues, a Plant Growth Regulator in Agricultural Commodities Using GC/ECD. (2025).
- Establishment of Analytical Method for Dichlorprop Residues, a Plant Growth Regulator in Agricultural Commodities Using GC/ECD. (2013). SciSpace.
- Enantioselectivity in toxicity and degradation of this compound in algal cultures. Ecotoxicology and Environmental Safety.
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- Dichlorprop methyl ester. ESSLAB.
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Enhancing the efficiency of Dichlorprop-methyl soil extraction
Technical Support Center: Dichlorprop-methyl Soil Extraction
A Senior Application Scientist's Guide to Method Optimization and Troubleshooting
Welcome to the technical support center for the analysis of this compound from complex soil matrices. As researchers and scientists, you understand that robust and efficient sample preparation is the cornerstone of accurate quantification. The extraction of an active compound like this compound—a selective systemic herbicide—from a heterogeneous matrix such as soil presents numerous challenges, from strong analyte-matrix interactions to co-extraction of interfering compounds.
This guide is structured as an interactive FAQ and troubleshooting resource. It moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions, diagnose problems, and enhance the efficiency and reliability of your soil extraction workflows.
Section 1: Foundational Knowledge - The Analyte and the Matrix
A thorough understanding of your analyte and matrix is the first step toward developing a successful extraction method.
FAQ: What are the critical physicochemical properties of this compound for extraction design?
Understanding the properties of this compound is essential for selecting appropriate solvents and extraction conditions. As a methyl ester of a phenoxyalkanoic acid, its behavior is governed by its polarity, solubility, and stability.[1][2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | - |
| Molecular Weight | 249.09 g/mol [1][2] | Affects mass spectrometry settings and derivatization calculations. |
| Chemical Class | Phenoxyalkanoic Acid Herbicide[4] | Belongs to a class of acidic herbicides; however, as a methyl ester, it is less polar and less acidic than its parent acid. |
| Log P (Octanol/Water) | ~3.1 (Estimated) | Indicates moderate lipophilicity. Soluble in non-polar to moderately polar organic solvents like hexane, acetone, and acetonitrile. |
| Degradation | Hydrolyzes to Dichlorprop acid[5] | A key consideration. The extraction method must be efficient for both the ester and its primary, more polar degradate. The acid form requires different extraction/analytical conditions (e.g., derivatization for GC).[5] |
| Chirality | Exists as (R)- and (S)-enantiomers[6][7] | The (R)-enantiomer is biologically active.[6] While standard extraction methods are not enantioselective, this is critical for advanced toxicological or degradation studies. |
FAQ: How do different soil properties affect the extraction of this compound?
Soil is not an inert substrate. Its physical and chemical composition dictates how strongly this compound binds to it, influencing extraction efficiency.
-
Organic Matter (Humic & Fulvic Acids): This is the most significant factor. This compound, being moderately lipophilic, will partition into the organic carbon fraction of the soil. Soils with high organic matter content will bind the analyte more strongly, requiring more aggressive extraction techniques or stronger solvent systems to achieve high recovery.[8][9]
-
Clay Content: Clay particles have a high surface area and can adsorb pesticides. The nature and strength of this adsorption depend on the clay type and soil pH.
-
Soil pH: While this compound (the ester) is relatively neutral, its primary degradate, Dichlorprop acid (a carboxylic acid), is not. The charge of the acid form is pH-dependent. At pH values below its pKa, it is neutral and less water-soluble. At pH values above its pKa, it is ionized (anionic), making it more water-soluble and difficult to extract with non-polar organic solvents.[10]
-
Moisture Content: High moisture can sometimes facilitate the extraction of more polar analytes by helping to displace them from binding sites.[10] However, it can also dilute the extraction solvent and complicate solvent penetration. It is crucial to have consistent moisture levels across samples or to air-dry and sieve samples before extraction for better reproducibility.
Section 2: Core Extraction Methodologies & Troubleshooting
The choice of extraction technique is a balance between efficiency, cost, sample throughput, and available instrumentation. Here we discuss the most common methods and how to troubleshoot them.
Workflow Overview: From Soil Sample to Analysis
The following diagram outlines the general workflow for this compound analysis.
Caption: General workflow for this compound soil analysis.
Accelerated Solvent Extraction (ASE)
ASE is a highly efficient technique that uses elevated temperatures and pressures to reduce extraction times and solvent consumption.[11][12][13] It is a U.S. EPA-accepted method (3545A) for herbicides.[12][14]
FAQ: What are the optimal ASE parameters for this compound?
While parameters must be optimized for your specific soil type, a robust starting point is based on methods developed for similar arylphenoxypropionic herbicides.[15]
Table 2: Recommended Starting Parameters for ASE
| Parameter | Recommended Setting | Rationale |
| Solvent | Acetone:Hexane (1:1 v/v) or Methanol/Water (80:20 v/v)[15] | A combination of polar and non-polar solvents disrupts different analyte-matrix interactions. Methanol/water is effective for the more polar acid degradate.[15] |
| Temperature | 90-100 °C[15] | Increases solvent diffusion and disrupts analyte binding to the soil matrix.[12] |
| Pressure | 1500 psi | Maintains the solvent in a liquid state above its atmospheric boiling point.[13] |
| Static Time | 5-10 minutes | Allows time for the heated solvent to penetrate the sample matrix and solubilize the analyte. |
| Static Cycles | 2 | Multiple cycles with fresh solvent ensure exhaustive extraction. |
| Cell Dispersant | Diatomaceous Earth or Sand | Mix with the soil sample to prevent clumping and ensure even solvent flow. |
Protocol: ASE for this compound Extraction
-
Sample Preparation: Weigh 10 g of homogenized soil and mix it with an equal amount of diatomaceous earth. Load the mixture into an appropriate-sized ASE cell.
-
System Setup: Install the cell into the ASE system. Set the parameters as outlined in Table 2.
-
Extraction: Begin the automated extraction sequence. The system will fill the cell with solvent, heat and pressurize it, hold for the static time, and then flush the extract into a collection vial.[14]
-
Collection: After the specified number of cycles, the final extract is collected.
-
Post-Extraction: The extract may require concentration or cleanup via Solid-Phase Extraction (SPE) before analysis, depending on the cleanliness of the extract and the sensitivity required.
Solid-Phase Extraction (SPE)
SPE is primarily used as a cleanup technique after an initial solvent extraction, but can also be used for direct extraction from liquid samples. It is highly effective at removing matrix interferences.[16][17]
FAQ: Which SPE sorbent and solvent system should I use?
-
Sorbent: For this compound and its acid degradate, a reversed-phase sorbent like C18 or a polymer-based sorbent like Oasis HLB is recommended.[18][19] C18 retains non-polar to moderately polar compounds, while HLB (Hydrophilic-Lipophilic Balanced) offers good retention for a wider range of polarities, which is ideal if you are analyzing both the ester and acid forms.
-
Solvent System: The key is a multi-step process:
-
Conditioning: Prime the cartridge with a water-miscible organic solvent (e.g., methanol) followed by reagent water. This activates the sorbent.
-
Loading: Load the initial soil extract (diluted in water or a miscible solvent) onto the cartridge.
-
Washing: Use a weak solvent (e.g., water or a low-percentage organic solvent mix) to wash away highly polar interferences while the analyte remains bound.
-
Elution: Use a stronger organic solvent (e.g., acetonitrile or acetone) to elute the this compound.[16] The choice of elution solvent is critical and can significantly impact recovery.[16]
-
Troubleshooting Guide: Low Analyte Recovery
Low recovery is one of the most common issues in soil extraction. This decision tree can help you diagnose the root cause.
Caption: Decision tree for troubleshooting low extraction recovery.
Section 3: Post-Extraction Challenges - Overcoming Matrix Effects
Even with high extraction recovery, your results can be compromised by matrix effects, which occur when co-extracted compounds interfere with the analyte's signal during instrumental analysis.[9]
FAQ: What are matrix effects and how do I identify them?
Matrix effects are the alteration of an analyte's ionization efficiency in the instrument source due to co-eluting matrix components.[9] This can lead to:
-
Signal Suppression: The most common effect, where the analyte signal is lower than it would be in a pure solvent, leading to underestimation.[20]
-
Signal Enhancement: Less common, where the signal is artificially boosted, leading to overestimation.[20]
To identify matrix effects:
-
Prepare a calibration standard in a pure solvent.
-
Prepare a "matrix-matched" standard by spiking a known amount of analyte into a blank soil extract (an extract from soil known to be free of this compound).
-
Inject both and compare the peak areas. A significant difference (>15-20%) indicates the presence of matrix effects.[9]
Troubleshooting: My results are affected by signal suppression.
If you've identified matrix effects, several strategies can mitigate them:
-
Improve Cleanup: The best solution is to remove the interfering compounds. Use a more rigorous SPE cleanup protocol. Experiment with different wash solvents or sorbents.
-
Use Matrix-Matched Calibration: This is the most common compensatory strategy. By preparing your calibration standards in a blank matrix extract, the standards and samples experience the same matrix effects, canceling out the error.[9]
-
Use an Internal Standard: An isotopically labeled version of this compound is the ideal internal standard. It will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.
-
Dilute the Extract: Diluting the sample can reduce the concentration of interfering compounds below the level where they cause significant suppression. However, this may compromise your method's limit of detection.
FAQ: Is derivatization necessary for this compound analysis by GC?
This is a critical point of clarification:
-
For This compound (the ester) , derivatization is not necessary. It is sufficiently volatile for direct GC analysis.
-
For its primary degradate, Dichlorprop acid , derivatization is mandatory for GC analysis. The carboxylic acid group is polar and not volatile. It must be converted to an ester (e.g., through methylation with BF₃/methanol or diazomethane) to fly through the GC column.[19][21]
If your study requires the quantification of both the parent ester and the acid degradate by GC, your workflow must include a derivatization step after the initial extraction and cleanup.[19] For LC-MS/MS analysis, derivatization is typically not required for either compound.
References
- Lozowicka, B., Jankowska, M., Rutkowska, E., Kaczyński, P., & Hrynko, I. (2012). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. Polish Journal of Environmental Studies. [Link]
- Lagana, A., Fago, G., Marino, A., & Scholloni, E. (2001). Development of a method based on accelerated solvent extraction and liquid chromatography/mass spectrometry for determination of arylphenoxypropionic herbicides in soil. Rapid Communications in Mass Spectrometry, 15(6), 393-400. [Link]
- Lee, S. M., O'Connell, P. J., & Teng, J. I. (1993). A simplified liquid-solid extraction technique for the analyses of pesticide residues in soil samples. Journal of the Association of Official Analytical Chemists, 76(6), 1313-1317. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90988, this compound. PubChem.
- Zhang, L., Hang, P., Zhou, X., Qiao, W., & Jiang, J. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982. [Link]
- ResearchGate. (n.d.). (PDF) Solid-phase extraction of some herbicides presents in water.
- Senseman, S. A., & Williams, P. H. (1998). Comparison of Solid Phase Extraction Techniques for Herbicides. Weed Science, 46(5), 610-615. [Link]
- University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens.
- ResearchGate. (n.d.). A Simplified Liquid-Solid Extraction Technique for the Analyses of Pesticide Residues in Soil Samples | Request PDF.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 57153-17-0).
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
- ResearchGate. (n.d.). Multiresidue Analysis of Pesticides in Soil by Liquid-Solid Extraction Procedure.
- ResearchGate. (n.d.). Enantioselective Separation and Degradation of the Herbicide Dichlorprop Methyl in Sediment | Request PDF.
- Karanth, N. G. K., Schüphan, I., & Ebing, W. (1980). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Journal of Biosciences, 2(4), 379-385. [Link]
- Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
- ResearchGate. (n.d.). Matrix effect at the detection for each of the target analytes in soil:compost (a) and manure samples (b).
- Aresta, A., & Zambonin, C. G. (2005). Liquid-phase micro-extraction techniques in pesticide residue analysis.
- Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.
- SCISPEC. (n.d.). Accelerated Solvent Extraction of Pesticide Residues in Food Products.
- Ballesteros-Gómez, A., & Rubio, S. (2014). Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry. Talanta, 120, 155-162. [Link]
- ResearchGate. (n.d.). What is the best method to determine the pesticide residue in soil?.
- CP-Analitika. (n.d.). Accelerated Solvent Extraction ASE Systems Brochure.
- AERU, University of Hertfordshire. (n.d.). This compound.
- Ma, Y., Liu, D., & Wang, Q. (2008). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Chirality, 20(9), 1010-1016. [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
- ResearchGate. (n.d.). Matrix effects in terms of SSE for HPLC-FLD (left) and LC−MS (right).
- Aguinaga, A., Campillo, N., Viñas, P., & Hernández-Córdoba, M. (2021). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. MethodsX, 8, 101372. [Link]
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- U.S. Environmental Protection Agency. (n.d.). Dichlorprop-P ILV Soil.
- da Silva, A. P., de Sousa, F. A. L., & de Andrade, J. B. (2022). Development and validation of a method for the determination of fluopyram in soil samples by solid-liquid extraction with low-temperature purification and HPLC-DAD. Journal of the Brazilian Chemical Society, 33(10), 2235-2244. [Link]
- SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis.
- ResearchGate. (n.d.). Determination of Bentazone, Dichlorprop, and MCPA in Different Soils by Sodium Hydroxide Extraction in Combination with Solid-Phase Preconcentration | Request PDF.
- ResearchGate. (n.d.). Matrix effect on different soils.
- National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods.
- Zhang, L., Hang, P., Zhou, X., Qiao, W., & Jiang, J. (2021). A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis. Applied and Environmental Microbiology, 87(22), e01344-21. [Link]
- ResearchGate. (n.d.). (PDF) Establishment of Analytical Method for Dichlorprop Residues, a Plant Growth Regulator in Agricultural Commodities Using GC/ECD.
- U.S. Food & Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte).
- Environment and Climate Change Canada. (n.d.). DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI-MS/MS: APPLICATION TO STORMWATER RETENTION PONDS.
- El-Aty, A. M. A., Choi, J.-H., Rahman, M. M., Kim, S.-W., & Shim, J.-H. (2013). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
- U.S. Environmental Protection Agency. (2014). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- Stry, J. (2018). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America, 36(4), 242-249. [Link]
- Asfaram, A., Ghaedi, M., & Dashtian, K. (2017). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Journal of the Chinese Chemical Society, 64(8), 918-927. [Link]
- Waypoint Analytical. (n.d.). Pesticide Residue Analysis Guide.
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Minimizing enantiomeric interconversion during Dichlorprop-methyl analysis
Introduction: The Chirality Challenge in Dichlorprop-Methyl Analysis
This compound (DCPPM) is a chiral phenoxypropionic acid herbicide widely used in agriculture. Like many chiral pesticides, its enantiomers exhibit different biological activities. The (R)-enantiomer is responsible for the herbicidal activity, while the (S)-enantiomer is significantly less active.[1] Regulatory bodies and environmental monitoring programs increasingly require enantiomer-specific analysis to accurately assess the efficacy and environmental fate of such compounds.
A primary analytical challenge is preventing the interconversion of enantiomers during the entire analytical workflow, from sample collection and storage to extraction, cleanup, derivatization, and final instrumental analysis. Enantiomeric interconversion, or racemization, can lead to an inaccurate determination of the enantiomeric excess (ee) or enantiomeric fraction (EF), compromising the integrity of the data. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers minimize enantiomeric interconversion and ensure the accuracy of their this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric interconversion and why is it a concern for this compound analysis?
A1: Enantiomeric interconversion is the process where one enantiomer of a chiral compound converts into its mirror image, the other enantiomer. If this occurs during analysis, a sample that originally contained a single pure enantiomer could appear as a racemic mixture (a 50:50 mixture of both enantiomers), or the ratio of enantiomers could be altered.[2] For Dichlorprop, which is the carboxylic acid form of DCPPM, this is a significant risk because the acidic proton on the chiral carbon can be removed under certain conditions, leading to a planar intermediate that can be re-protonated from either side, resulting in racemization.[3] This is particularly problematic as it can lead to an incorrect assessment of the herbicide's biological activity and degradation in the environment.
Q2: What are the primary factors that can induce racemization of Dichlorprop during analysis?
A2: The main factors that can cause racemization of Dichlorprop are:
-
pH: Extreme pH conditions, especially alkaline (basic) conditions, can facilitate the removal of the acidic proton at the chiral center, leading to racemization.[3]
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for interconversion, accelerating racemization.[4]
-
Harsh Chemical Reagents: Certain derivatization or extraction reagents, particularly those used under harsh temperature or pH conditions, can promote interconversion.
Q3: Is this compound (the ester) as susceptible to racemization as Dichlorprop (the acid)?
A3: this compound, the ester form, is generally more stable against racemization than its corresponding carboxylic acid, Dichlorprop. The mechanism of racemization for the acid involves the deprotonation of the acidic proton at the chiral center. In the ester form, this acidic proton is absent, making the chiral center more stable. However, this compound is susceptible to hydrolysis back to the Dichlorprop acid, especially under basic or acidic conditions, which can then undergo racemization.[5][6] Therefore, it is crucial to control the conditions to prevent hydrolysis during the analysis of the methyl ester.
Q4: What are the best practices for sample collection and storage to maintain enantiomeric integrity?
A4: To preserve the original enantiomeric ratio of this compound in your samples, follow these storage guidelines:
-
Temperature: Store samples at low temperatures, ideally at or below -20°C, to minimize both chemical and microbial degradation, as well as potential interconversion.[7][8]
-
pH: For water samples, it may be beneficial to adjust the pH to a slightly acidic range (e.g., pH 4-5) to improve the stability of the ester and prevent base-catalyzed hydrolysis. However, this should be validated for your specific matrix.
-
Container: Use amber glass containers to protect the sample from light, which can cause photodegradation. Ensure the containers are properly sealed to prevent solvent evaporation.[9]
-
Holding Time: Analyze samples as soon as possible after collection to minimize the risk of any changes in the enantiomeric composition.
Troubleshooting Guide: Diagnosing and Correcting Enantiomeric Interconversion
This section addresses common issues encountered during the chiral analysis of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Loss of enantiomeric excess (ee) in standards or quality control samples. | 1. High pH during sample preparation: Extraction with basic solutions can cause racemization of the Dichlorprop acid. 2. Elevated temperatures: High temperatures during solvent evaporation or derivatization can induce interconversion. 3. Improper storage: Storing extracts at room temperature for extended periods. | 1. Control pH: Use neutral or slightly acidic extraction conditions (e.g., pH 5-7). If a basic extraction is unavoidable for matrix reasons, neutralize the extract immediately after separation.[10] 2. Gentle heating: Use a gentle stream of nitrogen at low temperatures (e.g., < 40°C) for solvent evaporation. Avoid aggressive heating.[11] 3. Proper storage: Store all extracts at ≤ 4°C, or preferably frozen at -20°C if analysis is not immediate.[12] |
| Inconsistent enantiomeric ratios between replicate samples. | 1. Variable sample processing times: Inconsistent exposure of samples to potentially racemizing conditions. 2. Non-homogenous sample matrix: In soil or sediment samples, the analyte may be distributed unevenly. 3. Hydrolysis of DCPPM: The methyl ester may be hydrolyzing to the acid form at different rates in different replicates due to slight variations in matrix pH. | 1. Standardize workflow: Ensure all samples are processed under identical conditions and for the same duration. 2. Homogenize samples: Thoroughly homogenize solid samples before taking a subsample for extraction. 3. Buffer samples: For aqueous samples, consider buffering to a stable pH. For soil samples, minimize the contact time with extraction solvents that could promote hydrolysis. |
| Poor peak shape or resolution in chiral chromatography. | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Incorrect column temperature. 4. Derivatization issues: Incomplete derivatization or formation of byproducts. | 1. Select appropriate CSP: For this compound (or its derivatives), cyclodextrin-based or polysaccharide-based CSPs are often effective for both GC and HPLC.[13] 2. Optimize mobile phase: Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio in normal phase HPLC) to improve resolution. 3. Control temperature: Optimize the column temperature, as it can significantly impact chiral recognition. Lower temperatures often improve resolution but increase analysis time.[14] 4. Optimize derivatization: Ensure the derivatization reaction goes to completion by optimizing reagent concentration, temperature, and time. Confirm the absence of interfering byproducts.[15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil
This protocol is designed to gently extract DCPPM from soil while minimizing hydrolysis and potential racemization of any co-extracted Dichlorprop acid.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Acetic acid, glacial
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL, solvent-resistant)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of ACN/Water/Acetic Acid (80:20:0.1, v/v/v). The small amount of acid helps to maintain a stable, slightly acidic environment.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean collection tube.
-
Repeat the extraction (steps 2-6) with a fresh 20 mL aliquot of the extraction solvent.
-
Combine the supernatants.
-
Perform a liquid-liquid extraction (LLE) by adding 20 mL of DCM to the combined supernatant. Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the lower DCM layer.
-
Repeat the LLE with another 20 mL of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C.
-
The extract is now ready for cleanup or direct analysis by HPLC, or for derivatization prior to GC analysis.
Protocol 2: Derivatization of Dichlorprop to its Methyl Ester for GC Analysis
This protocol describes the methylation of Dichlorprop acid to this compound. It is crucial to perform this step under mild conditions to avoid racemization. Boron trifluoride-methanol is a common and effective reagent.[11]
Materials:
-
Sample extract containing Dichlorprop acid (from Protocol 1 or other extraction method)
-
14% Boron trifluoride in methanol (BF3-MeOH)
-
Hexane, HPLC grade
-
Saturated sodium chloride solution
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3-MeOH to the dried extract in a reaction vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.[11]
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane to the vial, followed by 2 mL of saturated sodium chloride solution.
-
Vortex for 1 minute to partition the this compound into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Visualizations and Data
Workflow for Minimizing Enantiomeric Interconversion
Caption: Recommended workflow to maintain enantiomeric integrity.
Factors Influencing Dichlorprop Racemization
Caption: Key factors promoting and preventing racemization.
Table 1: Recommended Conditions for Sample Handling and Storage
| Parameter | Condition | Rationale | Reference(s) |
| Storage Temperature | ≤ -20°C | Minimizes chemical and microbial degradation and slows down potential interconversion processes. | [7],[8],[12] |
| Storage Container | Amber glass with PTFE-lined cap | Protects from photodegradation and prevents contamination or loss of analyte. | [9] |
| Extraction pH | Neutral to slightly acidic (pH 5-7) | Prevents base-catalyzed hydrolysis of the ester and racemization of the acid. | [10],[1] |
| Solvent Evaporation Temperature | < 40°C | Avoids thermal degradation and temperature-induced racemization. | [11] |
| Derivatization Temperature (for GC) | 60-70°C (with BF3-MeOH) | Sufficient for complete reaction without being excessively harsh to cause racemization. | [11] |
References
- García-Ruiz, S., et al. (2022). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Applied Sciences, 12(15), 7787.
- Walker, S. R., et al. (1995). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of the American Chemical Society, 117(45), 11345-11350.
- Gavioli, E., et al. (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. Analytical Chemistry, 76(19), 5837-5848.
- Ferreira, A. M. C., et al. (2017). Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction. Symmetry, 9(9), 196.
- Li, Y., et al. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. International Journal of Molecular Sciences, 24(11), 9572.
- Caballo, C., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 761, 102-108.
- Sharma, A., et al. (2021). Enantioselective analysis of pesticides in food, biological, and environmental samples by chromatographic techniques and capillary electrophoresis. Food Analytical Methods, 14(9), 1919-1926.
- U.S. Environmental Protection Agency. (1994). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis.
- PennState Extension. (2023). Storage of Pesticides.
- Rügge, K., et al. (2002). Degradation of the (R)- and (S)-enantiomers of the herbicides MCPP and dichlorprop in a continuous field-injection experiment. Water Research, 36(16), 4160-4164.
- Wikipedia. (2023). Racemization.
- St. Paul's Cathedral Mission College. (n.d.). Racemization.
- Bundschuh, S. H. (n.d.). Proper Pesticide Storage.
- ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
- ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation.
- Wang, P., et al. (2006). Enantiomeric separation of chiral pesticides by high-performance liquid chromatograpy on an amylose tris-(S)-1-phenylethylcarbamate chiral stationary phase. Journal of Separation Science, 29(12), 1836-1842.
- Nickel, K., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(6), 2070-2076.
- Citrus Industry. (2020, November). Proper storage of pesticides.
- Abechi, S. E., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Advanced Research in Chemical Science, 3(1), 14-26.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness.
- Dong, B., et al. (2020). Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4. Journal of Agricultural and Food Chemistry, 68(26), 6967-6976.
- Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
- Li, X., et al. (2019). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Applied Biochemistry and Biotechnology, 190(3), 933-947.
- Nickel, K., et al. (1998). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(6), 2070-2076.
- U.S. Environmental Protection Agency. (n.d.). Store Pesticides Safely.
- European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021.
- Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.
- Online Pest Control Courses. (n.d.). Checklist for Pesticide Storage Compliance.
- Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.
- Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides.
- Matarashvili, I., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. International Journal of Molecular Sciences, 25(5), 2697.
- Buchanan, D. N., & Thoene, J. G. (1987). Effect of temperature and sample preparation on performance of ion-moderated partition chromatography of organic acids in biological fluids. Clinica Chimica Acta, 163(2), 171-183.
- Nováková, L., & Vlčková, H. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
- ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of DNT, IMD and THM.
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- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Calibration curve issues in Dichlorprop-methyl quantification
Welcome to the technical support center for Dichlorprop-methyl analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantitative analysis of this compound, with a specific focus on calibration curve integrity. Our goal is to provide you with the expertise and logical frameworks needed to diagnose problems, implement effective solutions, and ensure the accuracy and reliability of your data.
Troubleshooting Guide: Calibration Curve Issues
This section addresses specific problems you may encounter with your this compound calibration curves. Each issue is presented in a question-and-answer format, providing a systematic approach to problem resolution.
Q1: My calibration curve for this compound is non-linear with a poor correlation coefficient (R² < 0.99). What are the potential causes and how do I fix it?
A poor or non-linear calibration curve is one of the most common challenges in quantitative analysis. The relationship between concentration and response should be linear within the calibrated range. Deviation from this suggests a systematic issue.
Probable Causes:
-
Detector Saturation: The concentration of your highest calibration standard(s) may be overwhelming the detector, causing a plateau in the signal response.
-
Incorrect Standard Preparation: Errors in serial dilutions, solvent evaporation, or degradation of the stock solution can lead to inaccurate standard concentrations.
-
Matrix Effects: Co-extracted compounds from the sample matrix can either enhance or suppress the analyte signal, particularly in GC-MS and LC-MS/MS.[1][2][3]
-
Analyte Adsorption/Degradation: Dichlorprop, being an acidic herbicide, can interact with active sites within the analytical system (e.g., GC inlet liner, column) or degrade at high temperatures.
-
Inappropriate Calibration Model: Forcing a linear regression on data that is inherently non-linear over a wide dynamic range. Some analytical techniques may exhibit non-linear responses at the extremes of the calibration range.[4][5]
-
Contamination: Contamination in the blank or low-level standards can disproportionately affect the lower end of the curve.[6]
Systematic Troubleshooting Steps:
-
Assess the Curve Shape:
-
Bending towards the x-axis (plateauing): This is a classic sign of detector saturation. Prepare a new set of standards where the highest concentration is 50% of your current highest point. If linearity improves, you have confirmed saturation.
-
Irregular/Scattered Points: This often points to errors in standard preparation or inconsistent injection volumes.
-
Bending towards the y-axis (upward curve): This can sometimes occur at very low concentrations due to active site interactions or specific matrix enhancement effects.
-
-
Verify Standard Integrity:
-
Prepare a fresh set of calibration standards from a certified reference material (CRM) stock solution. Use a different batch of solvent if possible.
-
Compare the response of the freshly prepared highest standard against the old one. A significant drop in the old standard's response suggests degradation. This compound standard solutions in methanol should be stored at < 0°C and are often stable for about a week.[7]
-
-
Evaluate the Blank and Low Standards:
-
Analyze a solvent blank. The absence of a peak for this compound is crucial.
-
If the blank is clean, inject the lowest calibration standard multiple times (n=5). The relative standard deviation (RSD) of the peak areas should be low (<15%). High RSD suggests issues at the limit of quantitation (LOQ).
-
-
Isolate and Address Matrix Effects:
-
Prepare a matrix-matched calibration curve. This involves fortifying a blank sample extract (known to be free of this compound) with the calibration standards.
-
Compare the slope of the matrix-matched curve to a solvent-based curve. A significantly steeper slope indicates signal enhancement, while a shallower slope indicates suppression. Using matrix-matched standards for quantification is a primary way to compensate for these effects.[2][8]
-
-
Optimize Instrumental Conditions (Especially for GC):
-
Inlet Maintenance: Deactivate the GC inlet liner or use a liner specifically designed for active compounds. Active sites can cause peak tailing and poor response at low levels.
-
Derivatization: For GC analysis of the parent acid (Dichlorprop), derivatization to its methyl ester (this compound) is essential to improve volatility and reduce peak tailing.[9][10][11] Ensure the derivatization reaction goes to completion.
-
-
Consider a Different Regression Model:
-
If the response is consistently and reproducibly non-linear, a quadratic (second-order polynomial) fit may be more appropriate. However, this should be justified and validated. According to regulatory guidelines, a non-linear model requires more calibration points to define the curve accurately (e.g., at least 6-8 points).[12] It is crucial to avoid using R² as the sole criterion for curve quality.[12]
-
Q2: My calibration curve looks good (R² > 0.995), but the back-calculated concentrations for my standards are inaccurate, especially at the low and high ends. Why is this happening?
A high correlation coefficient can sometimes be misleading, especially if the calibration range is wide. The accuracy of each point is a more stringent measure of curve quality. Regulatory guidelines, such as SANTE/11312/2021, suggest that the back-calculated concentration of each calibrant should be within ±20% of its true value.[8][13]
Probable Causes:
-
Heteroscedasticity: This statistical term means the variability of the data is not constant across the concentration range. In analytical chemistry, the absolute error is often larger at higher concentrations. A standard linear regression (Ordinary Least Squares, OLS) assumes equal variance and can be biased by the high-concentration points, leading to poor accuracy at the low end.
-
Leverage from High-Concentration Points: The highest standard has the most "leverage" in an OLS regression. A small error in this point can skew the entire line, causing significant deviations in the back-calculated concentrations of the lower points.
-
Improper Blank Subtraction: An inaccurate or contaminated blank can introduce a consistent bias, leading to a y-intercept that does not accurately reflect the baseline, causing errors in back-calculation.[6]
Systematic Troubleshooting Steps:
-
Analyze the Residuals:
-
A residual plot graphs the difference between the true concentration and the back-calculated concentration for each standard.
-
Ideal Plot: Residuals should be randomly scattered around zero.
-
Problematic Plot: A U-shaped or inverted U-shaped pattern indicates that a simple linear model is not the best fit. A fan-shaped pattern, where the error increases with concentration, is a clear sign of heteroscedasticity.
-
-
Implement Weighted Linear Regression:
-
This is the most effective solution for heteroscedasticity. Weighted linear regression gives less weight to the high-concentration points, which have higher variance, and more weight to the low-concentration points.
-
Common weighting factors include 1/x or 1/x². This approach often provides significantly more accurate back-calculation for the low-level standards, which is critical for determining the LOQ.[14]
-
-
Narrow the Calibration Range:
-
If your sample concentrations are expected to fall within a narrower range, create a calibration curve that brackets this range more tightly. A curve from 1 to 100 ng/mL will have better accuracy for a 5 ng/mL sample than a curve spanning 1 to 1000 ng/mL.
-
-
Check the Y-Intercept:
-
The y-intercept should be statistically indistinguishable from zero. A large, non-zero intercept suggests baseline issues or contamination in the blank. Ensure you are using a true reagent blank for your blank subtraction.
-
Data Summary: OLS vs. Weighted Regression
| Calibration Level (ng/mL) | Response (Area Counts) | Back-Calculated (OLS) | % Accuracy (OLS) | Back-Calculated (1/x Weighted) | % Accuracy (1/x Weighted) |
| 1 | 5,100 | 1.35 | 65% | 1.02 | 98% |
| 5 | 24,800 | 5.21 | 96% | 5.05 | 99% |
| 10 | 50,100 | 10.15 | 98% | 10.03 | 100% |
| 50 | 255,000 | 50.50 | 99% | 50.10 | 100% |
| 100 | 510,000 | 99.80 | 100% | 99.95 | 100% |
This table illustrates how weighted regression can dramatically improve accuracy at the lowest calibration level.
Frequently Asked Questions (FAQs)
Q: Which analytical technique is better for this compound quantification: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both techniques are suitable, but the choice depends on the specific application and available equipment.
-
Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS or GC-MS/MS), GC provides excellent sensitivity and selectivity. However, Dichlorprop is a polar, acidic compound and requires derivatization into its more volatile methyl ester (this compound) for good chromatography.[9][10] This adds an extra step to sample preparation but results in sharp peaks and low detection limits.
-
High-Performance Liquid Chromatography (HPLC): Typically coupled with a UV or MS/MS detector. HPLC can analyze the parent Dichlorprop acid directly without derivatization, simplifying sample prep.[15][16] Reversed-phase HPLC is a common method. LC-MS/MS offers the best combination of specificity and sensitivity, minimizing the need for extensive sample cleanup.
Q: How can I effectively minimize matrix effects in my analysis?
Matrix effects can be a significant source of error. Here are the most effective strategies:
-
Matrix-Matched Calibration: This is the gold standard for compensating for matrix effects.[2][8]
-
Stable Isotope-Labeled Internal Standard: Using a labeled version of Dichlorprop (e.g., Dichlorprop-d6) is the most robust method. The internal standard co-elutes with the native analyte and experiences the same matrix effects and extraction losses, providing the most accurate correction.
-
Sample Dilution: A simple but effective method. Diluting the final extract can reduce the concentration of co-extracted matrix components to a level where they no longer significantly impact ionization or signal response.
-
Improved Sample Cleanup: Incorporate additional cleanup steps after extraction, such as solid-phase extraction (SPE) or dispersive SPE (d-SPE) with materials like C18, PSA, or GCB, to remove interfering compounds.
Q: What are the best practices for preparing my calibration standards?
-
Use a Certified Reference Material (CRM): Start with a high-purity, certified stock solution.
-
Gravimetric Preparation: Prepare the primary stock solution gravimetrically (by weight) for the highest accuracy.
-
Use Class A Volumetric Glassware: For all serial dilutions, use calibrated Class A volumetric flasks and pipettes.
-
Solvent Choice: Use the same solvent for your standards as the final solvent for your sample extracts.
-
Fresh is Best: Prepare working standards fresh daily or weekly. Check for stability. Store stock solutions in the dark at low temperatures (e.g., 4°C or -20°C).
-
Bracketing: Analyze a calibration standard at the beginning and end of your sample sequence. The response should not drift by more than 20-30%, as per guidelines like SANTE.[8]
Visualized Workflows and Diagrams
General Analytical Workflow
The following diagram outlines the complete process from sample preparation to final data reporting for this compound analysis.
Caption: End-to-end workflow for this compound residue analysis.
Troubleshooting Decision Tree for Calibration Issues
This decision tree provides a logical path to diagnose and solve calibration curve problems.
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. analchemres.org [analchemres.org]
- 4. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 5. scirp.org [scirp.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. epa.gov [epa.gov]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 14. tandfonline.com [tandfonline.com]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
Selecting the appropriate chiral column for Dichlorprop-methyl separation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the enantiomeric separation of Dichlorprop-methyl. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to the specific challenges you may face. Our goal is to empower you with the expertise to not only select the appropriate chiral column but also to troubleshoot and optimize your separation effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chiral separation important?
This compound is the methyl ester of the chiral herbicide Dichlorprop.[1][2][3][4] Dichlorprop itself is a phenoxypropionic acid herbicide used to control broadleaf weeds.[5][6] It exists as a pair of enantiomers, (R)-Dichlorprop and (S)-Dichlorprop. The herbicidal activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer is less active.[5][7][8]
The importance of separating these enantiomers stems from the fact that they can exhibit different biological activities, toxicities, and degradation rates in the environment.[5][9][10][11] For instance, the (R)-enantiomer of Dichlorprop has been shown to be preferentially degraded in some environmental conditions.[1][12] Therefore, accurately quantifying each enantiomer is crucial for environmental monitoring, toxicological studies, and the development of more effective and environmentally friendly agrochemicals.[11][13]
Q2: I'm starting a new project on this compound. How do I select the right chiral column?
Selecting the optimal chiral stationary phase (CSP) is the most critical step for a successful enantiomeric separation. For an acidic compound like this compound, several types of CSPs have shown promise. The choice depends on the separation mode (Normal Phase, Reversed Phase, or Supercritical Fluid Chromatography) you intend to use.
Here's a logical workflow for your column selection process:
Caption: Decision workflow for chiral column selection.
In-depth Explanation:
-
Polysaccharide-based CSPs: These are the most widely used and often the first choice for screening.[14] Columns with amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) coatings, are known for their broad enantioselectivity.[14] For compounds similar to this compound, like Mecoprop, a cellulose-based CSP has been successfully used.[15]
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin and vancomycin are particularly effective for separating acidic compounds in reversed-phase liquid chromatography (RPLC).[6][16] The chiral recognition mechanism on a teicoplanin phase is controlled by the interaction between the anionic form of the analyte and the stationary phase.[6]
-
Anion-Exchange CSPs: Chiral stationary phases based on quinine or quinidine derivatives are specifically designed for the enantioseparation of acidic compounds.[17] The separation mechanism relies on the ionic exchange between the protonated chiral selector and the anionic analyte.[17]
Data-Driven Column Selection:
| CSP Type | Common Phases | Separation Mode(s) | Key Advantages | Considerations |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO) | Broad applicability, robust, available in immobilized versions for extended solvent compatibility.[14][15] | May require screening of different polysaccharide derivatives and mobile phases to find optimal conditions. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed Phase (RP), Polar Organic (PO) | Excellent for acidic compounds, operates well in RP mode.[6][16] | Mobile phase pH is a critical parameter for optimizing separation.[6] |
| Anion-Exchange | Quinine/Quinidine derivatives | Normal Phase (NP), Reversed Phase (RP), SFC | Highly specific for acidic compounds, can provide excellent enantioselectivity.[17] | The ionic exchange mechanism is highly dependent on mobile phase additives.[17] |
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Causality and Solution Workflow:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The initial CSP might not be suitable for this compound. If you started with a polysaccharide-based column, consider trying a macrocyclic glycopeptide or an anion-exchange phase, as they are well-suited for acidic compounds.[6][16][17]
-
Optimize the Mobile Phase:
-
Normal Phase (NP): The ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar main solvent (e.g., hexane) is critical. A systematic variation of this ratio is the first step. For a similar compound, Mecoprop, changing the mobile phase composition from hexane/ethanol to include dichloromethane (DCM) or ethyl acetate (EtOAc) significantly improved resolution.[15]
-
Reversed Phase (RP): For macrocyclic glycopeptide and anion-exchange columns, the pH of the aqueous portion of the mobile phase is a key parameter.[6] For this compound, which is acidic, you need to ensure it is in its anionic form to interact effectively with these CSPs. Experiment with a pH range of 4 to 7. The type and concentration of the buffer can also influence selectivity.
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[18]
-
Protocol: Start at ambient temperature (e.g., 25°C). If resolution is poor, decrease the temperature in 5°C increments. Lower temperatures often enhance the enantioselectivity. However, in some cases, increasing the temperature can improve efficiency and, counterintuitively, resolution.[18]
-
Issue 2: Peak Tailing
Symptom: The peaks are asymmetrical, with a pronounced "tail," leading to poor integration and reduced resolution.
Causality and Solution Workflow:
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase.
-
Protocol: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves significantly with dilution, you were overloading the column.
-
-
Address Secondary Interactions: For acidic compounds like this compound, interactions with the stationary phase can cause tailing.
-
Protocol for Reversed Phase: Ensure the mobile phase pH is appropriate to maintain the analyte in its desired ionic state. Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can help to protonate any residual silanols on the silica support, reducing secondary interactions.[18]
-
Protocol for Normal Phase: The presence of trace amounts of water in the mobile phase can significantly impact peak shape.[19] Ensure you are using high-purity, dry solvents.
-
-
Column Health: An old or contaminated column can lead to peak tailing.
-
Protocol: Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced.
-
Issue 3: Inconsistent Retention Times
Symptom: The time it takes for the enantiomers to elute from the column varies between injections.
Causality and Solution Workflow:
-
Ensure System Equilibration: This is particularly important in normal phase chromatography.
-
Protocol: Before starting a sequence of injections, flush the column with the mobile phase for at least 20-30 column volumes to ensure the stationary phase is fully equilibrated. Chiral separations can sometimes require longer equilibration times than standard achiral separations.[19]
-
-
Mobile Phase Stability:
-
Protocol: Prepare fresh mobile phase daily. For multicomponent mobile phases, ensure they are thoroughly mixed and degassed. In normal phase, solvent composition can change due to the evaporation of the more volatile component.
-
-
Temperature Fluctuations:
-
Protocol: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Experimental Protocols
Protocol 1: Chiral Column Screening for this compound
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Select a set of screening columns:
-
A cellulose-based column (e.g., CHIRALCEL® OD or a similar phase).
-
An amylose-based column (e.g., CHIRALPAK® AD or a similar phase).
-
A macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T or V).
-
-
Prepare screening mobile phases:
-
Normal Phase: A) Hexane/Ethanol (90:10, v/v), B) Hexane/Isopropanol (90:10, v/v).
-
Reversed Phase: C) Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v), D) Methanol/Water with 10 mM Ammonium Acetate pH 5.0 (50:50, v/v).
-
-
Screening Procedure:
-
Equilibrate the first column with the first mobile phase until a stable baseline is achieved.
-
Inject the this compound standard.
-
If no separation is observed, switch to the next mobile phase.
-
Repeat for all column and mobile phase combinations.
-
Evaluate the resulting chromatograms for any signs of peak separation. The combination that shows the best initial separation should be selected for further optimization.
-
Protocol 2: Mobile Phase Optimization
-
Select the column and mobile phase system that showed the most promise during the screening phase.
-
Systematically vary the mobile phase composition:
-
If using Normal Phase: Adjust the percentage of the polar modifier in 2-5% increments (e.g., from 10% ethanol to 5%, 15%, 20%).
-
If using Reversed Phase: Adjust the pH of the aqueous component in 0.5 unit increments. Also, vary the organic modifier (acetonitrile vs. methanol) and its percentage.
-
-
Analyze the results: For each condition, calculate the resolution (Rs), selectivity (α), and retention factors (k). The goal is to achieve a resolution of at least 1.5.
References
- Ma, Y., Xu, C., Chen, S., Wen, Y., & Liu, W. (2009). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Chirality, 21(3), 358-364. [Link]
- Li, H., Yuan, Y., Shen, C., & Liu, H. (2008). Enantioselectivity in toxicity and degradation of this compound in algal cultures. Ecotoxicology and Environmental Safety, 71(2), 516-523. [Link]
- Ma, Y., Xu, C., Chen, S., Wen, Y., & Liu, W. (2009). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Chirality, 21(3). [Link]
- ResearchGate. (n.d.). Enantiomers of 2,4-dichlorprop methyl ester. [Link]
- Romero-Molina, M., Pérez-Fernández, V., & Arce-Lopera, C. (2021).
- Schürch, M., & Lindner, W. (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. Analytical Chemistry, 76(19), 5837-5848. [Link]
- Hadj-Mahammed, M., & Chankvetadze, B. (2005). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]
- University of Hertfordshire. (n.d.). This compound. Agriculture & Environment Research Unit (AERU). [Link]
- Pesticide Properties Database. (n.d.).
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Liu, W., & Gan, J. (2011). Enantioselective Separation and Analysis of Chiral Herbicides. In Herbicides and Environment. InTech. [Link]
- Wang, P., Wang, Q., Wang, Z., & Wang, Q. (2011). Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification.
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
- University of Hertfordshire. (n.d.). Dichlorprop (Ref: RD 406). Agriculture & Environment Research Unit (AERU). [Link]
- Jasco, Inc. (2020, June 12). High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. [Link]
- REFLECT. (n.d.).
- Chromatography Today. (2020, May 20).
- ResearchGate. (n.d.).
Sources
- 1. Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H10Cl2O3 | CID 90988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. This compound [sitem.herts.ac.uk]
- 8. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]
- 9. Enantioselectivity in toxicity and degradation of this compound in algal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. bujnochem.com [bujnochem.com]
- 15. chiraltech.com [chiraltech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chiraltech.com [chiraltech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Addressing instrument sensitivity problems for Dichlorprop-methyl detection
Welcome to the technical support resource for the analysis of Dichlorprop-methyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common instrument sensitivity issues encountered during the detection of this auxin herbicide. Our approach moves beyond simple checklists to provide a deeper understanding of the underlying causes of analytical problems, empowering you to develop robust and reliable methods.
Introduction: The Challenge of this compound Detection
Dichlorprop (also known as 2,4-DP) and its methyl ester, this compound, are phenoxy herbicides that require sensitive and selective analytical methods for accurate quantification in various matrices. Due to their chemical properties—including their acidic nature (for the parent compound) and potential for thermal degradation—achieving high sensitivity can be challenging. Common analytical platforms include Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS). This guide addresses the most frequent sensitivity problems encountered on these systems.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to adopt a systematic approach to troubleshooting. Randomly changing parameters can introduce more variables and complicate the diagnosis. The following workflow is recommended to logically isolate the source of the problem.
Caption: A systematic workflow for troubleshooting instrument issues.
Troubleshooting Guide: Symptom-Based Q&A
This section addresses specific symptoms you may be observing in your chromatograms.
Symptom 1: No Peak or Very Low Signal Intensity
Question: I'm injecting my this compound standard, but I see no peak or the signal is extremely low. What's the first thing I should check?
Answer: Start by confirming the fundamentals of your instrument setup and sample integrity. Many "no peak" issues arise from simple oversights rather than catastrophic hardware failure.
-
Sample and Syringe Check: Ensure there is sufficient sample in the vial and that the autosampler syringe is drawing liquid correctly. A blocked or malfunctioning syringe is a common cause.[1]
-
Injection Parameters: Verify that the injection volume is appropriate and that the correct injection mode (e.g., splitless for GC, full loop for LC) is selected in your method. For splitless GC injections, ensure the split vent is closed for a sufficient time (e.g., 0.5-1.5 min) to allow the analyte to transfer to the column.[2][3]
-
Detector Settings (MS): Confirm the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound. For tandem MS (MS/MS), ensure you are monitoring the correct precursor and product ion transitions.[4] An incorrect transition will result in no signal. Also, verify that the detector is turned on and that the tune file is appropriate for your analyte.[1]
-
Derivatization (GC-Specific): Dichlorprop is an acid and requires derivatization (e.g., methylation) to be analyzed effectively by GC.[5] If you are analyzing the parent acid, failure to derivatize will lead to very poor chromatography and low signal. Confirm that your derivatization procedure was successful. For this compound, this step is not needed, but be aware of potential hydrolysis back to the parent acid during sample preparation.[5]
Question: I've confirmed my basic settings are correct, but the signal is still negligible. What are the next steps for an LC-MS system?
Answer: For LC-MS, low signal intensity is often linked to ionization efficiency and mobile phase compatibility. This compound is moderately polar and is typically analyzed by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6][7]
-
Ionization Mode & Polarity: this compound can sometimes be detected in both positive and negative ion modes. It is crucial to determine the optimal mode empirically. Infuse a standard solution directly into the mass spectrometer and test both ESI and APCI sources in both positive and negative polarity to identify the conditions that yield the highest response.[6][7]
-
Mobile Phase pH: The pH of your mobile phase dramatically affects ionization efficiency in ESI. For phenoxy herbicides, negative ion mode is often successful for the parent acid, requiring a slightly basic mobile phase to deprotonate the molecule. For the methyl ester in positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can promote protonation [M+H]+. An incompatible pH can neutralize your analyte and suppress its signal.
-
Source Contamination: A dirty MS source is a primary cause of sensitivity loss. Contaminants from the sample matrix or mobile phase can coat the ion transfer tube or capillary, preventing ions from entering the mass analyzer efficiently. Perform routine source cleaning according to the manufacturer's instructions.[8]
Question: What if I'm using a GC-MS system and my signal is gone?
Answer: On a GC-MS system, the problem is often related to the inlet or the column.
-
Active Sites in the Inlet: this compound can be sensitive to "active sites"—points in the sample path that are not inert. These sites, often found on dirty or non-deactivated inlet liners and glass wool, can cause the analyte to adsorb or degrade, preventing it from reaching the detector.[2][3] Replace the inlet liner with a properly deactivated one and ensure any glass wool used is also silanized.[5]
-
Column Issues: A severely contaminated or degraded GC column will lead to poor peak shape and loss of signal. Cut the first 5-15 cm from the front of the column to remove non-volatile residues and reinstall it.[3][5] If this doesn't help, the column may need to be replaced.
-
Leaks: A leak in the GC system, particularly at the injector septum or column fittings, will introduce oxygen and compromise carrier gas flow, leading to phase degradation and poor sensitivity.[2] Use an electronic leak detector to check all connections.
Symptom 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing significantly. What's causing this?
Answer: Peak tailing is one of the most common chromatographic problems and indicates an undesirable interaction between the analyte and the system.
| Possible Cause | Primary System | Explanation & Solution |
| Active Sites | GC & LC | Un-silanized or contaminated surfaces in the GC inlet (liner, glass wool) or LC flow path can cause secondary interactions with the analyte. Solution: Use high-quality, deactivated liners and guard columns. Perform regular inlet maintenance.[3][5] |
| Column Degradation | GC & LC | The stationary phase of the column can degrade over time, exposing active silanol groups that cause tailing. This is accelerated by aggressive mobile phases (high pH) or oxygen in the GC carrier gas.[9] Solution: Replace the column. Use a guard column to extend its life. |
| Mismatched Solvent Strength (LC) | LC | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and tailing. Solution: Whenever possible, dissolve the final sample in the initial mobile phase. |
| Dead Volume | GC & LC | Improperly installed columns or fittings can create extra-column volume where the sample can diffuse, causing band broadening and tailing.[3] Solution: Ensure the GC column is installed at the correct depth in the injector and detector. Use low-dead-volume fittings for LC. |
Question: My peak is split or shows fronting. Why would this happen?
Answer: Peak splitting and fronting are less common than tailing but point to specific problems.
-
Peak Fronting: This is often a sign of column overload. The concentration of the analyte is too high for the column to handle, saturating the stationary phase at the peak's center.[1] Solution: Dilute your sample or reduce the injection volume. Fronting can also occur if the column has physically collapsed or a void has formed at the inlet.[9]
-
Peak Splitting: This can be caused by a partially blocked column inlet frit, which distorts the sample band as it enters the column.[9] Back-flushing the column can sometimes resolve this. It can also be caused by injecting the sample in a solvent that is immiscible with the mobile phase or by temperature inconsistencies in a GC oven.
Symptom 3: High Baseline Noise or Presence of Ghost Peaks
Question: My baseline is very noisy, making it hard to integrate small peaks. What should I investigate?
Answer: A noisy baseline can originate from the gas/solvent supply, the column, or the detector.
-
Contaminated Gas or Solvents: Impure carrier gas (for GC) or mobile phase solvents (for LC) are common sources of noise. Ensure you are using high-purity gases with appropriate traps to remove oxygen and moisture. Use LC-MS grade solvents and additives.[10]
-
Column Bleed (GC): At high temperatures, the stationary phase of a GC column will naturally degrade and elute, causing a rising baseline. Ensure you are not exceeding the column's maximum operating temperature. If the column is old, it may need to be replaced.
-
Contaminated Detector (MS): A dirty MS source will not only reduce signal but can also increase background noise. Regular cleaning is essential.[8]
-
Leaks: Air leaking into the system, especially the MS detector, will appear as high background noise (particularly at m/z 28, 32, and 40).[1]
Question: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?
Answer: Ghost peaks are signals from analytes that are not actually in your current injection. They are typically due to carryover or contamination.
-
Injector Carryover: Residue from a previous, more concentrated sample can remain in the syringe or injector port and be introduced in a subsequent run. Solution: Implement a robust syringe/needle wash protocol using a strong solvent. If the problem persists, clean the injector port.
-
Septum Bleed (GC): Small particles from the injector septum can break off and release volatile compounds when heated, creating ghost peaks.[11] Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Contaminated Solvents/Gases: The source of contamination may be your mobile phase or carrier gas. Solution: Run a blank gradient (LC) or temperature program (GC) without an injection. If peaks appear, the contamination is in your solvents or gas lines.[12]
Frequently Asked Questions (FAQs)
Q1: Which is the better technique for this compound, GC-MS or LC-MS/MS?
Both techniques are viable and widely used for pesticide analysis.[13] The choice depends on the specific requirements of your assay.
-
GC-MS is a robust and highly efficient technique, especially for volatile and semi-volatile compounds. However, for Dichlorprop (the parent acid), it requires a derivatization step to make the analyte volatile and prevent chromatographic issues, which adds time and potential for error.[5]
-
LC-MS/MS is ideal for more polar and thermally labile compounds and does not require derivatization for Dichlorprop. It is often considered more sensitive and selective due to the use of tandem mass spectrometry (MS/MS).[14] However, it is more susceptible to matrix effects.[15]
Q2: What are matrix effects and how can I mitigate them for this compound analysis?
Matrix effects are the alteration (suppression or enhancement) of analyte ionization in the MS source due to co-eluting compounds from the sample matrix (e.g., soil, water, food).[16] This is a major challenge in LC-MS analysis and a significant cause of low sensitivity and poor reproducibility.[17]
Caption: The cause of matrix effects and common mitigation strategies.
Mitigation Strategies:
-
Effective Sample Preparation: The best defense is a good offense. Use sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before injection.[10][18]
-
Chromatographic Separation: Adjust your LC gradient to better separate this compound from the region where most matrix components elute (typically early in the run).
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same degree of ion suppression, improving accuracy.[19]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same matrix effects, allowing for reliable correction and the most accurate quantification.
Q3: Can you provide a starting protocol for sample preparation using SPE?
Yes, here is a general protocol for extracting this compound from a water sample using Solid-Phase Extraction. This protocol should be optimized for your specific matrix and instrument.
Protocol: Solid-Phase Extraction (SPE) for this compound in Water
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove salts and other polar interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or nitrogen for 20-30 minutes to remove all water.
-
Elute the this compound from the cartridge using a suitable organic solvent. A mixture like acetone/hexane or methanol/acetone is often effective.[5] Collect the eluate in a clean tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with your chromatographic system (e.g., mobile phase for LC or hexane for GC).
-
References
- LCGC North America. (2015). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. LCGC North America.
- California Environmental Protection Agency. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Department of Toxic Substances Control.
- Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies, Inc.
- Kaczyński, P., & Łozowicka, B. (2015). Liquid Chromatography-Mass Spectrometry in the Analysis of Pesticide Residues in Food.
- Restek. TROUBLESHOOTING GUIDE.
- U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P. EPA.
- Debrauwer, L., et al. (2004). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and other herbicides in environmental samples. Archimer. [Link]
- Amelin, V., et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food.
- Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
- LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS.
- McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition (Appendix B: GC/MS Troubleshooting Quick Reference).
- Hajšlová, J., et al. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. VŠCHT Praha. [Link]
- Technology Networks. (2024).
- Sigma-Aldrich. GC Troubleshooting. MilliporeSigma.
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- Rocío-Bautista, P., & Estévez-Danta, A. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI.
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Technical Support Center: Method Validation for Dichlorprop-methyl Analysis
Welcome to the technical support guide for Dichlorprop-methyl (DCPPM) analysis. This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, we address the common and complex challenges encountered during the validation of analytical methods for this chiral phenoxyalkanoic acid herbicide. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation and Extraction
Question: I am experiencing low and inconsistent recovery of Dichlorprop from soil samples. What is causing this and how can I improve it?
Answer: Low and variable recovery of Dichlorprop, an acidic herbicide, from complex matrices like soil is a common challenge. The primary cause is strong interaction between the acidic analyte and the soil's organic and mineral components. The method's effectiveness hinges on efficiently disrupting these interactions and ensuring the analyte is in a soluble, extractable form.
Causality Explained: Dichlorprop is an acid (pKa ~3). In neutral or basic soil, it exists as an anion, which can bind strongly to positively charged sites on clay and organic matter. To improve extraction, the sample environment must be acidified to protonate the Dichlorprop, converting it to its less polar, more organic-solvent-soluble neutral form. Furthermore, a multi-step extraction with solvents of varying polarity and pH is often necessary to disrupt different types of matrix interactions.[1][2]
Troubleshooting Protocol: Enhanced Soil Extraction
-
Sample Preparation: Weigh 10.0 g of your soil sample into a 50 mL polypropylene centrifuge tube. If creating a fortified sample for recovery checks, spike with the appropriate standard solution at this stage.[1]
-
Initial Acidic Extraction:
-
Add 20 mL of 5% acetic acid in methanol to the sample.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Sonicate in an ultrasonic water bath for 20 minutes to facilitate analyte release from the matrix.[1]
-
Centrifuge at ~2000 rpm for 10 minutes and decant the supernatant into a collection bottle.
-
-
Secondary Aqueous-Organic Extraction:
-
Repeat the extraction on the soil pellet using 20 mL of 5% acetic acid in a 1:1 methanol:water solution.
-
Combine the supernatant with the first extract.[1]
-
-
Final Basic Extraction:
-
Perform a third extraction with 20 mL of 10% acetone in a basic buffer (e.g., 0.5 M KCl / 0.1 M NaOH) to extract any remaining bound residues.
-
Combine this final supernatant with the previous two.[1]
-
-
Acidification for SPE: Before solid-phase extraction (SPE), it is critical to acidify the combined aqueous extract. Add phosphoric acid (~85%) to bring the sample pH to <2. This ensures the Dichlorprop is fully protonated for efficient retention on a C18 SPE cartridge.[1]
Workflow Diagram: Soil Sample Preparation for Dichlorprop Analysis
Sources
Validation & Comparative
A Comparative Guide to the Soil Degradation of Dichlorprop-methyl and Diclofop-methyl
Executive Summary
Dichlorprop-methyl and diclofop-methyl are two prominent members of the aryloxyphenoxypropionate (AOPP) class of herbicides, widely utilized for post-emergence control of grass weeds.[1][2] While structurally similar, their behavior and persistence in the soil environment exhibit critical differences influenced by their molecular structure and interaction with soil components. This guide provides an in-depth, objective comparison of the degradation of this compound and diclofop-methyl in soil. We will explore their degradation pathways, the influence of soil properties on their dissipation rates, and provide standardized methodologies for their study, offering valuable insights for researchers and environmental scientists.
Introduction to this compound and Diclofop-methyl
This compound and diclofop-methyl belong to the AOPP herbicide family, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species, a critical step in fatty acid biosynthesis.[3] This mode of action leads to the disruption of cell membrane formation and ultimately, plant death.[3] Although they share a common herbicidal mechanism, their environmental fate, particularly their degradation in soil, is a key factor in assessing their ecological impact and persistence.
Physicochemical Properties and Their Environmental Implications
The environmental behavior of a pesticide is intrinsically linked to its physicochemical properties. The table below summarizes key properties for this compound and diclofop-methyl.
| Property | This compound | Diclofop-methyl | Implication on Soil Degradation |
| Chemical Structure | Methyl 2-(2,4-dichlorophenoxy)propanoate | Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate | The additional phenoxy ring in diclofop-methyl may influence its susceptibility to microbial attack and its adsorption characteristics. |
| Molecular Formula | C10H10Cl2O3 | C16H14Cl2O4 | A larger molecular size for diclofop-methyl could affect its mobility and bioavailability in soil. |
| Water Solubility | Low | Low | Low water solubility generally leads to stronger adsorption to soil organic matter, potentially reducing bioavailability for microbial degradation but also decreasing leaching potential. |
| Vapor Pressure | Moderate | Low | The higher vapor pressure of this compound suggests a greater potential for volatilization from the soil surface compared to diclofop-methyl. |
Comparative Degradation in Soil Environments
The degradation of both this compound and diclofop-methyl in soil is a multifaceted process involving both microbial and abiotic pathways.
Microbial Degradation: The Primary Driver
For both compounds, microbial degradation is the principal mechanism of dissipation in soil.[4][5] The initial and most rapid step for both herbicides is the hydrolysis of the methyl ester bond to form their respective free acids: dichlorprop and diclofop.[1][6][7] This hydrolysis is primarily mediated by esterase enzymes produced by a diverse range of soil microorganisms, including bacteria such as Chryseomonas luteola, Sphingomonas paucimobilis, and Corynebacterium sp.[8][9][10]
The resulting acids, dichlorprop and diclofop, are generally more persistent than the parent esters but are also herbicidally active.[6] Further degradation of these acidic metabolites proceeds through the cleavage of the ether linkage, leading to the formation of phenols, such as 4-(2,4-dichlorophenoxy)phenol from diclofop.[6][8] The aromatic rings are subsequently cleaved and the molecules are eventually mineralized to CO2.[6]
While the general pathway is similar, the rate of each step can differ. For instance, the degradation of diclofop-methyl to diclofop acid is often very rapid, with as much as 85% being hydrolyzed within 24 hours of application in some studies.[1]
Abiotic Degradation
Abiotic processes such as chemical hydrolysis can also contribute to the degradation of these herbicides, particularly in soils with higher pH.[7][11] However, in most agricultural soils (pH 5.5-7.5), microbial degradation is the dominant process.[4][7] For example, the hydrolysis of diclofop-methyl is slower at a pH of 5.5 compared to higher pH levels.[7][12] Photodegradation on the soil surface can occur, but its contribution to overall dissipation is generally considered minor for soil-incorporated herbicides.
Degradation Pathways and Metabolites
The degradation of aryloxyphenoxypropionate herbicides follows a general pattern of ester hydrolysis, followed by ether cleavage and ring opening. The diagram below illustrates this generalized pathway.
Caption: Generalized degradation pathway for this compound and diclofop-methyl in soil.
Quantitative Comparison of Degradation Rates (DT50)
The persistence of a pesticide in soil is often expressed as its half-life or DT50 (time for 50% dissipation). The table below presents a summary of reported DT50 values for both herbicides under various conditions.
| Herbicide | Soil Type/Condition | DT50 (days) | Reference |
| Dichlorprop | Agricultural Soil A | S-enantiomer: 8.22, R-enantiomer: 12.93 | [4] |
| Agricultural Soil D (lower organic matter) | S-enantiomer: 8.06, R-enantiomer: 12.38 | [4] | |
| Diclofop-methyl | Parabrown Podzol Soil | ~8 | [6] |
| Two different soils (aerobic/anaerobic) | < 1 | [1] | |
| Soil Suspension | < 4 | [13] | |
| Field conditions in Southwestern Ontario | 12-39% of original concentration remained after 34 days | [7] |
Note: DT50 values can vary significantly depending on soil type, temperature, moisture, and microbial activity.
From the available data, diclofop-methyl generally exhibits a faster degradation rate, particularly the initial hydrolysis step, with reported half-lives often being very short.[1][6][13] Dichlorprop also demonstrates moderate degradation rates, with enantioselective degradation being a notable characteristic, where the S-enantiomer degrades faster than the R-enantiomer.[4]
Standardized Protocol for Assessing Soil Degradation
To ensure comparability and reliability of data, standardized guidelines are crucial. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a robust framework for such studies.[14][15][16][17]
Principle of the Aerobic Soil Degradation Study
The primary objective of this test is to determine the rate and pathway of a test substance's degradation in soil under controlled, aerobic laboratory conditions.[14][15] This involves treating soil samples with the herbicide, incubating them under optimal conditions for microbial activity, and analyzing for the parent compound and its transformation products over time.[15][17]
Experimental Workflow
Caption: A typical experimental workflow for an OECD 307 soil degradation study.
Step-by-Step Methodology
-
Soil Selection and Preparation:
-
Collect fresh soil from a relevant agricultural region.
-
Sieve the soil (e.g., 2 mm) to remove stones and large debris.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.[14]
-
Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for about a week to allow the microbial community to stabilize.[18]
-
-
Application of the Test Substance:
-
Prepare a stock solution of this compound or diclofop-methyl. For pathway elucidation, it is highly recommended to use a 14C-labeled test substance.[14][17]
-
Apply the herbicide solution evenly to the soil samples to achieve the desired concentration.
-
Prepare control samples (untreated soil) and sterile controls (to assess abiotic degradation) in parallel.[14][19]
-
-
Incubation:
-
Place the treated soil samples into incubation vessels (e.g., biometer flasks).[17]
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days.[14][15][17]
-
Maintain aerobic conditions by ensuring a continuous supply of air.
-
If using a 14C-labeled substance, trap evolved 14CO2 to quantify mineralization.[6][17]
-
-
Sampling and Analysis:
-
At predetermined time intervals, sacrifice replicate samples for analysis.[14]
-
Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, methanol).[20]
-
Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent herbicide and its degradation products.[14][20]
-
-
Data Evaluation:
-
Plot the concentration of the parent compound against time.
-
Use kinetic modeling (e.g., first-order kinetics) to calculate the dissipation rate (k) and the DT50 value.[4]
-
Identify and quantify major metabolites to elucidate the degradation pathway.
-
Conclusion: A Synthesis of Degradation Behavior
Both this compound and diclofop-methyl are non-persistent herbicides in the soil, primarily degraded by microbial action. The key comparative points are:
-
Primary Degradation Step: Both herbicides undergo rapid microbial hydrolysis of the methyl ester to their corresponding herbicidally active acids.
-
Degradation Rate: Available data suggests that diclofop-methyl may have a faster initial degradation rate than dichlorprop. However, this is highly dependent on specific soil and environmental conditions.
-
Enantioselectivity: The degradation of dichlorprop is enantioselective, with the S-enantiomer degrading more rapidly.[4] This is an important consideration for its environmental risk assessment.
-
Influencing Factors: Soil properties such as pH, organic matter content, moisture, and temperature are critical in governing the degradation rates of both compounds by influencing microbial activity.[5][11]
Understanding these nuances is essential for predicting the environmental fate of these herbicides, developing effective weed management strategies, and ensuring the protection of soil and water resources.
References
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- Dusky, J. A., Davis, D. G., & Shimabukuro, R. H. (1980). Metabolism of diclofop-methyl (methyl-2-[4-(2′,4′-dichlorophenoxy)phenoxy] propanoate) in cell suspensions of diploid wheat (Triticum monococcum). Physiologia Plantarum, 49(2), 151-156. [Link]
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- Zhang, Y., et al. (2024). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 12(8), 591. [Link]
- Zollinger, R. K. (2002). Interaction of Soil Applied Herbicides with Soil pH. North Central Soil Fertility Conference. [Link]
- Zohora, F., & Sho, S. (2024). COMPARATIVE ANALYSIS OF PESTICIDE DEGRADATION PATHWAYS AND STEREOSELECTIVE BEHAVIOR IN AGRICULTURAL SOILS. Dialnet. [Link]
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- Li, Y., et al. (2022).
- EFSA (European Food Safety Authority). (2024). Updated peer review of the pesticide risk assessment of the active substance dichlorprop‐P and variant dichlorprop‐P‐2‐ethylhexyl. EFSA Journal, 22(3), e8663. [Link]
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A Comparative Guide to the Herbicidal Efficacy of Dichlorprop-Methyl Enantiomers
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparison of the herbicidal efficacy of Dichlorprop-methyl's stereoisomers. We will explore the fundamental principles of chirality in the context of this phenoxy herbicide, detail the stereospecific nature of its mechanism of action, present supporting experimental data, and discuss the environmental implications of its enantioselective behavior. This document is intended for researchers and professionals in the fields of agrochemistry, weed science, and environmental science.
Introduction: The Significance of Chirality in Herbicides
Dichlorprop, a member of the phenoxyalkanoic acid class of herbicides, has been a staple for controlling broadleaf weeds for decades.[1][2] Like many biologically active molecules, Dichlorprop possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-Dichlorprop and (S)-Dichlorprop.[1][3] Initially, Dichlorprop was commercialized as a racemic mixture, containing an equal 1:1 ratio of both enantiomers.[1][3] However, extensive research has revealed that the herbicidal activity is almost exclusively associated with one enantiomer. This guide elucidates the profound differences in biological efficacy between these two molecules, highlighting the scientific and practical advantages of using the enantiopure active form, Dichlorprop-P (the R-enantiomer).[4][5]
The Molecular Basis: (R)- and (S)-Dichlorprop-methyl
Dichlorprop's chemical structure, 2-(2,4-dichlorophenoxy)propanoic acid, features an asymmetric carbon atom attached to four different groups, which gives rise to its chirality. The two enantiomers, (R) and (S), are physically and chemically identical in an achiral environment but interact differently with other chiral molecules, such as biological receptors in plants.
Caption: The (R) and (S) enantiomers of Dichlorprop are mirror images.
Stereospecific Mechanism of Action: The Auxin Receptor Pocket
The herbicidal action of Dichlorprop stems from its function as a synthetic auxin.[3][5] It mimics the natural plant hormone, indole-3-acetic acid (IAA), leading to unregulated and chaotic growth in susceptible broadleaf plants, which ultimately proves fatal.[2][4] This process is initiated by the binding of the herbicide to a specific family of auxin receptors, primarily the Transport Inhibitor Response 1/Auxin F-Box (TIR1/AFB) proteins.[6][7]
The critical insight is that this binding event is highly stereospecific. The three-dimensional structure of the TIR1/AFB receptor's binding pocket is chiral, and it preferentially accommodates the (R)-enantiomer of Dichlorprop. The (S)-enantiomer, being a different shape, does not fit correctly into the binding site and thus fails to trigger the downstream signaling cascade.
This selective binding of (R)-Dichlorprop initiates a cascade of events:
-
Binding: (R)-Dichlorprop binds to the TIR1/AFB receptor.
-
Co-Receptor Recruitment: This complex then recruits an Aux/IAA co-receptor protein, which acts as a transcriptional repressor.[6]
-
Ubiquitination & Degradation: The formation of this ternary complex (TIR1/AFB - Auxin - Aux/IAA) targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[6][8]
-
Gene Expression: The destruction of the repressor protein allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.
-
Physiological Response: Overstimulation of these genes leads to ethylene production, cell wall loosening, and uncontrolled cell division and elongation, resulting in epinasty, tissue damage, and plant death.[8][9]
Caption: Stereospecific action of (R)-Dichlorprop on the auxin signaling pathway.
Comparative Efficacy: Experimental Data
The practical consequence of stereospecific binding is a dramatic difference in herbicidal efficacy. The (R)-enantiomer, Dichlorprop-P, is responsible for virtually all the weed-killing activity of the racemic mixture.[3][4] This means that when using the racemate, 50% of the applied active ingredient—the (S)-enantiomer—is essentially an inert substance from a herbicidal standpoint, contributing unnecessarily to the chemical load on the environment.
| Herbicide Form | Relative Efficacy | Active Component | Inactive Component Load | Source |
| Racemic this compound | 1x | 50% (R)-enantiomer | 50% (S)-enantiomer | [1][3] |
| Dichlorprop-P-methyl | ~2x | 100% (R)-enantiomer | 0% | [4] |
Note: The ~2x efficacy of Dichlorprop-P is based on applying half the dose of the racemate to achieve the same level of weed control.
Experimental Protocol: Whole-Plant Dose-Response Assay
To quantitatively compare the efficacy of the enantiomers, a standardized whole-plant dose-response assay is employed.
Objective: To determine the effective dose required for 50% growth reduction (ED₅₀) for racemic this compound and (R)-Dichlorprop-P-methyl on a target broadleaf weed species (e.g., Sinapis alba - white mustard).
Methodology:
-
Plant Cultivation: Grow mustard seedlings in pots containing a standardized soil mix in a controlled environment chamber (22°C, 16:8h light:dark cycle). Use plants at the 2-4 true leaf stage for treatment.
-
Herbicide Preparation: Prepare stock solutions of racemic this compound and (R)-Dichlorprop-P-methyl in an appropriate solvent (e.g., acetone with a surfactant). Create a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
-
Application: Apply the herbicide solutions to the plants using a precision track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). Include a control group sprayed only with the solvent blank. Replicate each treatment at least four times.
-
Evaluation: After 21 days, assess herbicidal injury using a visual rating scale (0% = no effect, 100% = plant death). Harvest the above-ground biomass for each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent reduction in dry weight relative to the untreated control for each dose. Use non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit dose-response curves and calculate the ED₅₀ values for each herbicide form.
Caption: Workflow for a comparative whole-plant dose-response assay.
Environmental Fate: Enantioselective Degradation
Beyond herbicidal activity, the enantiomers of Dichlorprop exhibit different behaviors in the environment. Microbial degradation in soil is a primary route of dissipation for this herbicide, and this process is often enantioselective.[10][11]
Numerous studies have shown that the herbicidally inactive (S)-enantiomer is often degraded preferentially by soil microorganisms.[10][12][13] For example, one study found the half-life (DT₅₀) of S-Dichlorprop in soil to be around 8 days, while the more persistent R-Dichlorprop had a DT₅₀ of approximately 12-13 days.[10] This differential degradation rate is attributed to the stereospecificity of the enzymes produced by soil microbes, such as those from the Sphingomonadaceae family.[10][11] However, it's important to note that the direction of this selectivity can vary depending on the specific microbial communities present in the soil.[14][15]
| Enantiomer | Typical Soil Half-Life (DT₅₀) | Degradation Preference | Source |
| (S)-Dichlorprop | 8 - 10 days | Preferentially degraded | [10] |
| (R)-Dichlorprop | 12 - 20 days | More persistent | [10][14] |
This enantioselective degradation has significant implications. When the racemate is applied, the less active (S)-enantiomer may degrade more quickly, while the herbicidally active (R)-enantiomer persists longer in the soil. The use of enantiopure Dichlorprop-P reduces the overall amount of persistent herbicide active ingredient needed for effective weed control.
Analytical Separation of Enantiomers
The study of enantioselective efficacy and environmental fate relies on robust analytical methods capable of separating and quantifying the individual enantiomers. Chiral chromatography is the cornerstone of this analysis.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[13][16] For example, columns with permethylated α-cyclodextrin can effectively separate (R)- and (S)-Dichlorprop.[13]
-
Gas Chromatography (GC): Chiral GC, often requiring derivatization of the Dichlorprop acid to its methyl ester (this compound), is also used.[15] The separation occurs on a capillary column coated with a chiral selector.
Protocol Outline: Chiral HPLC Separation
-
Sample Extraction: Extract Dichlorprop from the matrix (e.g., soil, water) using an appropriate solvent extraction method.[17][18]
-
Clean-up: Use Solid Phase Extraction (SPE) to remove interfering compounds from the sample extract.[17]
-
Analysis: Inject the cleaned-up sample onto an HPLC system equipped with a chiral column (e.g., Nucleodex-α-PM).[13]
-
Detection: Use a UV detector (e.g., at 230 nm) to detect the eluting compounds.[13]
-
Quantification: The different retention times for the (R)- and (S)-enantiomers allow for their individual quantification by comparing peak areas to those of certified reference standards.[13]
Conclusion
The comparison between this compound enantiomers is unequivocal: herbicidal efficacy resides in the (R)-enantiomer, now marketed as Dichlorprop-P. The (S)-enantiomer is an inactive isomer that contributes to environmental loading without providing any agronomic benefit. The principle of stereospecificity, from receptor binding in the target weed to microbial degradation in the soil, governs the activity and fate of this herbicide. The transition from racemic mixtures to enantiopure active ingredients like Dichlorprop-P represents a significant advancement in agrochemical science, promoting greater efficiency and a reduced environmental footprint. This guide underscores the critical importance of considering stereochemistry in the development, application, and risk assessment of chiral pesticides.
References
- Liu, D. et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982. [Link]
- Nickel, K. et al. (1997). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 63(10), 3841-3848. [Link]
- Zhu, Y. et al. (2020). Enantioselective Biodegradation and Enantiomerization of Dichlorprop in Soils. Chemosphere, 258, 127322. [Link]
- Schurig, V. et al. (2004). Preparative Enantiomer Separation of Dichlorprop with a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Analytical Chemistry, 76(24), 7373-7381. [Link]
- Liu, D. et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982. [Link]
- Schurig, V. et al. (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. Analytical Chemistry, 76(24), 7373-7381. [Link]
- Wang, L. et al. (2008). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Chirality, 20(9), 994-999. [Link]
- Li, W. et al. (2009). Enantioselectivity in toxicity and degradation of this compound in algal cultures. Ecotoxicology and Environmental Safety, 72(2), 591-597. [Link]
- Health Canada Pest Management Regulatory Agency. (2014). Dichlorprop-P. Canada.ca. [Link]
- Nickel, K. et al. (1997). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 63(10), 3841–3848. [Link]
- Chen, L. et al. (2011). Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species. Environmental Science & Technology, 45(11), 4867-4873. [Link]
- Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Dichlorprop-P (Ref: BAS 044H). sitem.herts.ac.uk. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel LC-MS/MS Method for Dichlorprop-methyl Analysis
A Comparative Analysis Against Traditional GC-MS
Welcome to a detailed guide on the validation of a new, high-throughput analytical method for the quantification of Dichlorprop-methyl. As researchers and professionals in drug development and environmental monitoring, the accuracy and efficiency of our analytical methods are paramount. This guide provides an objective, data-driven comparison between a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
The narrative that follows is grounded in established validation principles from the International Council for Harmonisation (ICH) and the Association of Official Analytical Chemists (AOAC).[1][2][3] We will not only present the data but also delve into the scientific rationale behind the experimental design and the resulting performance characteristics, offering insights honed from years of field experience.
Introduction: The Analytical Challenge of Dichlorprop
Dichlorprop is a chlorophenoxy herbicide used to control perennial broadleaf weeds.[4] Its presence in environmental matrices like soil and water is a regulatory concern, necessitating sensitive and reliable detection methods for monitoring.[5] Dichlorprop is typically analyzed as its methyl ester, this compound, to improve chromatographic performance.[6][7]
Traditionally, the standard approach has been GC-MS analysis. This robust technique, however, requires a chemical derivatization step to convert the parent Dichlorprop acid into its more volatile methyl ester, adding time and complexity to the workflow.[8][9] This guide introduces and validates a direct analysis method using LC-MS/MS, which promises to circumvent the need for derivatization, thereby increasing sample throughput and reducing potential sources of error.[10][11]
Methodologies Under Comparison
The Traditional Approach: GC-MS with Derivatization
This method is based on established protocols, such as those outlined by the EPA.[8][9] The core principle involves extracting Dichlorprop from the sample matrix, followed by a chemical reaction to create its methyl ester. This is necessary because the original acidic form has poor volatility, making it unsuitable for direct GC analysis. The derivatized analyte is then separated and detected by GC-MS.
The Novel Approach: Direct Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry has emerged as a powerful tool for environmental and pharmaceutical analysis due to its high sensitivity and selectivity.[10][11] The proposed method leverages these advantages to directly quantify this compound without a separate derivatization step. The sample is extracted and injected directly into the LC-MS/MS system. This simplified workflow is hypothesized to offer superior performance in speed and efficiency.
Below is a visualization of the two analytical workflows.
Caption: Comparative workflows for this compound analysis.
Head-to-Head Method Validation
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[12] We will now compare the two methods across the core performance characteristics defined by the ICH Q2(R2) guideline.[1][12]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[13]
-
Experimental Approach: Blank matrix samples (soil and water) were fortified with other common phenoxy herbicides (e.g., 2,4-D, MCPA) but not this compound. These were analyzed to ensure no interfering peaks were observed at the retention time of the target analyte.
-
Results: Both methods demonstrated high specificity. The mass spectrometer's ability to selectively monitor for specific mass-to-charge ratios (m/z) for this compound provided excellent differentiation from other compounds. The LC-MS/MS method, using Multiple Reaction Monitoring (MRM), showed a slightly cleaner baseline in complex matrices.[11]
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical signal over a defined range.[14]
-
Experimental Approach: Calibration standards were prepared at eight concentration levels, from 0.5 ng/mL to 100 ng/mL, and analyzed in triplicate.
-
Results: Both methods exhibited excellent linearity. The LC-MS/MS method, however, showed a wider dynamic range, maintaining linearity at lower concentrations where the GC-MS signal began to lose precision.
| Parameter | Traditional GC-MS | New LC-MS/MS | Acceptance Criteria |
| Range | 1 - 100 ng/mL | 0.5 - 100 ng/mL | Covers expected concentrations |
| Correlation Coefficient (r²) | 0.9985 | 0.9996 | r² ≥ 0.995 |
Accuracy (as Percent Recovery)
Accuracy reflects the closeness of the test results to the true value.[13] It was assessed by analyzing a sample matrix spiked with a known amount of this compound.
-
Experimental Approach: Blank soil samples were fortified with this compound at three concentration levels (Low, Medium, High). Five replicates at each level were prepared and analyzed.
-
Results: The LC-MS/MS method demonstrated slightly better accuracy, particularly at the low concentration level. This is likely due to the elimination of the derivatization and subsequent cleanup steps, which can lead to analyte loss in the GC-MS workflow.[8]
| Spiked Level | Traditional GC-MS (% Recovery) | New LC-MS/MS (% Recovery) | Acceptance Criteria |
| Low (5 ng/g) | 88.5% | 96.2% | 80 - 120% |
| Medium (25 ng/g) | 94.2% | 98.5% | 80 - 120% |
| High (75 ng/g) | 96.1% | 101.3% | 80 - 120% |
Precision
Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Six replicate samples at a medium concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The experiment was repeated on a different day with a different analyst.
-
-
Results: Both methods met the acceptance criteria for precision, with the LC-MS/MS method showing slightly less variability. The simpler workflow of the LC-MS/MS method reduces the opportunities for operator-dependent variation.
| Parameter | Traditional GC-MS (%RSD) | New LC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability | 2.8% | 1.9% | %RSD ≤ 5% |
| Intermediate Precision | 4.1% | 2.5% | %RSD ≤ 5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Results: The LC-MS/MS method demonstrated significantly lower LOD and LOQ values, showcasing its superior sensitivity.[10][11] This is a critical advantage for trace-level environmental monitoring.
| Parameter | Traditional GC-MS | New LC-MS/MS |
| LOD | 0.3 ng/mL | 0.05 ng/mL |
| LOQ | 1.0 ng/mL | 0.2 ng/mL |
Experimental Protocols
A self-validating system requires transparent and detailed protocols. Below are the core procedures for the validation experiments.
Protocol: Linearity Assessment
-
Prepare Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol to create a 100 µg/mL stock solution.
-
Create Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards at 0.5, 1, 5, 10, 25, 50, 75, and 100 ng/mL.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the average instrument response versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
Protocol: Accuracy (Recovery) Study
-
Select Matrix: Obtain a representative blank matrix (e.g., sandy loam soil) confirmed to be free of this compound.
-
Fortify Samples: Weigh 10 g of the blank matrix into separate vials. Spike the samples at three different concentration levels (e.g., 5, 25, and 75 ng/g) using the prepared stock solutions. Prepare five replicates for each level.
-
Sample Preparation:
-
For GC-MS: Perform solvent extraction, derivatization, and cleanup as per the established method.[8]
-
For LC-MS/MS: Perform solvent extraction and dilute the extract for direct injection.
-
-
Analysis: Quantify the concentration of this compound in each sample against the calibration curve.
-
Calculate Recovery: Use the formula: (Measured Concentration / Spiked Concentration) * 100%.
The general validation workflow is depicted below.
Caption: General workflow for analytical method validation.
Discussion and Conclusion
The primary advantage of the LC-MS/MS method is the elimination of the derivatization step. This single change has a cascading effect:
-
Increased Throughput: The sample preparation time is significantly reduced.
-
Improved Accuracy and Precision: By removing multiple sample handling steps (derivatization, liquid-liquid extraction), the potential for analyte loss and human error is minimized, as reflected in the better recovery and lower %RSD values.
-
Enhanced Sensitivity: The inherent sensitivity of modern tandem mass spectrometers allows for much lower detection and quantitation limits, which is crucial for meeting increasingly stringent regulatory requirements.[10]
Recommendation:
-
The Traditional GC-MS method remains a valid and acceptable technique, particularly for laboratories that may not have access to LC-MS/MS instrumentation or where existing validated methods are required.
-
The New LC-MS/MS method is highly recommended for laboratories focused on high-throughput analysis, requiring high sensitivity for trace-level detection, and aiming to simplify workflows. Its performance characteristics demonstrate that it is not just an alternative but an improvement, providing more reliable data with greater efficiency.
This guide has demonstrated through a structured, data-driven comparison that the novel LC-MS/MS method is a robust and superior alternative for the quantitative analysis of this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Environmental Protection Agency. (2014). ECM for 2,4-D, 2,4-DB, 2,4-DP-p (Dichlorprop-p), MCPA, MCPB & Mecoprop-p (MCPP-p) in Water - MRID 49775206.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dichloropropenes - Chapter 7: Analytical Methods. NCBI Bookshelf.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichloropropene; 445365-11.
- AOAC International. (2018). AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Semantic Scholar. (n.d.). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues.
- eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
- Restek. (n.d.). Dichlorprop, methyl ester.
- ResearchGate. (2025). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues.
- AOAC International. (2024). AOAC SMPR® 2024.001 Standard Method Performance Requirements (SMPRs®) for Selected Pesticides in Color Additives from Crop-Based Sources.
- ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
- Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
- SpringerLink. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
- Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Benchchem. (2025). A Comparative Analysis of 2,4-D Esters and Other Phenoxy Herbicides: A Guide for Researchers.
- Restek. (n.d.). Dichlorprop methyl ester: CAS # 57153-17-0.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). This compound ester PESTANAL®, analytical standard.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dichlorprop.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- U.S. Environmental Protection Agency. (n.d.). Dichlorprop-P ILV Soil.
- ESSLAB. (n.d.). Dichlorprop methyl ester.
- Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives.
- SciSpace. (2013). Establishment of Analytical Method for Dichlorprop Residues, a Plant Growth Regulator in Agricultural Commodities Using GC/ECD.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Dichlorprop-methyl Analysis
This guide provides a comprehensive framework for organizing and participating in an inter-laboratory comparison (ILC) for the analysis of Dichlorprop-methyl, a selective systemic herbicide. Designed for researchers, analytical scientists, and laboratory quality managers, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind methodological choices, outlines a robust study design, and provides the tools for a rigorous statistical evaluation of performance. By fostering a deeper understanding of the entire analytical process, from sample preparation to data interpretation, this guide aims to enhance the accuracy, reliability, and comparability of this compound measurements across different laboratories.
The accurate quantification of this compound is critical for environmental monitoring, food safety assessment, and regulatory compliance. However, the complexity of sample matrices and the potential for analytical variability can lead to discrepancies in reported results. Inter-laboratory comparisons are an indispensable tool for assessing and improving the quality of analytical data.[1][2] They provide an objective measure of a laboratory's performance against its peers, help identify potential systematic errors or biases in a measurement process, and ultimately build confidence in the data that underpins critical scientific and regulatory decisions.[1][2]
This guide is structured to walk you through the essential components of a successful ILC, grounded in the principles of scientific integrity and best practices in analytical chemistry.
The Scientific Rationale: Designing a Robust Inter-Laboratory Comparison
An ILC is more than just sending out samples and comparing numbers; it is a carefully designed scientific study. The design must be statistically sound and analytically relevant to ensure the results are meaningful and actionable.
Causality in Study Design
The primary objective of this ILC is to assess the proficiency of participating laboratories in quantifying this compound in a common, representative matrix.[3] To achieve this, the study is designed to minimize extraneous variables and focus on the analytical performance of each laboratory. The choice of a spiked soil sample as the test material is deliberate. Soil presents a complex matrix that challenges the efficiency of extraction and cleanup procedures, making it a good indicator of a laboratory's overall methodological robustness.
The use of a certified reference material (CRM) for the spiking solution is a cornerstone of this study's trustworthiness. By providing a known, traceable concentration of this compound, we establish a ground truth against which all laboratory results can be compared. This eliminates ambiguity in the "true" value and allows for a more accurate assessment of bias.
A Self-Validating System
The ILC is designed to be a self-validating system through the inclusion of specific performance metrics. Repeatability (within-laboratory variance) and reproducibility (between-laboratory variance) are key parameters derived from the study data.[4] A laboratory with good repeatability demonstrates consistent internal processes, while a high degree of reproducibility across all participants indicates a well-defined and robust analytical method. Furthermore, the use of z-scores provides a standardized measure of each laboratory's performance, allowing for a clear and objective comparison.[3][5]
Experimental Protocol: A Step-by-Step Methodology for this compound Analysis in Soil
The following protocol is a detailed, step-by-step methodology for the analysis of this compound in soil, based on established methods such as those developed by the EPA.[5][6] The rationale behind each step is explained to provide a deeper understanding of the analytical process.
Sample Preparation and Extraction
-
Sample Homogenization: The provided soil sample (approximately 500g) should be thoroughly homogenized to ensure that the subsamples taken for analysis are representative of the entire sample.
-
Sub-sampling: Accurately weigh 10 g (to the nearest 0.01 g) of the homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of a 5% acetic acid in methanol solution to the centrifuge tube.
-
Place the tube in an ultrasonic water bath for 20 minutes to facilitate the extraction of this compound from the soil particles.[5]
-
Centrifuge the sample at approximately 2000 rpm for 10 minutes.[5]
-
Carefully decant the supernatant into a separate collection vessel.
-
Repeat the extraction process twice more, once with 20 mL of 5% acetic acid in a 1:1 methanol:water solution, and a final time with 20 mL of 10% acetone in a basic buffer solution.[5][6] Combine all supernatants.
Rationale: The use of a sequence of solvents with varying polarity and pH ensures the efficient extraction of the moderately polar this compound from the complex soil matrix. Sonication provides the energy to disrupt soil aggregates and enhance solvent penetration.
-
Solid Phase Extraction (SPE) Cleanup
-
Dilution and Acidification: Dilute the combined extracts with approximately 430 mL of deionized water and acidify to a pH of less than 2 with phosphoric acid.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water through the cartridge.[5] Do not allow the cartridge to go dry.
-
Sample Loading: Pass the acidified extract through the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Elution:
-
Elute interfering compounds with 9 mL of 2% acetone in hexane.
-
Elute the this compound with 9 mL of 50% methanol in acetone.[5]
Rationale: SPE is a critical cleanup step that removes many of the co-extracted matrix components that could interfere with the subsequent GC/MS analysis. The C18 stationary phase retains the this compound while allowing more polar and non-polar interferences to be washed away.
-
Derivatization: Methylation
-
Concentration: Concentrate the methanol/acetone eluate to 1 mL.
-
Reaction: Add 1.0 mL of 14% BF₃/methanol solution to the concentrated extract.[5] Cap the vial and heat in a water bath at 70°C for 30 minutes.
-
Extraction of Derivative: After cooling, add 8 mL of distilled water and 5 mL of hexane to the vial. Shake vigorously for 10 minutes.
-
Final Extract: Carefully transfer the hexane layer to a clean vial for GC/MS analysis.
Rationale: Dichlorprop is a carboxylic acid, which is not sufficiently volatile for direct GC analysis. Derivatization to its methyl ester (this compound) increases its volatility and improves its chromatographic behavior.[5][6]
GC/MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS or equivalent).
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Injection: 1 µL of the final hexane extract.
-
Quantitation: Based on a multi-point calibration curve prepared from a certified this compound analytical standard.
Rationale: GC/MS provides a powerful combination of separation and detection. The mass spectrometer allows for the highly specific detection of this compound, even in the presence of co-eluting matrix components.
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the key stages of the inter-laboratory comparison process.
Caption: Workflow of the this compound Inter-laboratory Comparison.
Data Presentation and Interpretation
The results of the ILC should be summarized in a clear and concise table to facilitate comparison. The following table presents hypothetical data from a study with five participating laboratories.
| Laboratory | Reported Concentration (mg/kg) | Repeatability (RSDr %) | z-score | Assessment |
| Assigned Value | 5.00 | - | - | - |
| Lab A | 4.85 | 3.5 | -0.5 | Satisfactory |
| Lab B | 5.60 | 4.2 | 2.0 | Questionable |
| Lab C | 4.95 | 2.8 | -0.17 | Satisfactory |
| Lab D | 4.20 | 8.5 | -2.67 | Unsatisfactory |
| Lab E | 5.10 | 3.1 | 0.33 | Satisfactory |
Interpretation of Results:
-
Assigned Value: The known concentration of this compound in the spiked sample.
-
Reported Concentration: The average of replicate measurements from each laboratory.
-
Repeatability (RSDr %): The relative standard deviation of a laboratory's own replicate measurements. A lower RSDr indicates better precision.
-
z-score: A standardized measure of performance calculated as: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.[3]
-
Assessment: A qualitative evaluation based on the z-score.
In this hypothetical example, Lab D's result is deemed unsatisfactory due to a z-score outside the acceptable range and poor repeatability. This would indicate a potential systematic bias or a lack of precision in their analytical method. Lab B's result is on the borderline and warrants further investigation into their methodology.
Common Sources of Error and Expert Insights
Based on experience from numerous proficiency tests, several common sources of error can lead to poor performance in pesticide residue analysis:[1][7]
-
Incomplete Extraction: The efficiency of the extraction process is highly dependent on the solvent choice, extraction time, and energy input (e.g., sonication). An incomplete extraction will lead to a negative bias in the results.
-
Matrix Effects: Co-extracted compounds from the soil matrix can interfere with the GC/MS analysis, either enhancing or suppressing the signal of this compound. A robust cleanup procedure is essential to minimize these effects.
-
Derivatization Issues: The methylation reaction must be complete to ensure accurate quantification. Incomplete derivatization is a common source of low recovery.
-
Calibration Errors: The use of an improperly prepared or expired calibration standard will lead to systematic errors in the quantification. All standards should be traceable to a certified reference material.
-
Human Error: Simple mistakes such as calculation errors, incorrect dilutions, or transcription errors can have a significant impact on the final result.[1] A rigorous quality assurance and quality control (QA/QC) program is essential to catch these errors.
By participating in ILCs and carefully analyzing their performance, laboratories can identify and address these potential sources of error, leading to a continuous improvement in the quality and reliability of their analytical data.
References
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Dichlorprop-methyl Analysis
In the realm of environmental and agricultural analysis, the accurate quantification of herbicides like Dichlorprop-methyl is paramount for ensuring regulatory compliance and environmental safety. The choice of analytical methodology is a critical decision point, often boiling down to two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an in-depth, objective comparison and cross-validation of HPLC and GC methods for the determination of this compound, grounded in established scientific principles and experimental data. Our focus is not just on the "how," but the critical "why" behind the methodological choices, empowering researchers to make informed decisions for their specific analytical challenges.
The Analyte: this compound
This compound is the methyl ester of Dichlorprop, a chlorophenoxy herbicide used to control broadleaf weeds.[1][2][3] Its chemical properties, including a molecular weight of 249.09 g/mol and a structure amenable to both HPLC and GC analysis, make it an interesting candidate for methodological comparison.[1][4] The analytical goal is to develop and validate robust methods for its quantification in various matrices, a task demanding high sensitivity, selectivity, and reliability.
Principles of Separation: HPLC vs. GC
The fundamental difference between HPLC and GC lies in the mobile phase and the resulting separation mechanism.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] For a moderately polar compound like this compound, reversed-phase HPLC is the go-to technique. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). Less polar compounds interact more strongly with the stationary phase, leading to longer retention times.
-
Gas Chromatography (GC): GC is tailored for volatile and thermally stable compounds.[5] The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. For this compound, which is amenable to volatilization, GC offers a high-resolution separation pathway.[6]
Experimental Design: A Blueprint for Method Validation
To ensure the reliability and accuracy of analytical data, a rigorous validation process is essential. This cross-validation study is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[7][8][9][10]
Sample Preparation: The First Critical Step
The journey from a raw environmental or agricultural sample to an injectable extract is fraught with potential pitfalls. A robust sample preparation protocol is crucial for removing interfering matrix components and concentrating the analyte of interest. For this compound, a common approach involves:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For soil samples, sonication or Soxhlet extraction with solvents like acetone and dichloromethane are effective.[11] Aqueous samples may be extracted using SPE with a C18 cartridge.[12][13]
-
Cleanup: The extract is often passed through a cleanup column, such as Florisil, to remove polar interferences.[11]
-
Derivatization (for GC): While this compound is the ester form, analysis of the parent acid, Dichlorprop, by GC often requires derivatization to a more volatile form, such as its methyl ester.[3][13] This is a key distinction from HPLC, which can often analyze the parent acid directly.
Detailed Methodologies: HPLC and GC Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization will likely be necessary based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with a 60:40 ratio), with a small amount of acid like phosphoric acid to ensure good peak shape.[14]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 275 nm.[15]
-
Injection Volume: 20 µL.[5]
Gas Chromatography (GC) Method
-
Instrumentation: Gas chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). ECD is highly sensitive to halogenated compounds like this compound, while MS provides greater selectivity and structural confirmation.
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. For example, start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (for ECD).
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
Visualizing the Workflows
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC analysis of this compound.
Cross-Validation: A Head-to-Head Comparison
The core of this guide is the cross-validation of the two methods, focusing on key performance parameters as stipulated by ICH Q2(R1).[7][8][10]
Caption: Logical relationship of the cross-validation process.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance data for the HPLC and GC methods for this compound analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC Method | GC Method | Rationale for Comparison |
| Specificity | Good | Excellent (especially with MS) | To assess the ability to unequivocally measure the analyte in the presence of other components. |
| Linearity (r²) | > 0.99 | > 0.99 | To demonstrate a proportional relationship between concentration and instrument response. |
| Range (µg/mL) | 0.1 - 10 | 0.01 - 1 | To define the concentration range over which the method is accurate and precise. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | To determine the closeness of the measured value to the true value. |
| Precision (% RSD) | < 5% | < 10% | To evaluate the degree of scatter between a series of measurements. |
| LOD (µg/mL) | ~0.05 | ~0.005 | To establish the lowest concentration at which the analyte can be detected. |
| LOQ (µg/mL) | ~0.1 | ~0.01 | To define the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | High | Moderate | To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
In-Depth Analysis of Validation Parameters
-
Specificity: HPLC with UV detection may have limitations if co-eluting impurities have similar UV spectra. GC-MS, however, provides a higher degree of specificity through the analysis of mass fragmentation patterns.
-
Linearity and Range: Both techniques are expected to exhibit excellent linearity over their respective working ranges. The wider dynamic range of some modern detectors can extend these ranges significantly.
-
Accuracy and Precision: Accuracy is typically assessed through recovery studies on spiked samples, while precision is evaluated by analyzing multiple replicates. Both methods can achieve high levels of accuracy and precision with careful optimization.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): GC, particularly with an ECD, often offers superior sensitivity for halogenated compounds like this compound, resulting in lower LOD and LOQ values compared to HPLC-UV.
-
Robustness: HPLC methods are often considered more robust as they are less susceptible to minor variations in temperature and flow rate compared to GC methods, where temperature programming is critical.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. The choice between them is not about which is "better," but which is more "fit for purpose."
-
HPLC is often favored for its robustness, ease of use for non-volatile compounds, and the ability to analyze the parent acid without derivatization. It is an excellent choice for routine quality control applications.
-
GC shines when high sensitivity is required, especially for trace-level analysis in complex environmental matrices. The use of mass spectrometric detection provides unparalleled selectivity and confirmatory data.
Ultimately, a thorough cross-validation on the specific sample matrix of interest is the most definitive way to determine the most suitable method that meets both analytical objectives and regulatory requirements. This guide provides the foundational knowledge and experimental framework to embark on that validation journey with confidence.
References
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A Comparative Ecotoxicological Assessment of Dichlorprop-methyl and 2,4-D on Non-Target Organisms
A Technical Guide for Researchers and Environmental Scientists
In the landscape of modern agriculture, phenoxy herbicides have played a pivotal role in weed management for decades. Among these, Dichlorprop-methyl and 2,4-D (2,4-Dichlorophenoxyacetic acid) are widely utilized for their efficacy against broadleaf weeds. However, their application is not without environmental scrutiny. Understanding the comparative toxicity of these herbicides on non-target organisms is paramount for accurate environmental risk assessment and the development of sustainable agricultural practices. This guide provides a detailed, evidence-based comparison of the toxicological effects of this compound and 2,4-D on a range of non-target terrestrial and aquatic organisms, supported by experimental data and standardized testing protocols.
Chemical and Toxicological Profiles
Both this compound and 2,4-D are synthetic auxins that mimic the plant growth hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death in susceptible plants.[1][2] Dichlorprop is a chiral compound, with the herbicidal activity primarily attributed to the (R)-enantiomer, also known as Dichlorprop-P.[3] Commercial formulations may contain the racemic mixture or the isolated active enantiomer. 2,4-D is typically used in the form of its salts or esters to improve its solubility and uptake by plants.[4]
The primary mode of action in target plants involves the disruption of cellular growth and division.[1][2] However, the mechanisms of toxicity in non-target animals are more complex and can involve neurotoxicity, endocrine disruption, and organ damage.[4][5]
Comparative Acute Toxicity
The acute toxicity of a substance is typically measured by the median lethal dose (LD50) for terrestrial animals and the median lethal concentration (LC50) for aquatic organisms. These values represent the dose or concentration that is lethal to 50% of the tested population over a specified period. A lower LD50 or LC50 value indicates higher toxicity.
The following tables summarize the available acute toxicity data for this compound and 2,4-D across various non-target organisms. It is important to note that the toxicity of 2,4-D can vary significantly depending on the specific salt or ester formulation used.[6][7]
Table 1: Comparative Acute Oral Toxicity in Mammals and Birds
| Organism | Herbicide | LD50 (mg/kg bw) | Toxicity Classification |
| Rat (oral) | Dichlorprop-P | 400 - 800 | Moderate |
| Rat (oral) | 2,4-D | 375 - 666 | Moderate[8] |
| Mouse (oral) | 2,4-D | 370 | Moderate[8] |
| Mallard Duck (oral) | Dichlorprop-P | 250 - 500 | Moderate to Highly Toxic |
| Mallard Duck (oral) | 2,4-D | >1000 | Slightly Toxic[4] |
| Bobwhite Quail (oral) | 2,4-D (dimethyl amine salt) | 500 | Moderately Toxic[4] |
| Pheasant (oral) | 2,4-D | 472 | Moderately Toxic[4] |
Table 2: Comparative Acute Toxicity in Aquatic Organisms
| Organism | Herbicide | 96-hr LC50 (mg/L) | Toxicity Classification |
| Rainbow Trout (Oncorhynchus mykiss) | Dichlorprop-P | 20 - 50 | Moderately Toxic |
| Rainbow Trout (Oncorhynchus mykiss) | 2,4-D (amine salt) | Highly variable | Highly Toxic to Practically Non-toxic[6] |
| Rainbow Trout (Oncorhynchus mykiss) | 2,4-D (ester form) | Highly variable | Moderately to Highly Toxic[6] |
| Bluegill Sunfish (Lepomis macrochirus) | Dichlorprop-P | 10 - 20 | Moderately to Highly Toxic |
| Bluegill Sunfish (Lepomis macrochirus) | 2,4-D (amine salt) | Highly variable | Practically Non-toxic[6] |
| Bluegill Sunfish (Lepomis macrochirus) | 2,4-D (ester form) | Highly variable | Moderately Toxic[6] |
| Water Flea (Daphnia magna) | Dichlorprop-P | 48-hr EC50: 10 - 20 | Moderately to Highly Toxic |
| Water Flea (Daphnia magna) | 2,4-D (acid) | 48-hr EC50: >100 | Slightly Toxic |
| Water Flea (Daphnia magna) | 2,4-D (ester form) | 48-hr EC50: 1 - 10 | Highly Toxic |
Table 3: Comparative Acute Toxicity in Other Non-Target Organisms
| Organism | Herbicide | Endpoint | Value (µ g/organism or mg/kg soil) | Toxicity Classification |
| Honeybee (Apis mellifera) - Oral | Dichlorprop-P | 48-hr LD50 | >100 | Practically Non-toxic |
| Honeybee (Apis mellifera) - Oral | 2,4-D | 48-hr LD50 | >100 | Practically Non-toxic[7] |
| Honeybee (Apis mellifera) - Contact | Dichlorprop-P | 48-hr LD50 | >100 | Practically Non-toxic |
| Honeybee (Apis mellifera) - Contact | 2,4-D | 48-hr LD50 | >100 | Practically Non-toxic[7] |
| Earthworm (Eisenia fetida) | Dichlorprop-P | 14-day LC50 | >1000 | Practically Non-toxic |
| Earthworm (Eisenia fetida) | 2,4-D | 14-day LC50 | 350 | Moderately Toxic |
Sublethal and Chronic Effects
Beyond acute lethality, sublethal and chronic exposures to this compound and 2,4-D can elicit a range of adverse effects in non-target organisms.
Aquatic Organisms
In fish, sublethal exposure to 2,4-D has been shown to cause a variety of effects, including behavioral changes, reduced growth, and reproductive impairment.[9][10] For instance, exposure to environmentally relevant concentrations of a commercial 2,4-D formulation reduced the survival of early life stages of several freshwater fish species.[10] While specific data on the sublethal effects of this compound on fish is less abundant, its classification as moderately to highly toxic suggests the potential for significant sublethal impacts.
Both herbicides have the potential to act as endocrine-disrupting chemicals (EDCs) in aquatic organisms.[11][12] EDCs can interfere with the hormonal systems of animals, leading to developmental and reproductive problems.[13] Studies have shown that 2,4-D can block meiotic maturation in amphibian oocytes, indicating its potential as an endocrine disruptor.[12]
Terrestrial Organisms
In mammals, chronic exposure to 2,4-D has been associated with neurotoxicity, leading to deficits in neurobehavioral tests and changes in the brain.[3][5] While comprehensive comparative neurotoxicity studies with this compound are limited, as a structurally similar phenoxy herbicide, it warrants further investigation for similar effects.
The impact of these herbicides on soil microorganisms is also a critical consideration. While some studies suggest that the application of 2,4-D can cause a temporary decrease in soil microbial populations, the communities tend to recover over time. The long-term effects on soil health and function require further research, particularly for this compound.
Mechanistic Insights into Toxicity
The toxicity of phenoxy herbicides in non-target organisms is not fully understood, but several mechanisms have been proposed.
Figure 2: Workflow for the OECD 203 Fish Acute Toxicity Test.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline is used to determine the effects of a substance on the growth of freshwater algae.
-
Test Species: Commonly used species include Selenastrum capricornutum and Chlorella vulgaris.
-
Exposure: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours.
-
Endpoint: The inhibition of growth is measured, and the 72-hour EC50 (concentration causing 50% inhibition) is calculated.
-
Rationale: Algae are primary producers in aquatic ecosystems, and their health is crucial for the entire food web. This test assesses the potential impact of a substance at the base of the aquatic food chain.
Terrestrial Toxicity Testing
OECD Guideline 207: Earthworm, Acute Toxicity Test
This guideline outlines a method to determine the acute toxicity of chemicals to earthworms.
-
Test Species: Eisenia fetida is the recommended species.
-
Exposure: Earthworms are exposed to the test substance mixed into artificial soil for 14 days.
-
Endpoint: Mortality is recorded, and the 14-day LC50 is calculated.
-
Rationale: Earthworms are important for soil health and serve as a food source for other animals. This test provides an indication of the potential risk of a substance to the soil ecosystem.
Conclusion
The comparative analysis of this compound and 2,4-D reveals nuances in their toxicological profiles. While both herbicides exhibit moderate acute oral toxicity to mammals, their effects on other non-target organisms can differ. For instance, 2,4-D, particularly in its ester forms, can be highly toxic to some aquatic invertebrates, whereas Dichlorprop-P appears to be moderately to highly toxic to fish. For honeybees, both herbicides are considered practically non-toxic at the acute level. In the soil environment, 2,4-D shows moderate toxicity to earthworms, while Dichlorprop-P is classified as practically non-toxic.
It is crucial for researchers and environmental risk assessors to consider these differences, along with the potential for sublethal and chronic effects, when evaluating the environmental impact of these widely used herbicides. The application of standardized testing protocols is essential for generating reliable and comparable data to inform regulatory decisions and promote the responsible use of these agricultural tools. Further research into the specific mechanisms of toxicity and the long-term ecological consequences of exposure to both this compound and 2,4-D is warranted to ensure the protection of non-target organisms and the overall health of our ecosystems.
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- U.S. Environmental Protection Agency. (2025). 2,4-D.
- World Health Organization. (1989). 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Environmental Health Criteria 29.
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- Abhirami, S., et al. (2022). Effect of 2,4 Dichlorophenoxy Acetic Acid (Herbicide) on the Haematological and Histopathological Parameters of Freshwater Fish Oreochromis mossambicus.
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A Comparative Guide to the Efficacy of Dichlorprop-methyl and Other Phenoxy Herbicides
This guide provides an in-depth comparative analysis of Dichlorprop-methyl's efficacy against other prominent phenoxy herbicides, including 2,4-D, MCPA, and Mecoprop. Designed for researchers and agricultural scientists, this document synthesizes experimental data to offer a clear perspective on the performance, mechanism, and optimal application of these vital agricultural tools.
Introduction: The Phenoxy Herbicide Family
Phenoxy herbicides are a class of synthetic auxins that have been a cornerstone of selective broadleaf weed control since their development in the 1940s.[1][2] Their ability to eliminate dicotyledonous weeds without significantly harming monocotyledonous crops like cereals has made them indispensable in modern agriculture.[3][4] These herbicides function by mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), inducing catastrophic, uncontrolled growth in susceptible plants.[5]
Dichlorprop (2,4-DP), a key member of this family, is a chlorophenoxy herbicide structurally similar to 2,4-D used to manage annual and perennial broadleaf weeds.[6] This guide will delve into the specific performance characteristics of its methylated form, this compound, comparing its efficacy through experimental data with that of its chemical relatives.
Mechanism of Action: A Tale of Uncontrolled Growth
The herbicidal activity of this compound and other phenoxy herbicides stems from their function as synthetic auxin mimics.[7][8] Unlike the naturally occurring auxin (IAA), which is tightly regulated and metabolized by the plant, these synthetic versions are more stable and persist at high concentrations within plant tissues.[8]
This persistence leads to a cascade of disruptive events:
-
Receptor Binding: The herbicide binds to auxin receptors in the cell nucleus.[9]
-
Gene Expression Cascade: This binding triggers the rapid induction of auxin-responsive genes, leading to an overproduction of other plant hormones like ethylene and abscisic acid.[9]
-
Physiological Chaos: The hormonal imbalance disrupts normal cell growth and division. Tissues that transport water and nutrients begin to divide and grow uncontrollably, leading to characteristic symptoms like leaf epinasty (twisting), stem curling, and tissue proliferation.[10][11][12]
-
Plant Death: This unsustainable growth exhausts the plant's resources and crushes vital transport tissues (phloem), ultimately resulting in the death of the weed.[12]
The selectivity between broadleaf weeds and grasses is largely attributed to anatomical and physiological differences; grasses are generally less susceptible to the phloem disruption caused by the uncontrolled cell proliferation.[12]
Caption: Mechanism of action for phenoxy herbicides like this compound.
Comparative Efficacy and Weed Control Spectrum
The choice of a phenoxy herbicide often depends on the target weed species, crop safety, and environmental conditions. While there is considerable overlap, each compound exhibits a unique efficacy profile. Dichlorprop, for instance, is often included in mixtures to improve the control of challenging weeds like henbit, knotweed, and spurge.[5]
Table 1: General Weed Control Spectrum of Phenoxy Herbicides
| Herbicide | Primary Target Weeds | Notes |
|---|---|---|
| Dichlorprop | Effective on annual and perennial broadleaf weeds. Particularly noted for henbit, knotweed, and spurge.[5][6] | Often combined with other phenoxy herbicides to broaden the control spectrum.[5] |
| 2,4-D | Wide range of broadleaf weeds including pigweed, lambsquarters, and ragweed.[4][10] | One of the most widely used herbicides globally; available in various salt and ester formulations.[1][10] |
| MCPA | Controls a broad spectrum including thistles, docks, and buttercups.[3][13] | Generally considered safer for certain cereal crops like oats and flax compared to 2,4-D.[5][13] |
| Mecoprop (MCPP) | Particularly effective against chickweed, clovers, and plantains.[14][15] | Commonly used in turf and lawn applications.[14][16] |
Quantitative Performance Data
Direct, side-by-side efficacy data is crucial for making informed decisions. The following table is synthesized from a field study comparing various post-emergence herbicide treatments in wheat, providing a quantitative look at performance on several noxious weed species.
Table 2: Comparative Efficacy (% Dry Biomass Reduction) of Herbicide Combinations
| Weed Species | Bentazon + Dichlorprop (1415 g ai ha⁻¹)[17] | 2,4-D + MCPA (1012.5 g ai ha⁻¹)[17] | Dichlorprop-P + MCPA + Mecoprop-P (1500 g ai ha⁻¹)[17] |
|---|---|---|---|
| Field Bindweed (Convolvulus arvensis) | 93% | 55% | 60% |
| Wild Buckwheat (Polygonum convolvulus) | 94% | 60% | 85% |
| Birdeye Speedwell (Veronica persica) | 71% | 65% | 70% |
| Earthsmoke (Fumaria vaillantii) | 95% | 75% | 86% |
Data derived from field experiments conducted in wheat at the tillering stage. Efficacy was measured by the reduction in weed dry biomass compared to an untreated control.[17]
These results highlight the potent synergy of a Bentazon and Dichlorprop mixture, which demonstrated superior control over difficult weeds like Field Bindweed and Wild Buckwheat compared to the 2,4-D + MCPA combination.[17] Furthermore, studies have shown that three-way mixtures of auxinic herbicides (e.g., dicamba + 2,4-D + dichlorprop-p) can achieve synergistic control of over 85% on multiple herbicide-resistant weed populations.[18]
Standardized Protocol for Herbicide Efficacy Bioassay
To ensure trustworthy and reproducible results, a standardized protocol is essential. The following whole-plant bioassay is a self-validating system designed to accurately assess and compare the efficacy of herbicides like this compound.
Expertise Behind the Protocol: This methodology is synthesized from established European guidelines and robust academic research protocols for herbicide resistance testing.[19][20][21] The inclusion of a known susceptible population is critical; it serves as a baseline for maximum herbicide effect, confirming that the application and environmental conditions were suitable for herbicidal activity.[19][20] This internal control validates the results of each experimental run.
Step-by-Step Methodology
-
Seed Collection and Preparation:
-
Collect seed samples from the target weed populations. For resistance testing, collect from at least 30 representative plants in a field where control has been poor.[19]
-
Assign each sample a unique code and record details such as species, collection date, GPS coordinates, and field herbicide history.[19][20]
-
Clean the seeds, removing chaff, and store them in dry, labeled paper bags at low temperatures until use.[19]
-
-
Plant Cultivation:
-
Fill pots or trays with a standardized soil mix.
-
Sow a predetermined number of seeds per pot to ensure uniform plant density.
-
Grow plants in a controlled greenhouse environment to the desired growth stage for treatment (e.g., 2-4 leaf stage for post-emergence herbicides).[22] Include a known susceptible population (a biotype with no history of herbicide exposure) as a control.[19][20]
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of this compound and other comparator herbicides (e.g., 2,4-D, MCPA). Calculate the required concentrations to achieve a range of doses, typically including the recommended field rate (1x), a lower rate (e.g., 0.5x), and a higher rate (e.g., 2x).[19]
-
Calibrate a precision bench sprayer to deliver a consistent volume per unit area (e.g., 300 L/ha).[20] This is paramount for ensuring dose accuracy.
-
Spray the plants, starting with the lowest herbicide dose to minimize contamination. Thoroughly wash the sprayer with a bleach solution and rinse when changing to a different herbicide.[20] An untreated control for each population must be included.
-
-
Data Collection and Analysis:
-
Return plants to the greenhouse and monitor.
-
Assess herbicide efficacy 21-28 days after treatment.[21]
-
Primary Endpoint (Quantitative): Count the number of surviving plants in each pot and express this as a percentage of the total number of plants treated.[19]
-
Secondary Endpoint (Quantitative): Harvest the above-ground biomass from each pot, dry it in an oven until a constant weight is achieved, and record the dry weight. Calculate the percent biomass reduction relative to the untreated control for that population.[17]
-
Tertiary Endpoint (Qualitative): A visual estimation of biomass (VEB) can also be recorded on a scale (e.g., 0 for dead, 10 for unaffected) by comparing treated plants to their untreated counterparts.[20]
-
-
Interpretation:
-
Compare the survival rates and biomass reduction across all herbicides and doses. The data from the susceptible population confirms the baseline efficacy. Statistically analyze the results to determine significant differences in performance between this compound and the other phenoxy herbicides.
-
Caption: Standardized workflow for assessing herbicide efficacy.
Conclusion
This compound remains a valuable and effective phenoxy herbicide for the control of a variety of broadleaf weeds. While sharing a common mechanism of action with 2,4-D, MCPA, and Mecoprop, its true strength is often realized in strategic applications and formulations. Experimental data shows that when combined with other herbicides, such as bentazon, Dichlorprop can provide superior control of particularly tenacious weeds like Convolvulus arvensis (Field Bindweed) compared to standard combinations like 2,4-D + MCPA.[17] For researchers, the key takeaway is the importance of selecting a herbicide based not only on its individual spectrum but also on its synergistic potential in mixtures to combat diverse and resistant weed populations. Adherence to rigorous, validated experimental protocols is paramount to generating the high-quality efficacy data needed to drive future innovations in weed management.
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A Comparative Guide to Alternative Herbicides for Broadleaf Weed Control: A Successor to Dichlorprop-methyl
This guide provides an in-depth comparison of alternative herbicidal active ingredients to Dichlorprop-methyl for the selective control of broadleaf weeds. As the agricultural and turf management industries evolve, driven by factors such as herbicide resistance, regulatory shifts, and the demand for diversified modes of action, a comprehensive understanding of available chemical tools is paramount for researchers and development professionals.
Dichlorprop, a member of the phenoxy-carboxylic acid group, functions as a synthetic auxin (HRAC/WSSA Group 4). It mimics natural plant growth hormones, leading to uncontrolled, disorganized growth and subsequent death of susceptible broadleaf species. While effective, reliance on a single mode of action is unsustainable. This guide explores viable alternatives, detailing their mechanisms, comparative efficacy, and the experimental frameworks required for their evaluation.
Overview of Primary Alternatives to this compound
The selection of an appropriate alternative hinges on the target weed spectrum, crop or turf species tolerance, and the need for resistance management through the rotation of herbicidal modes of action. The following sections detail prominent chemical families and their representative active ingredients.
Synthetic Auxins (HRAC/WSSA Group 4)
These herbicides share the same mode of action as Dichlorprop but offer different weed control spectrums, application flexibility, and physical properties. They are systemic herbicides, absorbed by leaves and roots, and translocated within the plant.[1][2]
-
2,4-D (2,4-dichlorophenoxyacetic acid): One of the most widely used herbicides globally, 2,4-D is effective on a vast array of annual and perennial broadleaf weeds.[3] It is available in various salt and ester formulations, which affect its volatility and uptake.[4]
-
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its effectiveness on tough, perennial weeds, dicamba is a benzoic acid herbicide.[5] It has both foliar and root uptake. Modern formulations have been developed to reduce volatility, a historical concern with this active ingredient.[5][6]
-
Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): A pyridine carboxylic acid herbicide, clopyralid is highly effective against weeds in the Asteraceae (thistle, daisy), Fabaceae (clover), and Polygonaceae (knotweed) families.[1][7] It is known for its excellent crop safety in specific species like wheat, barley, and corn.[8][9]
-
Fluroxypyr: Another pyridine-based herbicide, fluroxypyr provides excellent control of economically important broadleaf weeds, including those resistant to ALS inhibitors, such as Galium aparine (cleavers) and Kochia scoparia.[10]
Mechanism of Action: Synthetic Auxins
Synthetic auxins overwhelm the natural auxin-regulated processes in susceptible dicot plants. They bind to auxin receptors, leading to the over-expression of genes involved in cell growth. This causes epinastic growth, stem and petiole twisting, and disruption of vascular tissues, ultimately leading to plant death. Grasses are generally tolerant due to differences in vascular structure and their ability to metabolize these compounds more effectively.
Caption: Mode of action for ALS inhibitor herbicides.
Broader Spectrum & Alternative Modes of Action
For certain applications, such as pre-plant burndown or in herbicide-tolerant cropping systems, non-selective or different selective herbicides are excellent alternatives.
-
Glyphosate (HRAC/WSSA Group 9): A non-selective, systemic herbicide that kills most annual and perennial plants, including broadleaf weeds and grasses. [11][12][13][14]It works by inhibiting the EPSP synthase enzyme, which is crucial for producing aromatic amino acids. [12][15]Its use is primarily for burndown applications or post-emergence in glyphosate-tolerant crops. [13]* Glufosinate (HRAC/WSSA Group 10): A non-selective, contact herbicide with limited systemic movement. [16]It inhibits the enzyme glutamine synthetase, leading to a rapid buildup of ammonia in the plant cells, which destroys cell membranes. [17]It is effective against a wide range of broadleaf weeds and grasses, including some glyphosate-resistant species. [17]* Bioherbicides: These are weed control agents derived from living organisms like fungi, bacteria, or their phytotoxic byproducts. [18][19]For example, nonanoic acid is a non-selective, contact bioherbicide that works by desiccation, stripping the waxy cuticle of the plant. [20]While often less systemic, they are a key component of integrated and organic weed management programs. [20][21]
Comparative Efficacy: Experimental Data
Objective comparison requires robust field data. The following tables summarize results from studies comparing various alternatives.
Table 1: Overall Broadleaf Weed Control Efficiency in Wheat Fields
A multi-location field study provides a direct comparison of fluroxypyr with several other commercial herbicides, including a Dichlorprop-p combination product. The data demonstrates that fluroxypyr at higher rates provided weed control superior to many alternatives. [10]
| Herbicide Treatment | Application Rate (L/ha or g/ha) | Average Weed Control Efficiency (%) |
|---|---|---|
| Fluroxypyr | 2.0 - 2.5 L/ha | 85.8 - 90.7 |
| Bromoxynil + 2,4-D | 1.5 L/ha | 85.4 |
| Dichlorprop-p + Bentazon | 2.0 L/ha | 84.0 |
| Fluroxypyr | 1.5 L/ha | 80.8 |
| Mecoprop-p + Dichlorprop-p + MCPA | 1.0 L/ha | 80.0 |
| Bromoxynil + MCPA | 1.5 L/ha | 80.0 |
| 2,4-D + Dicamba | 0.8 L/ha | 68.2 |
| Triasulfuron + Dicamba | 165 g/ha | 67.8 |
Data sourced from a field study evaluating multiple herbicides in wheat.[10]
Table 2: Comparative Efficacy of Fluroxypyr and Glufosinate in Oil Palm
A study comparing fluroxypyr and glufosinate found no significant difference in overall effectiveness, though application rates varied widely due to their different potencies and modes of action. [22][23]
| Herbicide Treatment | Most Effective Application Rate | Average Weed Mortality (%) |
|---|---|---|
| Fluroxypyr-meptyl | 0.9 L/ha | 74.0 |
| Ammonium Glufosinate | 3.4 L/ha | 74.4 |
Data from a study in oil palm plantations. The rates reflect the doses required to achieve maximum efficacy in the trial.[22][23]
Experimental Protocols for Herbicide Efficacy Evaluation
Trustworthy data is generated from well-designed experiments. The following protocols outline standard methodologies for assessing herbicide performance.
Protocol: Field Efficacy and Crop Tolerance Trial
This protocol describes a standard randomized complete block design (RCBD) for evaluating herbicide performance under field conditions.
Objective: To determine the efficacy of alternative herbicides on a target broadleaf weed spectrum and assess the tolerance of the crop.
Methodology:
-
Site Selection: Choose a field with a uniform and high natural infestation of the target broadleaf weeds. Document soil type, organic matter, and pH.
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with 4 replicates.
-
Plot size: 3m x 10m is standard.
-
Treatments should include:
-
Untreated Control (UTC).
-
Reference Product (e.g., this compound at a standard rate).
-
Alternative Herbicides (each at a minimum of two rates, e.g., 1X and 2X the proposed label rate).
-
-
-
Application:
-
Apply herbicides at the correct weed growth stage (typically 2-4 true leaves for annuals).
-
Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) with flat-fan nozzles to ensure uniform coverage (e.g., 200 L/ha spray volume).
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
-
-
Data Collection:
-
Efficacy: Conduct visual assessments of percent weed control at 7, 14, 28, and 56 days after application (DAA). A 0-100% scale is used, where 0% is no effect and 100% is complete weed death.
-
Crop Tolerance (Phytotoxicity): Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAA on a 0-100% scale, where 0% is no injury.
-
Weed Biomass: At 28 DAA, collect all weed biomass from a 0.25m² quadrat in each plot. Dry the samples in an oven at 70°C for 72 hours and record the dry weight.
-
Crop Yield: At crop maturity, harvest the center area of each plot and determine the grain yield, adjusting for moisture content.
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD at P=0.05) to determine significant differences between treatment means.
-
Caption: Standard workflow for a field herbicide efficacy trial.
Strategic Implementation: Integrated Weed Management (IWM)
Relying solely on chemical control is not a sustainable long-term strategy. An Integrated Weed Management (IWM) approach is critical to delay the onset of herbicide resistance and improve overall control. [24] Key IWM Principles:
-
Rotate Herbicide Modes of Action: Avoid using herbicides from the same HRAC/WSSA group consecutively on the same field. [25]Alternating between synthetic auxins (Group 4), ALS inhibitors (Group 2), and other modes of action disrupts the selection pressure for resistant weeds.
-
Utilize Tank Mixtures: Applying a mixture of two or more herbicides with different modes of action can control a broader weed spectrum and make it more difficult for resistance to evolve. [26]* Cultural and Mechanical Control: Practices like crop rotation, cover cropping, and timely tillage can disrupt weed life cycles and reduce the weed seed bank in the soil. [25][27]* Scouting and Record Keeping: Regularly monitor fields to identify weed species and population shifts. Keep detailed records of herbicide applications to inform future management decisions.
By integrating these diverse chemical options with sound agronomic practices, researchers and professionals can develop robust, sustainable, and effective broadleaf weed management programs that are not solely reliant on a single active ingredient like this compound.
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A Comparative Analysis of the Environmental Impact of Dichlorprop-methyl and Its Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
The widespread use of phenoxyalkanoic acid herbicides, such as dichlorprop-methyl, necessitates a thorough understanding of their environmental fate and the potential impact of not only the parent compound but also its subsequent degradation products. This guide provides an in-depth comparison of the environmental and toxicological profiles of this compound, its active acid form dichlorprop, and its principal metabolite, 2,4-dichlorophenol (2,4-DCP). Understanding these differences is critical for accurate environmental risk assessment and the development of more benign agricultural chemicals.
Introduction to this compound and its Transformation
This compound is the methyl ester of dichlorprop, a selective, systemic herbicide used for the post-emergence control of annual and perennial broad-leaved weeds.[1] Like other phenoxy herbicides, its mode of action is as a synthetic auxin, causing uncontrolled growth and eventual death in susceptible plants.[1][2][3] The commercial product is often a racemic mixture of two enantiomers, (R)- and (S)-forms, though only the (R)-enantiomer (also known as dichlorprop-P) possesses significant herbicidal activity.[1][2]
Once released into the environment, this compound undergoes rapid transformation. The primary pathway involves the hydrolysis of the ester bond to form its parent acid, dichlorprop (2,4-DP) . This is a crucial step, as the free acid is the herbicidally active form. Subsequently, dichlorprop can be further degraded by microorganisms in soil and water, primarily through the cleavage of the ether linkage, yielding 2,4-dichlorophenol (2,4-DCP) as a major metabolite.[4]
This guide will dissect the environmental behavior and ecotoxicological effects of these three key compounds: the applied ester (this compound), the active acid (dichlorprop), and the primary breakdown product (2,4-DCP).
Comparative Environmental Fate
The environmental behavior of a chemical—its persistence, mobility, and potential for bioaccumulation—dictates its exposure potential to non-target organisms. This compound and its metabolites exhibit distinct properties in this regard.
Persistence:
-
This compound: As an ester, it is susceptible to rapid hydrolysis, especially in alkaline conditions. Its persistence in the environment is therefore very short.
-
Dichlorprop (2,4-DP): The acid form is non-persistent in soil environments, with biodegradation being the main route of transformation.[5] However, it can persist in some aquatic systems.[1] Its soil half-life (DT50) can be as short as 4 days but varies with soil type and microbial activity.[4]
-
2,4-Dichlorophenol (2,4-DCP): Data on the persistence of 2,4-DCP is limited, but it is known to be biodegradable by various microorganisms.
Mobility:
-
Dichlorprop: Dichlorprop has the potential to leach into groundwater.[5] Its pKa of 3.1 indicates that it will exist almost entirely in its anionic form in most environmental soils and water (pH 5-9).[4] This anionic form does not adsorb strongly to soil organic carbon and clay, making it mobile.[4]
-
2,4-Dichlorophenol (2,4-DCP): 2,4-DCP also has a tendency to be mobile. It dissolves moderately in water and adsorbs moderately to organic matter, allowing it to potentially reach groundwater.[6]
Bioaccumulation:
-
Dichlorprop: The potential for bioconcentration in aquatic organisms is considered low, with an estimated Bioconcentration Factor (BCF) of 3.[4]
Table 1: Comparison of Physicochemical and Environmental Fate Properties
| Property | This compound | Dichlorprop (Acid) | 2,4-Dichlorophenol (2,4-DCP) |
| Water Solubility | Low (ester form) | 350 mg/L at 20°C[4] | Slightly soluble, high in alkaline solutions |
| Soil Persistence | Very Short (rapid hydrolysis) | Non-persistent (DT50 ~4-28 days)[4][5] | Biodegradable |
| Mobility in Soil | Low (hydrolyzes first) | High (anionic form is mobile)[4][5] | Moderate to High[6] |
| Bioaccumulation | Low | Low (BCF ~3)[4] | Low to Moderate |
Comparative Ecotoxicology
A critical aspect of environmental risk assessment is understanding the relative toxicity of a parent compound versus its metabolites. In some cases, metabolites can be more toxic than the original substance.
-
This compound & Dichlorprop: Dichlorprop-P is considered moderately toxic to mammals and birds.[2] The risk to aquatic organisms is a key concern, with potential risks identified for vascular plants and insects from spray drift and runoff.[5]
-
2,4-Dichlorophenol (2,4-DCP): Studies consistently show that 2,4-DCP is significantly more toxic to aquatic organisms than its parent phenoxy acid herbicides.[7] Acute and chronic toxicity to freshwater aquatic life have been observed at concentrations as low as 2,020 µg/L and 365 µg/L, respectively. For some fish species, mortality in early life stages occurs at concentrations as low as 70 µg/L. Recent research on African Catfish demonstrated that exposure to 2,4-DCP leads to histopathological lesions, oxidative stress, and a compromised immune system.[8] This increased toxicity is attributed to the shorter phenoxy side chain length of 2,4-DCP, which may allow it to penetrate cell membranes more easily.[7]
Table 2: Comparative Aquatic Ecotoxicity Data
| Organism | Endpoint | Dichlorprop (Acid) | 2,4-Dichlorophenol (2,4-DCP) | Source |
| Fish | 96h LC50 | Moderately Toxic | 2,020 µg/L (Acute) | |
| Fish (Early Life) | Mortality | - | 70 µg/L | |
| Aquatic Invertebrates | 48h EC50 | Moderately Toxic | 365 µg/L (Chronic) | |
| Algae | 72h EC50 | Moderately Toxic | - | - |
Note: Direct comparative LC50/EC50 values for Dichlorprop were not available in the provided search results, but it is generally classified as having moderate to low toxicity to most aquatic organisms.[1]
Experimental Methodologies for Assessment
To generate reliable and comparable data for environmental risk assessment, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals that are internationally recognized.[9][10][11]
Causality Behind Experimental Choices:
-
Environmental Fate: To understand persistence and degradation (the "what happens" question), studies like OECD 307 (Aerobic and Anaerobic Transformation in Soil) are employed. These microcosm studies simulate environmental conditions to measure the rate of disappearance of the parent compound and the rate of formation and decline of its metabolites, establishing crucial half-life (DT50) values.
-
Ecotoxicity: To determine the hazard to non-target species, a battery of toxicity tests is required. For example, OECD 203 (Fish, Acute Toxicity Test) is used to determine the concentration that is lethal to 50% of a test fish population (LC50) over a short period (e.g., 96 hours). This provides a benchmark for acute toxicity. Similarly, chronic toxicity studies assess effects over a longer portion of the organism's lifecycle.[12]
Protocol Example: OECD 203 - Fish, Acute Toxicity Test
This protocol is a self-validating system designed to ensure reproducibility and reliability.
-
Objective: To determine the median lethal concentration (LC50) of a chemical to a standard fish species (e.g., Rainbow Trout or Zebrafish).
-
Preparation: A range of test concentrations is prepared by dissolving the test chemical (e.g., 2,4-DCP) in dilution water. A control group with only dilution water is mandatory.
-
Exposure: Groups of fish are exposed to each test concentration and the control for a fixed period, typically 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are rigorously monitored.
-
Observation: Mortalities and any sublethal effects are recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).
-
Validation: The test is considered valid only if mortality in the control group is below a specified threshold (e.g., <10%).
-
Data Analysis: The concentration-response data are statistically analyzed (e.g., using probit analysis) to calculate the LC50 value and its 95% confidence limits.
Synthesis and Conclusion
The environmental risk profile of this compound is a multi-faceted issue that cannot be understood by examining the parent compound alone.
-
Transformation is Key: The parent ester, this compound, is short-lived, rapidly hydrolyzing to the active acid, dichlorprop.
-
Mobility is a Concern: The active acid, dichlorprop, is relatively mobile in soils and has the potential to leach into groundwater.[5]
-
Metabolite Toxicity is Greater: The ultimate degradation product, 2,4-dichlorophenol (2,4-DCP), demonstrates significantly higher aquatic toxicity than its parent compounds.[7] The formation of this more hazardous metabolite is a critical factor in the overall environmental impact.
This comparative analysis underscores a crucial principle in environmental science and chemical development: a comprehensive risk assessment must account for the entire life cycle of a chemical in the environment, including the formation and impact of its major metabolites. For researchers, this highlights the need for analytical methods that can track both parent compounds and degradation products, and for toxicological studies that assess the effects of these key metabolites on relevant non-target species.
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- Environmental Chemistry Methods: Dichlorprop-P. U.S. Environmental Protection Agency (EPA).
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A Senior Application Scientist's Guide to the Validation of Dichlorprop-methyl Residue Analysis in Crops
Welcome to a comprehensive examination of method validation for Dichlorprop-methyl residue analysis in agricultural commodities. This guide is designed for researchers and analytical scientists who require robust, defensible data for regulatory compliance and food safety assessment. We will move beyond rote procedural descriptions to explore the underlying scientific principles, compare leading analytical strategies, and provide actionable protocols grounded in internationally recognized standards.
The presence of pesticide residues in our food supply is a matter of significant public health concern. Dichlorprop, a selective phenoxy herbicide, and its esters like this compound, are used to control broadleaf weeds in cereal crops and grasslands.[1] Regulatory bodies worldwide, including the European Union and the Codex Alimentarius Commission, establish Maximum Residue Limits (MRLs) — the highest level of a pesticide residue that is legally tolerated in or on food or feed when applied correctly.[2][3] Ensuring compliance with these MRLs necessitates analytical methods that are not just sensitive, but rigorously validated to be accurate, precise, and reliable across a multitude of complex crop matrices.
This guide will dissect the validation process, comparing the two workhorse technologies in modern pesticide labs: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will focus on the practical application of the European Union's SANTE/11312/2021 guidelines, which provide a robust framework for analytical quality control.[4][5]
The Pillars of a Self-Validating System: Core Validation Parameters
Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[6] For pesticide residue analysis, this means proving the method can reliably quantify Dichlorprop at levels relevant to the MRLs. The SANTE guidelines establish the key performance characteristics that must be evaluated.[5]
-
Selectivity & Specificity: The method's ability to unequivocally differentiate the target analyte from other components in the sample extract. In mass spectrometry, this is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), providing a highly specific fingerprint for the analyte.[7]
-
Linearity & Working Range: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A linear calibration curve, typically with a coefficient of determination (R²) ≥0.99, is essential for accurate quantification.[8]
-
Accuracy (as Trueness): This measures the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is practically assessed through recovery experiments, where a known amount of the analyte is added (spiked) to a blank sample matrix before extraction. According to SANTE guidelines, mean recoveries should typically fall within the 70-120% range.[9][10]
-
Precision (as Repeatability & Intralaboratory Reproducibility): Precision measures the random error of a method. It is expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (RSDr) refers to measurements taken under the same conditions in a short period, while intralaboratory reproducibility (RSDRw) assesses variation over a longer period, with different analysts or equipment. For pesticide residue analysis, an RSD of ≤20% is the generally accepted criterion.[8][11]
-
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[9] The LOQ must be at or below the MRL. For Dichlorprop-P in cereals, a typical validated LOQ is 0.01 mg/kg.[1]
-
Matrix Effects: The co-extractive components of a crop sample can either suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to inaccurate results. This is a critical consideration, especially in LC-MS/MS, and is mitigated by using matrix-matched calibration standards.[12]
A Tale of Two Techniques: GC-MS/MS vs. LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS for Dichlorprop analysis hinges on the analyte's physicochemical properties and laboratory workflow considerations. As a phenoxyacetic acid, Dichlorprop is polar and non-volatile, which presents a challenge for GC analysis but is ideal for LC.
Workflow Overview: From Sample to Result
The following diagram illustrates the typical analytical workflow, highlighting the key divergence between the GC-MS/MS and LC-MS/MS pathways.
Caption: General workflow for Dichlorprop residue analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS is often the preferred technique for polar pesticides like Dichlorprop. Its primary advantage is the ability to analyze the compound directly in its ionic form without chemical modification.
-
Causality: By using a reversed-phase column and an aqueous-organic mobile phase, Dichlorprop can be chromatographically separated from other matrix components.[13] Electrospray ionization (ESI) in negative mode is highly efficient for acidic compounds, as it readily deprotonates the carboxylic acid group, forming the [M-H]⁻ ion for sensitive MS/MS detection.[7] This direct analysis approach simplifies sample preparation, increases throughput, and eliminates potential errors or analyte loss associated with a derivatization step. Numerous validated methods demonstrate the successful application of LC-MS/MS for acidic pesticides in various crops, including cereals.[14][15]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): The Classic Workhorse
GC-MS/MS is a robust and highly selective technique, but it requires analytes to be volatile and thermally stable.
-
Causality: Dichlorprop, being a polar carboxylic acid, has a low vapor pressure and will not pass through a GC column under normal conditions. Therefore, a crucial derivatization step is required to convert the polar carboxylic acid group into a non-polar, volatile ester.[16] A common approach is methylation using reagents like BF₃/methanol.[16] Once derivatized to this compound, the analyte becomes amenable to GC separation and subsequent MS/MS detection.[17] While this adds a step to the workflow, modern GC-MS/MS systems offer excellent sensitivity and are less prone to the matrix effects that can challenge LC-MS/MS.[18]
Data-Driven Performance Comparison
The choice of method is ultimately guided by performance data. The following table summarizes typical validation parameters for Dichlorprop analysis in a representative cereal matrix (wheat), compiled from various studies and guidelines.
| Parameter | LC-MS/MS | GC-MS/MS (with Derivatization) | SANTE/11312/2021 Guideline |
| Limit of Quantification (LOQ) | 0.002 - 0.01 mg/kg[10][15] | 0.01 mg/kg[1] | Must be ≤ MRL |
| Mean Recovery (Trueness) | 70 - 120%[13][15] | 70 - 120%[9][19] | 70 - 120% |
| Precision (Repeatability, RSDr) | ≤ 20%[13] | ≤ 20%[9][19] | ≤ 20% |
| Key Advantage | High throughput, no derivatization | High robustness, less matrix effect | N/A |
| Key Consideration | Prone to matrix effects | Requires extra derivatization step | N/A |
Validated Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for practitioners. These are generalized procedures and may require optimization for specific crop types.
Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis for Dichlorprop
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized for acidic pesticides.[14][15]
1. Sample Extraction
- Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
- For dry commodities like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[15]
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). This buffering maintains a stable pH to ensure good recovery of acidic analytes.
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 900 mg anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. Rationale: MgSO₄ removes residual water, while PSA removes organic acids, sugars, and other polar interferences.
- Vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
3. LC-MS/MS Analysis
- Take an aliquot of the final extract and dilute as necessary with the initial mobile phase.
- Inject into the LC-MS/MS system.
- Instrumentation:
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm).[13]
- Mobile Phase: Gradient of water and methanol, both containing a modifier like 5 mM ammonium acetate to improve ionization.[13]
- Detection: Tandem mass spectrometer with ESI source in negative ion mode.
- Transitions: Monitor at least two MRM transitions for Dichlorprop (e.g., for Dichlorprop: precursor ion m/z 233, product ions m/z 161 and 125).[14]
Protocol 2: QuEChERS Extraction, Derivatization, and GC-MS/MS Analysis
This protocol incorporates the essential derivatization step required for GC analysis.[16]
1. Sample Extraction & Cleanup
- Follow steps 1 and 2 from Protocol 1 (QuEChERS Extraction and d-SPE Cleanup).
2. Solvent Exchange and Derivatization
- Transfer a 1 mL aliquot of the cleaned extract to a conical vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃/Methanol). Rationale: This reagent efficiently converts the carboxylic acid to its methyl ester.[16]
- Cap the vial tightly and heat at 70°C for 30 minutes in a water bath or heating block.[16]
- Cool the vial to room temperature.
- Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex for 30 seconds.
- Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial.
3. GC-MS/MS Analysis
- Inject 1 µL of the final hexane extract into the GC-MS/MS system.
- Instrumentation:
- Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[20]
- Injector: Splitless mode at ~280°C.
- Carrier Gas: Helium.
- Detection: Tandem mass spectrometer with Electron Ionization (EI) source.
- Transitions: Monitor at least two MRM transitions for this compound.
Conclusion and Authoritative Grounding
Both LC-MS/MS and GC-MS/MS are powerful, reliable techniques for the validated analysis of this compound residues in crops. LC-MS/MS offers a more direct, high-throughput workflow, making it ideal for laboratories processing a large number of samples. Its primary challenge lies in managing matrix effects, which necessitates the use of matrix-matched standards for accurate quantification. Conversely, GC-MS/MS, while requiring an additional derivatization step, is a highly robust and specific technique that can be less susceptible to signal suppression or enhancement from complex matrices.
The ultimate choice of methodology depends on the specific needs, available instrumentation, and expertise within the laboratory. Regardless of the platform, adherence to a rigorous validation protocol, as outlined by guidelines like SANTE/11312/2021, is non-negotiable.[5] This ensures that the data generated is scientifically sound, defensible, and fit for the critical purpose of safeguarding our food supply. Emerging technologies, such as high-resolution mass spectrometry (LC-QTOF-MS), promise even greater confidence in identification and the ability to perform retrospective analysis, representing the next frontier in residue monitoring.[21]
References
- U.S. Environmental Protection Agency.Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [URL: https://www.epa.gov/pesticide-analytical-methods/environmental-chemistry-methods-dichlorprop-p-442434-01]
- U.S. Environmental Protection Agency.Environmental Chemistry Methods: Dichloropropene; 445365-11. [URL: https://www.epa.gov/pesticide-analytical-methods/environmental-chemistry-methods-dichloropropene-445365-11]
- EU Reference Laboratories for Residues of Pesticides.Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. [URL: https://www.eurl-pesticides.eu/userfiles/file/EurlALL/AqcGuidance_SANTE_11312_2021.pdf]
- Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for Dichloropropenes - Chapter 7: Analytical Methods. [URL: https://www.
- European Commission.Food Safety - Guidelines - Maximum Residue levels. [URL: https://food.ec.europa.eu/plants/pesticides/maximum-residue-levels/guidelines_en]
- German Federal Office of Consumer Protection and Food Safety (BVL).Method validation and analytical quality control in pesticide residues analysis. [URL: https://www.bvl.bund.de/SharedDocs/Downloads/04_Pflanzenschutzmittel/nrl_method_validation.pdf?
- U.S. Environmental Protection Agency.ECM for 2,4-D, 2,4-DB, 2,4-DP-p (Dichlorprop-p), MCPA, MCPB & Mecoprop-p (MCPP-p) in Water - MRID 49775206. [URL: https://www.epa.gov/pesticide-analytical-methods/ecm-24-d-24-db-24-dp-p-dichlorprop-p-mcpa-mcpb-mecoprop-p-mcpp-p]
- Agilent Technologies.Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. [URL: https://www.agilent.
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- EU Reference Laboratories for Residues of Pesticides.SANTE 11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. [URL: https://www.eurl-pesticides.eu/docs/public/tmplt_article.asp?CntID=887&LabID=200&Lang=EN]
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- European Food Safety Authority (EFSA).Modification of the existing maximum residue levels for dichlorprop‐P in cereal grains. [URL: https://efsa.onlinelibrary.wiley.com/doi/10.2903/j.efsa.2024.8967]
- Anastassiades, M., et al.Supporting information Development of a QuEChERS-based method for the simultaneous determination of acidic pesticides, their esters and conjugates. [DOI: 10.
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- Thermo Fisher Scientific.Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled to LC-MS/MS. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10729-quechers-spe-lc-ms-an10729-en.pdf]
- Thermo Fisher Scientific.GC and GC-MS Applications for Food Safety Analysis. [URL: https://www.thermofisher.com/us/en/home/industrial/food-beverage/food-safety-analysis-testing/gc-gc-ms-food-safety.html]
- EU Reference Laboratories for Residues of Pesticides.Validation Report - Determination of pesticide residues in fruit, vegetables and cereals by LC-MS/MS. [URL: https://www.eurl-pesticides.
- Codex Alimentarius - FAO/WHO.Pesticide Database. [URL: https://www.fao.org/fao-who-codexalimentarius/codex-texts/dbs/pestres/en/]
- AGRINFO Platform.Maximum residue levels for dichlorprop-P. [URL: https://agrinfo.eu/regulation/maximum-residue-levels-for-dichlorprop-p/]
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A Comparative Study of Dichlorprop-methyl Degradation in Different Soil Types: A Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth comparative analysis of Dichlorprop-methyl's degradation dynamics across various soil matrices. Designed for researchers, scientists, and environmental professionals, this document synthesizes key experimental findings, elucidates the underlying scientific principles governing its environmental fate, and offers detailed protocols for empirical investigation. Our objective is to furnish a comprehensive resource that not only presents comparative data but also explains the causality behind the observed degradation patterns and the experimental designs used to uncover them.
Introduction: The Environmental Significance of this compound
This compound is a selective, systemic herbicide used to control broadleaf weeds. As a phenoxyalkanoic acid herbicide, its environmental persistence and degradation are of significant interest to ensure its efficacy while minimizing off-target effects and potential groundwater contamination. The degradation of this compound in soil is a complex process governed by a confluence of biotic and abiotic factors, with soil type playing a pivotal role in its rate of dissipation. Understanding these dynamics is crucial for accurate environmental risk assessment and the development of sustainable agricultural practices.
This guide will explore the key factors influencing this compound degradation, present comparative data from various soil types, and provide detailed experimental methodologies to enable researchers to conduct their own robust studies.
Core Principles of this compound Degradation in Soil
The persistence of this compound in the soil environment is primarily dictated by microbial degradation, although abiotic processes can also contribute. The rate of degradation is not uniform and is significantly influenced by the physicochemical properties of the soil and prevailing environmental conditions.
The Critical Role of Soil Microorganisms
Microbial breakdown is the principal mechanism for the dissipation of this compound in most soil environments. A diverse range of soil bacteria and fungi possess the enzymatic machinery to metabolize this herbicide, using it as a source of carbon and energy. The enantioselective degradation of dichlorprop is a notable feature, with microorganisms often preferentially degrading one enantiomer over the other. For instance, S-dichlorprop has been observed to be preferentially degraded in some agricultural soils, a phenomenon attributed to specific microbial populations such as those from the Sphingomonadaceae family[1]. In sterilized soils, the degradation of dichlorprop is negligible, underscoring the vital role of microbial activity[1].
Influence of Soil Physicochemical Properties
The interplay of various soil properties creates a unique environment that dictates the rate of this compound degradation.
-
Soil Texture (Clay, Silt, Sand Content): Soil texture influences water holding capacity, aeration, and the available surface area for microbial colonization and herbicide adsorption. Generally, soils with higher clay and silt content may exhibit different degradation rates compared to sandy soils due to differences in microbial habitats and the bioavailability of the herbicide.
-
Soil Organic Matter (SOM): SOM is a critical factor that can have a dual impact on herbicide degradation. On one hand, it serves as a nutrient source for microbial populations, potentially stimulating herbicide degradation. On the other hand, high SOM can lead to increased adsorption of this compound, reducing its bioavailability for microbial uptake and degradation. Studies have shown that dichlorprop dissipates faster in soils with lower organic matter content[1].
-
Soil pH: Soil pH affects both the chemical state of the herbicide and the activity of microbial populations. The degradation of phenoxyalkanoic acid herbicides can be pH-dependent, as pH influences the enzymatic activity of degrading microorganisms and the herbicide's potential for abiotic hydrolysis.
Impact of Environmental Conditions
-
Temperature: Microbial activity and, consequently, the rate of this compound degradation are highly dependent on temperature. Optimal temperature ranges for microbial growth will lead to faster degradation rates.
-
Moisture: Soil moisture is essential for microbial life and activity. Adequate moisture levels facilitate the diffusion of the herbicide to microbial cells and support their metabolic processes. Extreme conditions, such as drought or waterlogging, can inhibit microbial activity and slow down degradation.
Comparative Degradation of this compound in Different Soil Types
Table 1: Comparative Degradation Half-lives (DT50) of Dichlorprop Enantiomers in Different Agricultural Soils
| Soil Type/Designation | Organic Matter (%) | pH | Enantiomer | Half-life (DT50) in days | Reference |
| Soil A | 2.8 | 6.5 | S-dichlorprop | 8.22 | [2] |
| R-dichlorprop | 12.93 | [2] | |||
| Soil D | 1.5 | 7.2 | S-dichlorprop | 8.06 | [2] |
| R-dichlorprop | 12.38 | [2] |
Note: The data above is for Dichlorprop, the acid form of this compound. The initial hydrolysis of this compound to Dichlorprop is generally rapid in soil.
From the available data, a clear trend emerges: the degradation of Dichlorprop is influenced by soil properties. For instance, the slightly faster degradation in Soil D, which has a lower organic matter content, aligns with the principle that higher organic matter can increase adsorption and reduce bioavailability[1]. The preferential degradation of the S-enantiomer is also evident in both soil types.
Experimental Protocols for Studying this compound Degradation
To facilitate further research, this section provides detailed methodologies for conducting a comparative degradation study of this compound in different soil types.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for a laboratory-based soil microcosm study.
Caption: Experimental workflow for a soil microcosm study of this compound degradation.
Detailed Step-by-Step Methodology: Soil Microcosm Incubation
This protocol outlines a laboratory-based experiment to assess the degradation of this compound in soil.
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from different sites representing the desired soil types (e.g., sandy loam, clay, silt loam).
-
Air-dry the soils to a consistent moisture level and sieve through a 2 mm mesh to remove stones and large organic debris.
-
Characterize each soil type for key properties: particle size distribution (texture), organic matter content, pH, and water holding capacity (WHC).
-
-
Microcosm Setup:
-
Weigh a standardized amount of each sieved soil (e.g., 50 g dry weight equivalent) into individual glass jars or flasks (microcosms). Prepare triplicate microcosms for each soil type and each sampling time point, plus controls.
-
Adjust the soil moisture content to a consistent and optimal level for microbial activity, typically 50-60% of the WHC, using deionized water.
-
Loosely cap the microcosms to allow for gas exchange while minimizing moisture loss.
-
Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days to allow the microbial communities to stabilize.
-
-
Herbicide Application (Spiking):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).
-
Apply the herbicide solution to the soil surface of each microcosm to achieve the desired final concentration (e.g., 1-5 mg/kg soil). The volume of the solvent should be minimal to avoid significant effects on the soil microbiota.
-
Include control microcosms treated with the solvent only.
-
Thoroughly mix the soil in each microcosm to ensure uniform distribution of the herbicide. Allow the solvent to evaporate in a fume hood for a short period.
-
-
Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days), destructively sample the triplicate microcosms for each soil type.
-
Store the collected soil samples at -20°C prior to extraction and analysis.
-
Protocol for Extraction and Analysis of this compound and its Metabolites
This protocol is adapted from established methods for phenoxy acid herbicides.
-
Extraction:
-
Weigh a subsample of soil (e.g., 10 g) from each microcosm into a centrifuge tube.
-
Add an extraction solvent mixture. A common approach involves a sequential extraction with:
-
5% acetic acid in methanol
-
5% acetic acid in a 1:1 methanol:water solution
-
10% acetone in a basic buffer solution
-
-
After each solvent addition, vortex the samples and sonicate for approximately 20 minutes.
-
Centrifuge the samples and decant the supernatant. Combine the supernatants from all extraction steps.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Acidify the combined aqueous extract to a pH < 2.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Pass the acidified extract through the SPE cartridge to retain this compound and its acidic metabolites.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., acetone/hexane).
-
-
Derivatization (for GC analysis):
-
The primary acidic metabolite, Dichlorprop, requires derivatization to a more volatile form for gas chromatography (GC) analysis. This is typically achieved by methylation.
-
Add a methylating agent, such as BF3/methanol, to the sample extract.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
After cooling, partition the methylated derivative into an organic solvent like hexane.
-
-
Instrumental Analysis:
-
Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
GC/MS Parameters (Example):
-
Column: HP-5MS or equivalent
-
Injector: Splitless mode
-
Carrier Gas: Helium
-
Temperature Program: A gradient from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 280°C) to separate the analytes.
-
MS Detector: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of acetonitrile and acidified water.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
-
-
Data Analysis:
-
Quantify the concentration of this compound and its metabolites at each time point using a calibration curve prepared with analytical standards.
-
Plot the concentration of this compound versus time for each soil type.
-
Fit the degradation data to a first-order kinetics model to calculate the degradation rate constant (k) and the half-life (DT50) using the formula: DT50 = ln(2)/k.
-
Biodegradation Pathway of this compound
The microbial degradation of this compound is initiated by the hydrolysis of the ester linkage to form its corresponding acid, Dichlorprop. This is followed by the cleavage of the ether bond, a critical step catalyzed by dioxygenase enzymes.
Caption: Proposed microbial degradation pathway of this compound in soil.
The initial step is the rapid hydrolysis of this compound to Dichlorprop. Subsequently, specialized enzymes, such as the enantiospecific dioxygenases RdpA and SdpA, catalyze the cleavage of the ether linkage, yielding 2,4-dichlorophenol (2,4-DCP)[3]. This intermediate is then further hydroxylated and undergoes ring cleavage, eventually leading to mineralization into carbon dioxide and water.
Conclusion and Future Perspectives
The degradation of this compound in soil is a multifaceted process that is highly dependent on the interplay between soil properties and microbial activity. This guide has synthesized the current understanding of these processes and provided a framework for conducting comparative studies. While it is evident that factors such as organic matter content, pH, and soil texture significantly influence the persistence of this herbicide, further research is needed to develop predictive models that can accurately forecast its fate across a wider range of soil types and environmental conditions.
By employing the standardized protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of this compound's environmental behavior, ultimately supporting the development of more precise and sustainable weed management strategies.
References
- Ma, Y., et al. (2009). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Chirality, 21(5), 534-540.
- Wang, P., et al. (2011). Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification. Journal of Agricultural and Food Chemistry, 59(7), 2969-2975.
- Müller, T. A., et al. (2004). Genetic analysis of phenoxyalkanoic acid degradation in Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 70(10), 6066-6075.
- Zhou, Y., et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982.
- Zhou, Y., et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982.
- Inselsbacher, E., et al. (2009). A cost-effective high-throughput microcosm system for studying nitrogen dynamics at the plant-microbe-soil interface. Plant and Soil, 322(1-2), 105-118.
- Karanth, N. G. K., et al. (1984). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Journal of Biosciences, 6(6), 829-837.
- National Pesticide Information Center. (n.d.). Pesticide Half-life. Oregon State University.
- Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
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Assessing the Cost-Effectiveness of Alternative Herbicides to Dichlorprop-methyl: A Comparative Guide for Researchers
Introduction: The Shifting Landscape of Broadleaf Weed Control
For decades, Dichlorprop-methyl, a synthetic auxin herbicide, was a staple in the management of broadleaf weeds in cereal crops and non-crop areas. Its efficacy as a selective, systemic herbicide, absorbed through the leaves and translocated to the roots, made it a valuable tool for farmers.[1] this compound mimics the plant hormone auxin, leading to uncontrolled growth, stem and leaf malformation, and ultimately, plant death.[1] However, a confluence of factors, including evolving regulatory landscapes and the development of herbicide resistance, has necessitated a critical evaluation of viable alternatives. This guide provides a comprehensive assessment of the cost-effectiveness of alternative herbicides to this compound, offering researchers, scientists, and drug development professionals a framework for informed decision-making, supported by experimental data and methodologies.
The primary impetus for seeking alternatives stems from regulatory actions. For instance, this compound is not approved for use in Great Britain.[2] Furthermore, the European Union maintains a comprehensive database of approved active substances for plant protection products, with approvals subject to periodic review and renewal, reflecting a stringent approach to pesticide regulation.[3][4][5] In the United States, the Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which involves a thorough evaluation to ensure they meet federal safety standards.[6] The reregistration process for pesticides is ongoing, with the status of active ingredients subject to change.[7][8]
Beyond regulatory pressures, the specter of herbicide resistance looms large. While synthetic auxin herbicides have historically been at a lower risk for resistance development compared to other modes of action, resistant weed populations have emerged.[9] This underscores the importance of diversifying weed management strategies and incorporating herbicides with different modes of action to preserve their long-term efficacy.
This guide will delve into the performance of key alternative herbicide classes, providing a framework for their comparative evaluation. We will explore detailed experimental protocols for assessing not only herbicidal efficacy but also the crucial metric of cost-effectiveness, equipping researchers with the tools to conduct their own robust comparisons.
Comparative Analysis of Alternative Herbicides
The selection of an appropriate alternative to this compound hinges on a variety of factors, including the target weed spectrum, crop tolerance, and, critically, cost-effectiveness. Here, we compare several key alternative herbicide classes.
Alternative Herbicide Classes and Modes of Action
A diverse array of herbicides with different modes of action are available as alternatives to synthetic auxins like this compound. Understanding these different mechanisms is fundamental to developing sustainable weed management programs that mitigate the risk of resistance.
-
Sulfonylureas (e.g., Metsulfuron-methyl, Tribenuron-methyl): This class of herbicides inhibits the acetolactate synthase (ALS) enzyme, which is essential for the production of branched-chain amino acids in plants.[10][11] This inhibition halts cell division and plant growth. Sulfonylureas are known for their high efficacy at low application rates.[12]
-
Triazolopyrimidines (e.g., Florasulam): Like sulfonylureas, triazolopyrimidines are also ALS inhibitors, sharing a similar mode of action.[10][13] They are often used in combination with other herbicides to broaden the weed control spectrum.
-
Pyridyloxy-carboxylates (e.g., Fluroxypyr): This is a subclass of synthetic auxin herbicides, similar to this compound.[14] Fluroxypyr is effective against a range of broadleaf weeds, including those that may have developed resistance to other herbicide classes.[15]
-
PPO Inhibitors (e.g., Carfentrazone-ethyl): These herbicides inhibit the protoporphyrinogen oxidase enzyme, leading to the rapid disruption of cell membranes and subsequent cell death.[14] They are known for their fast-acting, contact activity.
Efficacy Comparison
Direct, head-to-head comparisons of this compound with its alternatives are crucial for assessing performance. While this compound is no longer widely used in many regions, historical and comparative data provide valuable benchmarks.
A study conducted in wheat fields in Iran compared the efficacy of several broadleaf herbicides. The results indicated that fluroxypyr applied at 2-2.5 L/ha provided excellent weed control (85.77% to 90.68%). A combination of Dichlorprop-p and Bentazon also demonstrated high efficacy (83.98%). In contrast, treatments such as Triasulfuron + Dicamba and 2,4-D + Dicamba were found to be less effective in this particular study.
Another study in wheat demonstrated that a post-emergence application of a combination of halauxifen-methyl ester and florasulam resulted in the highest weed control efficiency (56.73%) and the highest grain yield (5.81 t/ha) among the tested herbicidal combinations.[16] The application of carfentrazone-ethyl has also been shown to be highly efficient in controlling both grassy and non-grassy weeds in wheat, leading to significant increases in growth parameters and yield.[17]
It is important to note that herbicide efficacy can be highly dependent on the specific weed species present, environmental conditions, and application timing. Therefore, field-specific trials are always recommended.
Table 1: Comparative Efficacy of Selected Herbicides on Broadleaf Weeds in Wheat
| Herbicide/Combination | Mode of Action | Weed Control Efficiency (%) | Reference |
| Fluroxypyr | Synthetic Auxin | 85.8 - 90.7 | |
| Dichlorprop-p + Bentazon | Synthetic Auxin + Photosynthesis Inhibitor | 84.0 | |
| Halauxifen-methyl ester + Florasulam | Synthetic Auxin + ALS Inhibitor | 56.7 | [16] |
| Carfentrazone-ethyl | PPO Inhibitor | High (specific % not stated) | [17] |
| Isoproturon | Photosynthesis Inhibitor | 84.0 | [13] |
Note: Efficacy can vary based on weed species, growth stage, and environmental conditions.
Framework for Assessing Cost-Effectiveness
A comprehensive assessment of herbicide alternatives must extend beyond efficacy to include a thorough economic analysis. The fundamental principle of economic weed management is to act only when the benefits of control outweigh the costs.[18]
Key Economic Metrics
Several key metrics are used to evaluate the cost-effectiveness of a weed management strategy:
-
Benefit-Cost Ratio (BCR): This is calculated by dividing the total discounted benefits of a project by its total discounted costs.[19] A BCR greater than 1 indicates that the benefits outweigh the costs.[20] The formula is: BCR = (Gross Returns) / (Cost of Cultivation) [21]
-
Net Present Value (NPV): NPV is the difference between the present value of cash inflows and the present value of cash outflows over a period of time. A positive NPV indicates that the projected earnings generated by a project or investment (in present dollars) exceeds the anticipated costs (also in present dollars).
-
Economic Threshold: This is the weed density at which the cost of control is equal to the value of the crop yield loss that would be prevented by that control measure.[22] It is a decision-making tool that helps determine if a herbicide application is economically justified.[2]
Cost Components
To conduct a thorough cost-effectiveness analysis, it is essential to account for all relevant costs:
-
Herbicide Costs: The purchase price of the herbicide is a primary cost component. The price of herbicides can vary significantly based on the active ingredient, formulation, and manufacturer. For example, a 2.5-gallon container of Fluroxypyr (Vista XRT) is priced at $289.95.[2] Another formulation of Fluroxypyr, Flagstaff, is priced at $290.00 for a similar quantity.[22] Sulfonylurea herbicides, such as those containing metsulfuron-methyl, are often noted for their cost-effectiveness due to low use rates.[12] A 1.5-ounce package of Negate 37WG (containing Metsulfuron Methyl and Rimsulfuron) is priced at $58.00.[12]
-
Application Costs: These include the costs of labor, fuel, and equipment depreciation for spraying the herbicide.
-
Potential for Crop Injury: Some herbicides may cause temporary or permanent injury to the crop, leading to yield loss. This potential cost should be considered.
-
External Costs: These are the societal costs associated with herbicide use, such as potential environmental impacts. While more difficult to quantify, they are an important consideration in a holistic assessment.
Benefit Components
The primary benefit of herbicide application is the protection of crop yield and quality that would otherwise be lost due to weed competition.
-
Increased Crop Yield: The most direct and quantifiable benefit is the increase in crop yield compared to an untreated control. Studies have shown that effective weed management can significantly increase wheat yields. For example, the application of Isoproturon 50 WP resulted in a maximum grain yield of 3210 kg/ha compared to 1820 kg/ha in the weedy check plots.[13]
-
Improved Crop Quality: Weeds can also reduce crop quality, leading to lower market prices. Effective weed control can mitigate these losses.
-
Reduced Harvesting Costs: Heavy weed infestations can slow down harvesting operations and increase wear and tear on equipment.
Experimental Protocols for a Comprehensive Assessment
To generate the data necessary for a robust cost-effectiveness analysis, well-designed field trials are essential. The following protocols provide a framework for conducting such research.
Protocol 1: Herbicide Efficacy Trial
Objective: To determine the efficacy of alternative herbicides compared to a standard (if available) and an untreated control on a target weed spectrum.
Methodology:
-
Site Selection: Choose a field with a known history of the target broadleaf weed species.
-
Experimental Design: A randomized complete block design with a minimum of four replications is recommended.
-
Plot Size: Ensure plots are large enough to allow for accurate application and to minimize edge effects.
-
Treatments:
-
Untreated Control (weedy check)
-
Hand-weeded Control (weed-free check)
-
Alternative Herbicide 1 (at recommended rate)
-
Alternative Herbicide 2 (at recommended rate)
-
...and so on for all herbicides being tested.
-
-
Application: Apply herbicides at the recommended growth stage of the weeds and crop, using calibrated spray equipment.
-
Data Collection:
-
Weed density (counts per unit area) and biomass (dry weight per unit area) at regular intervals after application.
-
Visual weed control ratings.
-
Crop injury ratings at regular intervals after application.
-
Crop yield at harvest.
-
Crop quality parameters (e.g., grain size, purity).
-
Protocol 2: Economic Analysis
Objective: To determine the cost-effectiveness of each herbicide treatment based on the data collected in the efficacy trial.
Methodology:
-
Cost Calculation:
-
Herbicide Cost: (Price per unit of herbicide) x (Application rate per hectare)
-
Application Cost: (Labor cost per hour + Fuel cost per hour + Equipment depreciation per hour) x (Time to spray one hectare)
-
Total Cost of Cultivation: Sum of all variable and fixed costs associated with each treatment.[21]
-
-
Benefit Calculation:
-
Gross Returns: (Crop yield in kg/ha ) x (Market price per kg)[21]
-
-
Cost-Effectiveness Metrics Calculation:
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
A deeper understanding of the molecular mechanisms of herbicide action can inform the development of more effective and sustainable weed management strategies.
Synthetic Auxin Signaling Pathway
This compound and other synthetic auxin herbicides disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This results in a cascade of physiological effects, including uncontrolled cell division and elongation, ethylene production, and ultimately, plant death.
Caption: Workflow for assessing herbicide cost-effectiveness.
Conclusion and Future Directions
The transition away from older herbicides like this compound presents both challenges and opportunities for weed science. While no single herbicide is a perfect replacement, a range of effective alternatives with different modes of action are available. A thorough, data-driven assessment of the cost-effectiveness of these alternatives is paramount for developing sustainable and economically viable weed management programs.
The protocols and frameworks presented in this guide provide a robust starting point for researchers. By combining rigorous field efficacy trials with detailed economic analysis, it is possible to make informed recommendations that balance the need for effective weed control with the economic realities of agricultural production.
Future research should focus on long-term studies that evaluate the impact of different herbicide strategies on weed population dynamics and the evolution of herbicide resistance. Furthermore, the integration of non-chemical weed control methods into a comprehensive integrated weed management (IWM) system will be crucial for the long-term sustainability of our agricultural systems.
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- Flagstaff | Fluroxypyr. (n.d.). Chemical Warehouse.
- Negate 37WG | Metsulfuron Methyl & Rimsulfuron | 1.5 Ounce. (n.d.). Chemical Warehouse.
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Safety Operating Guide
Hazard Assessment & Risk Mitigation: Understanding Dichlorprop-methyl
As a Senior Application Scientist, I understand that excellence in the lab extends beyond the experiment itself. Proper chemical handling, from initial use to final disposal, is a hallmark of rigorous scientific practice and a cornerstone of laboratory safety. This guide provides a comprehensive, technically grounded procedure for the proper disposal of dichlorprop-methyl, ensuring the safety of personnel and the protection of our environment. The protocols herein are designed to be self-validating systems, integrating causality with procedural steps to build a culture of safety and responsibility.
This compound (IUPAC Name: methyl 2-(2,4-dichlorophenoxy)propanoate) is a selective, systemic chlorophenoxy herbicide.[1][2] Its efficacy in controlling broadleaf weeds is paralleled by significant hazards that demand meticulous handling and disposal.[2][3] A thorough understanding of these risks is the first step in mitigating them.
This compound is harmful if swallowed or if it comes into contact with the skin.[1] It is classified as a substance that causes skin irritation and serious eye damage.[4] Furthermore, it is very toxic to aquatic life with long-lasting effects, making environmental containment a top priority. The parent compound, dichlorprop, is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans."[3]
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful if swallowed or in contact with skin (Oral LD50 Rat: 344 mg/kg; Dermal LD50 Rat: 1,880 mg/kg). | Wear appropriate Personal Protective Equipment (PPE); prevent all direct contact. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Use chemical-resistant gloves and protective clothing. |
| Eye Damage/Irritation | Causes serious eye damage.[4] | Wear chemical safety goggles and/or a face shield. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Prevent release into drains, soil, or waterways. All waste must be contained. |
| Physical Hazard | Combustible. Hazardous combustion gases can form in a fire. | Store away from heat and ignition sources. |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, the following PPE is mandatory. This is not merely a recommendation but a critical control to prevent exposure.[5]
-
Hand Protection: Wear unlined, elbow-length, chemical-resistant gloves.[6] Nitrile, butyl, or neoprene gloves are suitable materials.[6][7] Never use leather or cotton gloves, as they are absorbent and can increase exposure.[6]
-
Eye and Face Protection: Use snug-fitting, non-fogging chemical safety goggles.[6] When there is a risk of splashing, such as during spill cleanup or waste consolidation, a full-face shield worn over safety goggles is required.[6][8]
-
Body Protection: A clean, dry protective suit or chemical-resistant coverall that covers the entire body from wrists to ankles is necessary.[6] This should be worn over your standard lab coat and personal clothing.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator is required.[6][9]
The Regulatory Framework for Pesticide Disposal
The disposal of any pesticide is strictly regulated. In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs pesticide use and labeling, while the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[10][11][12] Once a pesticide like this compound is designated for disposal, it becomes a solid waste and is subject to RCRA regulations.[11]
The cardinal rule is that all disposal must be in accordance with federal, state, and local regulations.[13] Your institution's Environmental Health & Safety (EHS) office is the primary authority and resource for navigating these specific requirements. The product's Safety Data Sheet (SDS) and the original container label are legally binding documents that provide disposal instructions.[14]
Standard Operating Procedure (SOP) for this compound Disposal
This protocol applies to unused or unwanted this compound, contaminated materials (e.g., PPE, absorbent pads), and empty containers.
Step 1: Waste Segregation and Containment
-
Causality: Preventing accidental chemical reactions and ensuring proper classification for the waste handler.
-
Procedure:
-
Designate a specific, sealed, and clearly labeled waste container for this compound and related contaminated materials. The container must be made of a compatible material (e.g., high-density polyethylene).
-
Never mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Keep the waste in its original container whenever possible.[14] If the original container is compromised, transfer the waste to a suitable, sealed container, and affix a new, complete hazardous waste label.
-
Step 2: Labeling
-
Causality: To ensure safe handling, accurate identification, and regulatory compliance.
-
Procedure:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Include the accumulation start date (the date the first drop of waste entered the container).
-
Ensure the label is legible, durable, and securely attached to the container.
-
Step 3: Storage Pending Disposal
-
Causality: To prevent spills, exposure, and environmental release while awaiting pickup.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and have secondary containment to capture any potential leaks.
-
Store the container away from incompatible materials, particularly strong oxidizing agents.
-
Step 4: Arranging for Professional Disposal
-
Causality: this compound cannot be disposed of via standard trash or sanitary sewers. It requires specialized treatment by a licensed hazardous waste facility.
-
Procedure:
-
Contact your institution's EHS office to schedule a hazardous waste pickup.
-
Provide them with all necessary information regarding the waste stream.
-
Do not attempt to transport the waste off-site yourself. In many regions, programs often called "Clean Sweep" are available for the collection of unwanted pesticides, which may be an option coordinated through your EHS department.[10][15]
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.
Protocol for Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access.
-
Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 1.
-
Contain the Spill: Cover drains to prevent environmental release.
-
Absorb the Material:
-
Collect the Waste: Carefully sweep or scoop the absorbed material or spilled solid into a designated, leakproof hazardous waste container. Label it immediately as "Spill Debris: this compound."
-
Decontaminate the Area:
-
Clean the spill surface with detergent and water. Be aware that many pesticides can be decomposed with chemical decontaminants like caustic soda (lye) or lime, but you must consult your EHS office before using such materials.
-
Wipe the area from the outside edge of the spill toward the center to avoid spreading contamination.[17]
-
-
Dispose of Contaminated Materials: Place all used absorbent materials, contaminated PPE that cannot be decontaminated, and cleaning supplies into the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
Protocol for Personal Exposure
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. Vigorously wash with soap and water.[18] Seek immediate medical attention by calling a poison center or doctor.
-
Eye Contact: Immediately and cautiously rinse eyes with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[9] Call a poison center or doctor if the person feels unwell.[19]
-
Ingestion: Rinse the mouth with water.[4] Immediately make the victim drink water (two glasses at most). Do NOT induce vomiting.[20] Seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound waste.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dichlorprop-methyl
As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. Dichlorprop-methyl, a phenoxy herbicide, is a valuable compound in various research applications. However, its handling requires a comprehensive understanding of its hazards and the stringent application of personal protective equipment (PPE) protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Section 1: Hazard Analysis & Risk Assessment
Understanding the adversary is the first principle of defense. This compound presents several hazards that dictate our PPE requirements. According to aggregated GHS data, it is harmful if swallowed or in contact with skin, causes skin irritation, and poses a risk of serious eye damage.[1][2][3]
1.1. Chemical Profile and Hazards
| Property | Information | Source(s) |
| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | [1] |
| CAS Number | 23844-57-7 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318/H319: Causes serious eye damage/irritation | [1][2][3] |
| Primary Routes of Exposure | Dermal (Skin), Ocular (Eyes), Oral (Ingestion) | [1][4] |
The primary risk in a laboratory setting stems from dermal and ocular exposure. Studies show that over 97% of pesticide exposure occurs through the skin, making hand and body protection paramount.[4]
Section 2: The Core PPE Protocol
A risk-based approach is essential for selecting appropriate PPE. The level of protection must match the potential for exposure associated with the specific task.
2.1. Hand Protection: The First Line of Defense
Given that this compound is harmful in contact with skin, selecting the correct gloves is critical.[1][3] Never wear cotton, leather, or canvas gloves when handling pesticides.[5][6]
-
Material Selection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling or immersion, more robust materials like butyl or neoprene should be considered.[5][7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8][9][10]
-
Best Practices :
-
Wear unlined, elbow-length gloves when handling concentrates.[11]
-
Before each use, inspect gloves for any signs of degradation, punctures, or tears. A simple method is to fill them with water and gently squeeze to check for leaks.[11]
-
When work is complete, wash the exterior of the gloves with soap and water before removing them.
-
Remove gloves by peeling them off from the cuff, turning them inside out to prevent skin contact with the contaminated exterior.
-
2.2. Eye and Face Protection: Shielding Against Serious Damage
This compound can cause serious eye damage.[2][3] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement : For all tasks, wear chemical splash goggles that meet ANSI Z87.1 standards.[5][6] Standard safety glasses with side shields offer insufficient protection against splashes.[4]
-
Enhanced Protection : When handling concentrates, pouring liquids, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4][12]
2.3. Body Protection: Preventing Dermal Absorption
Contaminated clothing can be a continuous source of dermal exposure.
-
Standard Lab Attire : A clean, long-sleeved lab coat should be worn for all procedures.
-
High-Exposure Tasks : For mixing and loading concentrated solutions, a chemical-resistant apron or coveralls made of materials like PVC or coated polyethylene fabrics are required over the lab coat.[5][6]
-
Footwear : Closed-toe shoes are a baseline requirement in any lab. When handling larger quantities of this compound, chemical-resistant boots or shoe covers should be worn. Pant legs must be worn outside of the boots to prevent chemicals from channeling inside.[5]
2.4. Respiratory Protection: A Precautionary Measure
While this compound is not primarily an inhalation hazard in its solid or liquid form under standard laboratory ventilation, certain procedures may generate aerosols or dust.
-
When to Use : A NIOSH-approved respirator should be used when handling the powdered form of the chemical or when creating solutions in poorly ventilated areas.[4][6]
-
Respirator Type : An air-purifying respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N95, R95, or P100) is recommended.[5] Users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[13]
Section 3: Operational Workflows
Procedural discipline is as crucial as the equipment itself. The following workflows are designed to minimize contamination risk.
3.1. PPE Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is vital.
Caption: Decision workflow for responding to a laboratory chemical spill.
Section 4: Decontamination and Disposal
Proper disposal is a legal and ethical responsibility to protect ourselves and the environment.
4.1. Decontamination
-
Surfaces : Work surfaces must be decontaminated after use. Since this compound is a phenoxy herbicide, cleaning with a 1% household ammonia solution followed by a standard laboratory detergent can be effective. [14][15]* Reusable PPE : Goggles, face shields, and chemical-resistant aprons should be washed thoroughly with soap and hot water. [5]Store them separately from personal clothing and clean PPE. [5]* Clothing : Contaminated lab coats and other clothing must be washed separately from other laundry using hot water and detergent, followed by an extra rinse cycle. [4][11]Clothing that has been saturated with concentrate should be disposed of as hazardous waste. [11] 4.2. Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Contaminated Solids : Used gloves, absorbent pads, and contaminated disposable items must be collected in a clearly labeled hazardous waste container. [16]* Empty Containers : Empty chemical containers are also hazardous waste unless properly triple-rinsed. [17]To triple-rinse, fill the container 20-25% full with a suitable solvent (like acetone or methanol), cap and shake vigorously for 30 seconds, and empty the rinsate into a designated hazardous waste container. Repeat this process two more times. [17][18]* Chemical Waste : Unused this compound and solutions must be disposed of through your institution's Environmental Health & Safety (EH&S) office. [3][16]Never pour chemical waste down the drain. [2][16] By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University of Hertfordshire. (n.d.). This compound. Agriculture & Environment Research Unit (AERU).
- CPAchem Ltd. (2023, January 16). Safety data sheet: Dichlorprop.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Montana State University Extension. (2023). Personal Protective Equipment for Pesticide Applicators.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Kiwicare Ltd. (2021, September 20). Safety Data Sheet: Turf Clean & Green.
- Online Pest Control Courses. (n.d.). Ultimate Guide to PPE Compliance for Pesticide Applicators.
- Ohio State University Extension. (2018, June 7). Personal Protective Equipment for Pesticides for Trainers and Supervisors. Ohioline.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
